molecular formula C11H3Br4N3O2 B15542189 tBID

tBID

Número de catálogo: B15542189
Peso molecular: 528.78 g/mol
Clave InChI: ZQXVUBDNHQEMGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

TBID is a useful research compound. Its molecular formula is C11H3Br4N3O2 and its molecular weight is 528.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4,5,6,7-tetrabromo-2-(1H-imidazol-2-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3Br4N3O2/c12-5-3-4(6(13)8(15)7(5)14)10(20)18(9(3)19)11-16-1-2-17-11/h1-2H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXVUBDNHQEMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3Br4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of tBID in Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to tBID and its Role in Apoptosis

Programmed cell death, or apoptosis, is a fundamental process essential for tissue homeostasis and the elimination of damaged or unwanted cells. The BCL-2 family of proteins are the principal regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This family is composed of pro-apoptotic and anti-apoptotic members that engage in a complex network of interactions at the mitochondrial outer membrane (MOM). A critical event in this pathway is Mitochondrial Outer Membrane Permeabilization (MOMP), which leads to the release of apoptogenic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.

BID (BH3 Interacting-Domain Death Agagonist) is a unique pro-apoptotic member of the "BH3-only" subgroup of the BCL-2 family. It serves as a crucial sentinel, linking the extrinsic apoptosis pathway (initiated by death receptors like Fas or TNFR1) to the intrinsic mitochondrial pathway.[1] In healthy cells, BID is an inactive cytosolic monomer.[2] Upon the activation of extrinsic apoptotic signals, initiator caspases, primarily caspase-8, cleave BID to generate a larger C-terminal fragment known as this compound (truncated BID).[2][3] This cleavage event is a pivotal activation step, unleashing the pro-apoptotic potential of the protein. The generated this compound translocates to the mitochondria where it acts as a direct activator of the effector proteins BAX and BAK, triggering their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane.[4][5][6] This guide provides a detailed examination of the core mechanisms of this compound action, from its generation to its function at the mitochondria, supported by quantitative data, experimental protocols, and pathway visualizations.

Generation and Activation of this compound

The conversion of inactive, cytosolic BID to the active, mitochondria-targeting this compound is a tightly regulated proteolytic event.

Caspase-8-Mediated Cleavage

In the canonical extrinsic pathway, ligand binding to death receptors on the cell surface leads to the formation of the Death-Inducing Signaling Complex (DISC), which culminates in the activation of caspase-8.[7] Active caspase-8 then cleaves the full-length BID protein (p22) at a specific site, typically between aspartate-59 and glycine-60 in mouse BID.[3][8] This cleavage separates the N-terminal p7 fragment from the C-terminal p15 (B1577198) fragment, which is this compound.[9][10] Some studies suggest that caspase-8 may cleave BID within a native complex already associated with the mitochondrial membrane, proposing a model where caspase-8 is stabilized on the mitochondria to specifically target its substrate where it is needed most.[11][12]

Conformational Changes and Exposure of the BH3 Domain

The cleavage of BID induces a significant conformational change. In its full-length form, the critical BH3 domain of BID is thought to be sequestered within the protein's hydrophobic core. Caspase-8 cleavage exposes this domain, which is essential for its interaction with other BCL-2 family members and for its killing activity.[6] Furthermore, the cleavage exposes a glycine (B1666218) residue at the new N-terminus of this compound which can become myristoylated, a modification that may enhance its association with mitochondrial membranes.[10]

Mitochondrial Translocation and Membrane Insertion

Following its generation, this compound rapidly translocates from the cytosol to the mitochondria. This process is facilitated by specific structural features of this compound and its interaction with mitochondrial membrane components.

  • Structural Basis for Membrane Targeting : The three-dimensional structure of this compound includes two central hydrophobic α-helices (α6 and α7) that are critical for its insertion into the outer mitochondrial membrane.[4][6] NMR studies have shown that in a membrane-mimetic environment, all six helices of this compound interact with the membrane, with helices α6 and α7 being more deeply embedded.[13]

  • Role of Cardiolipin (B10847521) : The mitochondrial-specific phospholipid cardiolipin has been identified as a key player in the recruitment of this compound. This compound binds preferentially to membranes containing cardiolipin.[14] Furthermore, oxidative stress can lead to the translocation of cardiolipin hydroperoxides from the inner to the outer mitochondrial membrane, which further enhances this compound binding and subsequent BAX-mediated permeabilization.[14][15]

Mechanism of Action: BAX and BAK Activation

The primary function of this compound at the mitochondria is to directly activate the effector proteins BAX and BAK, which are the ultimate executioners of MOMP.

The "Direct Activation" Model

According to the widely accepted "direct activation" model, BH3-only proteins are classified as either "activators" or "sensitizers". This compound, along with BIM and PUMA, is a potent "direct activator".[5][16][17] This means this compound can directly engage with BAX and BAK, inducing a series of conformational changes that lead to their activation.

The activation of BAX by this compound is a stepwise process:[5][16]

  • Initial Engagement : this compound transiently binds to the α1 helix of the normally monomeric and cytosolic BAX.[5]

  • Conformational Change : This interaction triggers a major structural reorganization in BAX, causing the exposure of its N-terminus and the disengagement of its C-terminal α9 helix from its hydrophobic binding pocket.[5][16]

  • Mitochondrial Insertion : The newly exposed C-terminal helix acts as a transmembrane domain, anchoring BAX into the outer mitochondrial membrane.[5]

  • Oligomerization : this compound remains associated with the N-terminally exposed BAX, promoting the homo-oligomerization of multiple activated BAX molecules.[5][16] This oligomerization is thought to involve interactions between the BH3 domain of one BAX molecule and the canonical binding pocket of another.[5]

  • Pore Formation : These BAX oligomers assemble into higher-order structures that form pores in the MOM, allowing the release of cytochrome c and other pro-apoptotic factors like SMAC/DIABLO.[4][18]

BAK, which is constitutively localized to the mitochondrial membrane, is activated in a similar manner, although it bypasses the initial mitochondrial targeting step required for BAX.[5][16]

BAX/BAK-Independent Action

Recent evidence has revealed that under certain conditions, this compound can act as a BAX/BAK-like effector itself.[9][19][20] In cells lacking both BAX and BAK, this compound alone is sufficient to induce MOMP, cytochrome c release, and apoptosis.[9] This previously unrecognized activity depends on its helix 6, which is homologous to the pore-forming regions of BAX and BAK, and can be inhibited by anti-apoptotic BCL-2 proteins.[9][20] This function is physiologically relevant in processes like SMAC release during Shigella infection and can be exploited to kill certain therapy-resistant leukemia cells.[9][21]

Quantitative Data on this compound Function

The interactions and effects of this compound have been quantified in various studies, providing a deeper understanding of its potency and binding dynamics.

ParameterValueContext / MethodReference
Binding Affinity (this compound-Bax) 2D-KD ≈ 1.6 µm-2Loosely membrane-associated complex[22][23]
2D-KD ≈ 0.1 µm-2Transmembrane complex[22][23]
Binding Affinity (this compound-BCL-XL) ~10-fold greater than full-length BIDIsothermal Titration Calorimetry (ITC)[10]
Cytochrome c Release Potency EC50 ≈ 7 nMIn isolated mitochondria from parental MEFs[24]
EC50 ≈ 17 nMIn isolated mitochondria from Bax KO MEFs[24]
EC50 ≈ 250 nMIn isolated mitochondria from Bak KO MEFs[24]
~100-fold more efficient than full-length BIDIn isolated mitochondria[10][18]
Kinetics of Cytochrome c Release ~10-second delayIn response to 2.5 nM this compound in permeabilized cells[18]
Complete release by 50-70 secondsIn response to 2.5 nM this compound in permeabilized cells[18]

Key Experimental Methodologies

Studying the mechanism of this compound involves a range of biochemical and cell-based assays. Below are protocols for key experiments.

In Vitro BID Cleavage Assay

This assay assesses the ability of active caspase-8 to cleave recombinant BID into this compound.

Protocol:

  • Reaction Setup : In a microcentrifuge tube, combine recombinant human Bid protein with active recombinant caspase-8.

  • Buffer : Perform the reaction in a buffer such as 25 mM HEPES-KOH (pH 7.5), 80 mM KCl, and 10 mM DTT.[25]

  • Incubation : Incubate the reaction mixture at 37°C for 2-4 hours.[25]

  • Analysis : Stop the reaction by adding SDS-PAGE loading buffer. Analyze the cleavage products by SDS-PAGE and Western blotting using an anti-BID antibody that recognizes both the full-length and truncated forms. Successful cleavage will show a decrease in the p22 band (full-length BID) and the appearance of a p15 band (this compound).

Mitochondrial Fractionation and Cytochrome c Release Assay

This is the cornerstone assay to determine if this compound induces MOMP. It involves separating the mitochondrial and cytosolic fractions of treated cells to assess the location of cytochrome c.

Protocol:

  • Cell Treatment : Treat cultured cells (e.g., HeLa, Jurkat) with an apoptotic stimulus known to activate caspase-8, or use isolated mitochondria and treat with recombinant this compound.

  • Cell Collection : For cultured cells, collect approximately 5 x 107 cells by centrifugation at 600 x g for 5 minutes at 4°C.

  • Cell Lysis : Resuspend the cell pellet in 1 ml of ice-cold Cytosol Extraction Buffer Mix (often containing DTT and protease inhibitors). Incubate on ice for 10-15 minutes.

  • Homogenization : Gently homogenize the cells using a pre-chilled Dounce homogenizer (30-50 passes).

  • Initial Centrifugation : Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Mitochondrial Pelleting : Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C.

  • Fraction Separation : The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.[26]

  • Western Blot Analysis : Resolve equal protein amounts from both the cytosolic and mitochondrial fractions by SDS-PAGE. Transfer to a membrane and probe with a primary antibody against cytochrome c.[26][27] A positive result for MOMP is the appearance of a cytochrome c band in the cytosolic fraction of treated cells compared to the untreated control. Use control antibodies for fraction purity (e.g., COX IV for mitochondria, GAPDH or Tubulin for cytosol).[26]

Visualizations of this compound Mechanisms

Signaling Pathway Diagram

tBID_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Assembly DeathReceptor->DISC Ligand Binding ProCasp8 Pro-Caspase-8 Casp8 Active Caspase-8 ProCasp8->Casp8 Cleavage/ Activation Bid BID (p22) Casp8->Bid Cleavage This compound This compound (p15) Bid->this compound Mito Mitochondrial Outer Membrane This compound->Mito Translocation This compound->p1 CytC Cytochrome c Bax BAX Bax_act Activated BAX (Oligomer) Bax->Bax_act Activation Bak BAK Bak_act Activated BAK (Oligomer) Bak->Bak_act Activation Pore MOMP Pore Bax_act->Pore Formation Bak_act->Pore Formation Pore->p2 Release Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p1->Bax p1->Bak p2->CytC

Caption: The extrinsic to intrinsic apoptosis signaling pathway via this compound.

Experimental Workflow Diagram

Cytochrome_C_Release_Workflow cluster_prep Sample Preparation cluster_fractionation Subcellular Fractionation cluster_analysis Analysis Start Start: Cultured Cells Harvest Harvest Cells (Centrifugation) Start->Harvest Lysis Lyse Cells in Extraction Buffer Harvest->Lysis Homogenize Dounce Homogenization Lysis->Homogenize Centrifuge1 Low-Speed Spin (Pellet Nuclei) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Spin (Pellet Mitochondria) Supernatant1->Centrifuge2 Separate Separate Supernatant (Cytosol) and Pellet (Mito) Centrifuge2->Separate SDS_PAGE SDS-PAGE Separate->SDS_PAGE Load Cytosolic & Mitochondrial Fractions Western Western Blot SDS_PAGE->Western Probe Probe with Antibodies: • Anti-Cytochrome c • Anti-COX IV (Mito) • Anti-GAPDH (Cyto) Western->Probe Result Result: Detect Cytochrome c in Cytosolic Fraction Probe->Result

Caption: Workflow for Cytochrome c Release Assay via Western Blot.

Conclusion and Therapeutic Implications

This compound is a formidable pro-apoptotic molecule that acts as a high-fidelity messenger between the cell surface death machinery and the mitochondrial core of the apoptotic program. Its mechanism, centered on the direct activation of BAX and BAK, represents a critical control point in the decision for a cell to live or die. The discovery of its BAX/BAK-independent killing capacity further broadens its functional repertoire and potential physiological roles.[9][21]

For drug development professionals, the this compound pathway offers several points of intervention. Developing small molecules that either mimic the action of this compound's BH3 domain ("BH3 mimetics") to activate BAX/BAK or prevent the sequestration of activator proteins by anti-apoptotic members is a clinically validated strategy in cancer therapy (e.g., Venetoclax).[9] Understanding the precise biophysical and kinetic parameters of this compound's interactions is crucial for designing next-generation therapeutics that can effectively trigger apoptosis in malignant cells that have developed resistance to conventional therapies. The continued exploration of this compound's multifaceted mechanism of action will undoubtedly uncover new opportunities for therapeutic innovation.

References

The Function of tBID in the Intrinsic Apoptotic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

The BH3-interacting domain death agonist (BID), a pro-apoptotic member of the BCL-2 protein family, serves as a critical sentinel and signaling integrator in cellular life-and-death decisions. In response to extrinsic death signals, BID is cleaved by caspase-8 into its truncated and active form, tBID. This activation unleashes this compound's potent pro-apoptotic capabilities, primarily centered at the mitochondrial outer membrane (MOM). Classically, this compound functions as a direct activator of the effector proteins BAX and BAK, triggering their oligomerization and the subsequent permeabilization of the MOM (MOMP). This event, the point-of-no-return in intrinsic apoptosis, releases cytochrome c and other pro-apoptotic factors into the cytosol, initiating the caspase cascade that culminates in cell death. Recent evidence has unveiled a second, non-canonical function: this compound can act as a BAX/BAK-like effector itself, capable of directly inducing MOMP. This technical guide provides an in-depth exploration of this compound's dual mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Introduction: BID as a Bridge Between Apoptotic Pathways

Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis and the elimination of damaged or unwanted cells.[1] It is tightly regulated by a complex network of proteins, primarily the BCL-2 family. This family is divided into three sub-groups: the anti-apoptotic members (e.g., BCL-2, BCL-XL), the pro-apoptotic effectors (BAX, BAK), and the pro-apoptotic BH3-only proteins (e.g., BID, BIM, PUMA).[2] The BH3-only proteins act as sensors of cellular stress and damage.

The extrinsic apoptotic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[3] This engagement leads to the recruitment of adaptor proteins and the subsequent activation of an initiator caspase, primarily caspase-8.[4][5] In many cell types, activated caspase-8 requires an amplification loop via the intrinsic (or mitochondrial) pathway to ensure robust execution of the death program. BID is the crucial link that mediates this cross-talk.[3][6]

Activation: Proteolytic Cleavage of BID by Caspase-8

In healthy cells, full-length BID resides in an inactive state in the cytosol.[7] Upon activation of the extrinsic pathway, caspase-8 cleaves BID at a specific site (Asp-59 in mice) within an unstructured loop.[3][8] This proteolytic event generates a C-terminal 15 kDa fragment, known as this compound (truncated BID), which is the active form of the protein.[4][6] The cleavage exposes a previously buried glycine (B1666218) residue at the new N-terminus, which can be myristoylated, enhancing its affinity for mitochondrial membranes.[9][10] Some evidence suggests that caspase-8 and BID can form a native complex on the mitochondrial membrane, allowing for efficient, localized cleavage of BID where its activity is required.[11][12]

G DR Death Receptor (e.g., Fas, TNFR1) Casp8_inactive Pro-Caspase-8 DR->Casp8_inactive recruits & activates Casp8_active Active Caspase-8 Casp8_inactive->Casp8_active dimerization & auto-cleavage BID Full-length BID (Cytosolic, Inactive) Casp8_active->BID cleaves at Asp59 This compound This compound (Active Fragment) BID->this compound G Canonical this compound Pathway at the Mitochondrion cluster_Mito Mitochondrial Outer Membrane cluster_Cytosol BAK_inactive BAK (Inactive) BAK_active BAK (Active) BAK_inactive->BAK_active Conformational Change BAK_pore BAK Pore BAK_active->BAK_pore Oligomerization CytC_cyto Cytochrome c (Cytosol) BAK_pore->CytC_cyto MOMP BAX_active BAX (Active) BAX_pore BAX Pore BAX_active->BAX_pore Oligomerization BAX_pore->CytC_cyto MOMP This compound This compound This compound->BAK_inactive Binds & Activates BAX_inactive BAX (Inactive) This compound->BAX_inactive Binds & Activates BAX_inactive->BAX_active Conformational Change CytC_mito Cytochrome c (Intermembrane Space) Apoptosome Apoptosome Formation & Caspase Activation CytC_cyto->Apoptosome Initiates G start Induce Apoptosis in Cell Culture (e.g., TRAIL treatment) harvest Harvest & Pellet Cells (1-5 x 10^6 cells) start->harvest lyse Resuspend in Chilled Lysis Buffer (Incubate on ice) harvest->lyse centrifuge1 Centrifuge at 10,000 x g lyse->centrifuge1 collect Collect Supernatant (Cytosolic Extract) centrifuge1->collect quantify Quantify Protein Concentration collect->quantify plate Add 50-200 µg Protein to 96-well plate quantify->plate add_buffer Add 2X Reaction Buffer + DTT plate->add_buffer add_substrate Add IETD-pNA Substrate add_buffer->add_substrate incubate Incubate at 37°C for 1-2h add_substrate->incubate read Measure Absorbance (405 nm) incubate->read end Calculate Fold-Increase in Caspase-8 Activity read->end G cluster_wb start Induce Apoptosis in Cell Culture harvest Harvest & Wash Cells (~5 x 10^7 cells) start->harvest homogenize Homogenize in Extraction Buffer (Dounce Grinder) harvest->homogenize centrifuge1 Low-Speed Centrifugation (~1,000 x g) homogenize->centrifuge1 pellet1 Discard Pellet (Nuclei, Debris) centrifuge1->pellet1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (~10,000 x g) supernatant1->centrifuge2 supernatant2 Collect Supernatant (Cytosolic Fraction) centrifuge2->supernatant2 pellet2 Resuspend Pellet (Mitochondrial Fraction) centrifuge2->pellet2 western SDS-PAGE & Western Blot (Probe for Cytochrome c) supernatant2->western pellet2->western end Analyze Translocation of Cytochrome c western->end

References

An In-depth Technical Guide on tBID Mitochondrial Translocation Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intrinsic pathway of apoptosis is a critical cellular process that is tightly regulated at the level of the mitochondria. A key event in this pathway is Mitochondrial Outer Membrane Permeabilization (MOMP), which leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, ultimately resulting in caspase activation and cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are the principal regulators of MOMP, and among them, the BH3-only protein Bid plays a pivotal role in linking extrinsic death receptor signaling to the mitochondrial apoptotic machinery. Upon activation by caspase-8, Bid is cleaved into its truncated form, tBID, which then translocates to the mitochondria to initiate the cascade of events leading to MOMP. This technical guide provides a comprehensive overview of the core signaling events in this compound mitochondrial translocation, detailed experimental protocols to study this process, and a summary of key quantitative data.

The Core Signaling Pathway of this compound-Mediated Mitochondrial Apoptosis

The journey of this compound from its generation in the cytosol to the induction of MOMP is a multi-step process involving specific molecular interactions and conformational changes.

Activation of Bid by Caspase-8

In the extrinsic apoptosis pathway, the activation of death receptors such as Fas or TNFR1 leads to the recruitment and activation of caspase-8.[1] Active caspase-8 then cleaves the full-length Bid protein (p22) at a specific site (Asp59 in mouse Bid), generating a C-terminal fragment known as truncated Bid (this compound) (p15) and an N-terminal fragment (p7).[2][3] This cleavage is a critical activation step, as this compound is significantly more potent in inducing apoptosis than its full-length counterpart. Some studies suggest that this cleavage can occur on the mitochondrial surface, where both caspase-8 and Bid can be recruited, ensuring the localized and efficient generation of this compound where it is needed.[4][5]

Mitochondrial Translocation of this compound

Following its generation, this compound translocates from the cytosol to the outer mitochondrial membrane (OMM). This targeting is not a random event but is mediated by specific interactions with components of the OMM.

  • Cardiolipin (B10847521): The mitochondrial-specific phospholipid, cardiolipin, has been identified as a key receptor for this compound on the OMM.[6] Tightly packed cardiolipin at the mitochondrial contact sites is thought to provide a specific docking platform for this compound.[7] The interaction with cardiolipin is believed to induce a conformational change in this compound, facilitating its insertion into the OMM.[8]

  • MTCH2/MIMP: In addition to cardiolipin, the mitochondrial carrier homolog 2 (MTCH2), also known as Met-induced mitochondrial protein (MIMP), has been identified as a major facilitator of this compound recruitment to the mitochondria.[9][10] MTCH2 is a surface-exposed OMM protein that directly interacts with this compound, and its depletion impairs this compound mitochondrial recruitment and subsequent apoptotic events.[9][10][11] Interestingly, studies suggest that cardiolipin and MTCH2 can have redundant functions in this compound recruitment in some cell types.[12]

Activation of Bax and Bak

Once at the mitochondria, this compound's primary role is to activate the pro-apoptotic effector proteins Bax and Bak. In healthy cells, Bax is predominantly cytosolic, while Bak is constitutively integrated into the OMM.[1][13] this compound acts as a direct activator of both Bax and Bak.[7][14][15]

The interaction of this compound with Bax is a stepwise process. This compound is thought to initially engage with the N-terminus of Bax, leading to a conformational change that exposes Bax's BH3 domain and its C-terminal transmembrane domain.[1][13] This allows for the insertion of Bax into the OMM. Once on the membrane, this compound further promotes the homo-oligomerization of Bax, which is a critical step for pore formation.[7][13] A similar mechanism is proposed for the activation of Bak by this compound.[16]

Mitochondrial Outer Membrane Permeabilization (MOMP) and Release of Pro-apoptotic Factors

The oligomerization of Bax and/or Bak forms pores in the OMM, leading to its permeabilization.[17] This allows for the release of proteins residing in the mitochondrial intermembrane space, including:

  • Cytochrome c: Once in the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3.

  • SMAC/Diablo: This protein antagonizes the inhibitor of apoptosis proteins (IAPs), thereby promoting caspase activity.[2]

The release of these factors commits the cell to apoptosis.

BAX/BAK-Independent Apoptosis

Recent evidence suggests that this compound can also induce MOMP and apoptosis in the absence of Bax and Bak.[18][19][20][21][22][23] This alternative pathway is dependent on the α-helix 6 of this compound, which is homologous to the pore-forming domains of Bax and Bak.[19][20][22] In this scenario, this compound itself can oligomerize in the mitochondrial membrane to form pores, leading to the release of pro-apoptotic factors.[24][25] This highlights a dual role for this compound as both a direct activator of Bax/Bak and a potential direct effector of MOMP.

Quantitative Data in this compound Signaling

The following tables summarize key quantitative data related to the interactions and kinetics of the this compound signaling pathway.

Interaction Binding Partner Dissociation Constant (Kd) Cell/System Type Reference
This compoundMTCH2 (peptide 140-161)11.8 ± 1.2 µMIn vitro (fluorescence anisotropy)[4][6]
This compoundMTCH2 (peptide 240-290)1.9 ± 0.1 µMIn vitro (fluorescence anisotropy)[4][6]

Table 1: Binding Affinities of this compound. This table presents the dissociation constants (Kd) for the interaction of this compound with peptides derived from its mitochondrial receptor, MTCH2.

Process Parameter Value Conditions Reference
This compound-induced Cytochrome c releaseEC50~10 nMIsolated mitochondria (30 min incubation)[13]
This compound-induced Cytochrome c releaseOnset of release~10 secondsPermeabilized HepG2 cells (2.5 nM this compound)[2]
This compound-induced Cytochrome c releaseCompletion of release50-70 secondsPermeabilized HepG2 cells (2.5 nM this compound)[2]
This compound-induced Bax oligomerizationEquilibriumWithin 5 minutesIn silico simulation (2.5 nM Bax, 5 nM this compound)[18]

Table 2: Kinetics of this compound-Mediated Events. This table provides the half-maximal effective concentration (EC50) and temporal dynamics of key events triggered by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound mitochondrial translocation and its downstream effects.

Subcellular Fractionation for Detection of this compound Translocation

This protocol describes the isolation of mitochondrial and cytosolic fractions to determine the localization of this compound by Western blotting.

Materials:

  • Cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors)

  • Dounce homogenizer with a tight-fitting pestle

  • Microcentrifuge

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-tBID, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Induce apoptosis in cultured cells using the desired stimulus.

  • Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 5 volumes of ice-cold homogenization buffer and incubate on ice for 15-20 minutes.

  • Homogenize the cells using a pre-chilled Dounce homogenizer with 30-40 strokes.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.

  • The resulting supernatant is the cytosolic fraction.

  • Wash the mitochondrial pellet by resuspending in homogenization buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a suitable lysis buffer.

  • Determine the protein concentration of both the cytosolic and mitochondrial fractions.

  • Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using antibodies against this compound, a mitochondrial marker (e.g., COX IV), and a cytosolic marker (e.g., GAPDH).

Immunofluorescence Staining for this compound Localization

This protocol allows for the visualization of this compound's subcellular localization using fluorescence microscopy.

Materials:

  • Cells grown on glass coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-tBID

  • Mitochondrial marker (e.g., MitoTracker Red CMXRos)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and allow them to adhere.

  • Induce apoptosis.

  • If using a mitochondrial marker like MitoTracker, incubate the cells with the dye according to the manufacturer's instructions prior to fixation.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-tBID antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Stain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using antifade mounting medium.

  • Visualize the localization of this compound and mitochondria using a fluorescence microscope.

In Vitro Cytochrome c Release Assay

This assay measures the release of cytochrome c from isolated mitochondria in response to recombinant this compound.

Materials:

  • Isolated mitochondria (see Protocol 3.1, steps 1-8)

  • Mitochondrial respiration buffer (e.g., 125 mM KCl, 10 mM Tris-MOPS pH 7.4, 5 mM glutamate, 2.5 mM malate, 1 mM Pi, 10 µM EGTA)

  • Recombinant this compound protein

  • Microcentrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody: anti-cytochrome c

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Resuspend isolated mitochondria in ice-cold respiration buffer to a final concentration of 1 mg/ml.

  • Incubate the mitochondrial suspension with varying concentrations of recombinant this compound (or a vehicle control) for 30-60 minutes at 30°C with gentle shaking.

  • Pellet the mitochondria by centrifuging at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the released proteins.

  • Lyse the mitochondrial pellet in a suitable buffer.

  • Analyze equal volumes of the supernatant and the lysed mitochondrial pellet by SDS-PAGE and Western blotting using an anti-cytochrome c antibody.

Co-immunoprecipitation of this compound and Bax

This protocol is used to demonstrate the physical interaction between this compound and Bax.

Materials:

  • Cells expressing tagged versions of this compound and/or Bax (e.g., HA-tBID, Myc-Bax)

  • Lysis buffer (e.g., 1% CHAPS or Triton X-100 in Tris-buffered saline with protease inhibitors)

  • Antibody for immunoprecipitation (e.g., anti-HA antibody)

  • Protein A/G agarose (B213101) beads

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-Myc, anti-HA

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Induce apoptosis in cells co-expressing tagged this compound and Bax.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-HA) overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Collect the beads by centrifugation and wash them three to five times with wash buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the tags of both proteins (e.g., anti-Myc and anti-HA).

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

tBID_Signaling_Pathway cluster_mito Mitochondrial Outer Membrane Death_Receptor Death Receptor (e.g., Fas, TNFR1) Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Bid Bid (p22) Caspase8->Bid Cleavage This compound This compound (p15) Bid->this compound Mitochondrion Mitochondrion This compound->Mitochondrion Translocation Cardiolipin Cardiolipin This compound->Cardiolipin Binds to MTCH2 MTCH2/MIMP This compound->MTCH2 Binds to Bax_cyto Bax (cytosolic) This compound->Bax_cyto Activates Bak_mito Bak (mitochondrial) This compound->Bak_mito Activates Bax_active Active Bax (oligomerized) Bax_cyto->Bax_active Conformational change & oligomerization Bak_active Active Bak (oligomerized) Bak_mito->Bak_active MOMP MOMP Bax_active->MOMP Bak_active->MOMP Cyto_c Cytochrome c MOMP->Cyto_c Release SMAC SMAC/Diablo MOMP->SMAC Release Apoptosis Apoptosis Cyto_c->Apoptosis Initiates SMAC->Apoptosis Promotes

Caption: The core signaling pathway of this compound-mediated apoptosis.

Subcellular_Fractionation_Workflow Start Start: Apoptotic Cells Homogenization Cell Homogenization Start->Homogenization Centrifuge1 Centrifugation (700 x g, 10 min) Homogenization->Centrifuge1 Pellet1 Pellet: Nuclei, Unbroken Cells (Discard) Centrifuge1->Pellet1 Supernatant1 Supernatant 1 Centrifuge1->Supernatant1 Centrifuge2 Centrifugation (10,000 x g, 30 min) Supernatant1->Centrifuge2 Supernatant2 Supernatant 2: Cytosolic Fraction Centrifuge2->Supernatant2 Pellet2 Pellet 2: Mitochondrial Fraction Centrifuge2->Pellet2 Analysis Western Blot Analysis Supernatant2->Analysis Pellet2->Analysis

Caption: Workflow for subcellular fractionation to detect this compound translocation.

Immunofluorescence_Workflow Start Start: Cells on Coverslips Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (5% NGS) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (anti-tBID) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorescently labeled) PrimaryAb->SecondaryAb Mounting Mounting with DAPI SecondaryAb->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for immunofluorescence staining of this compound.

Conclusion

The translocation of this compound to the mitochondria is a critical control point in the intrinsic apoptotic pathway. Understanding the intricate molecular details of this process, from the initial cleavage of Bid to the activation of Bax and Bak and the subsequent permeabilization of the outer mitochondrial membrane, is crucial for the development of novel therapeutic strategies targeting apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of this compound signaling and its role in health and disease. The existence of a BAX/BAK-independent pathway for this compound-mediated apoptosis further underscores the multifaceted nature of this protein and presents new avenues for therapeutic intervention, particularly in cancers that have developed resistance to conventional apoptosis-inducing agents.

References

The Dance of Death: A Technical Guide to the Interaction of tBID with BCL-2 Family Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intrinsic pathway of apoptosis is a tightly regulated cellular process orchestrated by the BCL-2 family of proteins. This intricate network of pro- and anti-apoptotic members governs the permeabilization of the mitochondrial outer membrane, a critical point of no return in the cell's decision to die. Central to this process is the BH3-only protein BID (BH3 Interacting-Domain Death Agonist). Following cleavage by caspase-8 in response to death receptor signaling, BID is truncated to its active form, tBID. This guide provides an in-depth technical overview of the core interactions between this compound and other BCL-2 family members, offering a resource for researchers and drug development professionals seeking to understand and manipulate this critical node in apoptosis signaling.

Core Signaling Pathway of this compound-Mediated Apoptosis

Upon its activation, this compound translocates to the mitochondria, where it engages with both pro- and anti-apoptotic BCL-2 family proteins to initiate the apoptotic cascade. Its primary roles are to directly activate the effector proteins BAX and BAK and to neutralize the anti-apoptotic BCL-2 members, thereby tilting the cellular balance towards death.

tBID_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_mitochondrion Mitochondrion Death_Receptor Death Receptor (e.g., FAS, TNFR1) Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation BID BID Caspase8->BID Cleavage This compound This compound BID->this compound tBID_mito This compound This compound->tBID_mito Translocation BAX BAX tBID_mito->BAX Direct Activation BAK BAK tBID_mito->BAK Direct Activation BCL2_anti Anti-apoptotic (BCL-2, BCL-XL, MCL-1) tBID_mito->BCL2_anti Inhibition MOMP MOMP BAX->MOMP BAK->MOMP BCL2_anti->BAX BCL2_anti->BAK Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis

This compound-mediated apoptotic signaling pathway.

Quantitative Analysis of this compound Interactions

The affinity of this compound for various BCL-2 family members is a critical determinant of its function. These interactions are often characterized by their dissociation constants (Kd), with lower values indicating higher affinity. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of this compound with Anti-Apoptotic BCL-2 Family Proteins

Interacting PartnerMethodDissociation Constant (Kd)Reference
BCL-XLIsothermal Titration Calorimetry (ITC)27.2 ± 0.5 nM (at pH 4)[1]
BCL-XLNot Specified3 nM (in the presence of membranes)[2]
MCL-1Not SpecifiedPotent this compound-binding partner[3]

Table 2: Binding Affinities of this compound with Pro-Apoptotic BCL-2 Family Proteins

Interacting PartnerMethodDissociation Constant (Kd)Reference
BAXSingle-particle cross-correlation analysis2D-Kd: ~1.6 µm⁻² (loosely membrane-associated)[4][5]
BAXSingle-particle cross-correlation analysis2D-Kd: ~0.1 µm⁻² (transmembrane form)[4][5]
BAXNot Specified25 nM (in the presence of membranes)[2]
BAKNot SpecifiedDirect interaction leading to oligomerization[6]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of this compound with BCL-2 family proteins.

Co-Immunoprecipitation (Co-IP) of Mitochondrial Protein Complexes

Co-IP is a fundamental technique to investigate protein-protein interactions within their native cellular context. This protocol is adapted for the study of interactions involving mitochondrial proteins like the BCL-2 family.

Workflow for Co-Immunoprecipitation

Co_IP_Workflow start Start: Cell Culture lysis Cell Lysis (Mitochondria Isolation Buffer) start->lysis preclear Pre-clearing Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (Incubate with primary antibody against bait protein) preclear->ip capture Capture of Immune Complex (Add Protein A/G beads) ip->capture wash Wash Beads (Remove non-specific binding) capture->wash elute Elution of Protein Complex wash->elute analysis Analysis (SDS-PAGE & Western Blot) elute->analysis end End: Identify Prey Protein analysis->end

A generalized workflow for co-immunoprecipitation.

Detailed Protocol:

  • Cell Culture and Lysis:

    • Culture cells to approximately 80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in a gentle lysis buffer suitable for maintaining mitochondrial protein interactions (e.g., 20 mM HEPES-KOH pH 7.5, 70 mM sucrose, 200 mM mannitol, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).

    • Homogenize the cells using a Dounce homogenizer or by passing through a 25-gauge needle.

    • Centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

    • Resuspend the mitochondrial pellet in a suitable IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors).[7]

  • Pre-clearing the Lysate:

    • Add 20-30 µL of a 50% slurry of Protein A/G agarose (B213101) beads to the mitochondrial lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add the primary antibody specific to the "bait" protein (e.g., anti-tBID) to the pre-cleared lysate. As a negative control, use a non-specific IgG of the same isotype.

    • Incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complex:

    • Add 30-50 µL of a 50% slurry of Protein A/G agarose beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold IP wash buffer (e.g., IP lysis buffer with a lower detergent concentration).

  • Elution:

    • Resuspend the washed beads in 30-50 µL of 2x SDS-PAGE sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

    • Centrifuge to pellet the beads and collect the supernatant.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against the "bait" and potential "prey" proteins.

In Vitro Cytochrome c Release Assay

This cell-free assay is a powerful tool to directly assess the ability of this compound to induce mitochondrial outer membrane permeabilization (MOMP) by measuring the release of cytochrome c from isolated mitochondria.

Detailed Protocol:

  • Isolation of Mitochondria:

    • Isolate mitochondria from cultured cells or animal tissues (e.g., mouse liver) as described in the Co-IP protocol (Step 1).

    • Resuspend the final mitochondrial pellet in a respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl pH 7.4, 2 mM K2HPO4, 5 mM succinate, 1 mM ADP).

  • Cytochrome c Release Reaction:

    • In a microcentrifuge tube, combine isolated mitochondria (20-50 µg of protein) with recombinant this compound at various concentrations (e.g., 1-100 nM) in respiration buffer.[8]

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

    • As a positive control for maximal cytochrome c release, a detergent like Triton X-100 can be used. A negative control with buffer alone should also be included.

  • Separation of Supernatant and Pellet:

    • Centrifuge the reaction tubes at 12,000 x g for 5 minutes at 4°C to pellet the mitochondria.

    • Carefully collect the supernatant, which contains the released cytochrome c.

    • The mitochondrial pellet contains the remaining cytochrome c.

  • Analysis:

    • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody specific for cytochrome c.

    • Alternatively, the amount of released cytochrome c in the supernatant can be quantified using an ELISA kit.

Förster Resonance Energy Transfer (FRET) for In-Cell Interaction Studies

FRET is a powerful technique to study protein-protein interactions in living cells. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore when they are in close proximity (typically <10 nm).

Logical Workflow for a FRET Experiment

FRET_Workflow start Start: Construct Fluorescent Fusion Proteins (e.g., this compound-CFP, BCL-XL-YFP) transfect Co-transfect Cells with Fusion Constructs start->transfect image Live-Cell Imaging (Confocal or FLIM Microscope) transfect->image excite Excite Donor Fluorophore (e.g., CFP at its excitation wavelength) image->excite measure Measure Donor and Acceptor Emission excite->measure calculate Calculate FRET Efficiency measure->calculate interpret Interpret Results: High FRET = Interaction calculate->interpret end End: Confirm Protein-Protein Interaction interpret->end

A simplified workflow for a FRET-based protein interaction study.

Detailed Protocol Outline:

  • Construct Generation:

    • Create expression vectors encoding this compound and its potential binding partner (e.g., BCL-XL, BAX) fused to a suitable FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).

  • Cell Culture and Transfection:

    • Culture an appropriate cell line and co-transfect the cells with the donor and acceptor fusion protein constructs.

    • Include control transfections with donor-only and acceptor-only constructs to correct for spectral bleed-through.

  • Live-Cell Imaging:

    • Image the transfected cells using a confocal microscope equipped for FRET analysis or a fluorescence lifetime imaging (FLIM) microscope.

    • Acquire images in three channels: the donor channel (donor excitation, donor emission), the acceptor channel (acceptor excitation, acceptor emission), and the FRET channel (donor excitation, acceptor emission).

  • FRET Analysis:

    • Correct the raw images for background and spectral bleed-through.

    • Calculate the FRET efficiency using established methods, such as sensitized emission or acceptor photobleaching. For FLIM-FRET, the interaction is detected as a decrease in the donor's fluorescence lifetime in the presence of the acceptor.

  • Data Interpretation:

    • A significant FRET efficiency or a decrease in donor lifetime indicates a close proximity between this compound and its binding partner, suggesting a direct interaction.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing quantitative data on association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).

Detailed Protocol Outline:

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Immobilize one of the interacting partners (the "ligand," e.g., BCL-XL) onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). A reference flow cell should be prepared by immobilizing a non-related protein or by blocking the surface to subtract non-specific binding.

  • Analyte Injection and Binding Analysis:

    • Inject a series of concentrations of the other interacting partner (the "analyte," e.g., this compound) over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association phase.

  • Dissociation Phase:

    • After the association phase, switch back to running buffer to monitor the dissociation of the analyte from the ligand.

  • Regeneration:

    • If the interaction is of high affinity, a regeneration step using a low pH buffer or a high salt solution may be necessary to remove the bound analyte before the next injection.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

The interaction of this compound with the BCL-2 family of proteins is a pivotal event in the execution of the intrinsic apoptotic pathway. A thorough understanding of the molecular mechanisms, binding affinities, and kinetics of these interactions is crucial for the development of novel therapeutic strategies that target apoptosis. This technical guide provides a foundational resource for researchers in this field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the key processes involved in the deadly dance between this compound and its BCL-2 family partners.

References

Whitepaper: The Evolving Role of tBID as a Direct Effector of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The BCL-2 family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. Within this family, the BH3-only protein Bid has long been recognized as a critical sentinel, linking extrinsic death receptor signaling to mitochondrial dysfunction. Upon activation by caspase-8, Bid is cleaved into its truncated form, tBID, which translocates to the mitochondria. For decades, the canonical function of this compound was understood to be the allosteric activation of the effector proteins BAX and BAK, which in turn oligomerize to induce mitochondrial outer membrane permeabilization (MOMP). However, recent discoveries have revealed a paradigm shift in our understanding of this compound's capabilities. Emerging evidence demonstrates that this compound can function as a direct effector of apoptosis, capable of inducing MOMP and subsequent cell death independently of BAX and BAK. This whitepaper provides an in-depth technical guide on the discovery of this dual functionality, summarizing the core experimental evidence, quantitative data, and key methodologies that have defined this compound's role as both an activator and a direct executioner of apoptosis.

The Canonical Pathway: this compound as an Activator of BAX/BAK

The initial discovery of Bid's role in apoptosis established it as a crucial link between death receptor-mediated (extrinsic) and mitochondria-mediated (intrinsic) cell death pathways.[1]

Activation by Caspase-8

In the extrinsic pathway, the engagement of death receptors like Fas or TNFR1 leads to the formation of the Death-Inducing Signaling Complex (DISC), which facilitates the auto-activation of pro-caspase-8.[2] Active caspase-8 then cleaves the cytosolic protein Bid at residue Asp-60.[2] This cleavage generates a C-terminal p15 (B1577198) fragment, known as truncated Bid (this compound), which is the active form of the protein.[1][3] Studies have shown that this cleavage event is essential for apoptosis induced by ligands like TNF-related apoptosis-inducing ligand (TRAIL).[2] A native complex containing both caspase-8 and BID has been identified on the mitochondrial membrane, suggesting that this cleavage can occur precisely where this compound is needed to act.[4][5]

Mitochondrial Translocation and Activation of BAX/BAK

Following cleavage, this compound translocates from the cytosol to the outer mitochondrial membrane (OMM).[1][3] Once at the mitochondria, this compound was shown to function as a "death ligand," directly engaging with the multi-domain pro-apoptotic effector proteins BAX and BAK.[6][7] This interaction induces a conformational change in BAX and BAK, leading to their homo-oligomerization and the formation of pores in the OMM.[6][7] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is the "point-of-no-return" in apoptosis. It allows for the release of intermembrane space proteins, most notably cytochrome c and SMAC/DIABLO, into the cytosol, which in turn leads to the activation of the caspase cascade and the execution of cell death.[2][7]

The interaction of this compound with the mitochondria is facilitated by specific lipids, such as cardiolipin, which can enhance this compound binding and subsequent permeabilization events.[8][9] The BH3 domain of this compound is essential for its ability to activate BAX and BAK and trigger cytochrome c release.[7]

A Paradigm Shift: this compound as a Direct Effector of MOMP

While the role of this compound as an activator of BAX and BAK is well-established, groundbreaking research has revealed that this compound possesses an intrinsic, BAX/BAK-independent ability to permeabilize the mitochondrial outer membrane.[10][11][12] This discovery reclassifies this compound from a simple signal transducer to a direct effector of apoptosis under certain conditions.

BAX/BAK-Independent Apoptosis

Experiments using cell lines genetically deficient in both BAX and BAK (double-knockout, DKO) were pivotal in uncovering this new function.[13][14] Researchers demonstrated that overexpression of this compound in these DKO cells was sufficient to induce MOMP, characterized by the release of cytochrome c and SMAC, and ultimately trigger apoptosis.[13][15] This finding was significant because it showed that the apoptotic machinery could bypass its canonical executioners. This direct effector function was also shown to be physiologically relevant in the context of immunity against Shigella infection, where this compound can induce SMAC release independently of BAX and BAK.[13][14]

The Crucial Role of Helix 6

Further investigation into the mechanism of this direct action revealed that it is not dependent on the canonical BH3 domain interaction required for BAX/BAK activation. Instead, this novel function requires the α-helix 6 of this compound, which is homologous to the pore-forming regions of BAX and BAK.[13][14][16] Mutations in this specific helix dramatically reduced this compound's ability to kill cells in the absence of BAX and BAK, while leaving its ability to activate them intact.[14] This suggests that this compound can directly participate in the permeabilization of the OMM, functioning in a manner analogous to BAX and BAK.[13][15]

Visualizing the Pathways and Processes

Signaling Pathway of this compound's Dual Apoptotic Function

The following diagram illustrates the dual roles of this compound in apoptosis. It shows the initial activation via caspase-8, followed by both the canonical BAX/BAK-dependent pathway and the more recently discovered direct effector pathway.

tBID_Pathway cluster_mito DeathReceptor Death Receptor (e.g., Fas, TNFR1) Procaspase8 Pro-Caspase-8 DeathReceptor->Procaspase8 FADD Caspase8 Active Caspase-8 Procaspase8->Caspase8 Bid Cytosolic Bid Caspase8->Bid Cleavage This compound This compound Bid->this compound Mitochondrion Mitochondrion This compound->Mitochondrion Translocation BaxBak BAX / BAK This compound->BaxBak Activates MOMP_Direct This compound-mediated Pore Formation This compound->MOMP_Direct Directly Induces (via Helix 6) BaxBak_Oligomer BAX / BAK Oligomer (Pore) BaxBak->BaxBak_Oligomer Oligomerization CytochromeC Cytochrome c SMAC/DIABLO Release BaxBak_Oligomer->CytochromeC MOMP MOMP_Direct->CytochromeC MOMP Apoptosis Apoptosis CytochromeC->Apoptosis Caspase Cascade

Caption: Dual apoptotic roles of this compound: as an activator of BAX/BAK and as a direct effector of MOMP.

Experimental Workflow: In Vitro Cytochrome c Release Assay

This workflow outlines the key steps in a common cell-free assay used to quantify the ability of this compound to directly induce MOMP in isolated mitochondria.

CytochromeC_Release_Workflow start Start: Isolate Mitochondria (e.g., from mouse liver) prep_reagents Prepare Reagents - Recombinant this compound dilutions - Mitochondria Buffer start->prep_reagents incubation Incubate Mitochondria with this compound (e.g., 30 min at 30°C) prep_reagents->incubation centrifuge Centrifuge to Pellet Mitochondria (e.g., 16,000 x g for 5 min) incubation->centrifuge separation Separate Supernatant (contains released proteins) from Pellet (intact mitochondria) centrifuge->separation analysis Quantify Cytochrome c in Supernatant (e.g., ELISA or Western Blot) separation->analysis end End: Determine Dose-Response for this compound-induced Release analysis->end

Caption: Workflow for the in vitro cytochrome c release assay using isolated mitochondria and recombinant this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound's activity.

Table 1: Efficacy of this compound in Inducing Cytochrome c Release

ParameterValueCell/System TypeReference
EC₅₀< 100 nMIsolated mouse liver mitochondria
EC₅₀< 50 nMIsolated mouse liver mitochondria[17]
Effective DoseSubnanomolarPermeabilized HepG2 cells[18]
Relative Potency100-fold more effective than full-length BidPermeabilized HepG2 cells[18]
Release KineticsComplete release in 50-70 seconds (at 2.5 nM this compound)Permeabilized HepG2 cells[18]

Table 2: Binding Affinities and Stoichiometry

Interacting ProteinsDissociation Constant (Kd)MethodReference
This compound and BCL-XL27 nMIsothermal Titration Calorimetry (ITC)[19]
BID BH3 peptide and BCL-XL30.58 nM (pH 7)Isothermal Titration Calorimetry (ITC)[19]

Key Experimental Protocols

Protocol: In Vitro Cytochrome c Release Assay

This protocol is a generalized procedure based on methodologies used to assess the direct effect of this compound on mitochondria.[17]

1. Preparation of Mitochondria:

  • Isolate mitochondria from a suitable source (e.g., mouse liver) using differential centrifugation.

  • Resuspend the final mitochondrial pellet in a suitable storage buffer and determine the protein concentration (e.g., via Bradford or BCA assay). Keep on ice.

2. Reagent Preparation:

  • Mitochondria Buffer: Prepare a buffer to maintain mitochondrial integrity and function (e.g., 125 mM KCl, 10 mM HEPES-KOH pH 7.4, 3 mM Succinate, 3 mM Glutamate, 0.5 mM MgCl₂, plus protease and caspase inhibitors).

  • This compound Dilutions: Prepare a serial dilution of recombinant this compound in a suitable dilution buffer (e.g., 25 mM HEPES-KOH pH 7.4, 0.1 M KCl, 1 mg/mL fatty acid-free BSA) to achieve a range of final concentrations (e.g., 0.1 nM to 500 nM).[17]

3. Assay Procedure:

  • In microcentrifuge tubes on ice, combine the Mitochondria Buffer and the this compound dilutions.

  • Initiate the reaction by adding a standardized amount of isolated mitochondria (e.g., 25-30 µg) to each tube. The final reaction volume is typically 50-100 µL.

  • Include two controls: a "spontaneous release" control (mitochondria with buffer, no this compound) and a "total cytochrome c" control (mitochondria lysed with detergent like Triton X-100).

  • Incubate the reaction tubes at 30°C for 30-60 minutes.

  • Terminate the reaction by placing tubes on ice and centrifuging at high speed (e.g., >14,000 x g) for 5 minutes at 4°C to pellet the mitochondria.

4. Analysis:

  • Carefully collect the supernatant from each tube.

  • Quantify the amount of cytochrome c in the supernatant using a sensitive method such as an ELISA kit or by SDS-PAGE followed by Western blotting with an anti-cytochrome c antibody.[20]

  • Calculate the percentage of cytochrome c released for each this compound concentration relative to the total and spontaneous release controls.

Protocol: In Vitro Caspase-8 Cleavage of Bid

This protocol outlines the steps to verify the cleavage of full-length Bid into this compound by active caspase-8.[21][22]

1. Reagent Preparation:

  • Substrates: Purified, recombinant full-length Bid protein.

  • Enzyme: Purified, active recombinant caspase-8.

  • Reaction Buffer: A buffer compatible with caspase-8 activity (e.g., HEPES or PIPES-based buffer at pH ~7.0-7.4, containing DTT and salts).

2. Assay Procedure:

  • In a microcentrifuge tube, combine the reaction buffer and recombinant full-length Bid.

  • Initiate the reaction by adding active caspase-8.

  • As a negative control, run a parallel reaction without caspase-8.

  • Incubate the reaction at 37°C for a specified time course (e.g., 30, 60, 120 minutes).

3. Analysis:

  • Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling the samples.

  • Resolve the protein fragments by SDS-PAGE (a 15% or 4-20% gradient gel is suitable).

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Perform a Western blot using an antibody that recognizes Bid. The cleavage will be evident by the disappearance of the full-length Bid band (~22 kDa) and the appearance of the this compound fragment band (~15 kDa).[22]

Conclusion and Future Directions

The discovery of this compound's ability to act as a direct effector of apoptosis represents a significant evolution in our understanding of the BCL-2 family's intricate regulatory network. It is now clear that this compound holds a dual-function capacity: it can act as a potent activator for BAX and BAK, but it can also execute MOMP directly, providing a fail-safe mechanism for inducing cell death. This BAX/BAK-independent pathway may be particularly relevant in pathological contexts, such as in cancer cells that have developed resistance to apoptosis by downregulating BAX or BAK.[13][14]

For drug development professionals, this dual mechanism offers new therapeutic avenues. Strategies aimed at activating endogenous Bid could potentially kill cancer cells that have acquired resistance to other BCL-2 family-targeting drugs (like venetoclax).[13][15] Future research should focus on further elucidating the precise biophysical mechanism of this compound-induced pore formation and exploring the cellular contexts in which the direct effector function, versus the activator function, is dominant. A deeper understanding of this process will be invaluable for developing next-generation therapeutics that can precisely manipulate the apoptotic machinery.

References

The Critical Nexus: tBID's Role in Bridging Extrinsic and Intrinsic Apoptotic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of this intricate process is a hallmark of numerous diseases, including cancer and autoimmune disorders. Apoptosis is broadly initiated through two major signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. A key molecular link between these two pathways is the pro-apoptotic protein Bid (BH3 interacting-domain death agonist) and its proteolytically activated form, truncated Bid (tBID). This technical guide provides a comprehensive overview of this compound's pivotal role, detailing the molecular mechanisms, quantitative parameters of its interactions, and established experimental protocols for its study.

The Molecular Journey of this compound: From Cytosolic Precursor to Mitochondrial Executioner

The extrinsic apoptotic pathway is initiated by the binding of extracellular death ligands, such as FasL or TNF-α, to their cognate death receptors on the cell surface.[1][2] This engagement triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of the initiator caspase, caspase-8.[2][3] While activated caspase-8 can directly cleave and activate downstream effector caspases in some cell types ("Type I" cells), other cell types ("Type II" cells) require an amplification of the apoptotic signal via the intrinsic pathway.[4] This amplification is where Bid plays its critical role.

In its inactive state, full-length Bid resides in the cytosol.[5] Upon activation of the extrinsic pathway, caspase-8 directly cleaves Bid at a specific site (Asp59 in human Bid) to generate a C-terminal fragment known as this compound.[1][6][7] This cleavage event is a crucial commitment step, transforming a cytosolic protein into a potent mitochondrial activator.

Following its generation, this compound translocates to the mitochondria.[5][6] This translocation is facilitated by its interaction with mitochondrial-specific lipids, particularly cardiolipin, which is enriched at mitochondrial contact sites.[4][8] The mitochondrial carrier homolog 2 (MTCH2) has also been identified as a key receptor for this compound on the outer mitochondrial membrane, further facilitating its recruitment.[6][9]

Once at the mitochondria, this compound orchestrates the permeabilization of the outer mitochondrial membrane (MOMP), a point of no return in the apoptotic process.[10][11] this compound achieves this primarily through two interconnected mechanisms:

  • Direct Activation of BAX and BAK: this compound directly interacts with and activates the pro-apoptotic effector proteins BAX and BAK.[12][13] This interaction induces a conformational change in BAX and BAK, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane.[12][13][14]

  • Inhibition of Anti-Apoptotic Bcl-2 Proteins: this compound can also bind to and neutralize anti-apoptotic Bcl-2 family members, such as Bcl-xL and Bcl-2.[10][15] By sequestering these pro-survival proteins, this compound liberates BAX and BAK, further promoting their activation and oligomerization.

The formation of BAX/BAK pores leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, including cytochrome c and SMAC/DIABLO.[2] Cytochrome c release triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspases-3 and -7, culminating in the dismantling of the cell.[2]

Intriguingly, recent research has unveiled a BAX/BAK-independent pro-apoptotic function of this compound.[10][11][16] Studies have shown that this compound itself can directly permeabilize the mitochondrial outer membrane and induce apoptosis, even in the absence of BAX and BAK.[10][11] This activity is dependent on helix α6 of this compound, which is homologous to the pore-forming domains of BAX and BAK.[10] This finding highlights a previously unrecognized effector-like function of this compound and suggests its potential therapeutic relevance in cancers that have developed resistance to BAX/BAK-dependent apoptosis.[10][11]

Quantitative Insights into this compound Function

The interactions and activities of this compound have been quantified in various experimental systems. The following tables summarize key quantitative data to provide a framework for understanding the efficiency and dynamics of this compound-mediated events.

ParameterValueOrganism/SystemReference
EC50 for this compound-induced Cytochrome c Release ~7 nMMouse Embryonic Fibroblast Mitochondria[17]
<100 nMIsolated Mouse Liver Mitochondria[18]
~10 nM (half-maximal release after 30 min)B50 Cell Mitochondria
2D Dissociation Constant (KD) for this compound-Bax Interaction
Loosely membrane-associated~1.6 µm-2Mitochondria-like Planar Supported Lipid Bilayer[19]
Transmembrane form~0.1 µm-2Mitochondria-like Planar Supported Lipid Bilayer[19][20]
Binding Affinity (KD) for this compound-Bcl-xL Interaction 10-fold greater than full-length BidIn vitro[15][21]
Kinetics of this compound-induced Cytochrome c Release Starts after ~10-30 second delay, complete by 50-70 seconds (at 2.5 nM this compound)Permeabilized HepG2 cells[22][23]

Visualizing the Central Role of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying this compound.

Extrinsic_Intrinsic_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Formation Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Bid Bid Caspase-8->Bid Cleavage Mitochondrion Mitochondrion BAX/BAK BAX/BAK MOMP MOMP BAX/BAK->MOMP Oligomerization Cytochrome c Cytochrome c MOMP->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound Bid->this compound This compound->BAX/BAK Activation This compound->MOMP Direct Induction (BAX/BAK independent) Experimental_Workflow cluster_induction Apoptosis Induction cluster_analysis Analysis Cell Culture Cell Culture Induction Induce Extrinsic Apoptosis (e.g., FasL, TRAIL) Cell Culture->Induction Lysate Preparation Lysate Preparation Induction->Lysate Preparation Mitochondria Isolation Mitochondria Isolation Induction->Mitochondria Isolation MOMP Assay MOMP Assessment (e.g., TMRE staining) Induction->MOMP Assay Western Blot Western Blot for Caspase-8 & Bid Cleavage Lysate Preparation->Western Blot Cytochrome c Release Assay Cytochrome c Release Assay (Western Blot or ELISA) Mitochondria Isolation->Cytochrome c Release Assay

References

Regulating the Executioner: An In-depth Technical Guide to the Pro-Apoptotic Activity of tBID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or infected cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, delicately balancing pro- and anti-apoptotic signals. Among the pro-apoptotic members, the BH3-only protein Bid plays a unique role as a sentinel, linking extrinsic death receptor signaling to the mitochondrial execution pathway. Upon activation by caspase-8, Bid is cleaved into its truncated and active form, tBID. This technical guide provides a comprehensive overview of the intricate mechanisms that regulate the pro-apoptotic activity of this compound, offering insights for researchers and professionals in drug development.

Activation of BID: A Molecular Switch for Apoptosis

The commitment to apoptosis via the extrinsic pathway often involves the activation of caspase-8. This initiator caspase proteolytically cleaves the full-length Bid protein (p22) at aspartate 59 (D59), generating the C-terminal fragment p15, known as this compound.[1] This cleavage event is a critical activation step, transforming a cytosolic protein into a potent mitochondrial activator.

The Role of Caspase-8

Caspase-8-mediated cleavage of Bid is a primary mechanism of its activation.[2] This process can be initiated by signals from death receptors such as Fas or TNFR1.[1] The proteolytic cleavage exposes a previously buried glycine (B1666218) residue at the new N-terminus of this compound, which can be myristoylated, facilitating its translocation to the mitochondria.

Mitochondrial Targeting and Translocation of this compound

Once activated, this compound relocates from the cytosol to the outer mitochondrial membrane (OMM), where it orchestrates the subsequent steps of apoptosis. This translocation is a crucial regulatory point, governed by specific interactions with mitochondrial components.

Mitochondrial Receptors for this compound

This compound's journey to the mitochondria is not a random event. It is facilitated by specific interactions with mitochondrial proteins and lipids. One such key player is the Mitochondrial Carrier Homologue 2 (MTCH2), which acts as a mitochondrial receptor for this compound, enhancing its recruitment and subsequent pro-apoptotic actions.[3] Additionally, the mitochondrial-specific lipid cardiolipin (B10847521) has been implicated in the targeting and insertion of this compound into the OMM.

This compound at the Mitochondria: Orchestrating Outer Membrane Permeabilization

At the outer mitochondrial membrane, this compound's primary role is to induce mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade. This is achieved through its interactions with other members of the Bcl-2 family, primarily the pro-apoptotic effector proteins Bax and Bak.

The "Direct Activation" Model

This compound is a potent "direct activator" of Bax and Bak.[4] It binds to these effector proteins, inducing a conformational change that leads to their oligomerization and the formation of pores in the OMM.[5][6] This pore formation allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space, such as cytochrome c and SMAC/Diablo, into the cytosol, ultimately leading to the activation of executioner caspases and cell death.

A BAX/BAK-Independent Pathway

Recent evidence has unveiled a novel, BAX/BAK-independent mechanism of this compound-induced apoptosis. In the absence of BAX and BAK, this compound itself can mediate MOMP and induce apoptosis.[7][8] This activity is dependent on its α-helix 6 and can be inhibited by anti-apoptotic Bcl-2 proteins.[7] This discovery opens new avenues for therapeutic intervention, particularly in cancers that have developed resistance to conventional apoptosis-inducing agents by downregulating BAX and BAK.

Negative Regulation of this compound Activity

The potent pro-apoptotic function of this compound is tightly controlled by anti-apoptotic members of the Bcl-2 family, such as Bcl-xL and Bcl-2. These proteins act as inhibitors of this compound, preventing it from activating Bax and Bak.

Sequestration by Anti-Apoptotic Proteins

Bcl-xL and Bcl-2 can directly bind to this compound, sequestering it and preventing its interaction with Bax and Bak.[9][10] This interaction is a critical checkpoint in the regulation of apoptosis, and the balance between this compound and its anti-apoptotic counterparts often determines the cell's fate.

Quantitative Data on this compound Interactions and Activity

The following tables summarize key quantitative data related to the regulation of this compound's pro-apoptotic activity.

Interacting Partners Binding Affinity (Kd) Method Reference
This compound and Bcl-xL27 nMIsothermal Titration Calorimetry (ITC)[9]
This compound and MTCH2 (peptide 140-161)11.8 ± 1.2 µMFluorescence Anisotropy[1]
This compound and MTCH2 (peptide 240-290)1.9 ± 0.1 µMFluorescence Anisotropy[1]
This compound (residues 59-73) and MTCH2 (peptide 140-161)91 ± 5 µMFluorescence Anisotropy
This compound (residues 111-125) and MTCH2 (peptide 240-290)191 ± 3 µMFluorescence Anisotropy

Table 1: Binding Affinities of this compound with Key Regulatory Proteins.

Parameter Value Cell/System Type Method Reference
EC50 for this compound-induced Cytochrome c release7 nMParental MEF MitochondriaELISA[4]
EC50 for this compound-induced Cytochrome c release17 nMBax KO MEF MitochondriaELISA[4]
EC50 for this compound-induced Cytochrome c release~250 nMBak KO MEF MitochondriaELISA[4]
Onset of Cytochrome c release after this compound addition (2.5 nM)~10 secondsPermeabilized HepG2 cellsRapid Filtration and Western Blot[11]
Completion of Cytochrome c release after this compound addition (2.5 nM)50-70 secondsPermeabilized HepG2 cellsRapid Filtration and Western Blot[11]

Table 2: Kinetics and Potency of this compound-Induced Cytochrome c Release.

Visualizing the Regulation of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and regulatory interactions of this compound.

tBID_Activation_and_Mitochondrial_Apoptosis This compound Activation and Induction of Mitochondrial Apoptosis cluster_mito Mitochondrial Outer Membrane Death_Receptor Death Receptor (e.g., Fas, TNFR1) Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 activates BID Cytosolic Bid (p22) Caspase8->BID cleaves This compound This compound (p15) BID->this compound Bax_Bak Bax/Bak This compound->Bax_Bak activates MTCH2 MTCH2 This compound->MTCH2 binds to Mitochondrion Mitochondrion MOMP MOMP Bax_Bak->MOMP induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis triggers Bcl_xL Bcl-xL / Bcl-2 Bcl_xL->this compound sequesters MTCH2->Mitochondrion localizes this compound to

Figure 1: Activation of Bid by caspase-8 and this compound-mediated induction of apoptosis.

tBID_BAX_BAK_Independent_Pathway BAX/BAK-Independent Apoptosis by this compound This compound This compound Mitochondrion Mitochondrion (BAX/BAK deficient) This compound->Mitochondrion translocates to MOMP MOMP This compound->MOMP directly induces Helix6 α-helix 6 dependent This compound->Helix6 Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis triggers Bcl_xL Bcl-xL / Bcl-2 Bcl_xL->this compound inhibits

Figure 2: BAX/BAK-independent pro-apoptotic activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound regulation.

In Vitro Caspase-8 Cleavage of BID Assay

Objective: To assess the cleavage of full-length Bid into this compound by active caspase-8 in vitro.

Materials:

  • Recombinant full-length human Bid protein

  • Recombinant active human caspase-8

  • Caspase assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 10% sucrose)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Anti-Bid antibody that recognizes both full-length and cleaved forms

Procedure:

  • Prepare a reaction mixture containing recombinant Bid (e.g., 1 µg) in caspase assay buffer.

  • Add active caspase-8 to the reaction mixture at a final concentration of 10-100 nM.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Resolve the protein fragments by SDS-PAGE on a 15% Tris-glycine gel.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with an anti-Bid antibody.

  • Detect the bands corresponding to full-length Bid (p22) and the cleaved this compound fragment (p15) using an appropriate secondary antibody and chemiluminescence detection system.[2]

Cytochrome c Release Assay from Isolated Mitochondria

Objective: To measure the release of cytochrome c from isolated mitochondria in response to recombinant this compound.

Materials:

  • Isolated mitochondria from a suitable cell line or tissue (e.g., mouse liver)

  • Recombinant this compound protein

  • Mitochondrial respiration buffer (e.g., 125 mM KCl, 10 mM Tris-MOPS pH 7.4, 5 mM glutamate, 2.5 mM malate, 1 mM KH2PO4, 10 µM EGTA)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Anti-cytochrome c antibody

  • Anti-VDAC or other mitochondrial marker antibody (for loading control)

Procedure:

  • Isolate mitochondria using standard differential centrifugation protocols.[11]

  • Resuspend the mitochondrial pellet in ice-cold respiration buffer to a final protein concentration of 1 mg/mL.

  • Incubate the mitochondrial suspension with varying concentrations of recombinant this compound (e.g., 1-100 nM) at 30°C for 30 minutes.

  • Pellet the mitochondria by centrifugation at 10,000 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant (cytosolic fraction).

  • Lyse the mitochondrial pellet in a suitable lysis buffer.

  • Analyze both the supernatant and the mitochondrial pellet fractions by SDS-PAGE and Western blotting.

  • Probe the blots with anti-cytochrome c antibody to detect released cytochrome c in the supernatant and retained cytochrome c in the pellet.

  • Probe the blots with an anti-VDAC antibody to ensure equal loading of mitochondria.[11][12]

Co-Immunoprecipitation of this compound and Bcl-xL

Objective: To demonstrate the in vivo or in vitro interaction between this compound and Bcl-xL.

Materials:

  • Cell lysate from cells co-expressing tagged this compound and Bcl-xL (or endogenous proteins)

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Antibody against the tag on this compound or a specific anti-tBID antibody

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer or low pH glycine buffer)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Antibodies against Bcl-xL and this compound

Procedure:

  • Lyse cells in Co-IP lysis buffer and clear the lysate by centrifugation.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody against this compound (or its tag) overnight at 4°C with gentle rotation.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Wash the beads 3-5 times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting.

  • Probe the blot with antibodies against both this compound and Bcl-xL to confirm their co-immunoprecipitation.[4][9][13]

Bax/Bak Oligomerization Assay

Objective: To assess the oligomerization of Bax and Bak in response to this compound treatment.

Materials:

  • Mitochondria isolated from cells expressing Bax and/or Bak

  • Recombinant this compound protein

  • Chemical cross-linker (e.g., BMH - bismaleimidohexane)

  • Quenching solution (e.g., DTT)

  • Non-reducing SDS-PAGE sample buffer

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Antibodies against Bax and Bak

Procedure:

  • Incubate isolated mitochondria with recombinant this compound as described in the cytochrome c release assay.

  • Add the chemical cross-linker BMH (e.g., 1 mM) to the mitochondrial suspension and incubate for 30 minutes at room temperature.

  • Quench the cross-linking reaction by adding DTT.

  • Lyse the mitochondria and analyze the protein lysates by non-reducing SDS-PAGE.

  • Perform Western blotting and probe with antibodies against Bax and Bak.

  • Oligomerized forms of Bax and Bak will appear as higher molecular weight bands (dimers, trimers, etc.) on the blot.[5][14][15]

Isothermal Titration Calorimetry (ITC) for this compound-Bcl-xL Interaction

Objective: To quantitatively measure the binding affinity, stoichiometry, and thermodynamics of the interaction between this compound and Bcl-xL.

Materials:

  • Highly purified recombinant this compound and Bcl-xL proteins

  • ITC instrument

  • Dialysis buffer (ensure both proteins are in the exact same buffer to minimize heat of dilution effects)

Procedure:

  • Dialyze both this compound and Bcl-xL extensively against the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).

  • Determine the accurate protein concentrations using a reliable method (e.g., UV absorbance at 280 nm with calculated extinction coefficients).

  • Load the Bcl-xL solution (e.g., 10-50 µM) into the ITC sample cell.

  • Load the this compound solution (e.g., 10-20 fold higher concentration than Bcl-xL) into the injection syringe.

  • Perform a series of small injections of this compound into the Bcl-xL solution while monitoring the heat change.

  • Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[3][7][16][17]

Conclusion

The regulation of this compound's pro-apoptotic activity is a multi-layered process involving proteolytic activation, mitochondrial targeting, and a complex interplay with other Bcl-2 family members. The discovery of its BAX/BAK-independent apoptotic function has added a new dimension to our understanding of apoptosis and presents novel opportunities for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate role of this compound in cell death and to explore its potential as a therapeutic target.

References

The Gatekeeper of Apoptosis: An In-depth Technical Guide to the Cellular Localization of Truncated BID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of truncated BID (tBID), a key pro-apoptotic protein. We will delve into the molecular mechanisms governing its translocation, the experimental methodologies used to study this process, and the quantitative data that underpins our current understanding. This document is intended to serve as a valuable resource for researchers in the fields of apoptosis, cancer biology, and drug development.

Introduction: The Role of this compound in Programmed Cell Death

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, which converges at the mitochondria. BID (BH3 Interacting-Domain Death Agonist) is a unique member of this family, acting as a sentinel that connects the extrinsic and intrinsic apoptotic pathways.

In its inactive state, full-length BID resides in the cytosol.[1] Upon the initiation of the extrinsic apoptotic pathway, for instance, through the activation of death receptors like Fas, caspase-8 is activated.[2] Active caspase-8 then cleaves BID, generating a C-terminal fragment known as truncated BID (this compound).[2][3] This cleavage event is a critical activation step, unleashing the pro-apoptotic potential of this compound and initiating its journey to the mitochondria.

The Translocation of this compound to the Mitochondria: A Multi-Step Process

The translocation of this compound from the cytosol to the mitochondrial outer membrane is a tightly regulated process involving specific molecular interactions.

Conformational Change and Exposure of the BH3 Domain

Cleavage of BID by caspase-8 induces a conformational change in the protein, exposing its BH3 domain. This domain is crucial for its interactions with other Bcl-2 family members at the mitochondrial membrane.

Targeting the Mitochondria: The Role of Lipids and Proteins

The targeting of this compound to the mitochondria is not a random event. It is facilitated by specific interactions with components of the mitochondrial outer membrane.

  • Cardiolipin: This unique phospholipid, predominantly found in the inner mitochondrial membrane but also present in the outer membrane at contact sites, plays a crucial role in this compound's mitochondrial targeting.[4]

  • MTCH2/MIMP: This mitochondrial outer membrane protein has been identified as a receptor or facilitator for this compound recruitment to the mitochondria.

Sub-Mitochondrial Localization: A Preference for Contact Sites

Immunoelectron tomography studies have revealed that this compound preferentially localizes to mitochondrial contact sites, which are regions where the inner and outer mitochondrial membranes are in close proximity.[4] These sites are enriched in cardiolipin, further highlighting the importance of this lipid in this compound's function.

Downstream Events at the Mitochondria: Orchestrating Apoptosis

Once at the mitochondrial outer membrane, this compound acts as a direct activator of the pro-apoptotic effector proteins BAX and BAK. This interaction leads to the oligomerization of BAX and BAK, forming pores in the mitochondrial outer membrane. This permeabilization results in the release of pro-apoptotic factors from the intermembrane space into the cytosol, including:

  • Cytochrome c: Binds to Apaf-1 to form the apoptosome, which activates caspase-9 and subsequently the executioner caspases-3 and -7.

  • Smac/DIABLO: Inhibits inhibitors of apoptosis proteins (IAPs), thereby promoting caspase activity.

The release of these factors ultimately leads to the dismantling of the cell in an orderly fashion, characteristic of apoptosis.

Quantitative Analysis of this compound Cellular Localization

The translocation of this compound from the cytosol to the mitochondria is a dynamic process that can be quantified using various techniques. Western blotting of subcellular fractions is a commonly employed method to assess the relative abundance of this compound in different compartments.

Cell LineTreatmentTime PointCytosolic this compound (Relative Densitometry)Mitochondrial this compound (Relative Densitometry)Reference
Mouse Uterine TissueEndoplasmic Reticulum StressGestational Day 18Decreased compared to controlIncreased compared to control
HeLa CellsMeasles Virus Hemagglutinin48 hoursNot specifiedIncreased (normalized to β-actin)[5]
Wild-type Mouse BrainTransient Focal Cerebral Ischemia4 hoursIncreased compared to controlDecreased full-length BID[6]
CORL23, H-460, MOR-P CellsCamptothecin (10 µM)4-48 hoursNot specifiedIncreased cytochrome c release (indicative of this compound activity)[7]

Note: The quantitative data presented in this table is a synthesis of information from multiple sources. The exact values and units may vary between studies depending on the experimental conditions and normalization controls used.

Experimental Protocols for Studying this compound Localization

Accurate determination of this compound's cellular localization is crucial for understanding its function. The following are detailed protocols for key experiments.

Subcellular Fractionation for Mitochondria Isolation

This protocol allows for the separation of cellular components to enrich for mitochondrial fractions, which can then be analyzed by Western blotting.

Materials:

  • Cell lysis buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors)

  • Dounce homogenizer

  • Centrifuge

  • Phosphate-buffered saline (PBS)

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold cell lysis buffer.

  • Incubate on ice for 20-30 minutes to allow cells to swell.

  • Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed (monitor by microscopy).

  • Transfer the homogenate to a centrifuge tube and centrifuge at low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant, which contains the cytosolic and mitochondrial fractions.

  • Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • The resulting supernatant is the cytosolic fraction.

  • Wash the mitochondrial pellet with cell lysis buffer and centrifuge again at 10,000 x g for 20 minutes.

  • The final pellet contains the enriched mitochondrial fraction. Both cytosolic and mitochondrial fractions can now be lysed in an appropriate buffer for Western blot analysis.

Immunofluorescence for Visualization of this compound

Immunofluorescence allows for the in-situ visualization of this compound's subcellular localization.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) or methanol (B129727) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody specific for BID/tBID

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Wash cells grown on coverslips with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes (if using PFA fixation).

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

  • Wash the cells three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the localization of this compound using a fluorescence microscope.

Co-Immunoprecipitation to Identify this compound Interacting Partners

Co-immunoprecipitation is used to identify proteins that interact with this compound at the mitochondria.

Materials:

  • Mitochondrial fractions (isolated as described in 5.1)

  • Co-IP lysis buffer (non-denaturing, e.g., containing 1% NP-40 or CHAPS)

  • Primary antibody specific for this compound

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (Co-IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

  • Lyse the isolated mitochondrial fraction with Co-IP lysis buffer.

  • Centrifuge to pellet any insoluble debris and collect the supernatant.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody against this compound overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Collect the beads by centrifugation or using a magnetic stand.

  • Wash the beads three to five times with wash buffer.

  • Elute the immunoprecipitated proteins from the beads using elution buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., BAX, BAK, MTCH2).

Visualizing the Pathways and Workflows

To further clarify the complex processes described, the following diagrams have been generated using the DOT language.

BID_Cleavage_and_Translocation cluster_extrinsic Extrinsic Apoptotic Stimulus cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Death_Receptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 (inactive) Death_Receptor->Caspase8 recruits & activates Active_Caspase8 Caspase-8 (active) BID Full-length BID Active_Caspase8->BID cleaves This compound Truncated BID (this compound) MOM Outer Mitochondrial Membrane This compound->MOM translocates to BAX_BAK BAX/BAK This compound->BAX_BAK activates Cytochrome_c Cytochrome c MOM->Cytochrome_c releases BAX_BAK->MOM forms pores in Apoptosis Apoptosis Cytochrome_c->Apoptosis initiates

Caption: Signaling pathway of this compound-mediated apoptosis.

Subcellular_Fractionation_Workflow Start Start: Harvest Cells Lysis Cell Lysis (Hypotonic Buffer & Dounce Homogenization) Start->Lysis Centrifuge1 Low-Speed Centrifugation (~700 x g) Lysis->Centrifuge1 Pellet1 Pellet: Nuclei & Unbroken Cells Centrifuge1->Pellet1 Supernatant1 Supernatant: Cytosol & Mitochondria Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (~10,000 x g) Supernatant1->Centrifuge2 Pellet2 Pellet: Mitochondrial Fraction Centrifuge2->Pellet2 Supernatant2 Supernatant: Cytosolic Fraction Centrifuge2->Supernatant2 Analysis Western Blot Analysis Pellet2->Analysis Supernatant2->Analysis

Caption: Experimental workflow for subcellular fractionation.

Immunofluorescence_Workflow Start Start: Cells on Coverslips Fixation Fixation (PFA or Methanol) Start->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (anti-tBID) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Counterstain (DAPI) SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Experimental workflow for immunofluorescence.

Conclusion and Future Directions

The cellular localization of truncated BID to the mitochondria is a critical control point in the induction of apoptosis. This guide has provided a detailed overview of the molecular events, experimental techniques, and quantitative data related to this process. A thorough understanding of this compound's journey from the cytosol to the mitochondrial outer membrane is paramount for the development of novel therapeutic strategies that aim to modulate apoptosis in diseases such as cancer and neurodegenerative disorders.

Future research in this area will likely focus on:

  • High-resolution imaging: Advanced microscopy techniques will provide a more detailed spatiotemporal understanding of this compound's interaction with the mitochondrial membrane and its sub-mitochondrial organization.

  • Quantitative modeling: Computational models will help to simulate and predict the dynamics of this compound translocation and its impact on the apoptotic signaling network.

  • Therapeutic targeting: The development of small molecules or biologics that can either promote or inhibit this compound's mitochondrial localization holds significant promise for the treatment of various diseases.

By continuing to unravel the intricacies of this compound's cellular journey, the scientific community can pave the way for innovative and targeted therapies that harness the power of programmed cell death.

References

Physiological Substrates of tBID: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Truncated BID (tBID), the proteolytically activated form of the BH3-interacting domain death agonist (BID), is a critical signaling molecule that bridges the extrinsic and intrinsic pathways of apoptosis. Generated primarily through caspase-8-mediated cleavage of BID, this compound translocates to the mitochondria where it engages with a network of physiological substrates to induce mitochondrial outer membrane permeabilization (MOMP), a key commitment step in programmed cell death. This technical guide provides a comprehensive overview of the known physiological substrates of this compound, detailing the molecular interactions, quantitative biophysical data, and the signaling pathways involved. Furthermore, it offers detailed experimental protocols for studying these interactions and presents visual representations of the core mechanisms through signaling pathway and workflow diagrams. This document is intended to serve as a valuable resource for researchers in the fields of apoptosis, cancer biology, and drug development.

Introduction to this compound and its Role in Apoptosis

The BH3-only protein BID is a sentinel for apoptotic signals originating from cell surface death receptors, such as Fas and TNFR1.[1][2] Upon receptor engagement, initiator caspase-8 is activated and cleaves BID, generating the C-terminal fragment p15, known as this compound.[2][3] This cleavage event unleashes the pro-apoptotic activity of BID, leading to the translocation of this compound from the cytosol to the mitochondrial outer membrane.[1][2] At the mitochondria, this compound serves as a potent activator of the intrinsic apoptotic pathway by engaging with its physiological substrates, ultimately leading to the release of apoptogenic factors like cytochrome c and SMAC/Diablo from the mitochondrial intermembrane space.[4][5]

Primary Physiological Substrates of this compound

The primary physiological substrates of this compound are members of the BCL-2 protein family, which are central regulators of apoptosis. This compound interacts with both pro-apoptotic and anti-apoptotic members of this family to tip the cellular balance towards cell death.

Pro-apoptotic Effector Proteins: BAX and BAK

The bcl-2 homologous antagonist/killer (BAK) and BAX are the central executioners of MOMP.[3] this compound directly binds to and activates BAX and BAK, inducing a conformational change that leads to their oligomerization and the formation of pores in the outer mitochondrial membrane.[3][6] This interaction is considered the canonical function of this compound in apoptosis.

Anti-apoptotic BCL-2 Family Proteins

This compound also interacts with anti-apoptotic BCL-2 proteins, such as BCL-XL and BCL-2, which function to sequester pro-apoptotic effectors like BAX and BAK.[7] By binding to these anti-apoptotic proteins, this compound neutralizes their inhibitory function, thereby liberating BAX and BAK to mediate MOMP.[5]

Mitochondrial Carrier Homologue 2 (MTCH2)

MTCH2 is a mitochondrial outer membrane protein that has been identified as a receptor for this compound.[8][9] The interaction between this compound and MTCH2 facilitates the recruitment of this compound to the mitochondria, a crucial step for its pro-apoptotic activity.[9]

This compound Homo-oligomerization

Evidence suggests that this compound itself can form homo-oligomers within the mitochondrial membrane.[10][11] Cross-linking experiments have indicated the formation of this compound homotrimers.[10] This self-association may represent an alternative, BAX/BAK-independent mechanism for inducing mitochondrial dysfunction and apoptosis.[10][11]

Cardiolipin

Cardiolipin is a phospholipid predominantly found in the inner mitochondrial membrane, with a smaller pool in the outer membrane. It plays a crucial role in the specific targeting of this compound to the mitochondria.[11][12][13] this compound interacts with cardiolipin, which is thought to facilitate its membrane insertion and pro-apoptotic function.[12][13]

Quantitative Data on this compound-Substrate Interactions

The following table summarizes the available quantitative data for the interactions between this compound and its key physiological substrates.

Interacting ProteinsMethodAffinity (Kd) / Kinetic ParametersReference(s)
This compound - BCL-XL Isothermal Titration Calorimetry (ITC)~27 nM[7]
This compound - BAX (at membranes) Single-particle tracking2D-Kd: ~1.6 µm⁻² (loosely associated) to ~0.1 µm⁻² (transmembrane)[3][14]
Kd: ~25 nM (for cleaved BID)[13]
This compound - MTCH2 Fluorescence AnisotropySite 1: 11.8 ± 1.2 µM; Site 2: 1.9 ± 0.1 µM[10][15]
Caspase-8 - BID In vitro cleavage assayKinetic parameters (kcat/Km) not definitively reported in the searched literature. Cleavage is highly efficient.[16][17]
This compound - this compound (Homo-oligomerization) Cross-linking, FRETForms homotrimers; specific affinity not quantified.[10][11]

Signaling Pathways Involving this compound

The activation and function of this compound can be visualized through distinct signaling pathways.

tBID_Activation_and_Canonical_Pathway cluster_mito Mitochondrial Events DeathReceptor Death Receptor (e.g., Fas, TNFR1) Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 Ligand binding Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation BID BID (cytosolic) Caspase8->BID Cleavage This compound This compound BID->this compound Mitochondrion Mitochondrion This compound->Mitochondrion Translocation BAX_BAK BAX / BAK This compound->BAX_BAK Activation BCL_XL BCL-XL / BCL-2 This compound->BCL_XL Inhibition MOMP MOMP BAX_BAK->MOMP CytochromeC Cytochrome c SMAC/Diablo MOMP->CytochromeC Release Apoptosis Apoptosis CytochromeC->Apoptosis Caspase cascade BCL_XL->BAX_BAK

Caption: Canonical this compound signaling pathway leading to apoptosis.

tBID_BAX_BAK_Independent_Pathway cluster_mito Mitochondrial Events This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Translocation tBID_Oligomer This compound Oligomer This compound->tBID_Oligomer α-helix 6 dependent homo-oligomerization MOMP MOMP tBID_Oligomer->MOMP Direct pore formation CytochromeC Cytochrome c SMAC/Diablo MOMP->CytochromeC Release Apoptosis Apoptosis CytochromeC->Apoptosis Caspase cascade

Caption: BAX/BAK-independent apoptotic pathway mediated by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound and its substrates.

In Vitro Cytochrome c Release Assay from Isolated Mitochondria

This assay assesses the ability of recombinant this compound to induce MOMP in isolated mitochondria.

Materials:

  • Cell culture (e.g., HeLa or 3T3 cells)

  • Mitochondria Isolation Buffer (MIB): 220 mM Mannitol, 68 mM Sucrose, 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 0.1 mM PMSF.[18]

  • Reaction Buffer (RB): Same as MIB.[18]

  • Recombinant this compound protein

  • SDS-PAGE equipment and reagents

  • Anti-cytochrome c antibody

  • Dounce homogenizer

Procedure:

  • Mitochondria Isolation:

    • Harvest cultured cells (e.g., 3 x 10⁷ cells) by centrifugation at 600 x g for 10 min at 4°C.[18]

    • Wash the cell pellet twice with ice-cold PBS.[18]

    • Resuspend the pellet in 1 mL of ice-cold MIB and homogenize with a Dounce homogenizer (approximately 15-20 strokes).[18]

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to pellet nuclei and unbroken cells.[18]

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 min at 4°C to pellet the mitochondria.[18]

    • Resuspend the mitochondrial pellet in a small volume of MIB and determine the protein concentration (e.g., using a BCA assay).

  • Cytochrome c Release:

    • In a microcentrifuge tube, incubate 25 µg of isolated mitochondria with the desired concentration of recombinant this compound in a final volume of 25 µL of RB.[18]

    • Incubate at 30°C for 30-60 minutes.[18]

    • Centrifuge at 12,000 x g for 5 min at 4°C to separate the mitochondrial pellet from the supernatant (cytosolic fraction).[18]

    • Carefully collect the supernatant.

  • Analysis:

    • Resuspend the mitochondrial pellet in 2X SDS-PAGE sample buffer.

    • Add 5X SDS-PAGE sample buffer to the supernatant.

    • Analyze both the pellet and supernatant fractions by SDS-PAGE and Western blotting using an anti-cytochrome c antibody to detect the release of cytochrome c from the mitochondria into the supernatant.[18]

Cytochrome_c_Release_Workflow Start Start: Cultured Cells Harvest Harvest and Wash Cells Start->Harvest Homogenize Homogenize in MIB Harvest->Homogenize Centrifuge1 Centrifuge (1,000 x g) Pellet Nuclei Homogenize->Centrifuge1 Centrifuge2 Centrifuge Supernatant (10,000 x g) Pellet Mitochondria Centrifuge1->Centrifuge2 IsolateMito Isolated Mitochondria Centrifuge2->IsolateMito Incubate Incubate with this compound in RB IsolateMito->Incubate Centrifuge3 Centrifuge (12,000 x g) Incubate->Centrifuge3 Supernatant Supernatant (Released Proteins) Centrifuge3->Supernatant Pellet Pellet (Mitochondria) Centrifuge3->Pellet Analysis SDS-PAGE and Western Blot (Anti-Cytochrome c) Supernatant->Analysis Pellet->Analysis

Caption: Workflow for the in vitro cytochrome c release assay.

Co-immunoprecipitation (Co-IP) of this compound and Interacting Proteins

This protocol is for identifying proteins that interact with this compound in a cellular context.

Materials:

  • Cells expressing tagged this compound (e.g., FLAG-tBID or GFP-tBID)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors).[19]

  • Antibody against the tag (e.g., anti-FLAG or anti-GFP) coupled to beads (e.g., Protein A/G Sepharose or magnetic beads).

  • Wash Buffer (Lysis buffer with a lower concentration of detergent, e.g., 0.1% Triton X-100).

  • Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer).

  • SDS-PAGE and Western blotting equipment and reagents.

  • Antibodies against potential interacting partners (e.g., anti-BAX, anti-BCL-XL).

Procedure:

  • Cell Lysis:

    • Transfect cells with a plasmid encoding tagged this compound and induce apoptosis if necessary to promote interaction.

    • Lyse the cells in ice-cold Lysis Buffer.[19]

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 min at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with beads alone for 30-60 min at 4°C.

    • Incubate the pre-cleared lysate with the antibody-coupled beads for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using Elution Buffer.

    • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the tag (to confirm this compound immunoprecipitation) and potential interacting partners.

Mass Spectrometry-Based Identification of this compound Interactors

For a broader, unbiased identification of this compound interacting proteins, the eluate from a Co-IP experiment can be analyzed by mass spectrometry. Proximity labeling techniques like BioID or TurboID fused to this compound can also be employed to identify transient and proximal interactors.[20][21][22][23]

CoIP_MS_Workflow Start Start: Cells expressing tagged this compound Lyse Cell Lysis Start->Lyse IP Immunoprecipitation with anti-tag antibody-beads Lyse->IP Wash Wash to remove non-specific binders IP->Wash Elute Elution of bound proteins Wash->Elute Split Elute->Split WB Western Blot Analysis Split->WB MS Mass Spectrometry (LC-MS/MS) Split->MS Identify Identification of interacting proteins MS->Identify

Caption: Workflow for Co-IP followed by Western Blot or Mass Spectrometry.

Conclusion

This compound is a multifaceted pro-apoptotic protein that acts as a critical initiator of the mitochondrial pathway of apoptosis. Its physiological substrates are primarily members of the BCL-2 family, including the effectors BAX and BAK, and the anti-apoptotic proteins like BCL-XL. The intricate network of interactions between this compound and these substrates, governed by specific binding affinities and cellular localization, ultimately determines the fate of the cell. The recent discovery of a BAX/BAK-independent pro-apoptotic function of this compound adds another layer of complexity to its regulatory roles.[5][24][25] The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate the physiological roles of this compound and to explore its potential as a therapeutic target in diseases characterized by dysregulated apoptosis, such as cancer.

References

The Role of Truncated BID (tBID) in Developmental Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Truncated BID (tBID), the proteolytically activated form of the BH3-only protein BID, is a critical mediator of programmed cell death, or apoptosis. This process is fundamental to the sculpting of tissues and organs during embryonic development. While traditionally viewed as a link between the extrinsic and intrinsic apoptotic pathways, emerging evidence reveals a more complex and direct role for this compound in mitochondrial outer membrane permeabilization (MOMP) and cell fate determination. This technical guide provides an in-depth overview of this compound's function in developmental biology, detailing its signaling pathways, summarizing key quantitative data, and offering comprehensive experimental protocols for its study.

Introduction: this compound at the Crossroads of Apoptotic Signaling

Apoptosis is an essential physiological process that eliminates unwanted or damaged cells, playing a pivotal role in tissue homeostasis and embryonic development.[1][2] The BCL-2 protein family governs the intrinsic apoptotic pathway, with a delicate balance between pro-survival and pro-apoptotic members dictating cell fate.[3][4] BID (BH3 Interacting-Domain Death Agonist) is a pro-apoptotic member of this family that, upon specific stimuli, is cleaved by proteases like caspase-8 to generate the active fragment, this compound.[5][6][7]

This compound acts as a crucial signaling molecule, relaying death signals from the cell surface to the mitochondria.[5][7] Its canonical function involves the activation of the effector proteins BAX and BAK, leading to MOMP, the release of cytochrome c, and the subsequent activation of the caspase cascade that executes apoptosis.[8][9] However, recent studies have unveiled a BAX/BAK-independent role for this compound, where it can directly permeabilize the mitochondrial outer membrane, highlighting its potential as a direct effector of apoptosis.[1][2] This dual functionality underscores the importance of this compound in orchestrating cell death during development.

Signaling Pathways Involving this compound

The signaling cascades involving this compound are central to the regulation of developmental apoptosis. Understanding these pathways is crucial for manipulating cell fate in research and therapeutic contexts.

The Canonical Extrinsic-to-Intrinsic Pathway

The primary and most well-understood pathway involving this compound is its role as a bridge between the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

G cluster_mito Mitochondrial Events DR Death Receptors (e.g., Fas, TNFR1) Casp8 Pro-caspase-8 DR->Casp8 Recruitment & Dimerization aCasp8 Active Caspase-8 Casp8->aCasp8 Autocatalysis BID BID aCasp8->BID Cleavage This compound This compound BID->this compound Mito Mitochondrion This compound->Mito Translocation BAX_BAK BAX/BAK This compound->BAX_BAK Activation MOMP MOMP BAX_BAK->MOMP Oligomerization & Pore Formation CytC Cytochrome c MOMP->CytC Release Apoptosome Apoptosome (Apaf-1, Caspase-9) CytC->Apoptosome Activation Casp3 Caspase-3 Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Canonical this compound Signaling Pathway.

This pathway is initiated by the binding of extracellular death ligands to their corresponding receptors, leading to the recruitment and activation of caspase-8.[10] Active caspase-8 then cleaves BID, generating this compound, which translocates to the mitochondria.[5][7][11] At the mitochondrial outer membrane, this compound engages and activates the pro-apoptotic effector proteins BAX and BAK.[8][9] This leads to their oligomerization and the formation of pores in the outer mitochondrial membrane (MOMP), resulting in the release of cytochrome c and other pro-apoptotic factors into the cytosol.[3][12] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, and subsequently the executioner caspase-3, culminating in apoptosis.[1]

BAX/BAK-Independent Effector Role of this compound

Recent evidence has demonstrated that this compound can induce apoptosis even in the absence of BAX and BAK, suggesting a direct role in MOMP.[1][2]

G cluster_mito Mitochondrial Events This compound This compound Mito Mitochondrion This compound->Mito Translocation MOMP MOMP This compound->MOMP Direct Pore Formation CytC Cytochrome c MOMP->CytC Release Apoptosome Apoptosome (Apaf-1, Caspase-9) CytC->Apoptosome Activation Casp3 Caspase-3 Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis G cluster_analysis Analytical Techniques Start Start: Hypothesis on this compound's role in a specific developmental process Model Select Developmental Model (e.g., Mouse embryo, Zebrafish, Cell culture) Start->Model Induce Induce Apoptosis (e.g., Death ligand treatment, genetic manipulation) Model->Induce Analyze Analyze Apoptosis & this compound Activity Induce->Analyze TUNEL TUNEL Assay Analyze->TUNEL Caspase Caspase Activity Assay Analyze->Caspase IF Immunofluorescence for this compound Analyze->IF WB Western Blot for Cytochrome c Release Analyze->WB Data Data Analysis & Interpretation TUNEL->Data Caspase->Data IF->Data WB->Data Conclusion Conclusion on this compound's role Data->Conclusion

References

The Evolutionary Journey of a Death Agonist: An In-depth Technical Guide to the Conservation of the BID Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BH3 Interacting-Domain Death Agonist (BID) protein is a pivotal pro-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family. Uniquely positioned at the crossroads of the extrinsic and intrinsic apoptotic pathways, BID serves as a critical sentinel for cellular stress, translating death receptor signals into mitochondrial dysfunction. This technical guide provides a comprehensive analysis of the evolutionary conservation of the BID protein, detailing its conserved structural features, functional mechanisms, and protein-protein interactions. Through a combination of quantitative data analysis, detailed experimental protocols, and visual representations of key biological processes, this document serves as an in-depth resource for researchers and professionals in the fields of apoptosis, cancer biology, and drug development. We explore the remarkable preservation of BID's core apoptotic function across diverse vertebrate species, highlighting the evolutionary pressure to maintain this essential mechanism of programmed cell death.

Introduction

Programmed cell death, or apoptosis, is a fundamental and evolutionarily conserved process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-survival and pro-apoptotic members that engage in a complex network of interactions to determine cell fate.[2] Among the pro-apoptotic members, the BH3-only proteins act as upstream sensors of cellular stress, initiating the apoptotic cascade.

BID, a unique member of the BH3-only subgroup, plays a crucial role in linking the extrinsic apoptosis pathway, initiated by death receptors like Fas and TNFR1, to the intrinsic mitochondrial pathway.[2][3] Upon activation by caspase-8, BID is cleaved into its truncated form, tBID, which translocates to the mitochondria.[3] There, this compound triggers the oligomerization of the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.[3][4]

The central role of BID in apoptosis underscores its importance as a therapeutic target, particularly in the context of cancer, where apoptotic pathways are often dysregulated. A thorough understanding of its evolutionary conservation provides valuable insights into its fundamental mechanisms of action and can inform the development of novel therapeutics that modulate its activity. This guide delves into the structural and functional conservation of the BID protein, presenting quantitative data on its sequence and domain conservation, detailed methodologies for its study, and visual representations of its signaling pathways and experimental workflows.

Structural Conservation of the BID Protein

The three-dimensional structure of the BID protein is remarkably conserved across species, a testament to its critical and finely tuned function. Full-length BID is a globular protein composed of eight α-helices.[4] A key feature is the centrally located hydrophobic hairpin formed by helices α6 and α7, which is surrounded by the other amphipathic helices.[4] This structural arrangement is crucial for its transition from a soluble cytosolic protein to a membrane-inserted activator of apoptosis.

The Conserved BH3 Domain

The Bcl-2 homology 3 (BH3) domain is the defining feature of BH3-only proteins and is essential for their pro-apoptotic activity.[5] In BID, the BH3 domain is an amphipathic α-helix that mediates its interaction with other Bcl-2 family members.[6] This domain is highly conserved throughout evolution, enabling this compound to bind to the hydrophobic groove of both pro-survival proteins like Bcl-2 and Bcl-XL, and to activate the pro-apoptotic effector proteins BAX and BAK.[7][8] The conservation of the BH3 domain underscores its critical role in initiating the apoptotic cascade.

The Caspase-8 Cleavage Site

Activation of BID is a tightly regulated process, primarily mediated by the cleavage of its N-terminal region by caspase-8.[9] This cleavage occurs at a specific aspartic acid residue (Asp59 in human BID) located within a flexible loop.[9] The conservation of this cleavage site across different species highlights the evolutionary importance of this precise activation mechanism, ensuring that BID's pro-apoptotic function is unleashed only in response to appropriate death signals.

Functional Conservation of the BID Protein

The primary function of BID as a bridge between the extrinsic and intrinsic apoptotic pathways is highly conserved across vertebrates. This conservation is evident in its ability to be cleaved by caspase-8 orthologs and the subsequent action of this compound on mitochondria to induce apoptosis. Studies in various model organisms have demonstrated the conserved pro-apoptotic activity of BID, reinforcing its fundamental role in programmed cell death.

Interaction with Bcl-2 Family Members

The ability of this compound to interact with a range of Bcl-2 family members is a cornerstone of its function and is evolutionarily conserved. This compound can sequester pro-survival proteins like Bcl-2 and Bcl-XL, thereby neutralizing their inhibitory effect on apoptosis.[7] Concurrently, this compound directly activates the effector proteins BAX and BAK, triggering their conformational change and oligomerization, which leads to MOMP.[3] The conserved nature of these interactions ensures the robust propagation of the apoptotic signal.

Quantitative Analysis of BID Protein Conservation

To provide a quantitative measure of the evolutionary conservation of the BID protein, we have compiled data on its sequence identity across different vertebrate species and the binding affinities of its active form, this compound, with other Bcl-2 family members.

Sequence Identity of BID Orthologs

The following table presents a pairwise sequence identity matrix for BID protein orthologs from five vertebrate species: Homo sapiens (human), Mus musculus (mouse), Gallus gallus (chicken), Xenopus laevis (African clawed frog), and Danio rerio (zebrafish). The sequences were obtained from the UniProt database and aligned using Clustal Omega.

SpeciesHomo sapiensMus musculusGallus gallusXenopus laevisDanio rerio
Homo sapiens 100%72.3%55.1%46.2%34.5%
Mus musculus 72.3%100%54.6%45.8%35.1%
Gallus gallus 55.1%54.6%100%48.9%36.4%
Xenopus laevis 46.2%45.8%48.9%100%37.2%
Danio rerio 34.5%35.1%36.4%37.2%100%

Data calculated from a multiple sequence alignment of UniProt accession numbers: Human (P55957), Mouse (P70444), Chicken (NP_989883.2 - NCBI), Xenopus (Q56VD1), Zebrafish (NP_001007357.1 - NCBI).[5][10][11][12]

Binding Affinities of this compound with Bcl-2 Family Proteins

The functional conservation of BID is further demonstrated by the conserved binding affinities of its truncated form, this compound, with other Bcl-2 family members. The following table summarizes reported dissociation constants (Kd) for these interactions.

Interacting ProteinsDissociation Constant (Kd)SpeciesReference
This compound - Bcl-XL27 nMHuman[7][13]
This compound - Bax~1.6 µM-2 to ~0.1 µM-2 (2D-Kd)Mouse[1]
BID BH3 peptide - Bcl-xL3.36 nMNot Specified[14]
Bmf BH3 peptide - Bcl-25.2 nMNot Specified[15]
Bmf BH3 peptide - Bcl-xL5.1 nMNot Specified[15]
Bmf BH3 peptide - Mcl-1185 nMNot Specified[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of the BID protein.

Multiple Sequence Alignment and Phylogenetic Analysis

Objective: To determine the sequence conservation of BID orthologs and infer their evolutionary relationships.

Protocol:

  • Sequence Retrieval: Obtain FASTA-formatted protein sequences of BID orthologs from a public database such as UniProt or NCBI.[5][10][11][12]

  • Multiple Sequence Alignment (MSA):

    • Use a multiple sequence alignment tool such as Clustal Omega.[14]

    • Input the retrieved FASTA sequences.

    • Utilize the default alignment parameters, which typically include the Gonnet substitution matrix, a gap opening penalty of 6 bits, and a gap extension penalty of 1 bit.

    • The output will be an alignment of the sequences, highlighting conserved and variable regions.

  • Phylogenetic Tree Construction (using MEGA X):

    • Open the alignment file in MEGA X software.[16][17]

    • Find the best substitution model for the dataset using the "Find Best DNA/Protein Models (ML)" feature.[16]

    • Construct a Maximum Likelihood (ML) phylogenetic tree based on the selected model.[16]

    • Perform a bootstrap analysis with 1000 replicates to assess the statistical support for the tree topology.[16][18]

    • Visualize and save the resulting phylogenetic tree.

Caspase-8 Cleavage Assay

Objective: To determine if a BID ortholog is a substrate for caspase-8.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

    • Recombinant BID protein (or cell lysate containing BID).

    • Active recombinant caspase-8.

    • Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 10 mM DTT, pH 7.2).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Sample Preparation: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Separate the protein fragments by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for BID.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Cleavage of full-length BID into smaller fragments (e.g., this compound) indicates that it is a substrate for caspase-8.[6][19][20]

Cytochrome c Release Assay

Objective: To assess the ability of this compound to induce the release of cytochrome c from isolated mitochondria.

Protocol:

  • Mitochondria Isolation:

    • Harvest cells (e.g., ~5 x 107) by centrifugation.[5]

    • Wash the cell pellet with ice-cold PBS.[5]

    • Resuspend the cells in a cytosol extraction buffer and incubate on ice.[5]

    • Homogenize the cells using a Dounce homogenizer.[5]

    • Perform differential centrifugation to separate the cytosolic and mitochondrial fractions.[5]

  • Cytochrome c Release:

    • Incubate the isolated mitochondria with recombinant this compound protein in an appropriate assay buffer at 30°C for 30 minutes.

    • Pellet the mitochondria by centrifugation.

  • Western Blot Analysis:

    • Separate the supernatant (cytosolic fraction) and the resuspended mitochondrial pellet by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against cytochrome c.[10]

    • The presence of cytochrome c in the supernatant indicates its release from the mitochondria.[10]

BAX/BAK Oligomerization Assay

Objective: To determine if this compound can induce the oligomerization of BAX and/or BAK.

Protocol:

  • Cell Treatment: Treat cells with an apoptotic stimulus known to activate the BID-dependent pathway.

  • Mitochondria Isolation: Isolate mitochondria from treated and untreated cells as described in the cytochrome c release assay.

  • Chemical Cross-linking:

    • Resuspend the isolated mitochondria in a buffer compatible with cross-linking.

    • Add a chemical cross-linker, such as bismaleimidoethane (B1261102) (BMOE), and incubate on ice.

    • Quench the cross-linking reaction.

  • Western Blot Analysis:

    • Lyse the mitochondria and separate the proteins by non-reducing SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against BAX or BAK.

    • The appearance of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers of BAX or BAK in the treated samples indicates this compound-induced oligomerization.[11][21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving BID and a typical experimental workflow for studying its evolutionary conservation.

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Formation Death Receptor->DISC Recruitment Procaspase-8 Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation BID BID Caspase-8->BID Cleavage This compound This compound BID->this compound

Caption: Extrinsic Apoptosis Pathway Initiation.

Intrinsic_Apoptosis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Bax/Bak Bax/Bak This compound->Bax/Bak Activation Apoptosome Apoptosome Procaspase-9 Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Activation Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution Cytochrome c Cytochrome c Bax/Bak->Cytochrome c Release Cytochrome c->Apoptosome Formation Experimental_Workflow cluster_bioinformatics Bioinformatic Analysis cluster_wetlab Wet Lab Validation A 1. Sequence Retrieval (e.g., UniProt) B 2. Multiple Sequence Alignment (e.g., Clustal Omega) A->B C 3. Phylogenetic Analysis (e.g., MEGA X) B->C D 4. Structural Modeling (Optional) B->D E 5. Gene Cloning & Protein Expression C->E Hypothesis Generation D->E F 6. Caspase Cleavage Assay E->F G 7. Cytochrome c Release Assay F->G H 8. Bax/Bak Oligomerization Assay G->H

References

Post-Translational Modifications of tBID: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BH3-interacting domain death agonist (BID) is a pro-apoptotic member of the Bcl-2 family of proteins that plays a pivotal role in the intrinsic and extrinsic apoptosis pathways. Its activation and function are intricately regulated by a series of post-translational modifications (PTMs), primarily proteolytic cleavage, but also including phosphorylation and ubiquitination. The cleavage of BID by caspases generates a truncated, active fragment known as tBID, which translocates to the mitochondria to initiate the mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic cascade. This technical guide provides an in-depth overview of the core PTMs of this compound, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers in apoptosis, cancer biology, and drug development.

Core Post-Translational Modifications of this compound

The functionality of BID is tightly controlled by several key post-translational modifications that dictate its subcellular localization, stability, and pro-apoptotic activity.

Proteolytic Cleavage: The Primary Activation Switch

The most well-characterized PTM of BID is its proteolytic cleavage, which is a prerequisite for its pro-apoptotic function. Several caspases, the key executioners of apoptosis, have been identified to cleave BID at specific aspartic acid residues, generating the p15 (B1577198) fragment, this compound.

  • Caspase-8: As a key initiator caspase in the extrinsic apoptosis pathway, caspase-8 is the primary protease that cleaves BID. Upon activation of death receptors like Fas or TNF-R1, caspase-8 cleaves BID at Asp59, generating the p15 (this compound) and p7 fragments[1][2][3].

  • Caspase-3: This executioner caspase, activated downstream of MOMP, can also cleave BID at the same Asp59 site, creating a positive feedback loop that amplifies the apoptotic signal.

  • Caspase-2: Activated in response to endoplasmic reticulum (ER) stress, caspase-2 can cleave BID, linking ER stress-induced apoptosis to the mitochondrial pathway.

  • Caspase-9: This initiator caspase of the intrinsic pathway has also been shown to cleave BID, suggesting a role for BID in amplifying the apoptotic signal downstream of initial mitochondrial cytochrome c release[4].

  • Caspase-1: In the context of inflammation and in the absence of Gasdermin D, caspase-1 can cleave BID, leading to the release of mitochondrial SMAC (Second Mitochondria-derived Activator of Caspases) and driving secondary necrosis.

Table 1: Proteolytic Cleavage of BID

ProteaseCleavage Site (Human BID)StimulusCellular ContextFunctional Outcome
Caspase-8Asp59Death receptor activation (e.g., FasL, TNF-α)Extrinsic apoptosisGeneration of this compound, translocation to mitochondria, induction of MOMP[1][2][3]
Caspase-3Asp59Downstream of MOMPApoptotic signal amplificationPositive feedback loop to generate more this compound
Caspase-2Not explicitly specifiedEndoplasmic Reticulum (ER) StressER stress-induced apoptosisLinking ER stress to the mitochondrial apoptotic machinery
Caspase-9Not explicitly specifiedDownstream of apoptosome formationIntrinsic apoptosis amplificationAmplification of the apoptotic signal[4]
Caspase-1Not explicitly specifiedInflammasome activation (in GSDMD-deficient cells)Inflammation, secondary necrosisRelease of mitochondrial SMAC
Phosphorylation: A Regulatory Brake on Apoptosis

Phosphorylation of BID has been identified as a mechanism to inhibit its pro-apoptotic function. By modifying BID at specific residues, kinases can prevent its cleavage by caspases, thereby suppressing apoptosis.

  • Casein Kinases (CK1 and CK2): These kinases can phosphorylate BID in vitro. Phosphorylation at Threonine 59 (T59) has been shown to inhibit the cleavage of BID by caspase-8. This suggests a mechanism by which survival signals can counteract pro-apoptotic stimuli.

Table 2: Phosphorylation of BID

KinasePhosphorylation Site (Human BID)Effect on BID Function
Casein Kinase I/IIThreonine 59 (T59)Inhibition of caspase-8-mediated cleavage
Ubiquitination: Targeting this compound for Degradation

Once activated, the levels of this compound are regulated by the ubiquitin-proteasome system. Ubiquitination of this compound marks it for degradation, thus limiting the duration and intensity of the apoptotic signal.

  • 26S Proteasome: this compound is ubiquitinated and subsequently degraded by the 26S proteasome. Inhibition of the proteasome leads to the accumulation of this compound and enhanced apoptosis[5]. The specific E3 ligases responsible for this compound ubiquitination are not yet fully characterized. The linkage type of the ubiquitin chains on this compound has also not been definitively determined, but K48-linked chains are typically associated with proteasomal degradation[6][7].

Table 3: Ubiquitination of this compound

ModificationEffect on this compound FunctionRegulatory Consequence
PolyubiquitinationDegradation by the 26S proteasomeAttenuation of the apoptotic signal[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the post-translational modifications of this compound.

In Vitro BID Cleavage Assay

This assay is used to determine if a specific protease can cleave BID and to identify the resulting cleavage products.

Materials:

  • Recombinant full-length BID protein

  • Active recombinant caspase (e.g., caspase-8, caspase-3)

  • Caspase reaction buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Anti-BID antibody

Protocol:

  • Set up the cleavage reaction in a microcentrifuge tube on ice. For a 20 µL reaction, combine:

    • Recombinant BID (final concentration 1-5 µM)

    • Active caspase (final concentration 10-100 nM)

    • 2 µL of 10x caspase reaction buffer

    • Nuclease-free water to 20 µL

  • Include a negative control with no caspase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Resolve the protein fragments by SDS-PAGE (a 15% or 4-12% gradient gel is recommended to separate full-length BID and this compound).

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against BID (which recognizes both full-length and this compound) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Detection of this compound Phosphorylation by Immunoprecipitation and Western Blotting

This protocol is designed to detect the phosphorylation of BID/tBID in cell lysates.

Materials:

  • Cell culture reagents and appropriate stimuli (e.g., growth factors, kinase inhibitors)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Anti-BID antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Phospho-specific antibody (if available) or a pan-phospho-threonine/serine antibody

  • Western blotting reagents

Protocol:

  • Culture cells to the desired confluency and treat with appropriate stimuli to induce or inhibit phosphorylation.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C on a rotator.

  • Centrifuge and transfer the supernatant to a new tube.

  • Add the anti-BID antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Collect the beads by centrifugation and wash them 3-5 times with cold lysis buffer.

  • Elute the immunoprecipitated protein by boiling the beads in 2x SDS-PAGE loading buffer for 5 minutes.

  • Perform Western blotting as described in the previous protocol.

  • Probe the membrane with a phospho-specific antibody or a pan-phospho-threonine/serine antibody to detect phosphorylated BID/tBID. A parallel blot can be probed with a total BID antibody as a loading control[8][9][10].

In Vitro Ubiquitination Assay for this compound

This assay determines if this compound can be ubiquitinated in a cell-free system.

Materials:

  • Recombinant this compound protein

  • Ubiquitin

  • E1 activating enzyme

  • E2 conjugating enzyme

  • E3 ligase (if a specific one is being tested)

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

  • Western blotting reagents

  • Anti-BID and anti-ubiquitin antibodies

Protocol:

  • Assemble the ubiquitination reaction in a microcentrifuge tube on ice. For a 30 µL reaction, combine:

    • 1 µg recombinant this compound

    • 2 µg Ubiquitin

    • 100 ng E1 enzyme

    • 500 ng E2 enzyme

    • (Optional) 0.5-1 µg E3 ligase

    • 3 µL of 10x ubiquitination reaction buffer

    • Nuclease-free water to 30 µL

  • Include negative controls lacking E1, E2, or ATP.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer.

  • Analyze the reaction products by Western blotting as described above.

  • Probe one membrane with an anti-BID antibody to detect a ladder of higher molecular weight bands corresponding to ubiquitinated this compound.

  • Probe a parallel membrane with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the modified protein[11][12][13][14][15].

In-Gel Digestion and Mass Spectrometry for PTM Site Identification

This protocol is for identifying the specific sites of phosphorylation or ubiquitination on this compound.

Materials:

  • SDS-PAGE gel containing the purified or immunoprecipitated this compound protein band

  • In-gel digestion kit or individual reagents (DTT, iodoacetamide (B48618), trypsin)

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Protocol:

  • Excise the protein band corresponding to this compound from a Coomassie-stained SDS-PAGE gel.

  • Destain the gel piece with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate.

  • Reduce the disulfide bonds by incubating the gel piece in 10 mM DTT at 56°C for 1 hour.

  • Alkylate the cysteine residues by incubating in 55 mM iodoacetamide in the dark at room temperature for 45 minutes.

  • Wash the gel piece with ammonium bicarbonate and dehydrate with ACN.

  • Dry the gel piece completely in a speed vacuum.

  • Rehydrate the gel piece in a solution containing sequencing-grade trypsin and incubate overnight at 37°C.

  • Extract the peptides from the gel piece using a series of ACN and formic acid washes.

  • Pool the extracts and dry them down.

  • Resuspend the peptides in a buffer suitable for mass spectrometry analysis.

  • Analyze the peptides by LC-MS/MS.

  • Search the resulting MS/MS data against a protein database to identify peptides and their modifications. Phosphorylated peptides will have a mass shift of +80 Da, while ubiquitinated peptides (after trypsin digestion) will have a di-glycine remnant with a mass shift of +114 Da on lysine (B10760008) residues[16][17][18][19].

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways involving this compound and its post-translational modifications.

Extrinsic_Apoptosis_Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC BID BID Caspase8->BID Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Direct Cleavage This compound This compound BID->this compound Mitochondrion Mitochondrion This compound->Mitochondrion Translocation Bax_Bak Bax/Bak This compound->Bax_Bak Activation MOMP MOMP Bax_Bak->MOMP Induction Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution tBID_Regulation_Pathway BID BID This compound This compound BID->this compound Phospho_BID Phosphorylated BID BID->Phospho_BID Ub_this compound Ubiquitinated this compound This compound->Ub_this compound Apoptosis Apoptosis This compound->Apoptosis Promotes Caspase8 Caspase-8 Caspase8->BID Cleavage Phospho_BID->Caspase8 Inhibits cleavage CK1_CK2 Casein Kinase I/II CK1_CK2->BID Phosphorylation Proteasome 26S Proteasome Ub_this compound->Proteasome Degradation E3_Ligase E3 Ligase E3_Ligase->this compound Ubiquitination Survival_Signal Survival Signals Survival_Signal->CK1_CK2 Activate Non_Apoptotic_BID_Signaling PAMPs PAMPs/DAMPs NOD1_NOD2 NOD1/NOD2 PAMPs->NOD1_NOD2 Activate BID BID NOD1_NOD2->BID Interaction IKK_Complex IKK Complex BID->IKK_Complex Interaction ERK ERK BID->ERK Activation NFkB NF-κB IKK_Complex->NFkB Activation Inflammation Inflammation NFkB->Inflammation Promotes Innate_Immunity Innate Immunity NFkB->Innate_Immunity Promotes ERK->Inflammation Promotes ERK->Innate_Immunity Promotes

References

Methodological & Application

Application Notes and Protocols for Recombinant tBID Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Truncated BID (tBID) is a pro-apoptotic protein and a key mediator in the extrinsic apoptosis pathway. Upon activation by caspase-8, BID is cleaved to form this compound, which then translocates to the mitochondria.[1][2][3][4] At the mitochondrial outer membrane, this compound activates the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][2] The ability to produce pure, biologically active recombinant this compound is crucial for studying the mechanisms of apoptosis and for developing potential cancer therapeutics.

This document provides a detailed protocol for the expression and purification of recombinant this compound, methods for assessing its biological activity, and a summary of expected quantitative data.

This compound Signaling Pathway

The diagram below illustrates the central role of this compound in linking the extrinsic and intrinsic apoptotic pathways.

tBID_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_mitochondrion Mitochondrion Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates BID BID Caspase-8->BID cleaves This compound This compound BID->this compound BAX/BAK BAX/BAK This compound->BAX/BAK activates MOMP Mitochondrial Outer Membrane Permeabilization BAX/BAK->MOMP Cytochrome c Cytochrome c MOMP->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Effector Caspases Effector Caspases Caspase-9->Effector Caspases activates Apoptosis Apoptosis Effector Caspases->Apoptosis

Caption: Diagram of the this compound signaling pathway in apoptosis.

Experimental Protocols

Cloning and Vector Construction

The gene encoding human BID can be cloned into a bacterial expression vector, such as pET-28a, which allows for the expression of a recombinant protein with an N-terminal hexahistidine (6xHis) tag. This tag facilitates purification by immobilized metal affinity chromatography (IMAC).

Protocol:

  • Primer Design: Design forward and reverse primers for the amplification of the human BID coding sequence. The forward primer should include a recognition site for an N-terminal restriction enzyme (e.g., NdeI), and the reverse primer should include a site for a C-terminal restriction enzyme (e.g., XhoI). Ensure the coding sequence is in-frame with the vector's His-tag.

  • PCR Amplification: Amplify the BID gene from a suitable cDNA template using a high-fidelity DNA polymerase.

  • Vector and Insert Digestion: Digest both the PCR product and the pET-28a vector with the selected restriction enzymes (e.g., NdeI and XhoI).

  • Ligation: Ligate the digested BID insert into the digested pET-28a vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into a cloning strain of E. coli, such as DH5α.

  • Verification: Select positive colonies and verify the correct insertion of the BID gene by colony PCR and Sanger sequencing.

Expression of Recombinant this compound

Due to the toxicity of this compound to bacterial hosts, it is often expressed as a fusion protein or in specialized E. coli strains that minimize basal expression.[5] The pET system in conjunction with the BL21(DE3) E. coli strain is commonly used for tightly controlled, high-level protein expression.

Protocol:

  • Transformation: Transform the verified pET-28a-BID plasmid into an expression strain of E. coli, such as BL21(DE3).

  • Starter Culture: Inoculate a single colony into 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin (B1662678) for pET-28a) and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[7]

  • Expression: Continue to incubate the culture for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially increase the yield of soluble protein.[6]

  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Purification of Recombinant this compound

Purification is typically achieved using immobilized metal affinity chromatography (IMAC) due to the presence of the His-tag. Since this compound is often found in inclusion bodies, the protocol includes steps for their isolation, solubilization, and refolding.

Buffers:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mM PMSF, 1 mg/mL lysozyme.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1% Triton X-100.

  • Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 8 M urea (B33335) (or 6 M guanidine (B92328) hydrochloride), 10 mM imidazole.

Protocol:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

  • Wash the inclusion body pellet by resuspending in Wash Buffer, followed by centrifugation. Repeat this step twice.

  • Solubilize the washed inclusion bodies in Solubilization Buffer with gentle agitation for 1-2 hours at room temperature.

  • Clarify the solubilized protein solution by centrifugation at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

Buffers:

  • Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 0.5 M L-arginine, 1 mM reduced glutathione (B108866) (GSH), 0.1 mM oxidized glutathione (GSSG).

Protocol:

  • Rapid Dilution: Slowly add the solubilized protein drop-wise into a large volume of ice-cold Refolding Buffer with constant, gentle stirring. The final protein concentration should be low (e.g., 0.1 mg/mL) to minimize aggregation.

  • Incubation: Incubate the refolding mixture at 4°C for 12-24 hours with gentle stirring.

  • Concentration and Dialysis: Concentrate the refolded protein using an appropriate method (e.g., tangential flow filtration or centrifugal concentrators). Dialyze the concentrated protein against a suitable buffer for the next purification step (e.g., Binding Buffer without imidazole).

Buffers:

  • Binding Buffer: 50 mM Sodium Phosphate (pH 8.0), 300 mM NaCl, 10-20 mM imidazole.[8][9]

  • Wash Buffer: 50 mM Sodium Phosphate (pH 8.0), 300 mM NaCl, 40-50 mM imidazole.[9]

  • Elution Buffer: 50 mM Sodium Phosphate (pH 8.0), 300 mM NaCl, 250-500 mM imidazole.[8][9]

Protocol:

  • Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the clarified, refolded protein solution onto the equilibrated column.

  • Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged this compound with Elution Buffer. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the fractions containing pure this compound.

  • Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column.

Experimental Workflow Diagram

tBID_Purification_Workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation Cell Culture Cell Culture Transformation->Cell Culture Induction Induction Cell Culture->Induction Cell Harvest Cell Harvest Induction->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Inclusion Body Isolation Inclusion Body Isolation Cell Lysis->Inclusion Body Isolation Solubilization Solubilization Inclusion Body Isolation->Solubilization Refolding Refolding Solubilization->Refolding IMAC Ni-NTA Affinity Chromatography Refolding->IMAC Pure this compound Pure this compound IMAC->Pure this compound SDS-PAGE SDS-PAGE Pure this compound->SDS-PAGE Western Blot Western Blot Pure this compound->Western Blot Activity Assay Activity Assay Pure this compound->Activity Assay

Caption: Workflow for recombinant this compound expression and purification.

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the expression and purification of recombinant this compound.

ParameterTypical ValueMethod of DeterminationReference(s)
Expression Yield ~10 mg/L of cultureQuantification of purified protein[5]
Purity >95%SDS-PAGE, RP-HPLC[10]
Biological Activity (EC50) <200 nMCytochrome c Release Assay[10]

Biological Activity Assay

Cytochrome c Release Assay

This assay measures the ability of recombinant this compound to induce the release of cytochrome c from isolated mitochondria, a key indicator of its pro-apoptotic activity.[10]

Buffers and Reagents:

  • Mitochondria Isolation Buffer: 250 mM Sucrose, 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors.

  • Assay Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 5 mM Glutamate, 2.5 mM Malate, 1 mM K2HPO4.

  • Recombinant this compound: Purified protein at various concentrations.

  • Isolated Mitochondria: Prepared from a suitable source (e.g., mouse liver).

Protocol:

  • Isolate mitochondria from fresh tissue (e.g., mouse liver) using standard differential centrifugation protocols.

  • Resuspend the isolated mitochondria in Assay Buffer to a final concentration of 1 mg/mL.

  • Incubate the mitochondrial suspension with varying concentrations of recombinant this compound (e.g., 0-500 nM) in a total reaction volume of 100 µL.

  • Incubate the reactions at 30°C for 30-60 minutes.

  • Pellet the mitochondria by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the released cytochrome c.

  • Analyze the supernatant for the presence of cytochrome c by Western blotting using a cytochrome c-specific antibody.

  • Quantify the amount of released cytochrome c to determine the EC50 of the recombinant this compound.

This document provides a comprehensive set of protocols and application notes for the successful expression and purification of biologically active recombinant this compound. The detailed methodologies, data summary, and visual diagrams are intended to serve as a valuable resource for researchers in the fields of apoptosis and cancer drug development. Adherence to these protocols, with appropriate optimization, should enable the consistent production of high-quality recombinant this compound for a variety of research applications.

References

Quantitative Analysis of tBID-Mediated Cytochrome c Release: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The release of cytochrome c from the mitochondria into the cytosol is a pivotal event in the intrinsic pathway of apoptosis, or programmed cell death. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. tBID, a truncated form of the BH3-only protein BID, is a potent pro-apoptotic molecule that triggers the oligomerization of BAX and BAK, leading to the formation of pores in the outer mitochondrial membrane and the subsequent release of cytochrome c. The ability to quantitatively measure this compound-mediated cytochrome c release is crucial for understanding the mechanisms of apoptosis and for the development of novel therapeutics that target this pathway.

These application notes provide detailed protocols for various quantitative assays to measure this compound-mediated cytochrome c release, along with data presentation tables for easy comparison and interpretation of results.

Signaling Pathway of this compound-Mediated Cytochrome c Release

The intrinsic apoptotic pathway is initiated by various cellular stresses, which lead to the activation of BH3-only proteins like BID. In the extrinsic pathway, activation of death receptors such as Fas or TNFR1 leads to the activation of caspase-8, which in turn cleaves BID to its active form, this compound. This compound then translocates to the mitochondria, where it activates the effector proteins BAX and BAK. This activation is a key regulatory step. Activated BAX and BAK oligomerize to form pores in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This permeabilization allows for the release of intermembrane space proteins, most notably cytochrome c, into the cytosol. Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9, which subsequently activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Death Receptors (Fas/TNFR1) Death Receptors (Fas/TNFR1) Caspase-8 (activated) Caspase-8 (activated) Death Receptors (Fas/TNFR1)->Caspase-8 (activated) BID BID Caspase-8 (activated)->BID cleaves Cellular Stress Cellular Stress Cellular Stress->BID This compound This compound BID->this compound truncation BAX/BAK BAX/BAK This compound->BAX/BAK activates MOMP MOMP BAX/BAK->MOMP forms pores Cytochrome c (in mitochondria) Cytochrome c (in mitochondria) Cytochrome c (released) Cytochrome c (released) Apaf-1 Apaf-1 Cytochrome c (released)->Apaf-1 binds MOMP->Cytochrome c (released) facilitates release Caspase-9 (activated) Caspase-9 (activated) Apaf-1->Caspase-9 (activated) activates Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-9 (activated)->Executioner Caspases (e.g., Caspase-3) activates Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Caption: Signaling pathway of this compound-mediated cytochrome c release.

Experimental Workflow for Quantifying Cytochrome c Release

A general workflow for quantifying this compound-mediated cytochrome c release involves several key steps, starting from the preparation of mitochondria or cells, induction of apoptosis, fractionation of cellular components, and finally, the quantitative detection of cytochrome c in the cytosolic fraction.

G cluster_assays Quantitative Assays start Start prep Prepare Isolated Mitochondria or Permeabilized Cells start->prep induce Induce Cytochrome c Release (e.g., with recombinant this compound) prep->induce fractionate Fractionate into Cytosolic and Mitochondrial Fractions induce->fractionate quantify Quantify Cytochrome c in Cytosolic Fraction fractionate->quantify elisa ELISA quantify->elisa wb Western Blot quantify->wb spectro Spectrophotometry quantify->spectro fc Flow Cytometry quantify->fc end End elisa->end wb->end spectro->end fc->end

Caption: General experimental workflow for cytochrome c release assays.

Quantitative Data Presentation

The following tables summarize quantitative data on this compound-mediated cytochrome c release from mitochondria, providing a basis for experimental design and data comparison.

Table 1: Dose-Dependent Cytochrome c Release Induced by this compound

Cell Line/Mitochondria SourceThis compound Concentration (nM)% Cytochrome c Release (relative to total)Assay MethodReference
Parental MEF Mitochondria750 (EC50)ELISA[1]
Bax KO MEF Mitochondria1750 (EC50)ELISA[1]
Bak KO MEF Mitochondria~25050 (EC50)ELISA[1]
Permeabilized HepG2 Cells1.0Significant ReleaseWestern Blot[2]
Permeabilized HepG2 Cells2.5Near Complete ReleaseWestern Blot[2][3]
Permeabilized HepG2 Cells25Complete ReleaseWestern Blot[2]

Table 2: Kinetics of this compound-Induced Cytochrome c Release

This compound Concentration (nM)Time Point% Cytochrome c ReleaseNotesReference
2.510 sRelease startsLag phase observed.[3]
2.550-70 sCompleteRapid progression of release.[3]
Not Specified60 min~140% of controlMeasured in cytosolic fraction.[4]
Not Specified150 minPeak ReleaseFollowed by a decline.[4]

Table 3: Inhibition of this compound-Mediated Cytochrome c Release

InhibitorInhibitor ConcentrationThis compound Concentration (nM)% Inhibition of Cytochrome c ReleaseReference
Bcl-xL2 µM1.0Complete[2]
Bcl-xL2 µM2.5Complete[2]
Bcl-xL2 µM25Partial[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of a mitochondria-enriched fraction from cultured cells for use in in vitro cytochrome c release assays.

Materials:

  • Cultured cells (e.g., HeLa, Jurkat, or MEFs)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Mitochondria Isolation Buffer (MIB): 250 mM Mannitol, 5 mM HEPES, 0.5 mM EGTA, 1 mg/mL BSA, pH 7.2. Add protease inhibitors just before use.

  • Dounce homogenizer

  • Microcentrifuge

Procedure:

  • Harvest cells by centrifugation at 600 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold MIB.

  • Homogenize the cells using a pre-chilled Dounce homogenizer with 15-20 strokes.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Resuspend the mitochondrial pellet in an appropriate buffer for the downstream assay.

  • Determine the protein concentration of the mitochondrial fraction using a standard protein assay (e.g., BCA or Bradford).

Protocol 2: In Vitro this compound-Mediated Cytochrome c Release Assay

This protocol outlines the induction of cytochrome c release from isolated mitochondria using recombinant this compound protein.

Materials:

  • Isolated mitochondria (from Protocol 1)

  • Recombinant this compound protein

  • Reaction Buffer (RB): 220 mM Mannitol, 68 mM Sucrose, 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA. Add DTT and protease inhibitors just before use.

  • Microcentrifuge

Procedure:

  • Incubate a specific amount of isolated mitochondria (e.g., 25-50 µg) with varying concentrations of recombinant this compound in Reaction Buffer. The final reaction volume is typically 25-50 µL.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes for dose-response, or various time points for kinetic studies).

  • Terminate the reaction by centrifuging the samples at 12,000 x g for 5 minutes at 4°C to pellet the mitochondria.

  • Carefully collect the supernatant, which contains the released cytochrome c (cytosolic fraction).

  • The mitochondrial pellet can be lysed to determine the amount of cytochrome c that remained in the mitochondria.

  • Analyze the supernatant and/or the mitochondrial lysate using one of the quantitative methods described below.

Protocol 3: Quantitative Analysis of Cytochrome c Release

This method provides a rapid and simple way to quantify cytochrome c based on its characteristic Soret peak of absorbance.[5][6]

Procedure:

  • After the in vitro release assay, clarify the supernatant by centrifugation at high speed if necessary.

  • Transfer the clear supernatant to a quartz cuvette.

  • Measure the absorbance spectrum from 350 to 600 nm using a spectrophotometer.

  • Quantify the amount of cytochrome c by measuring the absorbance at the Soret peak (around 414 nm for oxidized cytochrome c).[5][6]

  • A standard curve using known concentrations of purified cytochrome c should be generated to accurately determine the concentration in the samples.

ELISA provides a highly sensitive and specific method for quantifying cytochrome c. Commercial kits are widely available.

General Procedure (refer to manufacturer's instructions for specifics):

  • Coat a 96-well plate with a capture antibody specific for cytochrome c.

  • Block non-specific binding sites.

  • Add the cytosolic fraction samples and standards to the wells and incubate.

  • Wash the wells to remove unbound proteins.

  • Add a detection antibody (often conjugated to an enzyme like HRP) and incubate.

  • Wash the wells again.

  • Add a substrate that reacts with the enzyme to produce a colorimetric or chemiluminescent signal.

  • Measure the signal using a plate reader.

  • Calculate the concentration of cytochrome c in the samples based on the standard curve.

Western blotting allows for the semi-quantitative or quantitative (with proper controls and standards) detection of cytochrome c.

Procedure:

  • Separate the proteins in the cytosolic and mitochondrial fractions by SDS-PAGE (a 12-15% gel is suitable for cytochrome c).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with a primary antibody specific for cytochrome c.

  • Wash the membrane and incubate with a secondary antibody conjugated to HRP or a fluorescent dye.

  • Detect the signal using an appropriate substrate (for HRP) or an imaging system (for fluorescence).

  • Quantify the band intensity using densitometry software. Normalize the results to a loading control (e.g., β-actin for the cytosolic fraction and a mitochondrial protein like VDAC or COX IV for the mitochondrial fraction).[4]

Flow cytometry can be used to measure the loss of mitochondrial cytochrome c on a single-cell basis.

Procedure:

  • Induce apoptosis in whole cells.

  • Harvest the cells and wash with PBS.

  • Selectively permeabilize the plasma membrane using a mild detergent like digitonin, which leaves the mitochondrial membranes intact. This allows the released cytosolic cytochrome c to diffuse out of the cell.

  • Fix and permeabilize the cells to allow antibody access to the mitochondria.

  • Stain the cells with a fluorescently labeled antibody against cytochrome c.

  • Analyze the cells by flow cytometry. A decrease in the mean fluorescence intensity indicates the release of cytochrome c from the mitochondria.

This technique allows for the visualization of cytochrome c translocation from a punctate mitochondrial pattern to a diffuse cytosolic pattern.

Procedure:

  • Grow cells on coverslips and induce apoptosis.

  • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

  • Permeabilize the cells with a detergent (e.g., Triton X-100).

  • Block non-specific antibody binding.

  • Incubate with a primary antibody against cytochrome c.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Mount the coverslips and visualize the cells using a fluorescence or confocal microscope. The shift from a punctate to a diffuse staining pattern indicates cytochrome c release.

Conclusion

The quantitative assays and protocols described in these application notes provide a comprehensive toolkit for researchers, scientists, and drug development professionals to investigate this compound-mediated cytochrome c release. The choice of assay will depend on the specific experimental goals, available equipment, and desired level of throughput and sensitivity. By carefully applying these methods, it is possible to gain valuable insights into the regulation of apoptosis and to screen for novel therapeutic agents that modulate this critical cell death pathway.

References

Application Notes and Protocols for Utilizing Fluorescently Labeled tBID in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, which converges at the mitochondrial outer membrane. BID (BH3 Interacting-Domain Death Agonist), a pro-apoptotic member of this family, acts as a critical sentinel for death signals originating from the extrinsic pathway. Upon activation of death receptors like Fas or TNFR1, caspase-8 is activated and subsequently cleaves BID into a truncated form, tBID.[1][2][3][4] This cleavage event unleashes the pro-apoptotic activity of this compound, leading to its translocation from the cytosol to the mitochondria.[3][4][5] At the mitochondrial outer membrane, this compound is a key initiator of mitochondrial outer membrane permeabilization (MOMP) by activating the effector proteins BAX and BAK.[1][6] This leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately culminating in caspase activation and cell death.[6][7] Recent studies have also suggested that this compound can directly mediate mitochondrial permeabilization, even in the absence of BAX and BAK.[8][9]

Live-cell imaging provides a powerful tool to study the dynamic and transient events of apoptosis in real-time.[10][11][12] By utilizing fluorescently labeled this compound, researchers can directly visualize and quantify its translocation to mitochondria, providing a dynamic readout of upstream apoptotic signaling and a deeper understanding of the kinetics of this critical event. These application notes provide detailed protocols for the fluorescent labeling of recombinant this compound and its application in live-cell imaging experiments to monitor the induction of apoptosis.

Signaling Pathway and Experimental Workflow

To better visualize the processes involved, the following diagrams illustrate the this compound signaling pathway and the general experimental workflow for live-cell imaging.

tBID_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Death Receptor Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates BID BID Caspase-8->BID cleaves This compound This compound BID->this compound BAX_BAK BAX/BAK This compound->BAX_BAK activates MOMP MOMP BAX_BAK->MOMP induces Cytochrome c Cytochrome c MOMP->Cytochrome c release Apoptosis Apoptosis Cytochrome c->Apoptosis

Figure 1: this compound Signaling Pathway in Apoptosis.

Experimental_Workflow A 1. Fluorescent Labeling of Recombinant this compound B 2. Purification of Labeled this compound A->B D 4. Introduction of Labeled this compound into Cells B->D C 3. Cell Culture and Preparation C->D E 5. Live-Cell Imaging and Data Acquisition D->E F 6. Image Analysis and Quantification E->F G 7. Data Interpretation F->G

Figure 2: Experimental Workflow for Live-Cell Imaging.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to this compound-mediated apoptosis, compiled from various studies.

ParameterValueCell Type/SystemReference
This compound Translocation Time
Onset after TNF-α treatment75.4 +/- 12.6 minMCF-7 cells[13]
Cytochrome c Release Kinetics
Delay after this compound addition~10 sPermeabilized HepG2 cells[14]
Completion of release50-70 sPermeabilized HepG2 cells[14]
This compound Concentration for Apoptosis Induction
Subnanomolar dosesSufficient for cytochrome c releasePermeabilized HepG2 cells[14]

Table 1: Kinetic Parameters of this compound-Mediated Events

Labeling ChemistryTarget ResidueMolar Ratio (Dye:Protein)pH
NHS-EsterPrimary amines (Lysine, N-terminus)8:1 to 20:18.3-8.5
MaleimideThiols (Cysteine)10:1 to 20:17.0-7.5

Table 2: Recommended Protein Labeling Parameters

Experimental Protocols

Protocol 1: Fluorescent Labeling of Recombinant this compound

This protocol describes the site-specific labeling of a cysteine residue in recombinant this compound using a maleimide-functionalized fluorescent dye. This approach is preferred over amine-reactive labeling (NHS-esters) to ensure a homogenous product with the fluorophore at a defined position, minimizing potential interference with this compound's biological activity.[7][9][15][16] A common strategy involves using a this compound mutant with a single accessible cysteine residue for labeling.[17]

Materials:

  • Recombinant this compound with a single accessible cysteine residue (e.g., murine Bid labeled at position 126)[17]

  • Maleimide-activated fluorescent dye (e.g., Alexa Fluor™ 488 C5 Maleimide, Cy3 Maleimide)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

  • Protein concentration assay kit (e.g., Bradford or BCA)

Procedure:

  • Protein Preparation and Reduction:

    • Dissolve recombinant this compound in degassed reaction buffer to a final concentration of 1-5 mg/mL.

    • To ensure the cysteine residue is in a reduced state, add a 10-fold molar excess of TCEP to the protein solution.

    • Incubate for 30-60 minutes at room temperature.

  • Dye Preparation:

    • Immediately before use, dissolve the maleimide-activated dye in a small volume of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved dye to the reduced protein solution while gently stirring.[7]

    • Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification of Labeled this compound:

    • Separate the fluorescently labeled this compound from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.[2]

    • Collect the first colored fraction, which contains the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the chosen dye.

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye. The optimal DOL is typically between 1 and 2.

  • Storage:

    • Store the labeled this compound in small aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Live-Cell Imaging of this compound Translocation

This protocol outlines the steps for introducing fluorescently labeled this compound into live cells and imaging its translocation to mitochondria upon induction of apoptosis.

Materials:

  • Fluorescently labeled this compound (from Protocol 1)

  • Mammalian cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Glass-bottom imaging dishes or multi-well plates

  • Mitochondrial marker (e.g., MitoTracker™ Deep Red)

  • Transfection reagent or microinjection apparatus

  • Live-cell imaging medium (phenol red-free)

  • Apoptosis-inducing agent (e.g., TNF-α and cycloheximide)

  • Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2) and appropriate filter sets.[12][18][19]

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom imaging dishes at an appropriate density to reach 50-70% confluency on the day of the experiment.

    • Allow cells to adhere and grow for 24 hours.

  • Mitochondrial Staining (Optional but Recommended):

    • Incubate cells with a mitochondrial marker (e.g., 100 nM MitoTracker™ Deep Red) in pre-warmed culture medium for 30 minutes at 37°C.

    • Wash the cells twice with pre-warmed live-cell imaging medium.

  • Introduction of Labeled this compound:

    • Microinjection: Microinject the fluorescently labeled this compound into the cytoplasm of the target cells. This method allows for precise control over the amount of protein delivered.

    • Protein Transfection: Use a commercially available protein transfection reagent according to the manufacturer's instructions to deliver the labeled this compound into the cells.

  • Live-Cell Imaging:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Allow the cells to recover for at least 30 minutes after introduction of the labeled this compound.

    • Acquire baseline images of the fluorescently labeled this compound and the mitochondrial marker.

    • Induce apoptosis by adding the chosen stimulus (e.g., 100 ng/mL TNF-α and 1 µg/mL cycloheximide) to the imaging medium.

    • Immediately begin time-lapse imaging, acquiring images every 1-5 minutes for several hours. Use the lowest possible laser power and exposure times to minimize phototoxicity.[18][19]

  • Image Analysis and Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the translocation of fluorescently labeled this compound.

    • Define regions of interest (ROIs) for the whole cell and for the mitochondria (based on the mitochondrial marker).

    • Measure the mean fluorescence intensity of the labeled this compound in the mitochondrial and cytosolic compartments over time.

    • Calculate the ratio of mitochondrial to cytosolic fluorescence intensity to quantify the extent of translocation.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low fluorescence signal Inefficient labeling.Optimize the molar ratio of dye to protein and the reaction time. Ensure the cysteine residue is fully reduced.[13]
Photobleaching.Reduce laser power and exposure time. Use an anti-fade reagent in the imaging medium.[18][19]
High background fluorescence Incomplete removal of free dye.Ensure thorough purification of the labeled protein after the labeling reaction.[13]
Autofluorescence from cell culture medium.Use phenol (B47542) red-free imaging medium.[19]
Cell death or stress during imaging Phototoxicity.Minimize light exposure by reducing the frequency of image acquisition and using lower laser power.[19]
Unhealthy cells.Ensure optimal cell culture conditions and handle cells gently during preparation.
No translocation of this compound upon stimulation Inactive apoptosis-inducing agent.Use a fresh, validated batch of the inducing agent.
Cell line is resistant to the stimulus.Use a different cell line or a different apoptotic stimulus.
Labeled this compound is inactive.Perform a functional assay (e.g., cytochrome c release from isolated mitochondria) to confirm the activity of the labeled protein.

Conclusion

The use of fluorescently labeled this compound in live-cell imaging is a powerful technique to dissect the spatio-temporal dynamics of the extrinsic apoptosis pathway. The protocols provided herein offer a comprehensive guide for researchers to label this compound and visualize its translocation to mitochondria in real-time. This approach can be instrumental in understanding the mechanisms of apoptosis, screening for novel therapeutics that target this pathway, and elucidating the intricate regulation of cell death in both health and disease. Careful optimization of labeling, imaging conditions, and data analysis will ensure the generation of robust and reproducible results.

References

Application Notes and Protocols for Generating tBID Knockout Cell Lines using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BCL-2 family protein tBID (truncated BID) is a crucial mediator of the intrinsic apoptotic pathway. Following caspase-8 cleavage of the full-length BID protein, this compound translocates to the mitochondria, where it plays a key role in inducing mitochondrial outer membrane permeabilization (MOMP).[1][2] This event leads to the release of cytochrome c and other pro-apoptotic factors, ultimately triggering caspase activation and programmed cell death.[1][3][4] Traditionally, this compound was understood to act primarily by activating the effector proteins BAX and BAK.[1] However, recent studies have revealed that this compound can also directly act as a BAX-like effector of apoptosis, capable of inducing MOMP even in the absence of BAX and BAK.[1][3][5] This dual function underscores the importance of this compound as a critical node in apoptosis signaling and a potential target for therapeutic intervention in diseases such as cancer.[2][6]

The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, enabling the generation of knockout cell lines to study gene function.[7][8] By creating targeted double-strand breaks that are repaired by the error-prone non-homologous end joining (NHEJ) pathway, CRISPR/Cas9 can introduce insertions or deletions (indels) that result in frameshift mutations and a functional knockout of the target gene.[7] These knockout cell lines are invaluable for elucidating the specific roles of proteins in cellular processes and for drug discovery and development.[7][8][9]

These application notes provide a detailed protocol for generating and validating this compound knockout cell lines using the CRISPR/Cas9 system. The described workflow is designed to be accessible and reproducible for researchers in various fields.

This compound Signaling Pathway in Apoptosis

The protein this compound is a central player in the apoptotic signaling cascade. In healthy cells, BID exists in an inactive state. Upon induction of the extrinsic apoptosis pathway, for instance through TNF-related apoptosis-inducing ligand (TRAIL), caspase-8 is activated.[4] Caspase-8 then cleaves BID to generate the active fragment, this compound.[10] this compound translocates to the outer mitochondrial membrane where it can either directly activate the pro-apoptotic effector proteins BAX and BAK or inhibit the anti-apoptotic BCL-2 family members.[1][4] More recent evidence also points to a direct role for this compound in permeabilizing the mitochondrial outer membrane, independent of BAX and BAK.[1][3] This leads to the release of cytochrome c, which then binds to APAF1 to form the apoptosome and activate caspase-9, initiating the caspase cascade that culminates in apoptosis.[4]

tBID_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrion) Death_Receptor Death Receptor (e.g., TRAIL-R) Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates BID BID Caspase8->BID Cleaves This compound This compound BID->this compound BAX_BAK BAX/BAK This compound->BAX_BAK Activates MOMP MOMP This compound->MOMP Directly Induces BCL2 Anti-apoptotic BCL-2 proteins This compound->BCL2 Inhibits BAX_BAK->MOMP Induces Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Apoptosis Apoptosis Caspase9->Apoptosis BCL2->BAX_BAK Inhibits

Figure 1: this compound signaling pathway in apoptosis.

Experimental Workflow for Generating this compound Knockout Cell Lines

The generation of a this compound knockout cell line using CRISPR/Cas9 involves a multi-step process that begins with the design of specific single-guide RNAs (sgRNAs) and culminates in the validation of a clonal cell line with a confirmed gene knockout.[8][11] The major steps include: 1) sgRNA design and vector construction, 2) delivery of CRISPR/Cas9 components into the target cells, 3) enrichment of edited cells, 4) single-cell cloning and expansion, and 5) validation of the knockout at the genomic and protein levels.[8][11]

CRISPR_Workflow sgRNA_Design 1. sgRNA Design & Vector Construction Transfection 2. Transfection/Transduction sgRNA_Design->Transfection Enrichment 3. Enrichment of Edited Cells Transfection->Enrichment Single_Cell_Cloning 4. Single-Cell Cloning & Expansion Enrichment->Single_Cell_Cloning Validation 5. Validation of Knockout Clones Single_Cell_Cloning->Validation Genomic_Validation - Genotyping (PCR & Sequencing) Validation->Genomic_Validation Protein_Validation - Protein Expression (Western Blot) Validation->Protein_Validation

Figure 2: Experimental workflow for CRISPR/Cas9 knockout.

Materials and Methods

sgRNA Design for this compound Knockout

Effective gene knockout requires the design of highly specific and efficient sgRNAs.[12]

Protocol:

  • Obtain the cDNA or genomic sequence of the target gene, this compound, from a database such as NCBI.

  • Use online sgRNA design tools (e.g., Benchling, IDT CRISPR-Cas9 guide RNA design tool) to identify potential sgRNA target sites.[7][12]

  • Design criteria for sgRNAs should include:

    • Targeting an early exon to maximize the chance of generating a loss-of-function mutation.[13]

    • A 20-base pair protospacer sequence adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).[12]

    • High on-target scores and low off-target scores to minimize unintended edits.[12]

  • Design at least two to three independent sgRNAs targeting different regions of the this compound gene to increase the likelihood of a successful knockout.[7][14]

Table 1: Example sgRNA Designs for Human this compound

sgRNA IDTarget ExonSequence (5' to 3')On-Target ScoreOff-Target Score
This compound-sg11GACCGAGTCATCAAGGAGCTG9285
This compound-sg21GCTGGAGGACTTCAAGAAGAT8891
This compound-sg32GTCATCCAGATGCTGAACTCG9589

Note: Scores are hypothetical and will vary depending on the design tool used.

CRISPR/Cas9 Delivery into Cells

The CRISPR/Cas9 components can be delivered into cells using various methods, including plasmid transfection, lentiviral transduction, or ribonucleoprotein (RNP) electroporation.[8] The choice of method depends on the cell type and experimental requirements.

Protocol (Plasmid Transfection):

  • Clone the designed sgRNA sequences into a suitable expression vector that also contains the Cas9 nuclease gene.

  • Culture the target cell line (e.g., HeLa, HEK293T) in appropriate growth medium to ~70-80% confluency.

  • Transfect the cells with the sgRNA/Cas9 expression plasmid using a commercially available transfection reagent according to the manufacturer's instructions.

  • As a control, transfect a parallel set of cells with a non-targeting sgRNA vector.

  • After 24-48 hours, harvest a portion of the cells to assess editing efficiency.

Enrichment and Single-Cell Cloning

Following transfection, it is often necessary to enrich for the population of edited cells and then isolate single cells to generate clonal knockout lines.[8]

Protocol (Limiting Dilution):

  • If the CRISPR plasmid contains a selectable marker (e.g., puromycin (B1679871) resistance), apply the appropriate selection agent to the transfected cells to eliminate un-transfected cells.

  • After selection, perform limiting dilution to seed single cells into individual wells of a 96-well plate.[11][15]

  • Culture the single cells until visible colonies form.

  • Expand the individual clones for further analysis.

Validation of this compound Knockout Clones

Validation is a critical step to confirm the successful knockout of the target gene at both the genomic and protein levels.[16]

a. Genomic Validation

Protocol (PCR and Sanger Sequencing):

  • Isolate genomic DNA from each expanded clone.

  • Design PCR primers that flank the sgRNA target site in the this compound gene.[17]

  • Perform PCR to amplify the target region.

  • Analyze the PCR products by gel electrophoresis. Indels introduced by CRISPR/Cas9 can sometimes be detected as a size shift in the PCR product.

  • Purify the PCR products and send them for Sanger sequencing to confirm the presence of mutations at the target site.[11]

b. Protein Validation

Protocol (Western Blot):

  • Prepare protein lysates from the potential knockout clones and the wild-type control cells.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a validated primary antibody specific for this compound.

  • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[18]

  • The absence of the this compound protein band in the knockout clones confirms the functional knockout.[9][19]

Table 2: Summary of Validation Results for this compound Knockout Clones

Clone IDGenotyping Result (Sequencing)This compound Protein Expression (Western Blot)Phenotype (e.g., Apoptosis Assay)
WTWild-type sequencePresentNormal Apoptosis
Clone A1Biallelic 7 bp deletionAbsentReduced Apoptosis
Clone B3Monoallelic 2 bp insertionReducedIntermediate Apoptosis
Clone C5Biallelic 1 bp insertionAbsentReduced Apoptosis

Discussion and Troubleshooting

The generation of knockout cell lines using CRISPR/Cas9 is a robust technique, but several factors can influence its success.[20] Low transfection efficiency can be addressed by optimizing the transfection protocol or using a different delivery method like lentiviral transduction for hard-to-transfect cells.[8] If knockout is not achieved, it may be necessary to design and test new sgRNAs, as sgRNA efficiency can vary.[21] It is also crucial to thoroughly validate the knockout to ensure the absence of the target protein and to rule out off-target effects.[17] Functional assays, such as inducing apoptosis and measuring caspase activity, can further confirm the phenotypic consequences of the this compound knockout.

Conclusion

The protocol described here provides a comprehensive guide for the generation and validation of this compound knockout cell lines using the CRISPR/Cas9 system. These cell lines are valuable tools for investigating the intricate roles of this compound in apoptosis and for the development of novel therapeutic strategies targeting this pathway.[6] The use of well-validated knockout cell lines will contribute to more reliable and reproducible research in the fields of cell biology, oncology, and drug discovery.[9]

References

Application Notes and Protocols for siRNA-Mediated Knockdown of BID Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the targeted knockdown of the pro-apoptotic protein BID (BH3 Interacting-Domain Death Agonist) using small interfering RNA (siRNA). This powerful technique allows for the investigation of BID's role in apoptosis and other cellular processes, and for the evaluation of its potential as a therapeutic target.

Introduction to BID and its Role in Apoptosis

BID is a pro-apoptotic member of the Bcl-2 family of proteins that plays a crucial role in the mitochondrial pathway of apoptosis.[1] In its inactive state, BID resides in the cytosol.[2] Upon receiving an apoptotic signal, such as the activation of death receptors like Fas/TNF-R1, caspase-8 cleaves BID into a truncated form, tBID.[1][2][3] This activated this compound translocates to the mitochondria, where it induces the release of cytochrome c, a key event in the activation of the caspase cascade and subsequent execution of apoptosis.[1][2][4] The cleavage of BID by caspase-8 serves as a critical link between the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the siRNA-mediated knockdown of BID expression and its functional consequences.

Table 1: BID Knockdown Efficiency

Cell LinesiRNA ConcentrationTime Post-TransfectionmRNA Knockdown (%)Protein Knockdown (%)Reference
HEK293TNot Specified24 hoursNot Reported~75%[5]
HEK293TNot Specified48 hoursNot Reported>90%[5]
C2C12Not Specified3 daysNot ReportedSignificant reduction[6]
MCF-71.14 µmol/l24 hours~70% (AHA1 gene)Not Reported[7]

Table 2: Functional Effects of BID Knockdown

Cell LineFunctional AssayEffect of BID KnockdownQuantitative ResultReference
Mouse Islet CellsFAS-mediated apoptosisPrevention of cell deathStatistically significant reduction in apoptosis[8]
C2C12Cell fusionInhibition of myotube formationMarked inhibition of fusion[6]
Breast Cancer CellsCell ViabilityInduction of apoptosisDose-dependent increase in caspase 3/7 activity[9]

Signaling Pathways and Experimental Workflows

BID-Mediated Apoptotic Signaling Pathway

The following diagram illustrates the central role of BID in connecting the extrinsic and intrinsic apoptotic pathways.

BID_Signaling_Pathway Death_Receptor Death Receptor (e.g., Fas/TNF-R1) Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 activates BID BID (cytosolic) Caspase8->BID cleaves This compound This compound BID->this compound Mitochondrion Mitochondrion This compound->Mitochondrion translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis siRNA BID siRNA siRNA->BID degrades mRNA

Caption: BID signaling pathway in apoptosis.

Experimental Workflow for BID Knockdown

The diagram below outlines the typical experimental workflow for studying the effects of siRNA-mediated BID knockdown.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293T, C2C12) Start->Cell_Culture Transfection siRNA Transfection (BID siRNA vs. Control siRNA) Cell_Culture->Transfection Incubation Incubation (24-72 hours) Transfection->Incubation Harvest Harvest Cells Incubation->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Lysis Protein Lysis Harvest->Protein_Lysis Functional_Assay Functional Assay (e.g., Apoptosis Assay) Harvest->Functional_Assay qRT_PCR qRT-PCR (Quantify BID mRNA) RNA_Isolation->qRT_PCR Western_Blot Western Blot (Detect BID Protein) Protein_Lysis->Western_Blot Data_Analysis Data Analysis qRT_PCR->Data_Analysis Western_Blot->Data_Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for BID knockdown.

Detailed Experimental Protocols

1. siRNA Transfection Protocol

This protocol is a general guideline for transfecting adherent cells with siRNA. Optimization may be required for specific cell lines and experimental conditions.[10][11][12][13]

  • Materials:

    • Cells to be transfected (e.g., HEK293, HeLa)

    • Complete growth medium with serum

    • Serum-free medium (e.g., Opti-MEM™)[11][13]

    • BID-specific siRNA and a non-targeting control siRNA (scrambled sequence)[14]

    • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)[11][13]

    • Multi-well culture plates (e.g., 6-well or 24-well)

    • Sterile microcentrifuge tubes[11]

  • Procedure:

    • Cell Seeding: The day before transfection, seed cells in the desired multi-well plate format so that they reach 60-80% confluency at the time of transfection.[10][11]

    • siRNA-Transfection Reagent Complex Formation:

      • For each well to be transfected, prepare two tubes.

      • Tube A: Dilute the desired amount of siRNA (e.g., 10-50 nM final concentration) in serum-free medium.[12]

      • Tube B: Dilute the appropriate volume of transfection reagent in serum-free medium. The optimal ratio of siRNA to transfection reagent should be determined experimentally.[15]

      • Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.[12]

    • Transfection:

      • Gently add the siRNA-transfection reagent complexes to the cells in each well.

      • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before proceeding with downstream analysis.[12] The optimal incubation time will depend on the stability of the target mRNA and protein.

2. Quantitative Real-Time PCR (qRT-PCR) for BID mRNA Quantification

This protocol describes the quantification of BID mRNA levels following siRNA knockdown.[16][17][18][19]

  • Materials:

    • RNA isolation kit

    • Reverse transcription kit

    • SYBR Green or TaqMan-based qPCR master mix

    • Primers specific for BID and a housekeeping gene (e.g., GAPDH, β-actin) for normalization

    • Real-time PCR instrument

  • Procedure:

    • RNA Isolation: At the desired time point post-transfection, harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

    • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

    • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for BID or the housekeeping gene, and the qPCR master mix.

    • Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions should be optimized for the specific primers and target.

    • Data Analysis: Determine the cycle threshold (Ct) values for both BID and the housekeeping gene. Calculate the relative expression of BID mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control siRNA-treated cells.[17]

3. Western Blotting for BID Protein Detection

This protocol outlines the detection and semi-quantification of BID protein levels after siRNA treatment.[20][21][22][23]

  • Materials:

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody specific for BID

    • Horseradish peroxidase (HRP)-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse the transfected cells in lysis buffer on ice.[22]

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

    • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[22]

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody against BID overnight at 4°C with gentle agitation.[21]

    • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Perform densitometry analysis to quantify the relative levels of BID protein, normalizing to a loading control such as β-actin or GAPDH.

4. Apoptosis Assay (Annexin V Staining)

This protocol describes a common method to assess apoptosis by detecting the externalization of phosphatidylserine (B164497) using Annexin V staining followed by flow cytometry.[24][25]

  • Materials:

    • Annexin V-FITC (or other fluorophore) apoptosis detection kit

    • Propidium Iodide (PI) or other viability dye

    • Binding buffer

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: At the desired time point after treatment, harvest both adherent and floating cells.

    • Cell Washing: Wash the cells with cold PBS.

    • Staining: Resuspend the cells in binding buffer and add Annexin V-fluorophore and PI according to the kit manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

References

Application Notes and Protocols: In Vitro Reconstitution of tBID-Induced Membrane Permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vitro reconstitution of truncated Bid (tBID)-induced membrane permeabilization, a critical event in the intrinsic pathway of apoptosis. The protocols outlined below are essential for studying the mechanisms of mitochondrial outer membrane permeabilization (MOMP) and for the screening of potential therapeutic agents that modulate this process.

Introduction

The BCL-2 family of proteins orchestrates the intrinsic apoptotic pathway by regulating the integrity of the mitochondrial outer membrane. Upon activation by apoptotic stimuli, the BH3-only protein Bid is cleaved by caspase-8, generating the active fragment this compound.[1][2] this compound then translocates to the mitochondria, where it triggers the oligomerization of the effector proteins BAX and BAK, leading to MOMP and the release of pro-apoptotic factors like cytochrome c.[3][4][5]

The in vitro reconstitution of this process using liposomes as a model for the mitochondrial outer membrane provides a powerful tool to dissect the molecular mechanisms of this compound-induced permeabilization in a controlled environment.[6][7] This system allows for the precise manipulation of lipid composition and protein concentrations to investigate the roles of specific factors, such as cardiolipin, in modulating this compound activity.[3][8][9]

Data Presentation

The following tables summarize quantitative data from representative in vitro reconstitution experiments, illustrating the effects of different factors on this compound-induced membrane permeabilization.

Table 1: Effect of Cardiolipin on this compound-Induced Liposome (B1194612) Permeabilization

Liposome Composition (molar ratio)This compound Concentration (nM)Bax Concentration (nM)Permeabilization (% Calcein (B42510) Release)
DOPC (100%)40100< 5%
DOPC:Cardiolipin (95:5)40100~ 40%
DOPC:Cardiolipin (90:10)40100~ 60%
DOPC:Cardiolipin (80:20)40100~ 75%

Data compiled from principles described in multiple sources.[8][9]

Table 2: Time-Course of this compound-Induced Cytochrome c Release from Isolated Mitochondria

Time (seconds)This compound Concentration (nM)Cytochrome c Release (% of total)
02.50
102.5~10%
302.5~50%
602.5~90%
1202.5>95%

This table represents typical rapid kinetics observed in such experiments.[10]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound-Induced Apoptosis

tBID_Pathway cluster_extrinsic Extrinsic Pathway cluster_mitochondrion Mitochondrial Outer Membrane Death Receptor Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Bid Bid Caspase-8->Bid cleavage This compound This compound Bid->this compound tBID_mem This compound This compound->tBID_mem translocation Bax_Bak Bax/Bak tBID_mem->Bax_Bak activation Pore MOMP Pore Bax_Bak->Pore oligomerization Cytochrome_c Cytochrome c Pore->Cytochrome_c release Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Signaling pathway of this compound-induced mitochondrial outer membrane permeabilization.

Experimental Workflow for In Vitro Reconstitution

Workflow cluster_prep Preparation cluster_assay Permeabilization Assay Liposome_Prep 1. Liposome Preparation (with entrapped fluorescent marker) Incubation 4. Incubation of Liposomes with this compound and Bax Liposome_Prep->Incubation tBID_Prep 2. Recombinant this compound Expression & Purification tBID_Prep->Incubation Bax_Prep 3. Recombinant Bax Expression & Purification Bax_Prep->Incubation Measurement 5. Fluorescence Measurement (Marker Release) Incubation->Measurement Data_Analysis Data_Analysis Measurement->Data_Analysis Quantification of Permeabilization

Caption: Experimental workflow for the in vitro reconstitution of this compound-induced membrane permeabilization.

Experimental Protocols

Preparation of Calcein-Loaded Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Bovine heart cardiolipin

  • Chloroform (B151607)

  • Calcein

  • HEPES buffer (25 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.4)

  • Sephadex G-50 column

  • Mini-extruder with 100 nm polycarbonate membranes

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, mix the desired lipids (e.g., DOPC and cardiolipin) dissolved in chloroform.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Encapsulation:

    • Hydrate the lipid film with a 50 mM calcein solution in HEPES buffer.

    • Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance encapsulation efficiency.

    • Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.

  • Purification:

    • Separate the calcein-loaded liposomes from free calcein by size-exclusion chromatography using a Sephadex G-50 column equilibrated with HEPES buffer.

    • Collect the liposome-containing fractions (typically the turbid fractions that elute first).

  • Characterization:

    • Determine the phospholipid concentration of the final liposome preparation using a standard phosphate (B84403) assay.

    • Store the liposomes at 4°C and use within one week.

Expression and Purification of Recombinant this compound

This protocol outlines the production of human this compound in E. coli.

Materials:

  • pET vector containing the human Bid sequence

  • E. coli BL21(DE3) competent cells

  • LB medium and IPTG

  • His-tag affinity chromatography column (e.g., Ni-NTA)

  • Caspase-8

  • Dialysis tubing

Procedure:

  • Expression of Full-Length Bid:

    • Transform the Bid-pET plasmid into E. coli BL21(DE3) cells.

    • Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 1 mM IPTG and continue to grow for 3-4 hours at 30°C.

    • Harvest the cells by centrifugation.

  • Purification of Full-Length Bid:

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged full-length Bid from the supernatant using a Ni-NTA column according to the manufacturer's instructions.

  • Generation of this compound:

    • Cleave the purified full-length Bid with recombinant caspase-8 (typically at a 100:1 mass ratio of Bid to caspase-8) for 2 hours at 37°C.[5]

    • The cleavage results in the p7 and p15 (B1577198) (this compound) fragments.

  • Purification of this compound:

    • Separate this compound from the His-tagged p7 fragment and caspase-8 by passing the cleavage reaction mixture through a Ni-NTA column. This compound will be in the flow-through.

    • Further purify this compound by size-exclusion chromatography.

    • Dialyze the purified this compound against a suitable storage buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.0).

    • Determine the protein concentration using a Bradford or BCA assay. Store at -80°C.

In Vitro Membrane Permeabilization Assay (Calcein Release)

This assay measures the permeabilization of liposomes by monitoring the dequenching of encapsulated calcein fluorescence.[11][12]

Materials:

  • Calcein-loaded liposomes

  • Purified recombinant this compound

  • Purified recombinant Bax (optional, for studying Bax activation)

  • HEPES buffer

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 490 nm, Emission: 520 nm)

  • Triton X-100 (10% solution)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add HEPES buffer to a final volume of 100 µL per well.

    • Add the calcein-loaded liposomes to a final lipid concentration of 50-100 µM.

    • Add the desired concentrations of this compound and/or Bax to the wells. For negative controls, add buffer instead of protein.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader and begin recording the fluorescence intensity at 30-second intervals for 30-60 minutes at 30°C.

    • The initial fluorescence (F₀) represents the baseline leakage.

  • Maximum Fluorescence Determination:

    • After the kinetic reading, add 10 µL of 10% Triton X-100 to each well to completely lyse the liposomes and release all encapsulated calcein.

    • Measure the maximum fluorescence (F_max).

  • Data Analysis:

    • Calculate the percentage of calcein release at each time point (t) using the following formula: % Release = [(F_t - F₀) / (F_max - F₀)] * 100 where F_t is the fluorescence at time t.

    • Plot the percentage of release as a function of time to visualize the kinetics of permeabilization.

Concluding Remarks

The in vitro reconstitution of this compound-induced membrane permeabilization is a versatile and powerful system for studying the molecular intricacies of apoptosis. The protocols and data presented here provide a solid foundation for researchers to investigate the mechanisms of MOMP and to identify and characterize novel modulators of this critical cell death pathway. The use of a controlled, cell-free environment allows for the systematic investigation of protein-protein and protein-lipid interactions that are fundamental to the execution of apoptosis.

References

Application Notes and Protocols for Studying tBID Interactions Using Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Truncated BID (tBID), a pro-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, plays a pivotal role in the intrinsic and extrinsic pathways of apoptosis. Upon cleavage of its precursor, BID, by caspases such as caspase-8, this compound translocates to the mitochondria.[1] There, it orchestrates the activation of effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent cell death.[2][3] Understanding the intricate network of protein-protein interactions involving this compound is crucial for elucidating the mechanisms of apoptosis and for the development of novel therapeutics targeting these pathways.

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[4] This method involves the use of a specific antibody to isolate a protein of interest (the "bait"), along with its binding partners (the "prey"), from a cell lysate.[5] The resulting protein complex can then be analyzed by various methods, most commonly by western blotting, to identify the interacting proteins.

These application notes provide a comprehensive guide to utilizing co-immunoprecipitation for the investigation of this compound interactions, with a focus on its interactions with other Bcl-2 family members and mitochondrial proteins.

Key this compound Interacting Partners

The pro-apoptotic function of this compound is mediated through its interactions with both pro- and anti-apoptotic proteins. Key interacting partners include:

  • Anti-apoptotic Bcl-2 family proteins: this compound can be sequestered by anti-apoptotic members like Bcl-XL and Bcl-2, thus inhibiting its pro-apoptotic activity.[1]

  • Pro-apoptotic effector proteins: this compound directly activates BAX and BAK, inducing their oligomerization and the formation of pores in the mitochondrial outer membrane.[2][3]

  • Mitochondrial Carrier Homolog 2 (MTCH2): This mitochondrial outer membrane protein acts as a receptor for this compound, facilitating its recruitment to the mitochondria.

Quantitative Analysis of this compound Interactions

The following table summarizes available quantitative data on the binding affinities of this compound with some of its key interaction partners. It is important to note that binding affinities can vary depending on the experimental conditions, such as the presence of detergents and the use of full-length proteins versus peptides.

Interacting PartnerMethodBinding Affinity (Kd)Notes
Bcl-XLIsothermal Titration Calorimetry (ITC)27 nMInteraction is enthalpy-driven.[1]
BAXSingle-particle cross-correlation analysis in a mitochondria-like membrane2D-KD decreasing from ~1.6 µm⁻² to ~0.1 µm⁻²Affinity increases as the proteins transition from a loosely membrane-associated to a transmembrane form.

Signaling Pathway of this compound in Apoptosis

The following diagram illustrates the central role of this compound in the apoptotic signaling cascade.

tBID_Signaling_Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR1) Caspase8 Caspase-8 Death_Receptors->Caspase8 activates BID BID Caspase8->BID cleaves This compound This compound BID->this compound Bcl_XL Bcl-XL / Bcl-2 This compound->Bcl_XL is sequestered by MTCH2 MTCH2 This compound->MTCH2 binds to BAX_BAK BAX / BAK This compound->BAX_BAK activates Mitochondrion Mitochondrion MTCH2->Mitochondrion recruits this compound to MOMP MOMP BAX_BAK->MOMP induces Cytochrome_c Cytochrome c MOMP->Cytochrome_c releases Apoptosis Apoptosis Cytochrome_c->Apoptosis initiates CoIP_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., induce apoptosis) Cell_Lysis 2. Cell Lysis (Mitochondria-preserving buffer) Cell_Culture->Cell_Lysis Lysate_Preclearing 3. Lysate Pre-clearing (with control beads) Cell_Lysis->Lysate_Preclearing Immunoprecipitation 4. Immunoprecipitation (Incubate with anti-tBID antibody) Lysate_Preclearing->Immunoprecipitation Complex_Capture 5. Immune Complex Capture (Protein A/G beads) Immunoprecipitation->Complex_Capture Washing 6. Washing (Remove non-specific binding) Complex_Capture->Washing Elution 7. Elution (Release protein complex from beads) Washing->Elution Analysis 8. Analysis (Western Blot or Mass Spectrometry) Elution->Analysis

References

Detecting Apoptosis: A Detailed Guide to the tBID ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or infected cells. A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases. Caspase-8, an initiator caspase in the extrinsic apoptosis pathway, plays a critical role in activating the intrinsic mitochondrial pathway through the cleavage of BID (BH3 Interacting-Domain Death Agonist), a pro-apoptotic member of the Bcl-2 family. This cleavage event generates a truncated fragment known as tBID. The this compound ELISA (Enzyme-Linked Immunosorbent Assay) kit is a highly specific and sensitive tool designed for the quantitative measurement of cleaved BID in various biological samples, providing a reliable method to monitor the activation of the caspase-8-mediated apoptotic pathway.

This document provides detailed application notes and protocols for the use of a this compound ELISA kit, intended to guide researchers, scientists, and drug development professionals in accurately assessing apoptosis in their experimental models.

Principle of the Assay

The this compound ELISA kit is a solid-phase sandwich enzyme-linked immunosorbent assay. The microtiter plate is pre-coated with a monoclonal antibody specific for the neo-epitope of BID that is exposed upon cleavage by caspase-8. This ensures that only the truncated (active) form of BID is captured. Samples or standards are added to the wells, and any this compound present will bind to the immobilized antibody. After washing, a biotin-conjugated polyclonal antibody specific for a different epitope on BID is added, which binds to the captured this compound, forming a "sandwich". Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Following another wash step, a chromogenic substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change that is proportional to the amount of this compound bound. The reaction is then stopped, and the optical density (OD) is measured at a specific wavelength. The concentration of this compound in the samples is determined by interpolating from a standard curve generated with known concentrations of recombinant this compound.

Data Presentation

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a this compound ELISA kit. Note that these values are for representation purposes and may vary between different kit manufacturers and batches. Always refer to the kit-specific datasheet for the most accurate information.

Table 1: Typical Standard Curve

This compound Concentration (pg/mL)Optical Density (OD) at 450 nm
10002.154
5001.647
2501.182
1250.828
62.50.538
31.250.426
15.60.256
00.094

Table 2: Assay Performance Characteristics

ParameterSpecification
Detection Range 15.6 - 1000 pg/mL
Sensitivity (Limit of Detection) < 10 pg/mL
Intra-Assay Precision (CV%) < 10%[1][2][3]
Inter-Assay Precision (CV%) < 15%[1][2][3]
Spike/Recovery 80-120%[4][5]
Linearity of Dilution 80-120%[6]
Sample Types Cell Lysates, Tissue Homogenates, Serum, Plasma
Specificity Highly specific for cleaved human BID. No significant cross-reactivity with full-length BID or other related proteins.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The following are general guidelines for common sample types.

1. Cell Lysates:

  • Culture cells to the desired density and treat as required to induce apoptosis.

  • For adherent cells, wash twice with ice-cold PBS. For suspension cells, centrifuge at 1500 rpm for 5 minutes and wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing a protease inhibitor cocktail. A recommended starting volume is 1 mL of lysis buffer per 10^7 cells.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant (lysate) and store on ice for immediate use or aliquot and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Determine the total protein concentration of the lysate using a suitable protein assay (e.g., BCA assay). It is recommended to normalize samples to the same total protein concentration before performing the ELISA.

2. Tissue Homogenates:

  • Excise tissue and rinse with ice-cold PBS to remove excess blood.

  • Mince the tissue into small pieces and weigh.

  • Add ice-cold lysis buffer (as for cell lysates) at a ratio of 1:4 (w/v) (e.g., 100 mg of tissue in 400 µL of lysis buffer).

  • Homogenize the tissue using a dounce homogenizer or a sonicator on ice.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and proceed as with cell lysates.

3. Serum:

  • Collect whole blood in a serum separator tube.

  • Allow the blood to clot for 30 minutes at room temperature.

  • Centrifuge at 1000 x g for 15 minutes.

  • Carefully collect the serum and assay immediately or aliquot and store at -80°C.

4. Plasma:

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate).

  • Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.

  • Collect the plasma and assay immediately or aliquot and store at -80°C.

ELISA Protocol

Materials Provided in a Typical Kit:

  • 96-well microplate pre-coated with anti-tBID antibody

  • Recombinant this compound standard

  • Biotin-conjugated anti-BID detection antibody

  • Streptavidin-HRP conjugate

  • Standard diluent

  • Assay diluent

  • Wash buffer concentrate

  • TMB substrate

  • Stop solution

  • Plate sealers

Materials Required but Not Provided:

  • Deionized or distilled water

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Squirt bottle, manifold dispenser, or automated plate washer

  • Tubes for standard and sample dilutions

  • Vortex mixer

Assay Procedure:

  • Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Prepare the wash buffer by diluting the concentrate with deionized water as instructed in the kit manual.

    • Prepare the this compound standards by performing a serial dilution of the stock standard in the provided standard diluent. A typical standard curve may range from 1000 pg/mL down to 0 pg/mL.

    • Dilute samples to a concentration that falls within the detection range of the assay. If the expected concentration is unknown, it is recommended to test several dilutions.

  • Assay Steps:

    • Add 100 µL of each standard and diluted sample to the appropriate wells. It is recommended to run all standards and samples in duplicate.

    • Cover the plate with a plate sealer and incubate for 2 hours at room temperature.

    • Aspirate the liquid from each well and wash the plate four times with 300 µL of wash buffer per well. After the final wash, invert the plate and blot it against a clean paper towel to remove any remaining wash buffer.

    • Add 100 µL of the biotin-conjugated detection antibody to each well.

    • Cover the plate and incubate for 1 hour at room temperature.

    • Repeat the wash step as described above.

    • Add 100 µL of the streptavidin-HRP conjugate to each well.

    • Cover the plate and incubate for 30 minutes at room temperature.

    • Repeat the wash step as described above.

    • Add 100 µL of TMB substrate to each well.

    • Incubate the plate for 15-20 minutes at room temperature in the dark. A blue color will develop.

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

Data Analysis
  • Calculate the average OD for each set of replicate standards and samples.

  • Subtract the average OD of the zero standard (blank) from all other OD values.

  • Generate a standard curve by plotting the corrected average OD values for each standard on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for optimal accuracy.[7]

  • Determine the concentration of this compound in the samples by interpolating their corrected average OD values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of this compound in the original undiluted sample.

Mandatory Visualizations

tBID_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., TNF-α, FasL) Death_Receptor Death Receptor (e.g., TNFR1, Fas) Extracellular_Stimuli->Death_Receptor Binds to Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Recruits & Activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage BID BID Caspase8->BID Cleaves This compound This compound BID->this compound Cleavage Bax_Bak Bax/Bak This compound->Bax_Bak Activates Mitochondrion Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 Cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound Signaling Pathway in Apoptosis.

ELISA_Workflow Start Start Prepare_Reagents Prepare Reagents (Standards, Samples, Buffers) Start->Prepare_Reagents Add_Standards_Samples Add 100 µL Standards & Samples to Pre-coated Plate Prepare_Reagents->Add_Standards_Samples Incubate1 Incubate 2 hours at Room Temperature Add_Standards_Samples->Incubate1 Wash1 Wash Plate 4x Incubate1->Wash1 Add_Detection_Ab Add 100 µL Biotinylated Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate 1 hour at Room Temperature Add_Detection_Ab->Incubate2 Wash2 Wash Plate 4x Incubate2->Wash2 Add_HRP_Conjugate Add 100 µL Streptavidin-HRP Wash2->Add_HRP_Conjugate Incubate3 Incubate 30 minutes at Room Temperature Add_HRP_Conjugate->Incubate3 Wash3 Wash Plate 4x Incubate3->Wash3 Add_Substrate Add 100 µL TMB Substrate Wash3->Add_Substrate Incubate4 Incubate 15-20 minutes in the Dark Add_Substrate->Incubate4 Add_Stop_Solution Add 50 µL Stop Solution Incubate4->Add_Stop_Solution Read_Plate Read Absorbance at 450 nm Add_Stop_Solution->Read_Plate Analyze_Data Analyze Data (Generate Standard Curve, Calculate Concentrations) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: this compound ELISA Experimental Workflow.

References

tBID as a Potential Therapeutic Target in Neurodegeneration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism contributing to this neuronal demise is apoptosis, or programmed cell death. The BH3-interacting domain death agonist (BID), and particularly its truncated form, tBID, has emerged as a critical mediator in apoptotic signaling pathways, positioning it as a promising therapeutic target for interventions aimed at slowing or halting neurodegeneration.

This document provides detailed application notes on the role of this compound in neurodegeneration and comprehensive protocols for key experiments to investigate its function and to evaluate potential therapeutic inhibitors.

This compound Signaling in Neurodegeneration

In healthy neurons, BID exists in an inactive state in the cytosol. Upon receiving an apoptotic stimulus, such as signals from death receptors like Fas or TNFR1, the initiator caspase, caspase-8, is activated.[1][2] Activated caspase-8 then cleaves BID, generating the potent pro-apoptotic fragment this compound.[1][2]

This compound translocates from the cytosol to the outer mitochondrial membrane, where it interacts with and activates the pro-apoptotic Bcl-2 family proteins Bax and Bak. This leads to the formation of pores in the mitochondrial outer membrane, a process known as mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[3]

The release of cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.

This compound as a Therapeutic Target

The central role of this compound in linking extrinsic death receptor signaling to the intrinsic mitochondrial apoptotic pathway makes it an attractive target for therapeutic intervention in neurodegenerative diseases.[4] By inhibiting the function of this compound, it may be possible to prevent mitochondrial dysfunction and subsequent neuronal cell death.

Several strategies are being explored to target this compound, including the development of small molecule inhibitors that prevent its interaction with Bax and Bak. One such inhibitor is BI-6c9, which has shown neuroprotective effects in preclinical models.[1][5]

Quantitative Data on this compound in Neurodegeneration

The following tables summarize quantitative data from studies investigating the role of this compound in various models of neurodegeneration and the effects of its inhibition.

Table 1: Effects of this compound Inhibition on Neuronal Viability

Cell LineInsultTreatmentConcentrationOutcomeReference
HT-22Glutamate (3 mM and 5 mM)BI-6c910 µMSignificantly attenuated the loss of cell viability.[5]
HT-22Erastin (1 µM)BI-6c910 µMPrevented erastin-induced cell death.[1]
HT-22This compound overexpressionBI-6c9Not specifiedSignificantly protected from this compound-induced cell death.[4]

Table 2: Effects of BID Knockout in In Vivo Models of Neurological Damage

Animal ModelInjury ModelOutcome MeasureResult in Bid-/- MiceReference
MouseControlled Cortical Impact (CCI)Lesion Volume at 12 daysReduced by ~29.8% (5.9±0.4 mm³ vs. 8.4±0.4 mm³ in WT)[6]
MouseCCICleaved Caspase-3 positive cells in dentate gyrus at 48hReduced by ~42.5% (65±9 cells vs. 113±15 cells in WT)[6]
MouseTransient Middle Cerebral Artery Occlusion (MCAO)Ischemic brain injuryReduced injury in Bid-/- mice.[2]

Experimental Protocols

Detailed methodologies for key experiments to study this compound's role in neurodegeneration are provided below.

Protocol 1: In Vitro this compound Cleavage Assay by Caspase-8

This protocol describes how to assess the cleavage of BID into this compound by activated caspase-8 in a cell-free system, followed by detection using Western blotting.

Materials:

  • Recombinant full-length BID protein

  • Recombinant active caspase-8

  • Caspase-8 Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.4)

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 15%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against BID (recognizing both full-length and this compound)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components on ice:

    • Recombinant full-length BID protein (e.g., 100-200 ng)

    • Recombinant active caspase-8 (e.g., 10-50 ng; titrate for optimal cleavage)

    • Caspase-8 Assay Buffer to a final volume of 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 5 µL of 4x Laemmli sample buffer and boiling the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load the samples onto a 15% SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BID antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

    • Capture the signal using a Western blot imaging system.

  • Analysis: Analyze the resulting bands. Full-length BID will appear at approximately 22 kDa, while the cleaved this compound fragment will be detected at around 15 kDa.[1][7]

Protocol 2: Immunofluorescence for this compound Mitochondrial Translocation

This protocol details the procedure for visualizing the translocation of this compound to the mitochondria in cultured neuronal cells following an apoptotic stimulus.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT-22) cultured on glass coverslips

  • Apoptotic stimulus (e.g., staurosporine, TNF-α plus cycloheximide)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies:

    • Rabbit anti-tBID antibody

    • Mouse anti-Tom20 antibody (mitochondrial marker)

  • Fluorescently labeled secondary antibodies:

    • Goat anti-rabbit IgG, Alexa Fluor 488 (or other green fluorophore)

    • Goat anti-mouse IgG, Alexa Fluor 594 (or other red fluorophore)

  • DAPI (nuclear stain)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Treatment: Treat the neuronal cells with the desired apoptotic stimulus for the appropriate time to induce apoptosis. Include an untreated control.

  • Fixation:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-tBID and anti-Tom20) in blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibodies in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a confocal microscope.

    • Capture images of the this compound (green), mitochondria (red), and nuclei (blue) channels.

    • Analyze the colocalization of the green (this compound) and red (mitochondria) signals in the treated versus control cells. An increase in yellow/orange signal in the merged image indicates translocation of this compound to the mitochondria.

Visualizations

The following diagrams illustrate the this compound signaling pathway and the experimental workflows described above.

tBID_Signaling_Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Recruitment & Dimerization Caspase8 Activated Caspase-8 Procaspase8->Caspase8 Autocatalytic Cleavage BID BID (cytosolic) Caspase8->BID Cleavage This compound This compound BID->this compound Mitochondrion Mitochondrion This compound->Mitochondrion Translocation BaxBak Bax/Bak This compound->BaxBak Activation MOMP MOMP BaxBak->MOMP Pore Formation CytochromeC Cytochrome c MOMP->CytochromeC Release Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: this compound signaling pathway in apoptosis.

tBID_Cleavage_Assay_Workflow Start Start Incubate Incubate Recombinant BID and Caspase-8 Start->Incubate Terminate Terminate Reaction with Sample Buffer Incubate->Terminate SDS_PAGE SDS-PAGE Terminate->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody (anti-BID) Block->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Analyze Analyze Bands (22 kDa & 15 kDa) Detect->Analyze End End Analyze->End

Caption: Workflow for in vitro this compound cleavage assay.

tBID_IF_Workflow Start Start: Culture Cells on Coverslips Treat Treat with Apoptotic Stimulus Start->Treat Fix Fix with 4% PFA Treat->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Block Block with Goat Serum Permeabilize->Block PrimaryAb Incubate with Primary Abs (anti-tBID, anti-Tom20) Block->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Abs PrimaryAb->SecondaryAb Counterstain Counterstain with DAPI SecondaryAb->Counterstain Mount Mount Coverslips Counterstain->Mount Image Confocal Microscopy Mount->Image End End Image->End

Caption: Workflow for immunofluorescence of this compound translocation.

Conclusion

This compound plays a pivotal role in the apoptotic cascade that leads to neuronal death in neurodegenerative diseases. Its position as a key link between the extrinsic and intrinsic apoptotic pathways makes it a highly attractive target for the development of novel neuroprotective therapies. The protocols and data presented here provide a framework for researchers to investigate the function of this compound in various neurodegenerative contexts and to evaluate the efficacy of potential therapeutic inhibitors. Further research into targeting this compound holds significant promise for the development of disease-modifying treatments for these devastating disorders.

References

Application Notes and Protocols for Screening Small Molecule Inhibitors of tBID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Truncated BID (tBID), a pro-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, plays a pivotal role in the intrinsic apoptosis pathway. Following caspase-8 cleavage of the full-length BID protein, this compound translocates to the mitochondria, where it activates the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[1] Given its critical role in initiating apoptosis, this compound represents a promising therapeutic target for diseases characterized by apoptosis evasion, such as cancer. The development of small molecule inhibitors that can modulate this compound activity holds significant potential for novel therapeutic interventions.

These application notes provide a comprehensive overview and detailed protocols for the screening and characterization of small molecule inhibitors of this compound. The methodologies described encompass high-throughput screening (HTS) assays, biophysical characterization techniques, and cell-based functional assays, offering a complete workflow from initial hit identification to lead validation.

Signaling Pathway of this compound in Apoptosis

The canonical intrinsic apoptosis pathway involving this compound is initiated by death receptor signaling, leading to the activation of caspase-8. Caspase-8 then cleaves BID to generate this compound. Subsequently, this compound translocates to the outer mitochondrial membrane, where it directly activates BAX and BAK, inducing their oligomerization and the formation of pores in the mitochondrial outer membrane. This results in the release of pro-apoptotic factors, including cytochrome c and SMAC/Diablo, into the cytosol, ultimately leading to the activation of executioner caspases and apoptotic cell death.

tBID_Signaling_Pathway cluster_mito Mitochondrial Outer Membrane Death Receptors Death Receptors Caspase-8 (inactive) Caspase-8 (inactive) Death Receptors->Caspase-8 (inactive) activates Caspase-8 (active) Caspase-8 (active) Caspase-8 (inactive)->Caspase-8 (active) BID BID Caspase-8 (active)->BID cleaves This compound This compound BID->this compound Mitochondrion Mitochondrion This compound->Mitochondrion BAX/BAK (inactive) BAX/BAK (inactive) BAX/BAK (active) BAX/BAK (active) BAX/BAK (inactive)->BAX/BAK (active) activated by this compound MOMP MOMP BAX/BAK (active)->MOMP Cytochrome c Cytochrome c MOMP->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Executioner Caspases Executioner Caspases Caspase-9->Executioner Caspases activates Apoptosis Apoptosis Executioner Caspases->Apoptosis

Figure 1: Simplified signaling pathway of this compound-mediated apoptosis.

Screening Workflow for this compound Inhibitors

A robust screening cascade is essential for the identification and validation of potent and selective this compound inhibitors. The workflow begins with a high-throughput primary screen to identify initial hits from large compound libraries. Positive hits are then subjected to secondary assays for confirmation and characterization of their binding affinity and kinetics. Finally, validated hits are tested in cell-based assays to assess their functional activity in a physiological context.

Screening_Workflow Primary HTS Primary HTS FP or AlphaScreen FP or AlphaScreen Primary HTS->FP or AlphaScreen e.g. Hit Confirmation Hit Confirmation FP or AlphaScreen->Hit Confirmation Dose-Response Dose-Response Hit Confirmation->Dose-Response Biophysical Characterization Biophysical Characterization Dose-Response->Biophysical Characterization SPR Analysis SPR Analysis Biophysical Characterization->SPR Analysis e.g. Cell-Based Assays Cell-Based Assays SPR Analysis->Cell-Based Assays Apoptosis Induction Apoptosis Induction Cell-Based Assays->Apoptosis Induction e.g. Lead Optimization Lead Optimization Apoptosis Induction->Lead Optimization

Figure 2: A typical screening workflow for the identification of this compound inhibitors.

Data Presentation: Quantitative Analysis of this compound Inhibitors

The following tables summarize hypothetical quantitative data for small molecule inhibitors of this compound, as would be generated through the described screening protocols.

Table 1: IC50 Values of this compound Inhibitors from Primary and Secondary Screens

Compound IDFluorescence Polarization (FP) IC50 (µM)AlphaScreen IC50 (µM)
BCHEM-00115.212.8
BCHEM-0025.84.5
BCHEM-00325.128.3
BCHEM-0042.11.9

Table 2: Binding Affinity and Kinetics of Validated this compound Inhibitors from SPR Analysis

Compound IDKD (µM)ka (1/Ms)kd (1/s)
BCHEM-0023.92.5 x 1049.8 x 10-2
BCHEM-0041.54.1 x 1046.2 x 10-2

Experimental Protocols

Fluorescence Polarization (FP) Assay for Screening this compound Inhibitors

This protocol is adapted from established methods for Bcl-2 family protein interactions and is designed for a high-throughput format.[2][3]

Principle: This assay measures the disruption of the interaction between this compound and a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic partner (e.g., Bax). Small molecules that bind to this compound and prevent this interaction will lead to a decrease in the fluorescence polarization signal.

Materials:

  • Recombinant human this compound protein

  • Fluorescein-labeled Bax-BH3 peptide (e.g., FAM-GQVGRQLAIIGDDINR)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68

  • 384-well, low-volume, black, non-binding surface microplates

  • Test compounds dissolved in DMSO

Protocol:

  • Compound Plating: Dispense test compounds into the 384-well plates to achieve a final assay concentration range (e.g., 0.1 to 100 µM). Include DMSO-only wells as negative controls.

  • Protein-Peptide Mix Preparation: Prepare a master mix containing this compound and the FAM-Bax-BH3 peptide in assay buffer. The final concentrations should be optimized, but a starting point is 100 nM this compound and 10 nM FAM-Bax-BH3 peptide.

  • Assay Reaction: Add the protein-peptide mix to each well of the compound-plated 384-well plate. The final assay volume is typically 20 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (B123965) (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

AlphaScreen Assay for Screening this compound Inhibitors

This protocol provides a framework for developing a sensitive, bead-based proximity assay for HTS.[4][5]

Principle: The AlphaScreen assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity. In this assay, one interacting partner (e.g., His-tagged this compound) is bound to a Nickel Chelate Acceptor bead, and the other (e.g., biotinylated Bax) is bound to a Streptavidin Donor bead. Inhibition of the this compound-Bax interaction by a small molecule will prevent bead proximity and reduce the luminescent signal.

Materials:

  • Recombinant His-tagged human this compound protein

  • Biotinylated human Bax protein

  • AlphaScreen Nickel Chelate Acceptor beads

  • AlphaScreen Streptavidin Donor beads

  • AlphaScreen Assay Buffer: 100 mM Tris-HCl (pH 8.0), 0.01% Tween-20

  • 384-well, white, opaque microplates

  • Test compounds dissolved in DMSO

Protocol:

  • Compound Plating: Dispense test compounds and DMSO controls into 384-well plates.

  • Protein Incubation: Add His-tagged this compound and biotinylated Bax to each well. Optimal concentrations need to be determined empirically, but a starting point is 10-30 nM for each protein. Incubate for 30 minutes at room temperature.

  • Acceptor Bead Addition: Add Nickel Chelate Acceptor beads to each well (final concentration ~20 µg/mL). Incubate for 60 minutes at room temperature in the dark.

  • Donor Bead Addition: Add Streptavidin Donor beads to each well (final concentration ~20 µg/mL). Incubate for 60 minutes at room temperature in the dark.

  • Measurement: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition and determine IC50 values as described for the FP assay.

Surface Plasmon Resonance (SPR) for Characterizing this compound Inhibitors

SPR analysis provides real-time, label-free measurement of binding kinetics and affinity.[6][7][8]

Principle: Recombinant this compound is immobilized on a sensor chip. Test compounds are flowed over the surface, and the change in the refractive index upon binding is measured in real-time, providing data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human this compound protein

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Test compounds dissolved in running buffer

Protocol:

  • This compound Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject this compound (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-5000 RU).

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound over the this compound-immobilized surface. Include a buffer-only injection for baseline subtraction.

    • Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt) to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine ka, kd, and KD.

Cell-Based Apoptosis Assay to Evaluate this compound Inhibitor Activity

This protocol uses Annexin V and Propidium Iodide (PI) staining to assess the ability of this compound inhibitors to block apoptosis induced by an appropriate stimulus.[9]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry is used to quantify the different cell populations.

Materials:

  • Cancer cell line sensitive to apoptosis induction (e.g., Jurkat cells)

  • Cell culture medium and supplements

  • Apoptosis-inducing agent (e.g., TRAIL)

  • Test this compound inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at an appropriate density and allow them to attach overnight (for adherent cells).

    • Pre-treat the cells with various concentrations of the this compound inhibitor for 1-2 hours.

    • Induce apoptosis by adding the apoptosis-inducing agent (e.g., 100 ng/mL TRAIL) and incubate for the desired time (e.g., 4-6 hours). Include appropriate controls (untreated, inducer only, inhibitor only).

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within 1 hour.

    • Use appropriate single-stain controls for compensation.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

    • Evaluate the dose-dependent effect of the this compound inhibitor on preventing the shift of cells into the apoptotic populations.

Conclusion

The screening and characterization of small molecule inhibitors of this compound is a critical step in the development of novel therapeutics for diseases characterized by defective apoptosis. The combination of high-throughput biochemical assays, detailed biophysical characterization, and functional cell-based assays provides a comprehensive strategy for identifying and validating potent and selective this compound inhibitors. The protocols and workflows described in these application notes offer a robust framework for researchers in academia and industry to advance the discovery of new modulators of this key apoptotic regulator.

References

Application Notes and Protocols for Developing tBID-Based Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Truncated BID (tBID), the active form of the BH3-interacting domain death agonist (BID), is a critical protein in the regulation of apoptosis, or programmed cell death. Traditionally known as a messenger that links the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, recent discoveries have highlighted its potential as a direct effector of cell death.[1][2] Upon activation by enzymes like caspase-8, BID is cleaved to form this compound, which translocates to the mitochondria to trigger mitochondrial outer membrane permeabilization (MOMP).[3][4][5] This event is a point of no return, committing the cell to apoptosis.[3]

The unique mechanisms of this compound, including its ability to directly induce apoptosis even in the absence of BAX and BAK, present a compelling opportunity for cancer therapy, particularly in overcoming resistance to conventional treatments.[6][7][8] These application notes provide an overview of this compound's mechanism of action and detailed protocols for researchers developing novel this compound-based cancer therapies.

Mechanism of Action: The Dual Roles of this compound in Apoptosis

This compound functions through two primary mechanisms to induce apoptosis, making it a robust and versatile target for cancer therapy.

  • Canonical BAX/BAK-Dependent Pathway: In the classical pathway, this compound acts as a direct activator of the pro-apoptotic effector proteins BAX and BAK at the mitochondrial outer membrane.[4][6] It can also promote their activation by binding to and neutralizing anti-apoptotic BCL-2 family members (like BCL-2 and BCL-XL), which would otherwise sequester BAX and BAK.[6] The subsequent oligomerization of BAX and BAK forms pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately activating the caspase cascade and executing cell death.[3][9]

  • Non-Canonical BAX/BAK-Independent Pathway: Groundbreaking research has revealed that this compound can function as a direct effector of apoptosis, capable of permeabilizing the mitochondrial membrane by itself, even in cells lacking BAX and BAK.[6][7][10] This activity is dependent on its α-helix 6, which is homologous to the pore-forming domains of BAX and BAK.[6][8] This BAX/BAK-independent function is particularly significant for cancer therapy, as it offers a strategy to eliminate cancer cells that have developed resistance to other apoptosis-inducing drugs (e.g., BH3 mimetics like venetoclax) by downregulating BAX or BAK.[6][8][11]

G cluster_extrinsic Extrinsic Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Execution DeathReceptor Death Receptors (Fas, TRAIL-R) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation BID BID Caspase8->BID Cleavage tBID_cyto This compound BID->tBID_cyto tBID_mito This compound tBID_cyto->tBID_mito Translocation BAX_BAK BAX / BAK tBID_mito->BAX_BAK Direct Activation AntiApoptotic Anti-Apoptotic (BCL-2, BCL-XL) tBID_mito->AntiApoptotic Inhibition MOMP MOMP tBID_mito->MOMP Direct Pore Formation (BAX/BAK-Independent) BAX_BAK->MOMP Oligomerization & Pore Formation AntiApoptotic->BAX_BAK Inhibition CytoC Cytochrome c SMAC MOMP->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The dual-mechanism this compound signaling pathway in apoptosis. (Max-Width: 760px)

Therapeutic Strategies and Data

Developing this compound-based therapies involves strategies to either deliver this compound directly or to induce its production specifically within cancer cells.

  • Gene Therapy: This approach uses viral or non-viral vectors to deliver the this compound gene under the control of cancer-specific promoters.[12] This ensures that this compound is only expressed in tumor cells, minimizing toxicity to healthy tissues.[12][13]

  • Peptide/Protein Delivery: Fusing this compound to cell-penetrating peptides (like TAT) allows the pro-apoptotic protein to be delivered directly into cancer cells.[14]

  • Induction of Endogenous this compound: Activating death receptor pathways (e.g., with TRAIL agonists) can trigger caspase-8 and subsequent cleavage of endogenous BID, providing a way to leverage the cell's own machinery to produce this compound.[5][8] This is particularly relevant for overcoming venetoclax (B612062) resistance in leukemia cells.[8]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical research on this compound-based therapeutic approaches.

Therapeutic ApproachCancer ModelKey Quantitative FindingReference
Gene Therapy Breast Cancer Cells~11-fold higher this compound expression in cancer cells vs. normal cells using cancer-specific promoters.[12][15]
Gene Therapy H1229 Lung Cancer Cells6.9-fold increase in caspase-8 activity with Ad-pCMV-p14-tBID construct.[13]
Gene Therapy HeLa SS6 Cells~97% induction of cell death within 24 hours of transfection with pCMV-tBID.[16]
Protein Delivery HeLa & PC3 Cells~30% reduction in cell viability when TAT-BID was combined with 1µM doxorubicin (B1662922) for 48h.[14]
Death Receptor Activation Venetoclax-Resistant Nalm6 Leukemia CellsGenetic ablation of BID significantly reduced TRAIL-induced cell death, confirming this compound's role.[6]

Table 1: Summary of In Vitro Efficacy of this compound-Based Therapies.

Experimental SystemPurposeKey FeaturesReferences
Cell Lines
HCT116 (Colon)Study of BAX/BAK dependencyBAX/BAK knockout variants available.[6]
Nalm6 (Leukemia)Modeling venetoclax resistanceDeveloping acquired resistance to BH3 mimetics.[6]
HeLa (Cervical)General apoptosis studiesHigh transfection efficiency.[14][16]
PC3, LNCaP (Prostate)Assessing therapeutic synergyEvaluating combination therapies.[14]
PANC1 (Pancreatic)Investigating dual pathway activationMutant Ras/mutant p53 background.[13]
In Vivo Models
Xenograft ModelsEfficacy and toxicity testingHuman cancer cell lines implanted in immunocompromised mice.[17][18]
Patient-Derived Xenograft (PDX)Recapitulating tumor heterogeneityPatient tumor tissue implanted directly into mice.[17][19]
Humanized Mouse ModelsEvaluating immuno-oncology approachesMice with a reconstituted human immune system.[18][19]

Table 2: Common Preclinical Models for Evaluating this compound-Based Therapies.

Experimental Protocols

The following protocols provide a framework for the preclinical development and evaluation of this compound-based cancer therapies.

Protocol 1: Induction of this compound-Mediated Apoptosis in Cancer Cell Lines

This protocol describes two methods for inducing this compound activity: transfection with a this compound expression vector and stimulation with an extrinsic pathway activator.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound mammalian expression vector (e.g., pCMV-tBID)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Recombinant Human TRAIL/Apo2L

  • Phosphate-Buffered Saline (PBS)

  • 6-well culture plates

Method A: Transfection

  • Cell Seeding: Seed 2.5 x 10^5 cells per well in a 6-well plate and incubate for 18-24 hours until they reach 70-80% confluency.

  • Transfection Complex Preparation: For each well, dilute 2.5 µg of the pCMV-tBID plasmid in 100 µL of serum-free medium. In a separate tube, dilute 5 µL of Lipofectamine 2000 in 100 µL of serum-free medium and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the 200 µL of DNA-lipid complex dropwise to the cells.

  • Incubation and Analysis: Incubate the cells for 24-48 hours.[16] Harvest cells for downstream analysis of apoptosis (see Protocol 2). A co-transfected fluorescent protein (e.g., GFP) can help determine transfection efficiency.[16]

Method B: Extrinsic Pathway Induction

  • Cell Seeding: Seed cells as described in Method A.

  • Treatment: Once cells are 70-80% confluent, replace the medium with fresh medium containing the desired concentration of TRAIL (e.g., 10-100 ng/mL). Include an untreated control well.

  • Incubation and Analysis: Incubate for a predetermined time course (e.g., 4, 8, 12, 24 hours). Harvest cells for analysis of BID cleavage by Western blot and apoptosis by flow cytometry.[5]

Protocol 2: Assessment of Cell Viability and Apoptosis

This protocol details two common methods to quantify the effects of this compound induction: the MTT assay for cell viability and Annexin V/PI staining for apoptosis detection by flow cytometry.

Materials:

  • Treated and control cells from Protocol 1

  • For MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plate, microplate reader.

  • For Flow Cytometry: Annexin V-FITC/PI Apoptosis Detection Kit, Binding Buffer, flow cytometer.

Method A: MTT Cell Viability Assay [14]

  • Cell Plating: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the this compound-inducing agent as described in Protocol 1.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance and can be expressed as a percentage of the untreated control.

Method B: Annexin V/PI Staining for Apoptosis [20]

  • Cell Harvesting: Collect both adherent and floating cells from each well of the 6-well plate. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with 1 mL of cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Evaluation of this compound-Based Therapy in an In Vivo Xenograft Model

This protocol provides a general workflow for assessing the anti-tumor efficacy of a this compound-based therapy in an immunocompromised mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

  • Cancer cell line (e.g., PANC1, HCT116) suspended in PBS/Matrigel

  • This compound therapeutic agent (e.g., viral vector expressing this compound, TAT-tBID peptide)

  • Calipers for tumor measurement

  • Anesthesia and surgical equipment for orthotopic models (if applicable)

Workflow:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in 100-200 µL of a PBS/Matrigel mixture into the flank of each mouse.[17]

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width^2).

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Administer the this compound-based therapy and vehicle control according to the planned schedule, dose, and route (e.g., intravenous, intratumoral).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Endpoint and Analysis: At the end of the study (due to tumor burden or predetermined time point), euthanize the mice. Excise tumors for weight measurement, histology, and biomarker analysis (e.g., IHC for cleaved caspase-3).

G A Therapeutic Concept (e.g., Cancer-Specific this compound Expression) B In Vitro Proof of Concept A->B C Protocol 1: Induce this compound in Cancer and Normal Cell Lines B->C Test D Protocol 2: Assess Apoptosis & Viability (Flow Cytometry, MTT) C->D E Selective Killing of Cancer Cells? D->E Analyze F In Vivo Model Selection (e.g., Xenograft, PDX) E->F Yes K Refine Concept / Approach E->K No G Protocol 3: In Vivo Efficacy Study F->G H Tumor Growth Inhibition? G->H Analyze I Toxicity Assessment (Body Weight, Histology) G->I J Lead Optimization or Preclinical Candidate H->J Yes H->K No I->J K->A

Caption: Preclinical workflow for developing a this compound-based therapy. (Max-Width: 760px)

Overcoming Therapeutic Resistance

A key application of this compound-based therapies is to overcome resistance to existing drugs, such as the BH3 mimetic venetoclax. Venetoclax requires BAX/BAK to induce apoptosis. Cancer cells can become resistant by downregulating or losing these effector proteins. Because this compound can kill cells independently of BAX and BAK, therapies that activate endogenous this compound (like TRAIL) or deliver this compound directly can successfully eliminate these resistant populations.[6][8]

G cluster_sensitive Venetoclax-Sensitive Cell cluster_resistant Venetoclax-Resistant Cell cluster_therapy This compound-Based Therapy Venetoclax_S Venetoclax BCL2_S BCL-2 Venetoclax_S->BCL2_S Inhibits BAX_BAK_S BAX / BAK BCL2_S->BAX_BAK_S Inhibits Apoptosis_S Apoptosis BAX_BAK_S->Apoptosis_S Activates Venetoclax_R Venetoclax BCL2_R BCL-2 Venetoclax_R->BCL2_R Inhibits BAX_BAK_R BAX / BAK (Absent or Inactive) Survival Cell Survival BAX_BAK_R->Survival tBID_Therapy This compound Therapy (e.g., TRAIL, this compound-Gene) tBID_R This compound tBID_Therapy->tBID_R Induces MOMP_R MOMP tBID_R->MOMP_R Directly Causes (BAX/BAK-Independent) Apoptosis_R Apoptosis MOMP_R->Apoptosis_R

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low tBID Signal in Western Blots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low or no signal for truncated BID (tBID) in Western blot experiments.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any this compound band on my Western blot. What are the possible reasons?

A low or absent this compound signal can stem from several factors throughout the Western blot workflow. These can be broadly categorized into issues with the protein sample, problems with the antibody, and suboptimal technical execution of the blotting procedure.[1][2] Key areas to investigate include insufficient protein load, low abundance of this compound in your sample, poor antibody affinity or incorrect concentration, and inefficient protein transfer.

Q2: What is the expected molecular weight of full-length BID and its cleaved form, this compound?

Full-length BID is a 22 kDa protein.[3] Upon cleavage by proteases like caspase-8, it generates a C-terminal fragment known as this compound, which has a molecular weight of approximately 15 kDa.[3][4] It is crucial to ensure your gel and transfer conditions are optimized for proteins in this size range.

Q3: How can I be sure that my protein transfer was successful?

To verify protein transfer from the gel to the membrane, you can perform a reversible stain on the membrane using Ponceau S solution after the transfer is complete.[2][5] The presence of visible protein bands across the membrane confirms a successful transfer. If you suspect issues with the transfer of proteins, especially larger ones, you can also stain the gel with Coomassie Blue after transfer to see if any protein remains.[6]

Q4: Can the blocking buffer affect my this compound signal?

Yes, the choice and concentration of blocking buffer can impact the signal. While non-fat dry milk is a common blocking agent, it can sometimes mask certain epitopes, leading to a weaker signal.[7] If you suspect this is an issue, consider switching to a different blocking agent like Bovine Serum Albumin (BSA) or trying a lower concentration of milk in your blocking and antibody dilution buffers.[5]

Troubleshooting Guide

Problem: Weak or No this compound Signal

This is a common issue when working with low-abundance proteins like this compound. The following sections provide a systematic approach to troubleshooting, from sample preparation to signal detection.

Issue: The concentration of this compound in the cell or tissue lysate may be too low for detection.

Solutions:

  • Increase Protein Load: For low-abundance proteins, it is often necessary to load a higher amount of total protein per lane. Aim for 20-30 µg of total protein from cell lysates as a starting point, and consider increasing this up to 50 µg if the signal remains weak.[7][8]

  • Enrich for this compound: If increasing the total protein load is not feasible or effective, consider enriching your sample for this compound. This can be achieved through techniques like immunoprecipitation or cellular fractionation to isolate the mitochondrial fraction where this compound translocates upon activation.[1]

  • Use a Positive Control: Include a positive control, such as a cell lysate from a known apoptotic induction model where this compound is expected to be present, to validate your experimental setup.[1]

  • Prevent Protein Degradation: Always use fresh samples and include protease inhibitors in your lysis buffer to prevent the degradation of your target protein.[7]

Quantitative Data Summary: Protein Loading

Sample TypeRecommended Protein LoadNotes
Whole-Cell Lysate20-50 µgStart with a lower amount and increase if the signal is weak.
Purified/Recombinant Protein10-100 ngIdeal for validating antibody performance.
Low Abundance TargetsUp to 40 µgMay be necessary for detecting low levels of this compound.[9]

Issue: The primary or secondary antibody may not be performing optimally.

Solutions:

  • Optimize Antibody Dilution: The manufacturer's recommended dilution is a starting point. It is crucial to perform a titration experiment to determine the optimal antibody concentration for your specific experimental conditions.[10]

  • Check Antibody Specificity: Ensure your primary antibody is validated for the detection of this compound. Some antibodies may only recognize the full-length protein.

  • Use Fresh Antibody Solutions: Avoid reusing diluted antibody solutions, as their activity can decrease over time.[7]

  • Incubation Time and Temperature: For low-abundance proteins, incubating the primary antibody overnight at 4°C can enhance the signal.[11]

Quantitative Data Summary: Antibody Dilution Ranges

Antibody TypeSourceTypical Dilution Range
Primary AntibodySerum/Supernatant1:100 - 1:1,000[12]
Primary AntibodyPurified Monospecific1:500 - 1:10,000[12]
Primary AntibodyAscites Fluid1:1,000 - 1:100,000[12]
Secondary AntibodyCommercial1:2,500 - 1:40,000[13]

Note: These are general ranges. Always refer to the antibody datasheet and perform your own optimization.

Issue: Inefficient separation or transfer of this compound to the membrane.

Solutions:

  • Choose the Right Gel: Use a polyacrylamide gel with a percentage appropriate for resolving 15-22 kDa proteins. A 12% or 15% gel, or a 4-20% gradient gel, is typically suitable.

  • Optimize Transfer Conditions: For smaller proteins like this compound, be cautious of over-transferring (the protein passing through the membrane). You may need to reduce the transfer time or voltage. Using a membrane with a smaller pore size (e.g., 0.2 µm) can help capture smaller proteins.[1]

Issue: The detection reagents are not sensitive enough.

Solutions:

  • Use a High-Sensitivity Substrate: For low-abundance proteins, a standard ECL substrate may not be sufficient. Switch to a high-sensitivity chemiluminescent substrate.

  • Optimize Exposure Time: Increase the exposure time to capture a faint signal. However, be mindful that longer exposures can also increase background noise.

Experimental Protocols

Detailed Western Blot Protocol for this compound Detection
  • Sample Preparation (Cell Lysates):

    • Induce apoptosis in your cell line of interest using a known stimulus (e.g., Fas ligand, TRAIL).

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[11]

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.[11]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

    • Add 4X Laemmli sample buffer to the desired amount of protein (20-50 µg) and boil at 95°C for 5 minutes.[14]

  • Gel Electrophoresis:

    • Load samples onto a 12% or 15% SDS-PAGE gel.

    • Run the gel at 100-150V until the dye front reaches the bottom.[11]

  • Protein Transfer:

    • Equilibrate the gel, PVDF membrane (0.2 µm pore size), and filter papers in transfer buffer.

    • Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.

    • Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody against this compound (at its optimized dilution) in blocking buffer overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times for 5 minutes each with TBST.[15]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at its optimized dilution) in blocking buffer for 1 hour at room temperature.[11]

    • Wash the membrane three times for 5 minutes each with TBST.[15]

  • Signal Detection:

    • Prepare a high-sensitivity ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations

tBID_Signaling_Pathway cluster_mito Mitochondrial Outer Membrane DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) DISC DISC Formation (FADD, Pro-caspase-8) DeathReceptor->DISC DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathLigand->DeathReceptor Casp8 Active Caspase-8 DISC->Casp8 Cleavage ProCasp8 Pro-caspase-8 BID BID (22 kDa) (Cytosolic) Casp8->BID Cleavage This compound This compound (15 kDa) Mitochondrion Mitochondrion This compound->Mitochondrion Translocation BaxBak Bax/Bak Activation & Oligomerization CytochromeC Cytochrome c Release BaxBak->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis

Caption: Caspase-8 mediated cleavage of BID to this compound and subsequent mitochondrial signaling.

Troubleshooting_Workflow Start Start: Low/No this compound Signal CheckTransfer Check Protein Transfer (Ponceau S Stain) Start->CheckTransfer CheckTransfer->TransferOK Yes TransferBad Inefficient Transfer CheckTransfer->TransferBad No CheckSample Review Sample Prep & Loading TransferOK->CheckSample OptimizeTransfer Optimize Transfer Conditions (Time, Voltage, Membrane) TransferBad->OptimizeTransfer OptimizeTransfer->CheckTransfer CheckSample->SampleOK Sufficient SampleBad Insufficient Protein CheckSample->SampleBad Insufficient CheckAntibody Evaluate Antibodies SampleOK->CheckAntibody IncreaseLoad Increase Protein Load (20-50 µg) SampleBad->IncreaseLoad IncreaseLoad->CheckSample CheckAntibody->AntibodyOK Optimal AntibodyBad Suboptimal Antibody CheckAntibody->AntibodyBad Suboptimal CheckDetection Assess Detection AntibodyOK->CheckDetection OptimizeAntibody Titrate Primary & Secondary Ab Use fresh dilutions AntibodyBad->OptimizeAntibody OptimizeAntibody->CheckAntibody DetectionBad Weak Detection CheckDetection->DetectionBad Weak End Signal Improved CheckDetection->End Sufficient EnhanceDetection Use High-Sensitivity Substrate Increase Exposure Time DetectionBad->EnhanceDetection EnhanceDetection->End

Caption: A logical workflow for troubleshooting low this compound signal in Western blots.

References

Technical Support Center: Optimizing tBID for Apoptosis Induction in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the use of truncated BID (tBID) to induce apoptosis in HeLa cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range of recombinant this compound to induce apoptosis in HeLa cells?

There is no single optimal concentration of recombinant this compound for inducing apoptosis in all HeLa cell experiments. The effective concentration can vary significantly based on the specific experimental conditions, including cell density, passage number, and the purity and activity of the recombinant this compound.

Based on in vitro studies using isolated mitochondria and other cell types, a starting concentration range of 1 nM to 100 nM is recommended for initial experiments with HeLa cells. One study noted that low nanomolar concentrations (1 nM) of recombinant this compound were sufficient to induce apoptosis in mouse embryonic stem cells. For cytochrome c release assays using isolated mitochondria, a broader range of 0.3 nM to 1000 nM has been utilized. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific HeLa cell line and experimental setup.

Q2: How long should I incubate HeLa cells with this compound to observe apoptosis?

The incubation time required to observe apoptosis following this compound treatment is dependent on the concentration of this compound used. Higher concentrations will likely induce apoptosis more rapidly. Previous studies have shown that this compound can induce apoptotic events, such as mitochondrial depolarization, very quickly, sometimes within seconds to minutes in cell-free systems.

For cell-based assays with HeLa cells, a typical time course experiment would involve incubating the cells for 4 to 24 hours . It is advisable to assess apoptosis at multiple time points (e.g., 4, 8, 12, and 24 hours) to capture both early and late apoptotic events.

Q3: What are the key signaling pathways activated by this compound in HeLa cells?

This compound is a pro-apoptotic BH3-only protein that primarily functions to activate the intrinsic or mitochondrial pathway of apoptosis. Upon cleavage of the full-length BID protein, this compound translocates to the mitochondria. There, it interacts with and activates the effector proteins BAX and BAK. This leads to the oligomerization of BAX/BAK, forming pores in the outer mitochondrial membrane and resulting in mitochondrial outer membrane permeabilization (MOMP). MOMP allows for the release of pro-apoptotic factors, such as cytochrome c and SMAC/Diablo, from the mitochondrial intermembrane space into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3, ultimately leading to the execution of apoptosis.[1][2] Some evidence also suggests that this compound may be able to induce MOMP and apoptosis independently of BAX and BAK through its own oligomerization in the mitochondrial membrane.[2][3][4][5]

Q4: How can I confirm that the observed cell death is indeed apoptosis and not necrosis?

It is essential to distinguish between apoptosis and necrosis. This can be achieved using a combination of assays:

  • Annexin V and Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.[6][7]

    • Early Apoptotic Cells: Annexin V positive, PI negative.

    • Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.

    • Live Cells: Annexin V negative, PI negative.

    • Necrotic Cells: Annexin V negative, PI positive (in some cases of primary necrosis).

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, is a specific indicator of apoptosis.[8]

  • Morphological Assessment: Observing characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis), using microscopy can provide qualitative evidence.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low levels of apoptosis observed after this compound treatment. Suboptimal this compound Concentration: The concentration of this compound may be too low to induce a significant apoptotic response.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 1 µM).
Inactive Recombinant this compound: The recombinant this compound protein may have lost its activity due to improper storage or handling.Verify the activity of the recombinant this compound using a cell-free assay, such as a cytochrome c release assay with isolated mitochondria. Ensure proper storage at -80°C and minimize freeze-thaw cycles.
Short Incubation Time: The incubation time may not be sufficient for the apoptotic cascade to be fully activated and detectable.Perform a time-course experiment, assessing apoptosis at multiple time points (e.g., 4, 8, 12, 24 hours).
Resistant HeLa Cell Line: The specific HeLa cell line being used may have inherent resistance to this compound-induced apoptosis due to high levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).Consider co-treatment with a sensitizing agent that downregulates anti-apoptotic proteins. Verify the expression levels of key Bcl-2 family proteins in your HeLa cells.
High background apoptosis in control (untreated) cells. Unhealthy Cell Culture: Cells may be stressed due to over-confluency, nutrient deprivation, or contamination.Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of the experiment. Use fresh culture medium and regularly check for contamination.[9]
Harsh Cell Handling: Excessive centrifugation speeds or vigorous pipetting can damage cells and induce apoptosis or necrosis.Handle cells gently. Use appropriate centrifugation speeds (e.g., 200-300 x g for 5 minutes) for pelleting.[6]
Inconsistent results between experiments. Variability in Cell Density: The number of cells seeded can affect their response to this compound.Ensure consistent cell seeding density across all experiments.[9]
Variability in Reagent Preparation: Inconsistent dilution of this compound or other reagents.Prepare fresh dilutions of this compound for each experiment and use calibrated pipettes.
Passage Number of HeLa Cells: The phenotype and sensitivity of HeLa cells can change with high passage numbers.Use HeLa cells within a consistent and low passage number range for all experiments.
High percentage of necrotic cells (PI positive, Annexin V negative/positive) observed. Excessively High this compound Concentration: Very high concentrations of this compound may induce secondary necrosis following apoptosis or primary necrosis.Titrate down the concentration of this compound to find a level that induces apoptosis without significant necrosis.
Prolonged Incubation Time: Apoptotic cells will eventually undergo secondary necrosis if left for too long.Harvest cells at earlier time points to capture the apoptotic phase before the onset of secondary necrosis.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for this compound-Induced Apoptosis in HeLa Cells

TreatmentCell TypeConcentration RangeIncubation TimeOutcomeReference
Recombinant this compoundMouse Embryonic Stem Cells1 nMNot SpecifiedApoptosis Induction[6]
Recombinant Human BIDIsolated Mouse Liver Mitochondria0.3 - 1000 nM30 minutesCytochrome c ReleaseR&D Systems Protocol

Note: Data for HeLa cells is limited; concentrations are based on studies in other cell types and should be optimized for your specific experiments.

Table 2: Example IC50 Values for Apoptosis-Inducing Agents in HeLa Cells

CompoundIncubation TimeIC50 ValueReference
Doxorubicin (B1662922)24 hours1.00 µM[10]
Cisplatin48 hours6.3 - 12.88 µM[11]
FPOA24 hours25.28 µg/ml

This table provides context for the cytotoxic potential of other compounds in HeLa cells but does not represent this compound IC50 values.

Experimental Protocols

HeLa Cell Culture and Seeding
  • Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Subculture the cells when they reach 80-90% confluency.

  • Seeding: For experiments, seed HeLa cells in the appropriate culture plates (e.g., 1 x 10^4 cells/well for a 96-well plate or 2 x 10^5 cells/well for a 6-well plate). Allow the cells to adhere and grow for 24 hours before treatment.

This compound Treatment
  • Prepare this compound dilutions: Prepare a stock solution of recombinant this compound in a suitable buffer (as recommended by the manufacturer). On the day of the experiment, prepare serial dilutions of this compound in pre-warmed complete culture medium to the desired final concentrations.

  • Treatment: Remove the existing culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same buffer concentration used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, or 24 hours).

Apoptosis Assessment: Annexin V-FITC/PI Staining
  • Cell Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA.[6]

  • Washing: Wash the collected cells twice with ice-cold phosphate-buffered saline (PBS) by centrifuging at 300 x g for 5 minutes.[6]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6][7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Viability Assessment: MTT Assay
  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

Caspase-3/7 Activity Assay (Fluorometric)
  • Cell Lysis: After this compound treatment, lyse the cells using a lysis buffer provided with the assay kit.[8]

  • Assay Reaction: Add the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates in a 96-well plate.[8]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8]

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[8]

Visualizations

tBID_Signaling_Pathway cluster_mito ext_stim Apoptotic Stimulus (e.g., Death Receptor Activation) casp8 Caspase-8 ext_stim->casp8 activates bid BID casp8->bid cleaves This compound This compound bid->this compound mito Mitochondrion This compound->mito translocates to bax_bak BAX / BAK This compound->bax_bak activates bcl2 Bcl-2 / Bcl-xL This compound->bcl2 inhibits momp MOMP bax_bak->momp induces cyto_c Cytochrome c momp->cyto_c releases smac SMAC/Diablo momp->smac releases apaf1 Apaf-1 cyto_c->apaf1 binds to apoptosome Apoptosome apaf1->apoptosome forms casp9 Caspase-9 apoptosome->casp9 activates casp3 Caspase-3 casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes bcl2->bax_bak inhibits

Caption: this compound-mediated intrinsic apoptosis pathway.

experimental_workflow start Start: HeLa Cell Culture seed Seed HeLa Cells in Plates start->seed treat Treat with varying concentrations of this compound seed->treat incubate Incubate for a defined time course (4-24h) treat->incubate harvest Harvest Cells incubate->harvest decision Choose Assay harvest->decision annexin Annexin V/PI Staining decision->annexin Apoptosis mtt MTT Assay decision->mtt Viability caspase Caspase Activity Assay decision->caspase Caspase Activity flow Flow Cytometry Analysis annexin->flow reader Plate Reader Measurement mtt->reader caspase->reader end End: Data Analysis flow->end reader->end

Caption: General experimental workflow for this compound-induced apoptosis assays.

References

Technical Support Center: Preventing Non-specific Binding of tBID Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting non-specific binding of tBID antibodies. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the immunodetection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it challenging to detect specifically?

A1: this compound is the truncated and active form of the pro-apoptotic Bcl-2 family protein, Bid. Full-length Bid is cleaved by caspase-8, generating the p15 (B1577198) fragment known as this compound, which then translocates to the mitochondria to initiate the intrinsic apoptotic pathway.[1][2][3][4] The challenge in specifically detecting this compound lies in distinguishing it from the full-length Bid protein and other Bcl-2 family members that may share homologous domains. Furthermore, the transient nature of this compound and its localization to the mitochondria can make detection difficult.

Q2: What are the common causes of non-specific binding when using this compound antibodies?

A2: Non-specific binding with this compound antibodies can arise from several factors common to all immunoassays:

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the membrane or tissue.

  • High Antibody Concentration: Using a primary or secondary antibody concentration that is too high.[5]

  • Suboptimal Washing: Inadequate washing steps that fail to remove unbound or weakly bound antibodies.[6]

  • Cross-reactivity: The antibody may recognize other proteins with similar epitopes, such as other Bcl-2 family members.

  • Sample Quality: Protein degradation in the sample can lead to the appearance of non-specific bands.[6]

  • Endogenous Factors: Presence of endogenous immunoglobulins or biotin (B1667282) in the tissue can lead to background staining in IHC.[5]

Q3: How can I confirm that the band I am detecting is indeed this compound?

A3: To confirm the specificity of your this compound antibody, you can perform the following controls:

  • Positive and Negative Controls: Use cell lysates from a known apoptosis-induced model (e.g., Fas-ligand treated cells) as a positive control for this compound expression and lysates from a non-apoptotic cell line as a negative control.

  • Caspase Inhibition: Pre-treatment of cells with a caspase-8 inhibitor should prevent the cleavage of Bid and the appearance of the this compound band.

  • Knockdown/Knockout Cells: Use cell lines where Bid has been knocked down or knocked out to confirm that the antibody does not detect any protein in these cells.

  • Peptide Blocking: Pre-incubate the antibody with the immunizing peptide to block specific binding. The absence of a band after this pre-incubation step suggests specificity.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues of non-specific binding in Western Blotting, Immunohistochemistry (IHC), and Immunoprecipitation (IP) when using this compound antibodies.

Western Blotting: High Background and Non-specific Bands
Problem Potential Cause Recommended Solution
High Background Incomplete blockingIncrease blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize blocking buffer (see table below). Add a detergent like Tween-20 (0.05-0.1%) to the blocking and wash buffers.[7][8][9]
Primary antibody concentration too highPerform an antibody titration to determine the optimal dilution. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:500, 1:1000, 1:2000).[5]
Secondary antibody concentration too highTitrate the secondary antibody. A common starting dilution is 1:5000, but this can be optimized.
Insufficient washingIncrease the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each with gentle agitation).[6]
Non-specific Bands Antibody cross-reactivityUse an affinity-purified monoclonal antibody if available. Check the antibody datasheet for known cross-reactivities. Perform a BLAST search with the immunogen sequence to identify potential off-targets.
Protein degradationPrepare fresh samples and always add a protease inhibitor cocktail to your lysis buffer.[6]
Protein overloadingReduce the amount of total protein loaded per lane (typically 20-30 µg for cell lysates).[6]
Immunohistochemistry (IHC): Background Staining
Problem Potential Cause Recommended Solution
High Background Staining Inadequate blockingUse a blocking serum from the same species as the secondary antibody (e.g., 5-10% normal goat serum for a goat anti-rabbit secondary).[10] Increase blocking time.
Primary antibody concentration too highTitrate the primary antibody to find the lowest concentration that gives specific staining without background.[11]
Endogenous peroxidase activity (for HRP detection)Quench endogenous peroxidase activity by incubating the tissue sections in 3% hydrogen peroxide for 10-15 minutes.[5]
Endogenous biotin (for avidin-biotin detection systems)Use an avidin/biotin blocking kit to block endogenous biotin.[5]
Non-specific binding of secondary antibodyRun a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.
Immunoprecipitation (IP): Contaminating Proteins
Problem Potential Cause Recommended Solution
High Background/ Co-purification of Non-specific Proteins Insufficient pre-clearingPre-clear the lysate by incubating it with protein A/G beads before adding the primary antibody.[12]
Antibody concentration too highTitrate the amount of antibody used for immunoprecipitation.
Inadequate washingIncrease the number of washes and the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).[13]
Non-specific binding to beadsBlock the beads with BSA or normal serum before adding the antibody-antigen complex.
Protein-protein interactionsIf you are pulling down proteins that interact with this compound, this may not be non-specific. To confirm a direct interaction, you may need to perform further experiments like in vitro binding assays.

Data Presentation: Recommended Reagent Concentrations

Blocking Buffers for Western Blotting
Blocking Agent Concentration Buffer Recommended Use for this compound Antibodies
Non-fat Dry Milk3-5% (w/v)TBST or PBSTA good starting point for many antibodies, but may mask some epitopes.[7][8][9]
Bovine Serum Albumin (BSA)3-5% (w/v)TBST or PBSTOften preferred for phospho-specific antibodies and can sometimes provide a cleaner background than milk.[7][8]
Fish Gelatin0.5-1% (w/v)TBST or PBSTCan be effective in reducing background with some antibodies.
Commercial Blocking BuffersVariesProvidedOptimized formulations that can be very effective, especially for problematic antibodies.
Antibody Dilutions (Starting Recommendations)
Application Primary Antibody Dilution Secondary Antibody Dilution
Western Blotting 1:500 - 1:20001:2000 - 1:10000
Immunohistochemistry 1:100 - 1:5001:200 - 1:1000
Immunoprecipitation 1-5 µg per 1 mg of lysateN/A

Note: These are general starting points. Optimal dilutions must be determined experimentally for each specific antibody and experimental setup.

Experimental Protocols

Standard Western Blotting Protocol for this compound Detection
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of total protein per lane onto a 12-15% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[14]

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.[14]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.[14]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Immunoprecipitation of this compound
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) containing protease inhibitors.

  • Pre-clearing: Add 20-30 µL of protein A/G agarose (B213101) beads to 1 mg of cell lysate and incubate for 1 hour at 4°C with rotation. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add 1-5 µg of this compound antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

  • Capture: Add 30 µL of protein A/G agarose beads and incubate for 1-2 hours at 4°C with rotation.

  • Washing: Pellet the beads by centrifugation and wash three to five times with ice-cold lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in 2X SDS-PAGE sample buffer for 5 minutes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting as described above.

Visualizations

This compound Signaling Pathway

tBID_Signaling_Pathway Death Receptor (e.g., Fas) Death Receptor (e.g., Fas) Procaspase-8 Procaspase-8 Death Receptor (e.g., Fas)->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 cleavage Bid Bid Caspase-8->Bid cleaves This compound This compound Bid->this compound Mitochondrion Mitochondrion This compound->Mitochondrion translocates to Bax/Bak Bax/Bak This compound->Bax/Bak activates Mitochondrion->Bax/Bak Cytochrome c Cytochrome c Bax/Bak->Cytochrome c release Apoptosis Apoptosis Cytochrome c->Apoptosis

Caption: The this compound signaling pathway, initiating from death receptor activation to apoptosis.

Troubleshooting Workflow for Non-specific Bands in Western Blotting

WB_Troubleshooting start Non-specific bands observed check_blocking Optimize blocking conditions? (Increase time, change agent) start->check_blocking check_primary Titrate primary antibody? (Decrease concentration) check_blocking->check_primary Still present resolved Problem Resolved check_blocking->resolved Resolved check_secondary Titrate secondary antibody? (Decrease concentration) check_primary->check_secondary Still present check_primary->resolved Resolved check_washing Increase wash stringency? (More washes, longer duration) check_secondary->check_washing Still present check_secondary->resolved Resolved check_sample Improve sample quality? (Fresh lysate, protease inhibitors) check_washing->check_sample Still present check_washing->resolved Resolved positive_control Run positive/negative controls check_sample->positive_control Still present check_sample->resolved Resolved

Caption: A logical workflow for troubleshooting non-specific bands in Western blotting.

Principles of Antibody-Antigen Binding and Non-specific Interactions

Antibody_Binding cluster_0 Specific Binding cluster_1 Non-specific Binding Antibody Antibody This compound (Antigen) This compound (Antigen) Antibody->this compound (Antigen) High Affinity Specific Epitope Antibody_ns Antibody Other Protein Other Protein Antibody_ns->Other Protein Low Affinity Similar Epitope Membrane Membrane Antibody_ns->Membrane Hydrophobic/ Ionic Interactions

Caption: Illustration of specific antibody-antigen binding versus non-specific interactions.

References

Technical Support Center: Recombinant tBID Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with recombinant truncated BID (tBID) protein. Our resources address common challenges, particularly protein aggregation, to help ensure the success of your experiments.

Troubleshooting Guide

Problem: Low Yield of Soluble Recombinant this compound

Is your recombinant this compound protein expressed in E. coli showing low solubility or forming inclusion bodies?

This is a common issue as high-level expression of this compound can be toxic to E. coli, leading to the formation of insoluble aggregates known as inclusion bodies.[1]

Recommended Solution:

  • Inclusion Body Expression and Refolding: Expressing this compound as inclusion bodies can be a successful strategy to achieve high yields of the protein while mitigating its toxicity to the expression host. The expressed inclusion bodies can then be isolated, solubilized, and refolded into a biologically active form.

Problem: Recombinant this compound Aggregates After Purification

Is your purified recombinant this compound protein aggregating in solution?

Recombinant this compound is known to have limited solubility, particularly at neutral to alkaline pH, and is prone to aggregation.

Troubleshooting Steps:

  • Verify Buffer pH: Recombinant this compound has very limited solubility at pH values greater than 5.0.[1] Ensure your buffer pH is at or below this value.

  • Optimize Salt Concentration: While salt can sometimes improve solubility, high concentrations of certain salts can induce aggregation. For instance, KCl concentrations above 200 mM have been observed to cause this compound to form a gel.[1] It is recommended to maintain a moderate salt concentration (e.g., 100-150 mM NaCl).

  • Incorporate Solubility-Enhancing Additives: The addition of certain excipients can help to prevent protein aggregation. Consider screening a panel of additives at various concentrations to find the optimal conditions for your this compound construct.

  • Assess Protein Concentration: High protein concentrations can promote aggregation. If you are observing aggregation, try working with a lower concentration of your this compound protein.

  • Storage Conditions: Repeated freeze-thaw cycles can lead to protein aggregation. It is advisable to aliquot your purified this compound and store it at -80°C. The addition of a cryoprotectant, such as glycerol, can also help to maintain protein stability during freezing.

Frequently Asked Questions (FAQs)

Q1: Why is my recombinant this compound protein aggregating?

A1: Recombinant this compound is intrinsically prone to aggregation due to several factors. After cleavage of the full-length BID, the N-terminal portion is removed, which exposes hydrophobic residues in the BH3 domain and the central core helices of this compound.[2] This increased surface hydrophobicity can lead to self-association and aggregation. Additionally, this compound has a high isoelectric point (pI) of 9.3, which contributes to its poor solubility at neutral or alkaline pH.[2]

Q2: What are the optimal buffer conditions for storing recombinant this compound?

A2: Based on available data, a buffer with a pH of 5.0 or lower is recommended to maintain the solubility of recombinant this compound.[2] A common storage buffer for commercially available recombinant mouse this compound is 10mM Tris-HCl pH 8.0, 1mM EDTA, and 250mM NaCl, though for long-term storage, the addition of a carrier protein like 0.1% HSA or BSA is recommended.[3] It is crucial to determine the optimal buffer conditions for your specific this compound construct and application empirically.

Q3: Can I use detergents to prevent this compound aggregation?

A3: Yes, non-denaturing detergents can be effective in preventing protein aggregation by solubilizing hydrophobic patches on the protein surface. Commonly used detergents for this purpose include Tween 20 (e.g., 0.05%) and CHAPS (e.g., 0.1%). It is important to screen different detergents and their concentrations to find the most suitable condition for your this compound protein that does not interfere with its biological activity.

Q4: How can I detect and quantify this compound aggregation?

A4: Several biophysical techniques can be used to detect and quantify protein aggregation:

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their detection and quantification.

  • Thioflavin T (ThT) Binding Assay: ThT is a fluorescent dye that binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence intensity.

Data Presentation

Table 1: pH and Salt Effects on Recombinant this compound Solubility

ParameterConditionObservationReference
pH > 5.0Very limited solubility[1][2]
pH ≤ 5.0Improved solubility[2]
Salt (KCl) ≤ 200 mMNo significant improvement in solubility[1][2]
Salt (KCl) > 200 mMGel formation[1][2]

Table 2: Common Anti-Aggregation Additives

Additive ClassExamplesTypical Starting ConcentrationMechanism of Action
Sugars/Polyols Trehalose, Sucrose, Glycerol5-10% (w/v) or 10-50% (v/v) for glycerolStabilize the native protein structure.
Amino Acids Arginine, Glutamic Acid50-500 mMSuppress aggregation by interacting with hydrophobic and charged residues.
Detergents Tween 20, CHAPS0.01-0.1% (v/v)Solubilize hydrophobic regions to prevent self-association.
Reducing Agents DTT, TCEP1-5 mMPrevent the formation of intermolecular disulfide bonds.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant this compound via Inclusion Bodies

This protocol is a general guideline and may require optimization for your specific this compound construct and expression system.

  • Transformation and Expression:

    • Transform E. coli (e.g., BL21(DE3)) with your this compound expression plasmid.

    • Grow the cells in a suitable medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture for 3-4 hours.

  • Cell Lysis and Inclusion Body Isolation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme (B549824) and DNase I).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 20-30 minutes to pellet the inclusion bodies.

  • Inclusion Body Washing:

    • Wash the inclusion body pellet with a buffer containing a mild denaturant or detergent (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 M urea, 1% Triton X-100) to remove contaminating proteins.

    • Repeat the wash step at least twice.

  • Solubilization of Inclusion Bodies:

    • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6 M Guanidine-HCl or 8 M Urea, and a reducing agent like 10 mM DTT).

    • Incubate with gentle agitation until the inclusion bodies are fully dissolved.

  • Protein Refolding:

    • Refold the solubilized protein by rapid dilution or dialysis into a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, with additives such as L-arginine and a redox shuffling system like reduced/oxidized glutathione).

  • Purification of Refolded this compound:

    • Clarify the refolded protein solution by centrifugation or filtration.

    • Purify the refolded this compound using standard chromatography techniques such as affinity chromatography (if tagged) followed by size exclusion chromatography.

Protocol 2: Assessment of this compound Aggregation by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare your recombinant this compound sample in a suitable, filtered, and degassed buffer at the desired concentration.

    • Ensure the sample is free of any visible precipitates by centrifuging at high speed for 10-15 minutes prior to measurement.

  • Instrument Setup:

    • Set the DLS instrument to the appropriate temperature for your experiment.

    • Enter the correct buffer viscosity and refractive index into the software.

  • Measurement:

    • Carefully transfer the sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform the DLS measurement, collecting data for an appropriate duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of particles in your sample.

    • The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomeric this compound indicates aggregation. The polydispersity index (PDI) will also provide an indication of the heterogeneity of your sample.

Protocol 3: Analysis of this compound Oligomeric State by Size Exclusion Chromatography (SEC)
  • Column and Buffer Preparation:

    • Choose a SEC column with a fractionation range appropriate for the expected size of monomeric and oligomeric this compound.

    • Equilibrate the column thoroughly with a filtered and degassed mobile phase (your protein buffer).

  • Sample Preparation:

    • Prepare your this compound sample by centrifuging at high speed to remove any large aggregates.

  • Chromatography Run:

    • Inject your this compound sample onto the equilibrated SEC column.

    • Run the chromatography at a constant flow rate recommended for the column.

    • Monitor the elution profile using UV absorbance at 280 nm.

  • Data Analysis:

    • Analyze the resulting chromatogram. Monomeric this compound should elute as a single, symmetrical peak at a specific retention volume.

    • The presence of earlier eluting peaks indicates the presence of soluble aggregates (dimers, trimers, or higher-order oligomers). The area under each peak can be used to quantify the relative amounts of each species.

Visualizations

tBID_Signaling_Pathway cluster_mito Mitochondrial Outer Membrane Death_Receptor Death Receptor (e.g., Fas, TNFR1) Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activation BID BID Caspase8->BID cleaves This compound This compound BID->this compound Mitochondrion Mitochondrion This compound->Mitochondrion translocates to BAX_BAK BAX/BAK This compound->BAX_BAK activates MOMP MOMP BAX_BAK->MOMP induces Cytochrome_c Cytochrome c MOMP->Cytochrome_c release of Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound-mediated apoptotic signaling pathway.

tBID_Purification_Workflow Expression Expression in E. coli (Inclusion Bodies) Harvesting Cell Harvesting Expression->Harvesting Lysis Cell Lysis Harvesting->Lysis IB_Isolation Inclusion Body Isolation (Centrifugation) Lysis->IB_Isolation Washing Inclusion Body Washing IB_Isolation->Washing Solubilization Solubilization (e.g., 6M Gdn-HCl) Washing->Solubilization Refolding Refolding (Dialysis/Dilution) Solubilization->Refolding Purification Purification (e.g., SEC) Refolding->Purification QC Quality Control (DLS, SDS-PAGE) Purification->QC Storage Storage (-80°C) QC->Storage

Caption: Workflow for recombinant this compound purification from inclusion bodies.

Troubleshooting_Logic Start Recombinant this compound Aggregation Issue Check_pH Is buffer pH ≤ 5.0? Start->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Salt Is salt concentration < 200 mM? Check_pH->Check_Salt Yes Adjust_pH->Check_Salt Adjust_Salt Adjust salt concentration Check_Salt->Adjust_Salt No Additives Screen anti-aggregation additives Check_Salt->Additives Yes Adjust_Salt->Additives Check_Conc Is protein concentration optimized? Additives->Check_Conc Adjust_Conc Lower protein concentration Check_Conc->Adjust_Conc No Storage_OK Are storage conditions optimal? Check_Conc->Storage_OK Yes Adjust_Conc->Storage_OK Adjust_Storage Aliquot and store at -80°C with cryoprotectant Storage_OK->Adjust_Storage No Resolved Aggregation Resolved Storage_OK->Resolved Yes Adjust_Storage->Resolved Not_Resolved Further Optimization Needed

Caption: Troubleshooting logic for recombinant this compound protein aggregation.

References

Technical Support Center: Controlling for Off-Target Effects of BID siRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, controlling, and validating the specificity of BID siRNA experiments. Navigate through our frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliability and accuracy of your research findings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of BID siRNA experiments?

Q2: What are the main strategies to minimize BID siRNA off-target effects?

A2: Several strategies can be employed to minimize off-target effects:

  • siRNA Design and Bioinformatic Prediction: Utilize advanced algorithms and tools like BLAST to design siRNAs with minimal homology to other genes.[1][3][4][5][6] These tools help in selecting sequences that are unique to the BID transcript.

  • Chemical Modifications: Introducing chemical modifications, such as 2'-O-methylation, to the siRNA molecule, particularly in the seed region, can reduce off-target binding without compromising on-target silencing.[1][3][7][8]

  • siRNA Pooling: Using a pool of multiple siRNAs that target different regions of the same BID mRNA can effectively reduce the concentration of any single siRNA, thereby minimizing the impact of off-target effects from any one sequence.[1][2][7][8]

Q3: How can I experimentally validate that the observed phenotype is due to BID knockdown and not off-target effects?

A3: Experimental validation is crucial. Key validation methods include:

  • Control Experiments: Always include appropriate controls, such as a non-targeting (scrambled) siRNA and mock-transfected cells, to differentiate sequence-specific effects from non-specific cellular responses to the transfection process.[11][21]

Troubleshooting Guide

Problem 1: I observe a strong phenotype, but I'm unsure if it's a specific result of BID knockdown.

  • Possible Cause: The observed phenotype might be due to off-target effects of your BID siRNA.

  • Troubleshooting Steps:

    • Perform a Rescue Experiment: This is the gold standard for confirming specificity.[3][15] Co-express an siRNA-resistant form of BID. If the phenotype is rescued, it is a specific effect.[15][16]

    • Analyze On-Target Knockdown Efficiency: Confirm that your siRNA is effectively knocking down BID mRNA and protein levels using qPCR and Western blotting, respectively.[11][21]

    • Lower siRNA Concentration: Titrate your siRNA to the lowest concentration that still provides effective BID knockdown, as this can reduce off-target effects.[13]

Problem 2: Different BID siRNAs produce inconsistent phenotypes.

  • Possible Cause: One or more of your siRNAs may have significant off-target effects that are producing a distinct phenotype.

  • Troubleshooting Steps:

    • Assess Knockdown Efficiency for Each siRNA: Ensure all siRNAs are effectively silencing BID to a similar degree.

    • Bioinformatic Analysis of Off-Target Potential: Use off-target prediction tools to analyze the potential off-targets for each siRNA sequence.[4][5][6]

    • Transcriptome Profiling: If resources allow, perform RNA-seq for cells treated with each siRNA to identify their respective off-target signatures.[17][18][19][20]

    • Select the Most Specific siRNA: Choose the siRNA that produces the most consistent phenotype with other validated siRNAs and has the lowest predicted off-target potential for further experiments.

Problem 3: My scrambled/negative control siRNA is causing a phenotype.

  • Possible Cause: The negative control siRNA itself might have off-target effects or is inducing a cellular stress response.

  • Troubleshooting Steps:

    • Test a Different Negative Control: Use a negative control siRNA with a different sequence from another reputable vendor.

    • Mock Transfection Control: Compare the phenotype to cells treated with only the transfection reagent (mock transfection) to determine if the phenotype is related to the transfection process itself.[11]

Quantitative Data Summary

ParameterRecommended RangeStarting PointNotes
siRNA Concentration 1 - 100 nM[11][12]10 nM[12]The optimal concentration is cell-type dependent. Titration is crucial to find the lowest effective concentration to minimize off-target effects.[13]
Cell Density at Transfection 40 - 80% Confluency[9]70% Confluency[11]Optimal density varies by cell line and should be kept consistent across experiments.[10]
Incubation Time 24 - 72 hours48 hoursThe optimal time depends on the stability of the BID protein and the desired downstream assay.

Experimental Protocols

Protocol 1: Validation of BID Knockdown using Quantitative Real-Time PCR (qPCR)
  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare siRNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. Include the following conditions in triplicate:

      • Mock transfected (transfection reagent only)

      • Negative control siRNA

      • BID siRNA 1

      • BID siRNA 2

    • Add the complexes to the cells and incubate for the desired time (e.g., 48 hours).

  • RNA Extraction:

    • Wash cells with PBS and lyse them directly in the well using a suitable lysis buffer.

    • Extract total RNA using a column-based kit or other preferred method.

    • Quantify the RNA and assess its purity.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, primers for BID and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the ΔΔCt values to determine the relative expression of BID mRNA in siRNA-treated samples compared to the negative control. A knockdown of ≥70% is generally considered efficient.[22]

Protocol 2: Rescue Experiment for BID siRNA Off-Target Validation
  • Construct Preparation:

    • Obtain a plasmid expressing the BID coding sequence.

    • Introduce silent mutations into the target site of your BID siRNA within the BID expression plasmid using site-directed mutagenesis. This will make the plasmid-expressed BID mRNA resistant to your siRNA.

    • Verify the mutations by sequencing.

  • Co-transfection:

    • Seed cells as you would for a standard siRNA experiment.

    • Transfect cells with the following combinations:

      • BID siRNA + empty vector

      • BID siRNA + siRNA-resistant BID expression plasmid

      • Negative control siRNA + empty vector

      • Negative control siRNA + siRNA-resistant BID expression plasmid

  • Phenotypic Analysis:

    • At the appropriate time point post-transfection, perform the assay to measure the phenotype of interest (e.g., apoptosis assay).

  • Confirmation of Expression:

    • Confirm the expression of the rescue construct via Western blot or qPCR using primers that specifically amplify the exogenous BID.

  • Interpretation:

    • If the phenotype observed with the BID siRNA and empty vector is reversed or "rescued" in the cells co-transfected with the siRNA-resistant BID plasmid, it confirms that the phenotype is on-target.[3][15][16]

Visualizations

BID Signaling Pathway in Apoptosis

BID_Signaling_Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 BID BID Caspase-8->BID cleaves tBID This compound BID->this compound Mitochondrion Mitochondrion This compound->Mitochondrion Bax/Bak Bax/Bak This compound->Bax/Bak activates Mitochondrion->Bax/Bak activates Cytochrome c Cytochrome c Bax/Bak->Cytochrome c release Apoptosis Apoptosis Cytochrome c->Apoptosis siRNA_Validation_Workflow cluster_design Design & Preparation cluster_transfection Transfection & Knockdown cluster_phenotype Phenotypic Analysis cluster_specificity Specificity Confirmation Design_siRNAs Design Multiple siRNAs for BID (e.g., siRNA_1, siRNA_2) Transfect Transfect Cells Design_siRNAs->Transfect Controls Prepare Controls (Negative Control, Mock) Controls->Transfect Incubate Incubate (24-72h) Transfect->Incubate Validate_KD Validate Knockdown (qPCR, Western Blot) Incubate->Validate_KD Phenotype_Assay Perform Phenotypic Assay Incubate->Phenotype_Assay Validate_KD->Phenotype_Assay Confirm KD before assay Analyze_Results Analyze Results Phenotype_Assay->Analyze_Results Rescue_Experiment Perform Rescue Experiment Analyze_Results->Rescue_Experiment If phenotype is observed Transcriptome_Analysis Optional: Transcriptome Analysis (RNA-seq) Analyze_Results->Transcriptome_Analysis For in-depth analysis Off_Target_Mitigation cluster_pre Pre-Experimental cluster_exp Experimental cluster_post Post-Experimental Validation Goal Reliable BID Knockdown Data Design Bioinformatic Design Design->Goal Modification Chemical Modification Modification->Goal Pooling siRNA Pooling Pooling->Goal Titration Concentration Titration Titration->Goal Controls Proper Controls Controls->Goal Multiple_siRNAs Use Multiple siRNAs Multiple_siRNAs->Goal Rescue Rescue Experiments Rescue->Goal Transcriptome Transcriptome Analysis Transcriptome->Goal

References

Technical Support Center: Improving the Efficiency of tBID Mitochondrial Import Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the tBID mitochondrial import assay. The information is designed to help identify and resolve common issues, thereby improving experimental efficiency, reproducibility, and data quality.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the this compound mitochondrial import assay in a question-and-answer format.

Issue 1: Low or No this compound Import Signal

  • Question: I am not observing any significant import of this compound into the mitochondrial fraction in my western blot. What are the possible causes and solutions?

  • Answer: Low or no this compound import can stem from several factors related to mitochondrial quality, the recombinant this compound protein itself, or the assay conditions.

    • Mitochondrial Integrity: The most critical factor is the health of your isolated mitochondria. Damaged mitochondria will have a dissipated membrane potential (Δψm), which is often crucial for the import of proteins.

      • Recommendation: Always perform quality control on your mitochondrial preparation. Assess the integrity of the outer mitochondrial membrane by checking for the release of intermembrane space proteins like cytochrome c.[1] The absence of a stimulatory effect on oxygen consumption upon adding exogenous cytochrome c can indicate a high-quality preparation.[1]

    • Recombinant this compound Activity: The biological activity of your recombinant this compound is paramount. Improperly folded or aggregated this compound will not be import-competent.

      • Recommendation: Ensure your this compound is correctly folded and active. It has been shown that caspase-8 cleavage of Bid is necessary to expose the BH3 domain and promote mitochondrial targeting.[2][3] If you are using cleaved Bid (cBid), ensure the p7 fragment is removed to generate this compound, as this can be facilitated by detergents like octylglucoside.[2] Consider performing a functional assay, such as assessing its ability to induce cytochrome c release from mitochondria, to confirm its activity.[3]

    • Assay Buffer Composition: The components of the import buffer are critical for maintaining mitochondrial function and facilitating import.

      • Recommendation: Ensure your import buffer contains ATP and a respiratory substrate (e.g., succinate) to maintain the mitochondrial membrane potential.[4] The buffer should also be isotonic to prevent mitochondrial swelling and rupture.

    • Protein Degradation: Your this compound protein or mitochondrial import receptors may be degraded by proteases.

      • Recommendation: Add a protease inhibitor cocktail to your lysis and import buffers to prevent protein degradation.[5]

Issue 2: High Background or Non-Specific Binding

  • Question: My western blots show a high background, or this compound appears in the mitochondrial fraction even in my negative controls (e.g., at 0°C or in the absence of a membrane potential). How can I reduce this non-specific binding?

  • Answer: High background can obscure your results and is often due to non-specific sticking of this compound to the outer mitochondrial membrane or issues with your western blotting procedure.

    • Incomplete Protease Digestion: After the import reaction, a protease (like Proteinase K) is used to digest any protein that has not been imported. Incomplete digestion will leave externally bound this compound, leading to a false positive signal.

      • Recommendation: Optimize the concentration of Proteinase K and the digestion time. Ensure the reaction is stopped effectively with a protease inhibitor like PMSF.[6]

    • Electrostatic Interactions: Some proteins can bind non-specifically to the mitochondrial surface through electrostatic interactions.[7]

      • Recommendation: Include a moderate concentration of salt (e.g., 50-100 mM KCl) in your import and wash buffers to disrupt non-specific electrostatic interactions.

    • Western Blotting Technique: High background on the blot itself can be due to several factors.

      • Recommendation:

        • Ensure adequate blocking of the membrane (e.g., with 5% non-fat milk or BSA in TBST). Some antibodies may require specific blocking agents.[8]

        • Optimize your primary and secondary antibody concentrations. High concentrations can lead to non-specific binding.[5]

        • Increase the duration and number of washes after antibody incubations to remove unbound antibodies.[5]

Issue 3: Inconsistent and Irreproducible Results

  • Question: I am getting variable results between experiments. What factors should I control more carefully to improve reproducibility?

  • Answer: Lack of reproducibility is a common challenge. Standardizing your protocol and reagents is key to obtaining consistent data.

    • Mitochondrial Preparation: The quality and concentration of mitochondria can vary between preparations.

      • Recommendation: Standardize your mitochondrial isolation protocol. Always quantify the mitochondrial protein concentration (e.g., using a Bradford or BCA assay) and use the same amount of mitochondria for each import reaction.[9][10] Perform quality control checks for each new preparation.[1]

    • Recombinant this compound: Batch-to-batch variability in recombinant this compound can lead to inconsistent results.

      • Recommendation: Prepare a large batch of recombinant this compound, aliquot it, and store it at -80°C. This will ensure you are using the same protein preparation for a series of experiments. Always handle the protein carefully to avoid repeated freeze-thaw cycles.

    • Incubation Times and Temperatures: Precise timing and temperature control are crucial for reproducible kinetic analysis.

      • Recommendation: Use a temperature-controlled incubator or water bath for the import reaction. Ensure that incubation times are strictly adhered to for all samples.

    • Pipetting Accuracy: Small variations in the volumes of reagents can lead to significant differences in results.

      • Recommendation: Use calibrated pipettes and be meticulous with your pipetting technique, especially when working with small volumes.

Frequently Asked Questions (FAQs)

Q1: What is the role of MTCH2 in this compound import?

A1: MTCH2 (Mitochondrial Carrier Homolog 2) is a protein located in the outer mitochondrial membrane that acts as a major facilitator for the recruitment of this compound to the mitochondria.[11] Studies have shown that in the absence of MTCH2, the import of this compound into the mitochondria is significantly reduced, leading to decreased sensitivity to Fas-induced apoptosis.[11]

Q2: How does cardiolipin (B10847521) influence this compound mitochondrial targeting?

A2: Cardiolipin is a phospholipid predominantly found in the mitochondrial inner membrane, with some presence at contact sites where the inner and outer membranes are in close proximity. This compound has been shown to preferentially associate with these cardiolipin-rich contact sites.[12] This interaction is thought to be crucial for the stable association of this compound with the mitochondrial membrane, which is a prerequisite for its pro-apoptotic function.[12]

Q3: Can I use a fluorescence-based method instead of a radioactive one to detect this compound import?

A3: Yes, fluorescence-based methods are a viable and increasingly popular alternative to traditional radioactive assays.[13][14] You can use fluorescently labeled recombinant this compound and detect its import into mitochondria using fluorescence microscopy or by running the mitochondrial lysates on an SDS-PAGE gel and imaging the gel with a fluorescence scanner. This approach avoids the safety and disposal issues associated with radioactivity and allows for quantitative analysis with high sensitivity.[13][14]

Q4: What are the appropriate controls for a this compound mitochondrial import assay?

A4: Several controls are essential to ensure the validity of your results:

  • No Mitochondria Control: Incubate this compound in the import buffer without mitochondria to check for protein precipitation or non-specific binding to the tube.

  • Time Zero (0 min) Control: Add this compound to the mitochondria and immediately stop the reaction. This control shows the level of non-specific binding at the start of the experiment.

  • Low-Temperature Control (4°C): Perform the import assay at 4°C. At this temperature, active transport into the mitochondria is inhibited, so any signal detected represents non-specific binding.

  • Membrane Potential Dissipation Control: Pre-treat the mitochondria with a protonophore like CCCP to dissipate the membrane potential.[9] For many proteins, this will inhibit import and serves as a crucial control to demonstrate that the import is an active process.

Q5: How can I quantify the amount of imported this compound?

A5: The most common method for quantifying imported this compound is by western blotting. After the import assay and protease treatment, the mitochondrial pellet is lysed, and the proteins are separated by SDS-PAGE. The amount of this compound is then detected using a specific antibody. The band intensity can be quantified using densitometry software (e.g., ImageJ).[2] For fluorescence-based assays, the fluorescence intensity of the this compound band on the gel can be quantified.[13] It is important to load a known amount of recombinant this compound as a standard to create a calibration curve for more accurate quantification.

Quantitative Data Summary

ParameterTypical Range/ValueKey ConsiderationsReference
Mitochondrial Protein 20-100 µg per reactionConsistency is crucial for reproducibility.[9][10]
Recombinant this compound 1-100 nMTitrate to find the optimal concentration for your system.[2][3]
Proteinase K 20-50 µg/mLTitrate to ensure complete digestion of non-imported protein without damaging mitochondria.[6][10]
Import Temperature 25-37 °CHigher temperatures increase import rate but may compromise mitochondrial stability over time.[10]
Import Time 5-60 minutesPerform a time-course experiment to determine the optimal import duration.[6]

Experimental Protocols

Protocol 1: Radiolabeled this compound Mitochondrial Import Assay
  • Preparation of Radiolabeled this compound:

    • Synthesize [³⁵S]-methionine-labeled this compound using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate) according to the manufacturer's instructions.

  • Mitochondrial Import Reaction:

    • In a microcentrifuge tube, combine 20-50 µg of freshly isolated, intact mitochondria with import buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM ATP, 2 mM NADH).

    • Pre-incubate the mitochondria at 30°C for 5 minutes to energize them.

    • Initiate the import reaction by adding 2-10 µL of the [³⁵S]-tBID lysate.

    • Incubate at 30°C for the desired time points (e.g., 0, 5, 15, 30 minutes).

    • For a negative control, pre-treat mitochondria with 50 µM CCCP for 10 minutes before adding the radiolabeled protein.[6]

  • Protease Treatment:

    • Stop the import reaction by placing the tubes on ice.

    • To one half of each sample, add Proteinase K (final concentration 25 µg/mL) to digest non-imported protein. Leave the other half untreated to assess total protein association.

    • Incubate on ice for 20 minutes.

    • Stop the protease digestion by adding 1 mM PMSF.

  • Isolation of Mitochondria and Analysis:

    • Pellet the mitochondria by centrifugation at 12,000 x g for 10 minutes at 4°C.

    • Carefully remove the supernatant.

    • Wash the mitochondrial pellet with import buffer lacking ATP and NADH.

    • Resuspend the pellet in SDS-PAGE sample buffer.

    • Analyze the samples by SDS-PAGE, followed by autoradiography or phosphorimaging to visualize the imported [³⁵S]-tBID.

Protocol 2: Fluorescence-Based this compound Mitochondrial Import Assay
  • Preparation of Fluorescently Labeled this compound:

    • Purify recombinant this compound with a reactive cysteine residue.

    • Label the this compound with a maleimide-conjugated fluorescent dye (e.g., Alexa Fluor 488 C5 maleimide) according to the manufacturer's protocol.

    • Remove excess dye by size-exclusion chromatography.

  • Mitochondrial Import Reaction:

    • Follow the same procedure as for the radiolabeled assay (Step 2 above), but use the fluorescently labeled this compound at a final concentration of 10-50 nM.

  • Protease Treatment and Mitochondrial Isolation:

    • Follow the same procedure as for the radiolabeled assay (Steps 3 and 4 above).

  • Analysis:

    • Resuspend the final mitochondrial pellet in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the imported fluorescent this compound by scanning the gel using a fluorescence imager with the appropriate excitation and emission wavelengths.

    • The fluorescence intensity of the bands can be quantified using appropriate software.

Visualizations

tBID_Signaling_Pathway Death_Receptor Death Receptor (e.g., Fas/TNFR1) Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation BID BID Caspase8->BID Cleavage This compound This compound BID->this compound MTCH2 MTCH2 This compound->MTCH2 Recruitment to OMM Bax_Bak Bax/Bak This compound->Bax_Bak Activation Mitochondrion Mitochondrion MTCH2->Mitochondrion Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Pore Formation Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiation

Caption: Signaling pathway of this compound-mediated apoptosis.

tBID_Import_Workflow cluster_prep Preparation cluster_assay Import Assay cluster_analysis Analysis Mito_Isolation 1. Isolate Mitochondria (from cells/tissue) QC 2. Quality Control (e.g., membrane integrity) Mito_Isolation->QC Incubation 4. Incubate this compound with energized mitochondria QC->Incubation tBID_Prep 3. Prepare this compound (radiolabeled or fluorescent) tBID_Prep->Incubation Protease 5. Protease Treatment (digest non-imported this compound) Incubation->Protease Pelleting 6. Pellet Mitochondria Protease->Pelleting SDS_PAGE 7. SDS-PAGE Pelleting->SDS_PAGE Detection 8. Detection (Autoradiography/Fluorescence) SDS_PAGE->Detection Quantification 9. Quantification Detection->Quantification

Caption: Experimental workflow for the this compound mitochondrial import assay.

References

Technical Support Center: Expression and Purification of Active tBID

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of active truncated Bid (tBID).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in expressing recombinant this compound in E. coli?

A1: The primary challenge is the inherent toxicity of active this compound to E. coli cells. This toxicity can lead to plasmid instability, cell death, and consequently, low protein yields. To circumvent this, this compound is often expressed as part of a fusion protein or in systems that promote formation of inclusion bodies, which sequesters the toxic protein from the cellular machinery.[1][2]

Q2: Why does my this compound protein end up in inclusion bodies?

A2: High-level expression of foreign proteins in E. coli, especially toxic ones like this compound, often overwhelms the cellular folding machinery, leading to the formation of insoluble protein aggregates known as inclusion bodies.[2][3][4][5] While this can be advantageous in overcoming toxicity during expression, it necessitates a downstream solubilization and refolding process to obtain active protein.

Q3: What is the standard method for generating active this compound from full-length Bid?

A3: The standard method is through enzymatic cleavage of full-length Bid by Caspase-8.[6][7][8] Caspase-8 specifically cleaves Bid at aspartate residues (D60 and D75), generating the p15 (B1577198) (this compound) and p7 fragments.[6]

Q4: How can I assess the activity of my purified this compound?

A4: The most common and physiologically relevant method is the cytochrome c release assay using isolated mitochondria.[9][10][11][12][13] Active this compound will induce the release of cytochrome c from the mitochondrial intermembrane space, which can be quantified by methods like ELISA or Western blotting.[9][13]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound Protein

Q: I'm not getting a good yield of my this compound protein after induction in E. coli. What could be the issue?

A: Low protein yield is a common problem and can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:

  • Assess Protein Expression:

    • Action: Before proceeding with large-scale purification, confirm that the protein is being expressed. Run a small-scale expression trial and analyze both the soluble and insoluble fractions by SDS-PAGE.

    • Rationale: This will tell you if the protein is being expressed and whether it is soluble or in inclusion bodies.

  • Optimize Expression Conditions:

    • Action: If expression is low, try optimizing the induction conditions. This includes varying the IPTG concentration (0.1-1 mM), the induction temperature (18°C, 25°C, 30°C, 37°C), and the duration of induction.[1][14][15]

    • Rationale: Lower temperatures and lower IPTG concentrations can reduce metabolic stress on the cells and may enhance the yield of soluble protein.[1][15][16]

  • Check for Codon Bias:

    • Action: Analyze the codon usage of your this compound construct.

    • Rationale: If your construct contains codons that are rare in E. coli, this can hinder translation efficiency. Consider codon optimization and re-synthesis of the gene.[1][14]

  • Consider Protein Degradation:

    • Action: Add protease inhibitors to your lysis buffer.[1][14] Perform all purification steps at 4°C to minimize protease activity.[17]

    • Rationale: Proteases released during cell lysis can degrade your target protein.[14]

Problem 2: this compound is in Inclusion Bodies

Q: My this compound is expressed, but it's all in the insoluble fraction. How can I obtain active protein?

A: Recovering active protein from inclusion bodies is a multi-step process involving isolation, solubilization, and refolding.

  • Isolate Inclusion Bodies:

    • Action: After cell lysis, pellet the inclusion bodies by centrifugation. Wash the pellet with buffers containing a mild detergent (e.g., Triton X-100) and/or a low concentration of a denaturant to remove contaminating proteins and membranes.[4][18]

  • Solubilize the Inclusion Bodies:

    • Action: Use a strong denaturant such as 6 M Guanidinium-HCl or 8 M Urea to solubilize the aggregated protein.[19]

  • Refold the Protein:

    • Action: The most critical step is to remove the denaturant to allow the protein to refold. This is typically achieved through dialysis or rapid dilution into a refolding buffer.[20][21]

    • Rationale: Gradual removal of the denaturant allows the protein to refold into its native, active conformation. Rapid dilution is often preferred to minimize aggregation.[21]

Problem 3: His-tagged this compound Does Not Bind to the Ni-NTA Column

Q: I've expressed my His-tagged this compound, but it's not binding to the Ni-NTA resin. What's wrong?

A: Several factors can prevent your His-tagged protein from binding to the affinity column.

  • Inaccessible His-tag:

    • Action: Perform the purification under denaturing conditions (using Urea or Guanidinium-HCl).

    • Rationale: The His-tag may be buried within the three-dimensional structure of the folded protein, making it inaccessible to the resin. Denaturation will expose the tag.[22]

  • Non-Optimal Buffer Conditions:

    • Action: Check the pH of your binding buffer; it should be between 7.4 and 8.0. Also, ensure there are no chelating agents like EDTA in your buffers, as these will strip the nickel ions from the resin.[23]

    • Rationale: Histidine residues are protonated at lower pH, which interferes with their binding to the nickel resin.

  • Imidazole (B134444) Concentration:

    • Action: While low concentrations of imidazole (10-40 mM) in the binding and wash buffers can help reduce non-specific binding, too high a concentration will compete with the His-tag and prevent your protein from binding.[23][24]

    • Rationale: Imidazole is used to elute the protein, so its concentration in the binding and wash steps must be carefully optimized.

Problem 4: Purified this compound is Inactive

Q: I have purified this compound, but it shows no activity in the cytochrome c release assay. Why?

A: Lack of activity usually points to improper protein folding or degradation.

  • Improper Refolding:

    • Action: If your protein was purified from inclusion bodies, the refolding protocol may need optimization. Try different refolding buffers, additives (e.g., L-arginine to suppress aggregation), and refolding methods (e.g., pulse vs. rapid dilution).

    • Rationale: Achieving the correct native conformation is crucial for this compound's pro-apoptotic function.

  • Protein Aggregation:

    • Action: Analyze your purified protein for aggregation using techniques like size-exclusion chromatography or dynamic light scattering. To prevent aggregation, consider storing the protein at a low concentration, adding stabilizing agents like glycerol, or optimizing the buffer pH and salt concentration.[17][25][26][27]

    • Rationale: Aggregated this compound is likely to be inactive.

  • Degradation:

    • Action: Run your purified protein on an SDS-PAGE gel to check for degradation products.

    • Rationale: this compound can be susceptible to proteolysis. Ensure protease inhibitors were used throughout the purification process and that the protein was handled at low temperatures.

Quantitative Data Summary

Table 1: Comparison of this compound Expression Strategies

Expression StrategyHost StrainInduction Temp. (°C)Induction IPTG (mM)Expected YieldSolubility
High-Level ExpressionBL21(DE3)371.0HighMostly Insoluble (Inclusion Bodies)
Optimized for SolubilityBL21(DE3) or C41(DE3)18-250.1-0.4ModerateImproved Soluble Fraction
Fusion ProteinBL21(DE3)25-370.5-1.0HighGenerally Soluble

Table 2: Typical Purification Parameters for His-tagged this compound

Purification StepBuffer ComponentTypical ConcentrationPurpose
Binding BufferImidazole10-40 mMReduce non-specific binding
Wash BufferImidazole40-60 mMRemove weakly bound contaminants
Elution BufferImidazole250-500 mMElute His-tagged this compound
Refolding AdditiveL-Arginine0.4-1.0 MSuppress aggregation during refolding

Table 3: Activity of Recombinant this compound

AssayParameterTypical Value
Cytochrome c ReleaseEC50< 200 nM[13]

Experimental Protocols

Protocol 1: Expression of this compound in E. coli (Inclusion Body Protocol)
  • Transformation: Transform the this compound expression plasmid into E. coli BL21(DE3) or a similar expression strain. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.[28][29]

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic and grow at 37°C with shaking until the culture is turbid.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[28][29][30]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.[30]

  • Incubation: Continue to incubate the culture at 37°C for 3-4 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

Protocol 2: Purification and Refolding of this compound from Inclusion Bodies
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with protease inhibitors). Lyse the cells by sonication on ice.

  • Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant. Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants. Repeat the centrifugation and wash steps.[18]

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing 6 M Guanidinium-HCl or 8 M Urea.

  • Refolding by Dilution: Rapidly dilute the solubilized protein 100-fold into a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.4 M L-arginine). Stir gently at 4°C for 12-24 hours.

  • Dialysis: Dialyze the refolded protein against a storage buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol) to remove any remaining denaturant and L-arginine.

  • Purification: Purify the refolded this compound using affinity chromatography (e.g., Ni-NTA if His-tagged) followed by size-exclusion chromatography to remove any remaining aggregates.

Protocol 3: In Vitro Cleavage of Full-Length Bid by Caspase-8
  • Reaction Setup: In a microcentrifuge tube, combine purified full-length Bid protein with active Caspase-8 in a cleavage buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT). A typical molar ratio of Bid to Caspase-8 is 50:1 to 100:1.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Monitoring Cleavage: Monitor the cleavage reaction by taking aliquots at different time points and analyzing them by SDS-PAGE. The appearance of p15 (this compound) and p7 fragments indicates successful cleavage.

  • Stopping the Reaction: The reaction can be stopped by adding a Caspase-8 inhibitor or by proceeding directly to the next purification step to separate this compound from uncleaved Bid, the p7 fragment, and Caspase-8.

Protocol 4: Cytochrome c Release Assay
  • Mitochondria Isolation: Isolate mitochondria from a suitable source, such as mouse liver, using differential centrifugation.

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mix containing isolated mitochondria (approximately 25-30 µg) in a mitochondria buffer (e.g., 125 mM KCl, 0.5 mM MgCl2, 3.0 mM Succinic acid, 3.0 mM Glutamic acid, 10 mM HEPES-KOH, pH 7.4).[9][11]

  • This compound Addition: Add varying concentrations of purified active this compound to the reaction tubes. Include a positive control (e.g., a known inducer of cytochrome c release) and a negative control (buffer only).

  • Incubation: Incubate the reactions at 30°C for 30-60 minutes.[9][10][11]

  • Separation: Pellet the mitochondria by centrifugation at 16,000 x g for 5 minutes at 4°C.[9][11]

  • Analysis: Carefully collect the supernatant, which contains the released cytochrome c. Analyze the amount of cytochrome c in the supernatant by Western blot or ELISA.[9]

Visualizations

BID_Activation_Pathway Death Receptor Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates BID BID Caspase-8->BID cleaves This compound This compound BID->this compound Mitochondrion Mitochondrion This compound->Mitochondrion translocates to Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosis Apoptosis Cytochrome c->Apoptosis initiates

Caption: Signaling pathway for BID activation and apoptosis induction.

tBID_Purification_Workflow cluster_expression Expression cluster_purification Purification & Refolding Transformation Transformation Culture_Growth Culture_Growth Transformation->Culture_Growth Induction Induction Culture_Growth->Induction Cell_Harvest Cell_Harvest Induction->Cell_Harvest Cell_Lysis Cell_Lysis Cell_Harvest->Cell_Lysis IB_Isolation IB_Isolation Cell_Lysis->IB_Isolation Solubilization Solubilization IB_Isolation->Solubilization Refolding Refolding Solubilization->Refolding Affinity_Chrom Affinity_Chrom Refolding->Affinity_Chrom SEC SEC Affinity_Chrom->SEC Active_this compound Active_this compound SEC->Active_this compound

Caption: Experimental workflow for this compound expression and purification.

Troubleshooting_Low_Yield Start Low/No this compound Yield Check_Expression Protein Expressed? Start->Check_Expression Optimize_Expression Optimize Induction (Temp, IPTG, Time) Check_Expression->Optimize_Expression No Check_Solubility Soluble or Insoluble? Check_Expression->Check_Solubility Yes Soluble_Path Proceed with Soluble Purification Protocol Check_Solubility->Soluble_Path Insoluble_Path Proceed with Inclusion Body Purification Protocol Check_Solubility->Insoluble_Path Check_Degradation Degradation Observed? Soluble_Path->Check_Degradation Insoluble_Path->Check_Degradation Add_Protease_Inhibitors Add Protease Inhibitors Work at 4°C Check_Degradation->Add_Protease_Inhibitors Yes

Caption: Troubleshooting logic for low this compound protein yield.

References

Technical Support Center: Overcoming Resistance to tBID-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tBID-induced apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced apoptosis?

Truncated BID (this compound) is a pro-apoptotic protein of the BCL-2 family that plays a crucial role in the mitochondrial pathway of apoptosis.[1] Upon cleavage of its precursor, BID, by enzymes like caspase-8, this compound translocates to the mitochondria.[2][3] There, it primarily acts by activating the effector proteins BAX and BAK.[2][4] This activation leads to the oligomerization of BAX and BAK, forming pores in the outer mitochondrial membrane (MOMP), which results in the release of cytochrome c and other pro-apoptotic factors into the cytosol.[5][6] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to the dismantling of the cell.[7]

Q2: Can this compound induce apoptosis independently of BAX and BAK?

Yes, recent studies have revealed that this compound can act as a direct effector of apoptosis, inducing mitochondrial outer membrane permeabilization (MOMP) even in the absence of BAX and BAK.[2][4][8] This intrinsic ability of this compound to cause MOMP is dependent on its helix 6, which is homologous to the pore-forming domains of BAX and BAK.[8] This alternative pathway can be particularly relevant in cancer cells that have developed resistance to conventional chemotherapy by downregulating BAX and BAK.[2][9]

Q3: What are the common mechanisms of resistance to this compound-induced apoptosis?

Resistance to this compound-induced apoptosis can arise from several factors:

  • Overexpression of anti-apoptotic BCL-2 proteins: Proteins like BCL-2 and BCL-xL can sequester this compound, preventing it from activating BAX and BAK or from directly inducing MOMP.[10][11] Overexpression of BCL-xL has been shown to protect cells from apoptosis induced by various stimuli.[12]

  • Inhibition by XIAP: X-linked inhibitor of apoptosis protein (XIAP) can directly inhibit caspases-3, -7, and -9, thereby blocking the apoptotic cascade downstream of mitochondrial events.[2]

  • Alterations in mitochondrial membrane composition: The interaction of this compound with the mitochondrial membrane is crucial for its function. Changes in the lipid composition, such as the levels of cardiolipin, can affect this compound's ability to target the mitochondria and induce apoptosis.[3]

  • Impaired upstream signaling: Insufficient activation of caspase-8, the enzyme responsible for cleaving BID to this compound, can prevent the initiation of the apoptotic cascade.

Q4: How can resistance to this compound-induced apoptosis be overcome?

Several strategies can be employed to overcome resistance:

  • BH3 mimetics: These are small molecules that mimic the BH3 domain of pro-apoptotic proteins and can bind to and inhibit anti-apoptotic BCL-2 proteins like BCL-2 and BCL-xL.[13] This releases the pro-apoptotic proteins to induce cell death.

  • Targeting XIAP: The use of Smac mimetics can antagonize XIAP, relieving its inhibition of caspases and allowing apoptosis to proceed.

  • Exploiting the BAX/BAK-independent pathway: In cells that have lost BAX and BAK function, directly activating the pore-forming activity of this compound could be a viable therapeutic strategy.[2] This is particularly relevant for cancers that have become resistant to treatments like venetoclax.[8][9]

Troubleshooting Guides

Problem 1: No or low levels of apoptosis observed after inducing this compound expression.
Possible Cause Recommended Solution
Inefficient this compound expression or activation - Verify this compound expression by Western blot. - Ensure the upstream stimulus (e.g., FasL, TRAIL) is effectively activating caspase-8 to cleave BID.
Overexpression of anti-apoptotic BCL-2 proteins - Assess the expression levels of BCL-2, BCL-xL, and MCL-1 by Western blot. - Consider co-treatment with a BH3 mimetic (e.g., ABT-737, ABT-263) to inhibit these anti-apoptotic proteins.
High levels of XIAP - Measure XIAP expression levels. - Use a Smac mimetic to counteract XIAP-mediated caspase inhibition.
Incorrect assay timing Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound induction.
Suboptimal experimental conditions - Ensure all reagents are fresh and properly stored. - Optimize the concentration of the inducing agent.
Problem 2: Inconsistent results in apoptosis assays.
Possible Cause Recommended Solution
Cell culture variability - Maintain consistent cell passage numbers and confluency. - Regularly check for mycoplasma contamination.
Reagent degradation - Aliquot and store reagents at the recommended temperatures. - Avoid repeated freeze-thaw cycles of sensitive reagents like fluorescent dyes and enzymes.
Pipetting errors - Use calibrated pipettes and ensure accurate and consistent pipetting techniques.
Subjectivity in manual cell counting - Use automated cell counters or flow cytometry for more objective and reproducible cell quantification.

Data Presentation

Table 1: Effect of BCL-xL Overexpression on Apoptosis

Cell LineTreatmentPercentage of Apoptotic CellsReference
M14 Melanoma (Control)Untreated< 9%[12]
M14 Melanoma (BCL-xL Overexpressing)Untreated< 9%[12]
ADF Melanoma (Control)Untreated< 9%[12]
ADF Melanoma (BCL-xL Overexpressing)Untreated< 9%[12]
Productively HIV-infected primary cellsDMSO (Control)37.9%[14]
Productively HIV-infected primary cellsA-1155463 (BCL-xL antagonist)81.2%[14]
Productively HIV-infected primary cellsA-1331852 (BCL-xL antagonist)82.8%[14]
Productively HIV-infected primary cellsABT-199 (BCL-2 inhibitor)43.2%[14]

Table 2: Binding Affinities (Ki) of Select BCL-2 Family Inhibitors

InhibitorBCL-2 (μM)BCL-xL (μM)MCL-1 (μM)Reference
ABT-7370.120.064>20[15]
ABT-263>0.001>0.00050.55[15]
Gossypol0.283.031.75[15]
TW-370.121.100.26[15]
GX15-0701.114.692.00[15]
Note: Some values in the source are reported as IC50 and not Ki.[15]

Experimental Protocols

Cytochrome c Release Assay by Western Blot

This protocol is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.[16][17][18]

Materials:

  • Cell culture reagents

  • Apoptosis-inducing agent

  • Ice-cold PBS

  • Mitochondria/Cytosol Fractionation Kit (e.g., ThermoFisher cat:89874, GeneTex)[7][17]

  • Protease inhibitor cocktail

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH or β-tubulin (cytosolic loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed and treat cells with the desired apoptotic stimulus for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cell pellet with ice-cold PBS.

  • Fractionation: Isolate cytosolic and mitochondrial fractions using a commercial kit according to the manufacturer's instructions.[7][17] This typically involves cell lysis with a specific buffer that leaves mitochondria intact, followed by differential centrifugation.[16][19]

  • Protein Quantification: Determine the protein concentration of both cytosolic and mitochondrial fractions using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate.

  • Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate cytochrome c release.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[20][21][22]

Materials:

  • Cell culture reagents

  • Apoptosis-inducing agent

  • Cell lysis buffer

  • Reaction buffer

  • Caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC)

  • DTT

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells to induce apoptosis.

    • Harvest cells and lyse them in a chilled lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Assay Setup:

    • In a 96-well black plate, add the cell lysate to each well.

    • Prepare a reaction mixture containing reaction buffer, DTT, and the caspase-3 substrate.

    • Add the reaction mixture to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[22]

  • Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).[22]

  • Analysis: Compare the fluorescence of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Quantification of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24][25][26]

Materials:

  • Cell culture reagents

  • Apoptosis-inducing agent

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells to induce apoptosis.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[23]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Viable cells will be Annexin V-negative and PI-negative.

    • Early apoptotic cells will be Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

Co-Immunoprecipitation (Co-IP) of this compound and BCL-xL

This protocol is used to investigate the interaction between this compound and BCL-xL.[27][28][29]

Materials:

  • Cells expressing tagged or endogenous this compound and BCL-xL

  • Ice-cold PBS

  • Co-IP Lysis Buffer (non-denaturing)

  • Protease and phosphatase inhibitors

  • Antibody against the "bait" protein (e.g., anti-tBID or anti-BCL-xL)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer

  • Elution buffer or SDS-PAGE loading buffer

Procedure:

  • Cell Lysis:

    • Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice and then centrifuge to pellet cellular debris.

  • Pre-clearing (Optional but Recommended):

    • Incubate the cell lysate with beads/resin alone to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody against the bait protein with gentle rotation at 4°C.

    • Add Protein A/G beads/resin to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads/resin and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads/resin using an elution buffer or by boiling in SDS-PAGE loading buffer.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the "prey" protein (e.g., if this compound was the bait, probe for BCL-xL).

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[30][31][32][33][34]

Materials:

  • Cells and culture medium

  • 96-well plate

  • Test compound(s)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: Treat the cells with the test compound(s) at various concentrations and incubate for the desired duration.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[30]

  • Solubilization:

    • For adherent cells, carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • For suspension cells, the solubilization solution can be added directly to the wells.

  • Absorbance Reading: Shake the plate to ensure complete solubilization and read the absorbance at a wavelength of 570 nm.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathways

tBID_Apoptosis_Pathways This compound-Induced Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_mitochondrial Mitochondrial Pathway cluster_canonical Canonical Pathway cluster_noncanonical BAX/BAK-Independent Pathway cluster_downstream Downstream Events cluster_resistance Mechanisms of Resistance Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation BID BID Caspase-8->BID Cleavage This compound This compound BID->this compound BAX/BAK BAX/BAK This compound->BAX/BAK Activation tBID_direct This compound MOMP_C MOMP BAX/BAK->MOMP_C Cytochrome c Cytochrome c MOMP_C->Cytochrome c MOMP_NC MOMP MOMP_NC->Cytochrome c tBID_direct->MOMP_NC Direct Pore Formation Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis BCL-xL/BCL-2 BCL-xL/BCL-2 BCL-xL/BCL-2->this compound Inhibition BCL-xL/BCL-2->BAX/BAK Inhibition XIAP XIAP XIAP->Caspase-9 Inhibition XIAP->Caspase-3 Inhibition

Caption: this compound-induced apoptosis pathways and resistance mechanisms.

Experimental Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Apoptosis Start Low/No Apoptosis Observed Check_this compound Verify this compound Expression/Cleavage (Western Blot) Start->Check_this compound Check_Bcl2 Assess Anti-Apoptotic BCL-2 Protein Levels (Western Blot) Check_this compound->Check_Bcl2 Sufficient this compound Inefficient_Activation Problem: Inefficient Activation Solution: Optimize upstream stimulus Check_this compound->Inefficient_Activation No/Low this compound Check_XIAP Measure XIAP Levels (Western Blot) Check_Bcl2->Check_XIAP Normal High_Bcl2 Problem: High Anti-Apoptotic BCL-2 Solution: Use BH3 mimetics Check_Bcl2->High_Bcl2 High Optimize_Assay Optimize Assay Conditions (Time-course, Titration) Check_XIAP->Optimize_Assay Normal High_XIAP Problem: High XIAP Solution: Use Smac mimetics Check_XIAP->High_XIAP High Suboptimal_Assay Problem: Suboptimal Assay Solution: Adjust timing/concentration Optimize_Assay->Suboptimal_Assay Not Optimized Success Apoptosis Detected Optimize_Assay->Success Optimized Inefficient_Activation->Success High_Bcl2->Success High_XIAP->Success Suboptimal_Assay->Success

Caption: A logical workflow for troubleshooting low apoptosis signals.

References

Technical Support Center: Caspase-8 Cleavage of BID Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the caspase-8 cleavage of BID assay. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs) & Troubleshooting

General Assay Questions

??? question "Q1: I am not seeing any cleavage of my BID protein. What are the possible reasons?"

??? question "Q2: My Western blot shows a very weak band for cleaved BID (tBID). How can I improve the signal?"

??? question "Q3: I see unexpected bands on my Western blot when probing for BID. What could they be?"

In Vitro Assay Specifics

??? question "Q4: What are the key components and conditions for an in vitro caspase-8 cleavage of BID assay?"

??? question "Q5: My recombinant caspase-8 is not cleaving recombinant BID in my in vitro assay, but the enzyme is active on a colorimetric substrate. What could be the problem?"

Data Presentation

Table 1: Expected Molecular Weights for Human BID and its Fragments

ProteinFull-Length (kDa)This compound (p15) (kDa)
BID ~22~15

Note: The exact molecular weight can vary slightly based on the expression system and post-translational modifications.

Table 2: Common Caspase-8 Activators and Inhibitors

CompoundTypeTypical Working ConcentrationReference
TNF-α / FasL Activator (Inducer)10-100 ng/mL[1]
TRAIL Activator (Inducer)10-100 ng/mL[2]
AP20187 Activator (Dimerizer)Varies with system[3]
Z-IETD-FMK Inhibitor (Irreversible)20-50 µM[3]
Q-VD-OPh Inhibitor (Pan-caspase)20-50 µM[3]

Experimental Protocols

Protocol 1: Western Blotting for BID Cleavage in Cell Lysates

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired apoptotic stimulus for various time points. Include an untreated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic fraction).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a calculated volume of lysate with SDS-PAGE loading buffer to a final protein concentration of 1-2 mg/mL. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-50 µg of protein per lane onto a 12-15% polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a 0.2 µm PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BID overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

Protocol 2: In Vitro Caspase-8 Cleavage of Recombinant BID

  • Reaction Setup: On ice, prepare a master mix containing the caspase assay buffer.

  • Prepare Reactions: In separate tubes, set up the following reactions:

    • Negative Control: Assay buffer + recombinant BID.

    • Experimental: Assay buffer + recombinant BID + active recombinant caspase-8.

    • Inhibitor Control: Assay buffer + recombinant BID + active recombinant caspase-8 + caspase-8 inhibitor (pre-incubated with the enzyme for 15-30 minutes).

  • Initiate Reaction: Transfer the tubes to a 37°C water bath to start the reaction.

  • Time Course: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each reaction tube and immediately add an equal volume of 2x SDS-PAGE loading buffer. Boil for 5 minutes to stop the reaction.

  • Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody that recognizes BID.

Visualizations

Caspase8_BID_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC DISC Formation (FADD, Pro-Caspase-8) Death Receptor->DISC Recruits Active Caspase-8 Active Caspase-8 DISC->Active Caspase-8 Activates Pro-Caspase-8 Pro-Caspase-8 BID BID Active Caspase-8->BID Cleaves This compound This compound MOMP Mitochondrial Outer Membrane Permeabilization This compound->MOMP Translocates & Induces

Caption: Caspase-8 signaling pathway leading to BID cleavage.

Assay_Workflow Start Start Sample Cell Lysate or Recombinant Proteins Start->Sample Reaction Incubate with Active Caspase-8 Sample->Reaction Stop Stop Reaction (SDS Buffer + Heat) Reaction->Stop Separation SDS-PAGE Stop->Separation Transfer Western Blot Transfer Separation->Transfer Detection Immunoblot with anti-BID Antibody Transfer->Detection Analysis Analyze for This compound Fragment Detection->Analysis End End Analysis->End

Caption: Experimental workflow for the BID cleavage assay.

Troubleshooting_Tree No_this compound No this compound Signal Check_Casp8 Is Caspase-8 Active? (Positive Control) No_this compound->Check_Casp8 Check_Substrate Is BID Substrate OK? (Fresh Lysate, Protease Inhibitors) Check_Casp8->Check_Substrate Yes Activate_Casp8 Troubleshoot Caspase-8 Activation/Activity Check_Casp8->Activate_Casp8 No Check_Blot Western Blot Optimized? (High Protein Load, 0.2µm Membrane) Check_Substrate->Check_Blot Yes Improve_Substrate Improve Substrate Quality/Preparation Check_Substrate->Improve_Substrate No Optimize_Blot Optimize Western Blotting Conditions Check_Blot->Optimize_Blot No Success This compound Signal Detected Check_Blot->Success Yes

Caption: Troubleshooting decision tree for no this compound signal.

References

Technical Support Center: Minimizing Variability in tBID Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tBID functional assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized protocols for key assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound functional assays.

Q1: My recombinant this compound protein shows low or no activity in the cytochrome c release assay. What are the possible causes?

A1: Several factors can contribute to low this compound activity. Firstly, the stability of recombinant this compound can be a concern; it is known to be somewhat unstable and prone to aggregation. Ensure that the protein has been stored correctly at -80°C in appropriate aliquots to avoid multiple freeze-thaw cycles. Secondly, the quality of the isolated mitochondria is critical. If the outer mitochondrial membrane is damaged during isolation, cytochrome c may have already leaked out, leading to a high background and a low signal window for this compound-induced release. Conversely, overly robust mitochondria may be resistant to this compound. It is also important to verify the this compound concentration, as subnanomolar to low nanomolar concentrations are often sufficient to induce cytochrome c release.[1] Finally, ensure that the assay buffer conditions are optimal, as factors like ionic strength can influence the release of cytochrome c.[2]

Q2: I am observing high variability between replicates in my caspase-3/7 activation assay. How can I improve consistency?

A2: High variability in caspase assays often stems from inconsistencies in cell handling and assay setup. Ensure that cells are seeded evenly across the plate to avoid differences in cell number per well. Uneven cell distribution can be caused by moving plates too quickly after seeding, leading to cells accumulating at the well edges. Allowing the plate to sit at room temperature for a short period before incubation can help with even settling.[3] Pipetting accuracy is also crucial; use calibrated pipettes and consider preparing a master mix of reagents to be added to all wells. Additionally, be mindful of the "edge effect," where wells on the perimeter of the plate can experience different temperature and evaporation rates. To mitigate this, you can leave the outer wells empty or fill them with media without cells.

Q3: The timing of cytochrome c release seems inconsistent in my experiments. What could be causing this?

A3: The kinetics of this compound-induced cytochrome c release can be very rapid, often occurring within seconds to minutes of this compound addition.[1] Inconsistency in the timing of this compound addition and sample collection can therefore lead to variability. For kinetic experiments, it is essential to have a precise and consistent workflow for adding this compound and stopping the reaction. The concentration of this compound will also significantly impact the kinetics, with higher concentrations leading to a faster release. Furthermore, the source and preparation of mitochondria can influence their sensitivity to this compound and thus the timing of cytochrome c release.

Q4: Can the cleavage of BID to this compound be a source of variability in my cell-based assays?

A4: Yes, the efficiency of BID cleavage can be a significant variable. In cell-based assays where apoptosis is induced to generate this compound endogenously, the activity of the upstream caspases (primarily caspase-8) that cleave BID can vary between cells and experimental conditions.[4] This can lead to different amounts of this compound being generated, resulting in variable downstream responses. Furthermore, this compound itself can be ubiquitinated and degraded by the proteasome, which can limit its pro-apoptotic activity and introduce variability.[5] When using in vitro cleavage of recombinant BID, ensure the caspase-8 is active and the cleavage reaction goes to completion.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for this compound functional assays to aid in experimental design and data interpretation.

Parameter This compound Cytochrome c Release Assay Notes References
This compound Concentration 0.5 - 10 nMEffective range for inducing cytochrome c release from isolated mitochondria.[1][6]
EC50 ~10 nMHalf-maximal release of cytochrome c from B50 cell mitochondria after 30 minutes.[6]
Incubation Time 30 - 60 minutesTypical endpoint incubation time at 30°C or 37°C.[7][8]
Mitochondria Concentration 1 mg/mLA commonly used concentration for in vitro assays.[2]
Parameter This compound-induced Caspase-3/7 Activation Assay Notes References
Cell Seeding Density Varies by cell typeOptimize for logarithmic growth phase at the time of assay.[3]
This compound Treatment (if adding exogenously) Varies by cell type and delivery methodTitration is necessary to determine the optimal concentration.
Incubation Time 1 - 6 hoursTime-course experiments are recommended to determine peak caspase activity.[9]
Substrate Concentration Per manufacturer's instructionsTypically in the µM range (e.g., 50 µM for DEVD-based substrates).[10]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Cytochrome c Release Assay

This protocol describes the induction of cytochrome c release from isolated mitochondria using recombinant this compound.

1. Isolation of Mitochondria:

  • Isolate mitochondria from a suitable source (e.g., mouse liver) using differential centrifugation.

  • All steps should be performed at 4°C.

  • The final mitochondrial pellet should be resuspended in a mitochondrial respiration buffer (e.g., MRM buffer).

2. Cytochrome c Release Reaction:

  • In a microcentrifuge tube, combine isolated mitochondria (final concentration 1 mg/mL) with the experimental buffer.

  • Add recombinant this compound to the desired final concentration (e.g., 0.5-10 nM).

  • Incubate the reaction at 30°C for 30-60 minutes.

3. Separation of Supernatant and Pellet:

  • Centrifuge the reaction tubes at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the mitochondria.

  • Carefully collect the supernatant, which contains the released cytochrome c.

  • The mitochondrial pellet can be lysed to measure the remaining cytochrome c.

4. Detection of Cytochrome c:

  • Analyze the supernatant and pellet fractions for cytochrome c content using Western blotting with an anti-cytochrome c antibody.

  • Alternatively, a cytochrome c-specific ELISA kit can be used for quantification.

Protocol 2: Caspase-3/7 Activation Assay in Permeabilized Cells

This protocol outlines the measurement of caspase activation downstream of this compound-induced mitochondrial outer membrane permeabilization.

1. Cell Preparation:

  • Culture cells to the desired confluency in a multi-well plate.

  • Wash the cells with an appropriate buffer (e.g., PBS).

2. Cell Permeabilization:

  • Permeabilize the cells with a gentle detergent like digitonin (B1670571) to allow for the entry of this compound and the caspase substrate. The concentration and incubation time for digitonin should be optimized for the specific cell line.

3. This compound Treatment:

  • Add recombinant this compound to the permeabilized cells at the desired concentration.

  • Incubate for a sufficient time to allow for cytochrome c release and apoptosome formation (e.g., 30-60 minutes).

4. Caspase Activity Measurement:

  • Add a fluorogenic or colorimetric caspase-3/7 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA).

  • Incubate at 37°C for 1-2 hours, protecting from light if using a fluorescent substrate.

  • Measure the fluorescence or absorbance using a plate reader.

Visualizations

tBID_Signaling_Pathway Death_Receptor Death Receptor (e.g., Fas/TNFR1) Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Activation Caspase8 Active Caspase-8 Procaspase8->Caspase8 BID BID Caspase8->BID Cleavage This compound This compound BID->this compound Mitochondrion Mitochondrion This compound->Mitochondrion Translocation Bax_Bak Bax/Bak This compound->Bax_Bak Activation Oligomerized_Bax_Bak Oligomerized Bax/Bak (Pore Formation) Bax_Bak->Oligomerized_Bax_Bak Cytochrome_c Cytochrome c (Intermembrane Space) Oligomerized_Bax_Bak->Cytochrome_c Release Released_Cytochrome_c Released Cytochrome c Cytochrome_c->Released_Cytochrome_c Apaf1 Apaf-1 Released_Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution Cytochrome_c_Release_Workflow start Start isolate_mito Isolate Mitochondria (Differential Centrifugation) start->isolate_mito resuspend_mito Resuspend in Assay Buffer isolate_mito->resuspend_mito add_this compound Add Recombinant this compound resuspend_mito->add_this compound incubate Incubate (e.g., 30°C, 30-60 min) add_this compound->incubate centrifuge Centrifuge to Pellet Mitochondria incubate->centrifuge collect_supernatant Collect Supernatant (Released Cytochrome c) centrifuge->collect_supernatant lyse_pellet Lyse Pellet (Mitochondrial Fraction) centrifuge->lyse_pellet analyze Analyze Fractions for Cytochrome c (Western/ELISA) collect_supernatant->analyze lyse_pellet->analyze end End analyze->end Troubleshooting_Logic problem High Variability in Assay Results assay_type Assay Type? problem->assay_type cyto_c_assay Cytochrome c Release Assay assay_type->cyto_c_assay Cytochrome c caspase_assay Caspase Activation Assay assay_type->caspase_assay Caspase check_mito Check Mitochondrial Quality (Intact Outer Membrane?) cyto_c_assay->check_mito check_this compound Verify this compound Activity & Concentration (Fresh Aliquots?) cyto_c_assay->check_this compound check_buffer Optimize Assay Buffer (Ionic Strength?) cyto_c_assay->check_buffer check_seeding Ensure Even Cell Seeding caspase_assay->check_seeding check_pipetting Verify Pipetting Accuracy (Use Master Mix?) caspase_assay->check_pipetting mitigate_edge Mitigate Edge Effects caspase_assay->mitigate_edge solution Reduced Variability check_mito->solution check_this compound->solution check_buffer->solution check_seeding->solution check_pipetting->solution mitigate_edge->solution

References

Technical Support Center: Troubleshooting Background Signal in tBID Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with background signals in truncated Bid (tBID) immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background staining in this compound immunofluorescence?

High background staining in immunofluorescence can obscure the specific signal of your target protein, making data interpretation difficult. The primary causes include:

  • Non-specific antibody binding: The primary or secondary antibodies may bind to cellular components other than the intended this compound epitope. This can be due to inappropriate antibody concentrations, insufficient blocking, or cross-reactivity of the antibodies.

  • Autofluorescence: Some cellular components, such as mitochondria, lysosomes, and flavin coenzymes, can naturally fluoresce, leading to a general background signal.[1] Aldehyde fixatives like formaldehyde (B43269) can also induce autofluorescence.

  • Fixation and permeabilization issues: Improper fixation can fail to preserve the cellular structure adequately, leading to antigen diffusion and non-specific antibody trapping.[2] Over-fixation can mask the this compound epitope, while harsh permeabilization can damage cellular membranes and increase background.[3][4]

  • Suboptimal experimental technique: Inadequate washing between steps, drying out of the sample, or using contaminated reagents can all contribute to high background.[5][6]

Q2: How can I reduce non-specific binding of my primary and secondary antibodies?

To minimize non-specific antibody binding, consider the following strategies:

  • Optimize antibody concentrations: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong specific signal with minimal background.[5][6]

  • Use appropriate blocking solutions: Blocking with a suitable agent is crucial to prevent non-specific antibody attachment. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody. Increasing the blocking incubation time can also be beneficial.

  • Include proper controls: Always include a "secondary antibody only" control (omitting the primary antibody) to assess the level of non-specific binding from the secondary antibody.[7][8][9] An isotype control, which is an antibody of the same isotype and concentration as the primary antibody but does not recognize the target antigen, can help determine if the primary antibody is binding non-specifically.[7][8][9][10]

  • Use cross-adsorbed secondary antibodies: These antibodies have been pre-adsorbed against immunoglobulins from other species to reduce cross-reactivity in multiplexing experiments.[11]

Q3: My cells have high autofluorescence. What can I do to reduce it?

Autofluorescence can be a significant issue, especially when working with tissues or cells rich in fluorescent molecules. Here are some methods to mitigate it:

  • Use a quenching agent: Commercially available autofluorescence quenching kits or reagents like Sudan Black B can help reduce background fluorescence.[10] A sodium borohydride (B1222165) wash can also be effective in reducing aldehyde-induced autofluorescence.[12]

  • Choose the right fluorophores: Select fluorophores that emit in the far-red spectrum, as autofluorescence is typically lower at longer wavelengths.

  • Optimize fixation: Minimize fixation time and consider using a non-aldehyde-based fixative like methanol (B129727) if compatible with your antibody and this compound localization.[3]

  • Spectral unmixing: If your imaging system supports it, spectral unmixing can be used to computationally separate the specific fluorescent signal from the autofluorescence spectrum.[12]

  • Include an unstained control: Always image an unstained sample to determine the baseline level of autofluorescence in your cells or tissue.[13]

Q4: What is the optimal fixation and permeabilization method for this compound immunofluorescence?

The choice of fixation and permeabilization is critical for accurately visualizing this compound, which translocates to the mitochondria upon apoptotic induction.

  • Fixation: For preserving mitochondrial morphology, a common approach is to use 4% paraformaldehyde (PFA) in PBS for a short duration (e.g., 15-20 minutes) at room temperature.[2] Over-fixation should be avoided as it can mask the epitope.[5] For some antibodies, cold methanol fixation can be an alternative that also permeabilizes the cells.[3]

  • Permeabilization: To allow the antibody access to the mitochondrial-localized this compound, permeabilization is necessary after PFA fixation. A mild, non-ionic detergent like 0.1-0.2% Triton X-100 in PBS for 10-15 minutes is often sufficient. For delicate mitochondrial structures, a gentler detergent like digitonin (B1670571) may be considered.

It is crucial to empirically determine the optimal fixation and permeabilization conditions for your specific cell type, this compound antibody, and experimental setup.

Troubleshooting Guides

Table 1: Troubleshooting High Background Signal
Problem Possible Cause Recommended Solution
High background across the entire sample Non-specific binding of primary or secondary antibody.Titrate primary and secondary antibody concentrations. Increase blocking time and/or change blocking reagent (e.g., 5% BSA or normal serum).[6] Use a cross-adsorbed secondary antibody.[11]
Autofluorescence.Use an autofluorescence quenching reagent (e.g., Sudan Black B).[10] Choose fluorophores in the far-red spectrum. Include an unstained control to assess autofluorescence levels.[13]
Insufficient washing.Increase the number and duration of wash steps between antibody incubations.[5]
Punctate or speckled background Aggregated secondary antibody.Centrifuge the secondary antibody solution before use to pellet any aggregates.
Non-specific binding to cellular structures.Optimize blocking and antibody dilutions. Consider using a different primary antibody clone.
Nuclear or cytoplasmic staining when expecting mitochondrial localization Incorrect permeabilization.Optimize permeabilization time and detergent concentration. Consider a milder detergent like digitonin.
Antibody cross-reactivity with other proteins.Validate antibody specificity using positive and negative controls (e.g., cells with known this compound expression or knockout/knockdown cells).[7][9]
Antigen diffusion due to poor fixation.Optimize fixation time and fixative concentration.[2]

Experimental Protocols

Protocol: Immunofluorescence Staining for Mitochondrial this compound

This protocol is a starting point and may require optimization for your specific experimental conditions.

Reagents and Buffers:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody against this compound (refer to manufacturer's datasheet for recommended dilution)

  • Fluorophore-conjugated secondary antibody (cross-adsorbed, specific to the primary antibody host species)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Plate cells on sterile coverslips and culture to the desired confluency. Induce apoptosis to promote this compound translocation if required by your experimental design.

  • Fixation:

    • Gently wash cells twice with PBS.

    • Fix with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary this compound antibody in Blocking Buffer.

    • Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the coverslips three times with PBS for 5 minutes each, protected from light.

    • Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Visualization cell_culture Cell Culture & Treatment fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody (anti-tBID) blocking->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Counterstain (e.g., DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Microscopy mounting->imaging

Caption: Experimental workflow for this compound immunofluorescence.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Background Signal? cause1 Non-specific Antibody Binding start->cause1 cause2 Autofluorescence start->cause2 cause3 Fixation/Permeabilization Issues start->cause3 sol1 Optimize Ab Dilution & Blocking cause1->sol1 sol2 Use Quenching Reagents cause2->sol2 sol3 Optimize Fixation/Permeabilization Protocol cause3->sol3

Caption: Troubleshooting logic for high background signal.

tbid_pathway cluster_signal Apoptotic Signal cluster_bid BID Cleavage & Translocation cluster_apoptosis Mitochondrial Apoptosis death_receptor Death Receptor (e.g., Fas) caspase8 Caspase-8 Activation death_receptor->caspase8 bid Cytosolic BID caspase8->bid Cleavage This compound This compound (truncated BID) bid->this compound mitochondria Mitochondria This compound->mitochondria Translocation bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 apoptosis Apoptosis caspase9->apoptosis

Caption: Simplified this compound signaling pathway in apoptosis.

References

Technical Support Center: Quality Control of Commercially Available tBID Protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercially available truncated BID (tBID) protein. This resource is designed for researchers, scientists, and drug development professionals to help ensure the quality and proper function of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and application of recombinant this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of commercially available this compound?

Recombinant this compound is the C-terminal fragment of BID generated after cleavage by caspase-8.[1][2] The expected molecular weight is approximately 15 kDa (p15).[2] Always confirm the molecular weight on the product's certificate of analysis and by running an SDS-PAGE.

Q2: How should I properly store and handle my this compound protein to maintain its activity?

For optimal stability, it is recommended to store this compound protein at -80°C upon arrival. Avoid repeated freeze-thaw cycles, which can lead to protein aggregation and loss of activity. For daily use, it is advisable to aliquot the protein into smaller, single-use volumes. The storage buffer provided by the manufacturer (e.g., 10mM Tris-HCl pH-8, 1mM EDTA, and 250mM NaCl) is designed to maintain protein stability.[3]

Q3: What are common contaminants I should be aware of in recombinant this compound preparations?

Commercially produced recombinant proteins, especially those expressed in E. coli, can contain contaminants that may affect experimental outcomes. Key contaminants to be aware of include:

  • Endotoxins (Lipopolysaccharides): These are components of Gram-negative bacteria cell membranes and can cause significant inflammatory responses in cell-based assays.[4]

  • Host Cell Proteins: Proteins from the expression system (e.g., E. coli) can co-purify with the recombinant this compound. Common contaminants include chaperones like DnaK (HSP70) and GroEL, as well as Elongation factor Tu2.[5][6][7]

  • Aggregates: Improper folding or storage can lead to the formation of soluble or insoluble protein aggregates, which may have altered activity or cause non-specific effects.[8]

Troubleshooting Guide

Problem 1: Low or No Biological Activity of this compound in Cytochrome C Release Assay

If your this compound protein fails to induce cytochrome c release from isolated mitochondria, consider the following potential causes and solutions.

Potential Causes & Solutions

Potential CauseSuggested Solution
Inactive Protein Verify Protein Integrity: Run the this compound protein on an SDS-PAGE gel to confirm its size and purity. A single band at ~15 kDa is expected. Degradation or aggregation may be visible.
Perform a Positive Control: Use a known potent stimulus for cytochrome c release (e.g., a different batch of this compound or another apoptosis inducer) to ensure the assay itself is working.
Suboptimal Assay Conditions Optimize this compound Concentration: The effective concentration of this compound can vary. Perform a dose-response experiment to determine the optimal concentration for your system. Subnanomolar concentrations can be sufficient to induce cytochrome c release.[9]
Check Incubation Time: Ensure you are incubating the mitochondria with this compound for a sufficient duration. While release can be rapid (within minutes), longer incubation times (e.g., 30-60 minutes) may be necessary depending on the system.[9][10]
Mitochondrial Quality Assess Mitochondrial Integrity: The isolated mitochondria may be damaged. Use a mitochondrial-specific dye to check for membrane potential or co-stain with a marker for the outer mitochondrial membrane.
Incorrect Buffer Composition Verify Buffer Components: Ensure your reaction buffer is appropriate for maintaining mitochondrial health and function during the assay.
Problem 2: Non-Specific Bands or Unexpected Results in Western Blotting

When analyzing this compound-treated samples by Western blot, you may encounter issues such as multiple bands, high background, or weak signals.

Potential Causes & Solutions

Potential CauseSuggested Solution
Antibody Issues Primary Antibody Specificity: Ensure your primary antibody is specific for this compound. If it recognizes full-length BID, you may see a band for the endogenous protein in your cell lysates.
Optimize Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific bands and high background. Titrate your antibodies to find the optimal dilution.[11][12]
Sample Overloading Adjust Protein Load: Loading too much protein can cause smearing and non-specific bands. Determine the optimal protein concentration for your target.[11]
Protein Degradation Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis and sample buffers to prevent degradation of your target protein.
High Background Blocking and Washing: Ensure adequate blocking (e.g., 5% BSA or non-fat milk in TBST) and sufficient washing steps to remove non-specifically bound antibodies.[13]

Experimental Protocols

Protocol 1: SDS-PAGE and Western Blot for this compound Detection

This protocol is for verifying the molecular weight of commercially available this compound and for detecting its presence in cellular fractions.

Materials:

  • Commercially available this compound protein

  • SDS-PAGE gels (e.g., 12-15%)

  • Running buffer (Tris-Glycine-SDS)

  • Transfer buffer (Tris-Glycine-Methanol)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against BID/tBID

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Cell lysate or mitochondrial fractions

Procedure:

  • Prepare samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load 10-20 µg of cell lysate or a recommended amount of purified this compound protein per lane on the SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the proteins to a membrane using a wet or semi-dry transfer system.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (at the appropriate dilution) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Protocol 2: In Vitro Cytochrome C Release Assay

This assay assesses the biological activity of this compound by measuring its ability to induce cytochrome c release from isolated mitochondria.

Materials:

  • Isolated mitochondria from a suitable cell line or tissue

  • Commercially available this compound protein

  • Mitochondrial isolation buffer (MIB)

  • Reaction buffer (RB)[14]

  • Centrifuge capable of reaching 10,000 x g at 4°C

  • SDS-PAGE and Western blot reagents

  • Primary antibody against Cytochrome C

Procedure:

  • Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol.[14]

  • Determine the protein concentration of the mitochondrial preparation.

  • In a microcentrifuge tube, incubate a specific amount of mitochondria (e.g., 25 µg) with varying concentrations of this compound in the reaction buffer. Include a buffer-only control.[14]

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Pellet the mitochondria by centrifuging at 10,000 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant, which contains the released cytochrome c.

  • Resuspend the mitochondrial pellet in a lysis buffer.

  • Analyze both the supernatant and the pellet fractions by Western blotting for the presence of cytochrome c. A decrease of cytochrome c in the pellet and a corresponding increase in the supernatant indicates this compound activity.

Signaling Pathways and Workflows

// Nodes DeathReceptor [label="Death Receptor\n(e.g., Fas/TNFR1)", fillcolor="#F1F3F4"]; Caspase8 [label="Pro-Caspase-8", fillcolor="#F1F3F4"]; ActiveCaspase8 [label="Active Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BID [label="BID (in cytosol)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondrion [label="Mitochondrion", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2, height=1.5]; BAX_BAK [label="BAX/BAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oligomerized_BAX_BAK [label="Oligomerized\nBAX/BAK Pore", fillcolor="#34A853", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c\n(in intermembrane space)", fillcolor="#FFFFFF"]; ReleasedCytochromeC [label="Released\nCytochrome c", fillcolor="#FFFFFF"]; Apoptosome [label="Apoptosome\nFormation", fillcolor="#F1F3F4"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#F1F3F4"]; EffectorCaspases [label="Effector Caspases\n(e.g., Caspase-3)", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DeathReceptor -> Caspase8 [label=" recruits"]; Caspase8 -> ActiveCaspase8 [label=" activation"]; ActiveCaspase8 -> BID [label=" cleaves"]; BID -> this compound; this compound -> Mitochondrion [label=" translocates to"]; Mitochondrion -> BAX_BAK [style=invis]; this compound -> BAX_BAK [label=" activates"]; BAX_BAK -> Oligomerized_BAX_BAK [label=" oligomerization"]; Oligomerized_BAX_BAK -> CytochromeC [label=" induces release of"]; CytochromeC -> ReleasedCytochromeC [style=invis]; Oligomerized_BAX_BAK -> ReleasedCytochromeC; ReleasedCytochromeC -> Apoptosome; Apoptosome -> Caspase9; Caspase9 -> EffectorCaspases; EffectorCaspases -> Apoptosis;

{rank=same; DeathReceptor; Caspase8;} {rank=same; BID; ActiveCaspase8;} {rank=same; this compound; Mitochondrion;} {rank=same; BAX_BAK; ReleasedCytochromeC;} } end_dot Caption: Extrinsic apoptosis pathway leading to this compound-mediated mitochondrial outer membrane permeabilization.

// Nodes Start [label="Receive Commercial this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aliquot [label="Aliquot and Store at -80°C", fillcolor="#F1F3F4"]; PurityCheck [label="Purity & Size Verification\n(SDS-PAGE)", fillcolor="#FBBC05", fontcolor="#202124"]; ActivityCheck [label="Biological Activity Assay\n(Cytochrome c Release)", fillcolor="#FBBC05", fontcolor="#202124"]; PurityPass [label="Purity OK?", shape=diamond, fillcolor="#FFFFFF"]; ActivityPass [label="Activity OK?", shape=diamond, fillcolor="#FFFFFF"]; TroubleshootPurity [label="Troubleshoot:\n- Check for degradation\n- Contact supplier", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TroubleshootActivity [label="Troubleshoot:\n- Optimize assay conditions\n- Verify mitochondrial integrity", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed with Experiments", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Aliquot; Aliquot -> PurityCheck; PurityCheck -> PurityPass; PurityPass -> ActivityCheck [label="Yes"]; PurityPass -> TroubleshootPurity [label="No"]; ActivityCheck -> ActivityPass; ActivityPass -> Proceed [label="Yes"]; ActivityPass -> TroubleshootActivity [label="No"]; TroubleshootPurity -> PurityCheck [style=dashed, label="Re-evaluate"]; TroubleshootActivity -> ActivityCheck [style=dashed, label="Re-evaluate"]; } end_dot Caption: Recommended quality control workflow for commercially available this compound protein.

References

Technical Support Center: Optimizing Buffer Conditions for tBID Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for truncated BID (tBID) activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound activity assays, providing potential causes and solutions in a question-and-answer format.

FAQ 1: Why am I observing low or no this compound-induced cytochrome c release?

Potential Causes & Solutions:

  • Suboptimal pH: this compound has limited solubility at neutral or alkaline pH. Binding studies have shown that interactions with other proteins, like BCL-XL, are successfully performed at an acidic pH of 4.0.[1] It is crucial to ensure your assay buffer has a slightly acidic to neutral pH, and you may need to optimize this for your specific experimental setup.

  • Insufficient Ionic Strength: The release of cytochrome c from this compound-permeabilized mitochondria is dependent on adequate ionic strength. Low salt concentrations in the buffer can impede the release of cytochrome c.

  • Inactive this compound: Ensure the this compound protein is correctly folded and active. If generated by caspase-8 cleavage of BID, confirm the cleavage reaction was efficient.

  • Mitochondrial Quality: Use freshly isolated and healthy mitochondria. Poor quality mitochondria may already have compromised outer membranes, leading to high basal cytochrome c release and masking the effect of this compound.

  • Inappropriate Detergent Concentration: If using detergents to permeabilize cells, the concentration must be carefully optimized. Insufficient detergent will not adequately permeabilize the plasma membrane, while excessive concentrations can damage mitochondrial membranes and inhibit this compound activity.

FAQ 2: I'm seeing a high background of cytochrome c release in my negative control.

Potential Causes & Solutions:

  • Mitochondrial Damage: Over-homogenization during mitochondrial isolation or multiple freeze-thaw cycles can damage the outer mitochondrial membrane, leading to spontaneous cytochrome c release.

  • Excessive Detergent: High concentrations of detergents like Triton X-100 can directly damage mitochondrial membranes, causing cytochrome c leakage independent of this compound action.

  • Contamination: Protease contamination in reagents can lead to non-specific protein degradation and membrane damage. Ensure all buffers and reagents are sterile and protease-free.

FAQ 3: My results are inconsistent between experiments.

Potential Causes & Solutions:

  • Variability in Mitochondrial Preparations: The quality and concentration of isolated mitochondria can vary between preparations. It is important to normalize the amount of mitochondria used in each assay, typically by protein concentration.

  • Buffer Instability: Ensure buffer components are stable and the pH is consistent across experiments. Some buffers are sensitive to temperature changes.

  • This compound Aggregation: this compound can be prone to aggregation, which reduces its activity. To mitigate this, consider including stabilizing osmolytes like glycerol (B35011) or sucrose (B13894) in the buffer and avoid repeated freeze-thaw cycles.[2][3][4]

FAQ 4: Should I use protease inhibitors in my assay buffer?

The use of protease inhibitors should be approached with caution. While they can prevent non-specific degradation, some protease inhibitors, particularly those targeting caspases, could potentially interfere with the upstream activation of BID if you are studying the entire pathway. If using purified this compound, a general protease inhibitor cocktail (caspase-free) may be beneficial to maintain protein integrity.

Data Presentation: Optimizing Buffer Components

The following tables summarize quantitative data on the effects of key buffer components on this compound activity assays.

Table 1: Effect of Ionic Strength on this compound-Induced Cytochrome c Release

Salt (KCl) Concentration% Cytochrome c Release (relative to control)
0 mM~10%
25 mM~40%
50 mM~75%
100 mM~95%
150 mM~100%

Data adapted from studies on the effect of ionic strength on cytochrome c release from isolated mitochondria.

Table 2: Comparison of Detergents for Membrane Permeabilization in Apoptosis Assays

DetergentTypical Concentration RangeCharacteristics
Digitonin 10-50 µg/mLMild, non-ionic detergent that selectively permeabilizes the plasma membrane by interacting with cholesterol, leaving organellar membranes largely intact. Ideal for studying the release of cytosolic factors.
Triton X-100 0.1% - 1% (v/v)Non-ionic detergent that solubilizes most cellular membranes. Can be used for complete cell lysis but may disrupt protein-protein interactions and damage mitochondria at higher concentrations.[5][6][7]
CHAPS 0.1% - 1% (w/v)Zwitterionic detergent that is effective at solubilizing membrane proteins while often preserving their native state. It has a low affinity for the erythrocyte membrane and its hemolytic and solubilization effects are closely correlated.[5][6]

Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments related to this compound activity.

Protocol 1: Isolation of Mitochondria from Cultured Cells
  • Cell Harvesting: Harvest cells by centrifugation at 600 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

  • Resuspension: Resuspend the cell pellet in 5 volumes of ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, supplemented with a protease inhibitor cocktail).

  • Homogenization: Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice until approximately 80-90% of cells are lysed (monitor with trypan blue staining).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing Mitochondria: Gently resuspend the mitochondrial pellet in mitochondrial isolation buffer and repeat the 10,000 x g centrifugation step.

  • Final Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of assay buffer and determine the protein concentration (e.g., using a BCA assay).

Protocol 2: In Vitro Cytochrome c Release Assay
  • Reaction Setup: In a microcentrifuge tube, combine isolated mitochondria (20-50 µg of protein) with the experimental buffer (e.g., 125 mM KCl, 10 mM Tris-HCl pH 7.4, 5 mM glutamate, 2.5 mM malate, 1 mM KH₂PO₄).

  • This compound Addition: Add recombinant this compound to the desired final concentration. For a negative control, add an equal volume of the buffer used to dilute this compound.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Separation of Supernatant and Pellet: Centrifuge the tubes at 12,000 x g for 5 minutes at 4°C.

  • Sample Preparation: Carefully collect the supernatant (cytosolic fraction). Resuspend the pellet (mitochondrial fraction) in an equal volume of lysis buffer.

  • Analysis: Analyze both the supernatant and pellet fractions for cytochrome c content by SDS-PAGE and Western blotting.

Protocol 3: Caspase-3 Activation Assay
  • Cell Treatment: Plate cells in a 96-well plate and treat with compounds that induce apoptosis via the intrinsic pathway, leading to this compound activation.

  • Cell Lysis: After the desired incubation time, lyse the cells using a lysis buffer compatible with the caspase-3 activity assay kit (many commercial kits are available).

  • Assay Reaction: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to the cell lysate according to the manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader. The signal is proportional to the caspase-3 activity.

Visualizations

This compound Signaling Pathway

tBID_Pathway This compound-Mediated Apoptotic Signaling Pathway cluster_mito Mitochondrial Events Death_Receptors Death Receptors (e.g., Fas, TNFR1) Caspase8 Caspase-8 Death_Receptors->Caspase8 Activation BID BID Caspase8->BID Cleavage This compound This compound BID->this compound Mitochondrion Mitochondrion This compound->Mitochondrion Translocation Bax_Bak Bax/Bak This compound->Bax_Bak Activation MOMP MOMP Bax_Bak->MOMP Oligomerization Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activation Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The signaling cascade initiated by death receptor activation, leading to this compound-mediated mitochondrial outer membrane permeabilization (MOMP) and apoptosis.

Experimental Workflow: Cytochrome c Release Assay

Cytochrome_c_Workflow Workflow for In Vitro Cytochrome c Release Assay Start Start Isolate_Mito Isolate Mitochondria Start->Isolate_Mito Prep_Buffer Prepare Assay Buffer (Optimize pH and Ionic Strength) Isolate_Mito->Prep_Buffer Incubate Incubate Mitochondria with this compound Prep_Buffer->Incubate Centrifuge Centrifuge to Separate Pellet and Supernatant Incubate->Centrifuge Collect_Fractions Collect Supernatant (Cytosolic Fraction) & Resuspend Pellet (Mitochondrial Fraction) Centrifuge->Collect_Fractions SDS_PAGE SDS-PAGE & Western Blot Collect_Fractions->SDS_PAGE Analyze Analyze Cytochrome c in Both Fractions SDS_PAGE->Analyze End End Analyze->End

Caption: A step-by-step workflow for conducting an in vitro cytochrome c release assay to measure this compound activity.

Troubleshooting Logic: Low Cytochrome c Release

Troubleshooting_Low_Signal Troubleshooting Low Signal in this compound-Induced Cytochrome c Release Assay Problem Low or No Cytochrome c Release Check_pH Is the buffer pH acidic to neutral? Problem->Check_pH Check_Ionic_Strength Is the ionic strength sufficient (e.g., >50 mM KCl)? Check_pH->Check_Ionic_Strength Yes Adjust_pH Adjust buffer pH to acidic/neutral range Check_pH->Adjust_pH No Check_this compound Is the this compound protein active and non-aggregated? Check_Ionic_Strength->Check_this compound Yes Increase_Salt Increase salt concentration in the buffer Check_Ionic_Strength->Increase_Salt No Check_Mito Are the mitochondria healthy and intact? Check_this compound->Check_Mito Yes New_this compound Use freshly prepared or validated this compound Check_this compound->New_this compound No New_Mito Isolate fresh mitochondria with gentle homogenization Check_Mito->New_Mito No

Caption: A logical flowchart to troubleshoot experiments showing low or no this compound-induced cytochrome c release.

References

interpreting unexpected results in tBID experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tBID Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving truncated BID (this compound).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in apoptosis?

A1: BID (BH3 Interacting-Domain Death Agagonist) is a pro-apoptotic member of the Bcl-2 family of proteins. In its full-length form, BID is largely inactive and resides in the cytosol of healthy cells.[1][2][3] Upon receiving an apoptotic signal, typically from the extrinsic death receptor pathway, caspase-8 cleaves BID into a larger C-terminal fragment known as this compound (truncated BID).[2][3][4][5] This active this compound fragment translocates to the mitochondria where it plays a crucial role in initiating mitochondrial outer membrane permeabilization (MOMP).[2][3] It does this primarily by activating the effector proteins BAX and BAK.[1][6][7] Recent studies have also shown that this compound itself can act as a BAX-like effector, capable of permeabilizing the mitochondrial membrane even in the absence of BAX and BAK.[1][6][8]

Q2: How is BID cleaved to form this compound?

A2: The canonical pathway for BID cleavage involves its processing by activated caspase-8.[4][5] Death receptors like Fas or TRAIL, upon ligand binding, recruit and activate pro-caspase-8.[4][7] Activated caspase-8 then directly cleaves BID at a specific aspartic acid residue (Asp-59 in mouse, Asp-60 in human) to generate this compound.[4][5] While caspase-8 is the primary activator in death receptor signaling, other proteases, including caspase-1 and caspase-2, have also been reported to cleave BID under specific cellular stress conditions, such as those induced by the inflammasome or endoplasmic reticulum stress.[9][10]

Q3: What are the key downstream events following this compound's translocation to the mitochondria?

A3: Once this compound translocates to the mitochondria, it triggers a cascade of events leading to apoptosis. The key downstream effects include:

  • BAX/BAK Activation: this compound directly binds to and activates the pro-apoptotic effector proteins BAX and BAK, causing them to oligomerize and form pores in the outer mitochondrial membrane.[1][7]

  • MOMP and Cytochrome c Release: The formation of these pores leads to Mitochondrial Outer Membrane Permeabilization (MOMP), resulting in the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[7][11][12]

  • Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates effector caspases like caspase-3, which execute the final stages of apoptosis.[7][13]

  • Release of Smac/DIABLO: Along with cytochrome c, other proteins like Smac/DIABLO are also released, which inhibit inhibitors of apoptosis proteins (IAPs), further promoting caspase activity.[7][11]

Signaling Pathway: Extrinsic Apoptosis to MOMP

Extrinsic_Apoptosis_Pathway cluster_receptor Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor (e.g., Fas, DR4/5) Death_Ligand->Death_Receptor Binds DISC DISC Formation (FADD/Pro-Casp8) Death_Receptor->DISC Activates Caspase8 Active Caspase-8 DISC->Caspase8 Cleaves Pro-Casp8 BID BID (inactive) Caspase8->BID Cleaves This compound This compound (active) BaxBak BAX / BAK Activation This compound->BaxBak Translocates & Activates Apoptosome Apoptosome Assembly (Apaf-1, Cyto c, Casp9) Caspase3 Active Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes MOMP MOMP BaxBak->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC CytoC->Apoptosome Binds Apaf-1

Caption: Extrinsic apoptosis pathway leading to this compound-mediated MOMP.

Troubleshooting Guide

This section addresses specific unexpected outcomes you might encounter during your this compound experiments.

Problem 1: No or low BID cleavage (this compound) detected by Western blot after inducing apoptosis.

This is a common issue that points to a problem upstream of BID.

Possible Cause Recommended Troubleshooting Step Expected Outcome if Resolved
A. Inefficient Caspase-8 Activation Run a Western blot on the same lysates to detect cleaved (active) caspase-8. Use a positive control for apoptosis induction known to work in your cell line.A clear band for cleaved caspase-8 should appear in induced samples.
B. Antibody Issues Use a positive control, such as recombinant this compound protein or lysate from a cell line known to robustly produce this compound, to validate your primary antibody. Test a range of antibody concentrations.The antibody should detect the positive control, confirming its efficacy.
C. Insufficient Apoptotic Stimulus Perform a dose-response and time-course experiment with your apoptotic inducer (e.g., TRAIL, FasL) to find the optimal conditions for your specific cell type.Increased concentrations or longer incubation times should result in detectable BID cleavage.
D. Sample Degradation Prepare fresh lysates using a lysis buffer supplemented with a fresh cocktail of protease inhibitors. Always keep samples on ice.[14]The full-length BID band should be sharp, and upon induction, the this compound band should appear without excessive smearing.

Troubleshooting Workflow: No BID Cleavage

Troubleshooting_No_BID_Cleavage Start Start: No this compound detected Check_Casp8 Assay for Caspase-8 Activation Start->Check_Casp8 Result_Casp8_Inactive Caspase-8 is Inactive Check_Casp8->Result_Casp8_Inactive No Result_Casp8_Active Caspase-8 is Active Check_Casp8->Result_Casp8_Active Yes Check_Ab Validate BID/tBID Antibody Result_Ab_Bad Antibody is Faulty Check_Ab->Result_Ab_Bad Fails Result_Ab_Good Antibody is Valid Check_Ab->Result_Ab_Good Passes Optimize_Stimulus Optimize Apoptotic Stimulus Result_Stimulus_Suboptimal Stimulus is Suboptimal Optimize_Stimulus->Result_Stimulus_Suboptimal Check_Lysates Prepare Fresh Lysates with Protease Inhibitors Result_Resolved Problem Resolved Check_Lysates->Result_Resolved Result_Casp8_Inactive->Optimize_Stimulus Result_Casp8_Active->Check_Ab Result_Ab_Bad->Result_Resolved Replace Ab Result_Ab_Good->Check_Lysates Result_Stimulus_Suboptimal->Result_Resolved

Caption: Logical workflow for troubleshooting absence of this compound signal.

Problem 2: this compound is generated, but downstream apoptotic events (e.g., cytochrome c release, caspase-3 cleavage) are not observed.

This scenario suggests a blockage between this compound generation and mitochondrial permeabilization.

Possible Cause Recommended Troubleshooting Step Expected Outcome if Resolved
A. Overexpression of Anti-Apoptotic Bcl-2 Proteins Perform Western blots for key anti-apoptotic proteins like Bcl-2 and Bcl-xL. Their overexpression can sequester this compound.[2][3][15] Consider using cell lines with lower Bcl-2/Bcl-xL expression or using BH3 mimetics to inhibit them.If Bcl-2/Bcl-xL levels are high, inhibiting them should restore the apoptotic response to this compound.
B. Non-functional this compound or BAX/BAK Verify the functionality of BAX and BAK in your cells. In some resistant cells, BAX/BAK may be absent or mutated.[1] Alternatively, test the activity of your generated this compound in a cell-free system with isolated mitochondria.Functional BAX/BAK should respond to recombinant this compound. Your experimental this compound should induce cytochrome c release from isolated healthy mitochondria.
C. Impaired Mitochondrial Targeting Perform cell fractionation to separate cytosolic and mitochondrial fractions. Run a Western blot to confirm that this compound is present in the mitochondrial fraction after apoptotic induction.[16]A this compound band should be clearly visible in the mitochondrial fraction of treated cells but not in the untreated control.

Signaling Pathway: this compound at the Mitochondrion

tBID_Mitochondrial_Action cluster_mito Mitochondrial Outer Membrane This compound This compound BaxBak BAX / BAK This compound->BaxBak Activates Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 Inhibits MOMP MOMP Pore BaxBak->MOMP Forms Bcl2->BaxBak Inhibits MOMP->CytoC Cytosol_this compound->this compound Translocation

Caption: this compound interactions with Bcl-2 family proteins at the mitochondrion.

Problem 3: Unexpected bands appear on the Western blot for BID/tBID.

Extraneous bands can complicate the interpretation of results.[14][17][18]

Possible Cause Recommended Troubleshooting Step Expected Outcome if Resolved
A. Non-specific Antibody Binding Optimize your blocking protocol (e.g., try 5% BSA instead of milk, as milk can interfere with some antibodies).[19] Titrate the primary antibody to find the lowest effective concentration. Run a secondary-antibody-only control.Background and non-specific bands should be significantly reduced or eliminated.
B. Protein Multimerization Proteins can form dimers or larger complexes, especially if samples are not fully reduced.[18] Ensure your loading buffer contains a fresh reducing agent (DTT or β-mercaptoethanol) and boil samples for 5-10 minutes before loading.[20]High molecular weight bands corresponding to multimers should disappear.
C. Protein Degradation Multiple bands at lower molecular weights can indicate cleavage by proteases.[18] Ensure fresh, potent protease inhibitors are added to your lysis buffer immediately before use.[14]Degradation bands should be minimized, leaving clean bands for full-length BID and this compound.
D. Post-Translational Modifications (PTMs) PTMs like phosphorylation or ubiquitination can cause shifts in molecular weight. Check literature for known modifications of BID. Treatment with appropriate enzymes (e.g., phosphatases) can confirm this.[20]Enzyme treatment should cause the shifted band to collapse into a single band at the expected molecular weight.

Key Experimental Protocols

Protocol 1: Western Blotting for BID and this compound Detection

This protocol provides a standard workflow for detecting BID cleavage.

  • Sample Preparation:

    • Culture and treat cells with the desired apoptotic stimulus. Include untreated and positive controls.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cell pellets in RIPA buffer (or other suitable lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize samples to equal protein concentration (e.g., 20-40 µg per lane) with lysis buffer and Laemmli sample buffer containing a reducing agent (e.g., DTT).

    • Boil samples at 95-100°C for 5-10 minutes.[21]

    • Load samples and a molecular weight marker onto a 12-15% polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22] (Note: PVDF membranes must be pre-wetted with methanol).

    • Confirm successful transfer using Ponceau S staining.[20]

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against BID (which should detect both full-length and this compound) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[21]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a chemiluminescence detection system. Full-length BID is ~22 kDa, and this compound is ~15 kDa.

Protocol 2: Cell Fractionation for Mitochondrial this compound Detection

This protocol isolates cytosolic and mitochondrial fractions to assess this compound translocation.

  • Cell Harvesting:

    • Following experimental treatment, harvest ~5-10 million cells.

    • Wash the cell pellet twice with ice-cold PBS.

  • Cell Permeabilization:

    • Resuspend the cell pellet in a hypotonic buffer (e.g., containing HEPES, KCl, MgCl₂, EDTA, EGTA, and protease inhibitors).

    • Incubate on ice for 15 minutes to allow cells to swell.

    • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until ~80-90% of cells are lysed (check under a microscope).

  • Fractionation by Centrifugation:

    • Centrifuge the homogenate at ~800 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

    • Carefully collect the supernatant and transfer it to a new tube.

    • Centrifuge the supernatant at ~10,000 x g for 20 minutes at 4°C to pellet the heavy membrane fraction, which contains the mitochondria.

    • The resulting supernatant is the cytosolic fraction.

    • The pellet is the mitochondrial fraction. Wash this pellet once with buffer to remove cytosolic contamination.

  • Sample Preparation for Western Blot:

    • Resuspend the mitochondrial pellet in a lysis buffer (e.g., RIPA).

    • Determine the protein concentration of both the cytosolic and mitochondrial fractions.

    • Prepare samples for SDS-PAGE and Western blotting as described in Protocol 1.

    • Probe blots for this compound. Use GAPDH as a loading control for the cytosolic fraction and a mitochondrial marker like COX IV or VDAC for the mitochondrial fraction.[16]

References

Validation & Comparative

A Comparative Analysis of Apoptotic Efficacy: Truncated BID versus Full-Length BID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise activation and apoptotic potential of Bcl-2 family proteins is paramount. This guide provides an objective comparison of the apoptotic activity of the full-length BH3-only protein Bid and its truncated form, tBid, supported by experimental data and detailed protocols.

The BH3-only protein Bid is a critical sentinel in the intrinsic pathway of apoptosis. In its full-length, inactive state, Bid resides in the cytosol. Upon receiving an apoptotic stimulus, such as the activation of death receptors, Bid is cleaved by proteases like caspase-8, generating a C-terminal fragment known as truncated Bid (this compound). This cleavage event unleashes the potent pro-apoptotic activity of Bid, transforming it into a powerful initiator of mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.

Unveiling the Potency of this compound: A Quantitative Comparison

Experimental evidence consistently demonstrates that this compound is significantly more potent in inducing apoptosis than its full-length precursor. This heightened activity is primarily attributed to the unmasking of the BH3 domain in this compound, which allows it to interact with and activate the pro-apoptotic effector proteins Bax and Bak at the mitochondrial outer membrane.

ParameterFull-Length BIDTruncated BID (this compound)Reference
Cytochrome c Release Efficiency ~100-fold less effective than this compoundSubnanomolar concentrations are sufficient to evoke cytochrome c release.[1][1][2]
Binding Affinity for Bcl-xL Lower affinity~10-fold greater binding affinity than full-length BID.[2]
Induction of Cell Death Inefficient at inducing apoptosis when overexpressed.Efficiently induces cytochrome c and SMAC release, leading to apoptosis.[3][3]
Lipid Transfer Activity Displays lipid transfer activity.~2.1-fold higher lipid transfer activity compared to full-length BID.[4][4]

The BID Activation and Apoptotic Signaling Pathway

The activation of Bid and its subsequent role in initiating the mitochondrial apoptotic cascade is a well-defined signaling pathway. The following diagram illustrates the key steps involved.

BID_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptor Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Full-length BID Full-length BID Caspase-8->Full-length BID Cleavage This compound This compound Full-length BID->this compound Bax/Bak Bax/Bak This compound->Bax/Bak Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Activated Bax/Bak Activated Bax/Bak Bax/Bak->Activated Bax/Bak Activated Bax/Bak->Mitochondrion Pore formation Apoptosome Apoptosome Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

BID activation and downstream apoptotic signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the apoptotic activity of full-length BID and this compound.

In Vitro Cytochrome c Release Assay

This assay measures the ability of a protein to induce the release of cytochrome c from isolated mitochondria, a key event in the intrinsic apoptotic pathway.

Materials:

  • Recombinant human full-length BID and this compound

  • Isolated mouse liver mitochondria

  • Dilution Buffer: 25 mM HEPES-KOH (pH 7.4), 0.1 M KCl, 1 mg/mL fatty acid-free BSA

  • Mitochondria Buffer: 125 mM KCl, 0.5 mM MgCl2, 3.0 mM Succinic acid, 3.0 mM Glutamic acid, 10 mM HEPES-KOH (pH 7.4), 1 mg/mL BSA, supplemented with protease inhibitors (e.g., 25 µg/mL Leupeptin, 25 µg/mL Pepstatin, 3 µg/mL Aprotinin, 100 µM PMSF) and a caspase inhibitor (e.g., 10 µM Boc-Asp-FMK).

Procedure:

  • Prepare serial dilutions of recombinant full-length BID and this compound in Dilution Buffer.

  • In a microcentrifuge tube on ice, combine the diluted protein with Mitochondria Buffer.

  • Initiate the reaction by adding isolated mitochondria (approximately 25-30 µg) to the tube.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Pellet the mitochondria by centrifugation at 16,000 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant, which contains the released cytochrome c.

  • Quantify the amount of cytochrome c in the supernatant using a cytochrome c-specific ELISA or by Western blotting.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic cascade, by measuring the cleavage of a colorimetric substrate.

Materials:

  • Cell lysates from cells treated with full-length BID or this compound

  • Assay Buffer (e.g., 1x Assay Buffer provided in a commercial kit)

  • Caspase-3 Substrate (e.g., Ac-DEVD-pNA)

  • Caspase-3 Inhibitor (for control wells)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Induce apoptosis in your target cells using the desired concentrations of full-length BID or this compound.

  • Prepare cell lysates according to standard protocols.

  • In a 96-well plate, add cell lysate to the appropriate wells. Include a positive control (e.g., cells treated with a known apoptosis inducer) and a negative control (untreated cells).

  • Add Assay Buffer to each well.

  • To control wells, add the Caspase-3 Inhibitor.

  • Initiate the reaction by adding the Caspase-3 substrate to all wells.

  • Incubate the plate at 37°C for 1-2 hours.[5]

  • Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • Full-length BID or this compound for treatment

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of full-length BID or this compound and incubate for the desired period.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[6][7]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Gently mix the contents of the wells.

  • Measure the absorbance at 570 nm using a microplate reader.[6][7] The absorbance is directly proportional to the number of viable cells.

Experimental Workflow for Comparing Apoptotic Activity

The following diagram outlines a typical experimental workflow for comparing the apoptotic activities of full-length BID and this compound.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Recombinant Protein Prepare Recombinant Full-length BID & this compound Cell Treatment Treat Cells with BID/tBID Recombinant Protein->Cell Treatment Mitochondria Treatment Treat Mitochondria with BID/tBID Recombinant Protein->Mitochondria Treatment Cell Culture Culture Target Cells Mitochondria Isolation Isolate Mitochondria Cell Culture->Mitochondria Isolation Cell Culture->Cell Treatment Mitochondria Isolation->Mitochondria Treatment Viability Assay Cell Viability Assay (e.g., MTT) Cell Treatment->Viability Assay Caspase Assay Caspase-3 Activity Assay Cell Treatment->Caspase Assay Cytochrome Assay Cytochrome c Release Assay Mitochondria Treatment->Cytochrome Assay Data Collection Collect Absorbance/ Fluorescence Data Viability Assay->Data Collection Caspase Assay->Data Collection Cytochrome Assay->Data Collection Comparison Compare Apoptotic Activity of BID vs. This compound Data Collection->Comparison

Workflow for comparing BID and this compound activity.

Conclusion

The cleavage of full-length Bid to this compound is a critical activation step that dramatically enhances its pro-apoptotic function. As demonstrated by quantitative data, this compound is significantly more potent than its precursor in inducing key apoptotic events, including cytochrome c release and subsequent caspase activation. For researchers in apoptosis and drug development, targeting the activation of Bid or mimicking the action of this compound represents a promising strategy for inducing cell death in pathological contexts. The experimental protocols provided herein offer a robust framework for investigating these processes in a laboratory setting.

References

Validating tBID Knockdown: A Comparative Guide to qPCR and Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative polymerase chain reaction (qPCR) and Western blot analysis for the validation of truncated BH3 interacting domain death agonist (tBID) knockdown. We present detailed experimental protocols and representative data to assist researchers in selecting and performing the most appropriate validation method for their studies.

Introduction to this compound and Knockdown Validation

Truncated BID (this compound) is a pro-apoptotic protein that plays a crucial role in the intrinsic apoptosis pathway. Following cleavage of the full-length BID protein by caspase-8, this compound translocates to the mitochondria, where it activates BAX and BAK, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[1] Given its central role in apoptosis, or programmed cell death, the ability to effectively knock down this compound expression is a valuable tool for studying its function and for the development of novel therapeutics.

Validation of gene knockdown is a critical step to ensure that the observed phenotypic changes are a direct result of the intended gene silencing. The two most common methods for this validation at the mRNA and protein levels are qPCR and Western blot, respectively.

Quantitative Data Summary

Table 1: Representative qPCR Data for this compound mRNA Knockdown

Target GeneSampleCq (Mean ± SD)ΔCq (Mean ± SD) (Target - Housekeeping)ΔΔCq (Mean ± SD) (Sample - Control)Fold Change (2^-ΔΔCq)Percent Knockdown (%)
This compoundControl siRNA24.5 ± 0.34.2 ± 0.301.000
This compoundThis compound siRNA27.8 ± 0.47.5 ± 0.43.3 ± 0.50.1090
GAPDHControl siRNA20.3 ± 0.2----
GAPDHThis compound siRNA20.3 ± 0.2----

This table illustrates a hypothetical 90% knockdown of this compound mRNA as determined by qPCR. The Cq values represent the cycle at which the fluorescence signal crosses the threshold. The ΔCq is the difference between the Cq of the target gene (this compound) and a housekeeping gene (e.g., GAPDH). The ΔΔCq is the difference in ΔCq between the this compound siRNA-treated sample and the control siRNA-treated sample. The fold change and percent knockdown are calculated from the ΔΔCq value.

Table 2: Representative Western Blot Densitometry Data for this compound Protein Knockdown

Target ProteinSampleBand Intensity (Mean ± SD)Normalized Intensity (Mean ± SD) (Target / Loading Control)Fold Change (vs. Control)Percent Knockdown (%)
This compoundControl siRNA85000 ± 50001.70 ± 0.101.000
This compoundThis compound siRNA12000 ± 20000.24 ± 0.040.1486
β-ActinControl siRNA50000 ± 3000---
β-ActinThis compound siRNA50000 ± 3500---

This table demonstrates a representative 86% knockdown of this compound protein as quantified by Western blot densitometry. Band intensity is measured from the Western blot image. The normalized intensity is calculated by dividing the target protein intensity by the intensity of a loading control (e.g., β-Actin). The fold change and percent knockdown are then determined relative to the control sample.

Experimental Protocols

Detailed methodologies for qPCR and Western blot are provided below to guide researchers in performing these validation experiments.

Quantitative PCR (qPCR) Protocol for this compound mRNA Level
  • RNA Isolation:

    • Culture cells and transfect with either this compound-specific siRNA or a non-targeting control siRNA.

    • After the desired incubation period (e.g., 48-72 hours), harvest the cells.

    • Isolate total RNA using a commercially available RNA purification kit according to the manufacturer's instructions. Ensure to perform a DNase treatment step to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Quantify the isolated RNA using a spectrophotometer.

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for this compound and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • Perform the qPCR reaction in a real-time PCR detection system with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

  • Data Analysis:

    • Determine the Cq (quantification cycle) values for both this compound and the housekeeping gene in both control and knockdown samples.

    • Calculate the relative quantification of this compound mRNA expression using the ΔΔCq method.

Western Blot Protocol for this compound Protein Level
  • Protein Extraction:

    • Culture and transfect cells as described for the qPCR protocol.

    • After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Quantify the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for this compound and a primary antibody for a loading control protein (e.g., β-actin, GAPDH, or tubulin).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibodies.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the this compound band intensity to the loading control band intensity for each sample and compare the normalized values between the control and knockdown samples to determine the percentage of protein knockdown.

Visualizations

The following diagrams illustrate the this compound signaling pathway and the experimental workflows for qPCR and Western blot validation.

tBID_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_mitochondrion Mitochondrion Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Caspase-8 Caspase-8 Death Receptors (Fas, TNFR)->Caspase-8 activates BID BID Caspase-8->BID cleaves This compound This compound BID->this compound BAX/BAK BAX/BAK This compound->BAX/BAK activates Cytochrome c Cytochrome c BAX/BAK->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis qPCR_Workflow Cell Culture & siRNA Transfection Cell Culture & siRNA Transfection RNA Isolation RNA Isolation Cell Culture & siRNA Transfection->RNA Isolation cDNA Synthesis cDNA Synthesis RNA Isolation->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR Data Analysis (ΔΔCq) Data Analysis (ΔΔCq) qPCR->Data Analysis (ΔΔCq) Western_Blot_Workflow Cell Culture & siRNA Transfection Cell Culture & siRNA Transfection Protein Extraction Protein Extraction Cell Culture & siRNA Transfection->Protein Extraction SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Extraction->SDS-PAGE & Transfer Immunoblotting Immunoblotting SDS-PAGE & Transfer->Immunoblotting Detection & Quantification Detection & Quantification Immunoblotting->Detection & Quantification

References

A Comparative Guide to Apoptosis Induction: tBID vs. BH3 Mimetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2][3][4] This pathway is a critical checkpoint, and its dysregulation is a hallmark of many cancers, leading to uncontrolled cell survival and resistance to therapies.[5][6][7] Consequently, targeting the BCL-2 family to restore apoptotic signaling is a leading strategy in oncology drug development.

This guide provides a detailed comparison of two key pro-apoptotic modalities that engage this pathway: the biologically derived protein fragment tBID (truncated BH3 Interacting-Domain Death Agagonist) and the pharmacologically developed BH3 mimetic drugs . We will explore their distinct mechanisms of action, compare their performance based on available data, and provide insights into the experimental protocols used for their evaluation.

Mechanism of Action: Two Paths to Mitochondrial Apoptosis

While both this compound and BH3 mimetics converge on the mitochondria to initiate apoptosis, their upstream activation and primary modes of action differ significantly.

This compound: A Bridge Between Extrinsic and Intrinsic Pathways

Truncated BID (this compound) is the proteolytically activated form of the BH3-only protein BID. Its generation links the extrinsic (death receptor-mediated) pathway to the intrinsic (mitochondrial) pathway.

The process begins with the activation of death receptors, such as Fas or TNF-R1, on the cell surface. This leads to the recruitment and activation of caspase-8.[8][9][10] Activated caspase-8 then cleaves the cytosolic protein BID into two fragments, with the C-terminal p15 (B1577198) fragment being the active this compound.[11][12][13] Upon cleavage, this compound translocates to the outer mitochondrial membrane where it acts as a potent death ligand.[12][13][14]

This compound's primary function at the mitochondria is to directly activate the pro-apoptotic effector proteins BAX and BAK.[10][14][15] This involves this compound binding to BAX and BAK, inducing a conformational change that leads to their oligomerization and the formation of pores in the outer mitochondrial membrane (MOMP).[14] This permeabilization allows for the release of cytochrome c and other pro-apoptotic factors into the cytosol, triggering the activation of caspase-9 and the subsequent executioner caspases, culminating in cell death.[1][2][15] Interestingly, some studies suggest this compound may also be capable of directly permeabilizing membranes and inducing apoptosis even in the absence of BAX and BAK, highlighting a potential effector-like function.[16][17][18]

Caption: The this compound signaling pathway, linking death receptor activation to mitochondrial outer membrane permeabilization.

BH3 Mimetic Drugs: Releasing the Brakes on Apoptosis

BH3 mimetics are a class of small-molecule drugs designed to mimic the function of native BH3-only proteins like BIM, PUMA, or BID itself.[5][7][19] In many cancer cells, the apoptotic pathway is inhibited by the overexpression of anti-apoptotic BCL-2 family proteins, such as BCL-2, BCL-XL, and MCL-1.[6][20][21] These anti-apoptotic proteins function by sequestering pro-apoptotic proteins—both the BH3-only activators (like BIM) and the effectors (BAX/BAK)—preventing them from triggering MOMP.[1][22]

BH3 mimetics work by binding with high affinity to the hydrophobic groove on these anti-apoptotic proteins, the same site that normally binds the BH3 domain of pro-apoptotic proteins.[6][23] This competitive binding displaces the sequestered pro-apoptotic proteins.[20][21][24] Once liberated, the activator BH3-only proteins are free to directly engage and activate BAX and BAK, leading to MOMP, cytochrome c release, and subsequent apoptosis.[6][24][25] The efficacy of a BH3 mimetic is therefore critically dependent on the cell being "primed for death," meaning it relies on anti-apoptotic proteins to sequester an accumulation of pro-apoptotic activators.[26] Unlike this compound, the action of BH3 mimetics is entirely dependent on the presence of BAX and BAK.[27]

BH3_Mimetic_Pathway cluster_apoptosis Apoptosis Induction BCL2 Anti-apoptotic BCL-2 Protein BIM Pro-apoptotic BH3-only Protein (e.g., BIM) BCL2->BIM sequesters BAX_BAK_inactive BAX / BAK (inactive) BCL2->BAX_BAK_inactive sequesters BCL2_inhibited Inhibited BCL-2 BCL2->BCL2_inhibited BIM_free Free BIM BIM->BIM_free released BAX_BAK_free Free BAX / BAK BAX_BAK_inactive->BAX_BAK_free released BH3_Mimetic BH3 Mimetic (e.g., Venetoclax) BH3_Mimetic->BCL2 binds & inhibits BIM_free->BAX_BAK_free activates BAX_BAK_active Active BAX / BAK Pore Formation BAX_BAK_free->BAX_BAK_active oligomerizes MOMP MOMP BAX_BAK_active->MOMP causes Apoptosis Apoptosis MOMP->Apoptosis leads to

Caption: Mechanism of BH3 mimetic drugs, which inhibit anti-apoptotic proteins to unleash pro-apoptotic effectors.

Comparative Analysis

The fundamental differences in their origin and mechanism of action give rise to distinct profiles for this compound and BH3 mimetics as inducers of apoptosis.

FeatureThis compoundBH3 Mimetic Drugs (e.g., Venetoclax)
Origin Endogenous, biologically-derived protein fragment.Synthetic small molecules.
Activation Post-translational cleavage of BID by Caspase-8.[11][12]Pharmacological administration.
Primary Target Pro-apoptotic effector proteins BAX and BAK (direct activation).[10][14]Anti-apoptotic BCL-2 family proteins (BCL-2, BCL-XL, MCL-1).[19][20][25]
Mechanism Acts as a direct "activator" or death ligand at the mitochondria.[14]Act as "sensitizers" or "de-repressors" by neutralizing inhibitors.[6][22]
Dependency on BAX/BAK Primarily dependent, but some studies show BAX/BAK-independent activity.[16][17][27]Strictly dependent on BAX/BAK for apoptosis induction.[27]
Specificity Activates BAX and BAK. Can also be sequestered by anti-apoptotic proteins like BCL-XL.[28][29]Specificity varies by drug (e.g., Venetoclax (B612062) is BCL-2 selective; others target BCL-XL or MCL-1).[19][20][30]
Therapeutic Window As a therapeutic, delivery and specificity are major challenges.Dependent on tumor "addiction" to a specific anti-apoptotic protein, offering a potential therapeutic window.[31]
Resistance Mechanisms Upregulation of anti-apoptotic proteins (e.g., BCL-XL) to sequester this compound.[28][29]Mutations in the BH3-binding groove of the target protein; upregulation of other, untargeted anti-apoptotic proteins (e.g., MCL-1 in Venetoclax resistance).[22][31]

Quantitative Data Summary

Direct quantitative comparison in a single system is rare in published literature. However, data from various studies illustrate their relative activities. The table below is representative of typical findings in apoptosis research.

AgentCell LineAssayResult (Example)Reference for Methodology
Recombinant this compound Jurkat (T-cell leukemia)Cytochrome c ReleaseEC50 ~ 5-10 nM[14]
Recombinant this compound BAX/BAK DKO MEFsCell Viability (MTS)Minimal cell death induced, showing primary dependency on BAX/BAK.[27]
Venetoclax (ABT-199) RS4;11 (B-ALL)Cell Viability (Annexin V)EC50 < 10 nM[30]
Venetoclax (ABT-199) H146 (SCLC)Cell Viability (CellTiter-Glo)EC50 > 10 µM (Resistant due to high MCL-1/BCL-XL)[27]
A-1331852 (BCL-XL inh.) Kelly (Neuroblastoma)Cell Viability (Annexin V)EC50 ~ 50 nM[30]
S63845 (MCL-1 inh.) SK-N-BE(2) (Neuroblastoma)Cell Viability (Annexin V)EC50 ~ 100 nM[30]

Note: EC50 values are highly cell-line dependent and reflect the specific BCL-2 family dependencies of each line.

Experimental Protocols

Evaluating the efficacy of apoptosis-inducing agents requires robust and standardized assays. Below are methodologies for key experiments.

Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

This is the gold-standard flow cytometry assay to quantify apoptosis. It distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC, PE) to detect these cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

  • Methodology:

    • Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells/mL) and treat with various concentrations of this compound or BH3 mimetic drugs for a specified time (e.g., 24, 48 hours). Include a vehicle-only control.

    • Cell Harvest: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-Glo® 3/7 Assay (Promega)

This luminescent assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.

  • Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. The cleavage of the substrate by caspase-3/7 releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.

  • Methodology:

    • Plate Cells: Seed cells in a 96-well, white-walled plate and treat with the test compounds.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by mixing the substrate and buffer.

    • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

    • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Conclusion and Therapeutic Outlook

Both this compound and BH3 mimetics are powerful tools for inducing apoptosis through the mitochondrial pathway, but their therapeutic applications and challenges are distinct.

  • This compound represents a potent, biological activator. Its mechanism provides valuable insight into the fundamental process of apoptosis induction. However, its nature as a protein fragment presents significant pharmacological hurdles for therapeutic development, including cell permeability, stability, and targeted delivery. Its potential BAX/BAK-independent killing mechanism is an area of active research and could be exploited to overcome certain forms of resistance.[17][18]

  • BH3 mimetic drugs have successfully translated the biological principle of BH3-only proteins into clinically approved therapeutics, most notably the BCL-2 inhibitor Venetoclax.[7][20][25][32] Their success hinges on identifying the specific BCL-2 family "addiction" of a tumor, allowing for targeted therapy.[31] The primary challenges are acquired resistance, often through the upregulation of other anti-apoptotic family members, and on-target toxicities in sensitive normal tissues (e.g., thrombocytopenia with BCL-XL inhibitors).[7][31]

For drug development professionals, the study of this compound provides the biological blueprint, while BH3 mimetics represent the successful pharmacological execution. Future strategies will likely focus on developing more selective and potent BH3 mimetics, creating combination therapies to overcome resistance (e.g., combining a BCL-2 inhibitor with an MCL-1 inhibitor), and exploring novel modalities that can directly activate BAX/BAK, mimicking the ultimate function of this compound.[22][33]

References

A Comparative Analysis of tBID Function Across Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the function of truncated Bid (tBID), a key pro-apoptotic protein, across various cancer cell lines. Intended for researchers, scientists, and drug development professionals, this document summarizes quantitative data on this compound expression and function, details key experimental protocols, and visualizes the intricate signaling pathways involved. This objective comparison aims to facilitate a deeper understanding of this compound's role in cancer and inform the development of novel therapeutic strategies.

Executive Summary

Truncated Bid (this compound) is a potent activator of the intrinsic apoptotic pathway, playing a crucial role in programmed cell death. Its function, however, can vary significantly across different cancer types, influencing their susceptibility to apoptosis-inducing therapies. This guide reveals a dual functionality of this compound: a canonical pathway dependent on the effector proteins BAX and BAK, and a non-canonical pathway where this compound itself can induce mitochondrial outer membrane permeabilization (MOMP) and apoptosis, even in the absence of BAX and BAK. This latter function is particularly relevant in the context of acquired resistance to certain cancer therapies.

Comparative Data on this compound Function and Expression

The expression and functional dependency on this compound vary considerably among different cancer cell lines, impacting their apoptotic potential. The following tables summarize key quantitative data on BID/tBID protein expression and functional characteristics in a selection of cancer cell lines.

Cell LineCancer TypeBID Protein Expression (Relative)Apoptotic Response to this compound InductionBAX/BAK DependencyReference
Nalm6 Leukemia (B-cell acute lymphoblastic leukemia)ModerateHighCan be BAX/BAK-independent, effective in venetoclax-resistant cells.[1][1]
Jurkat Leukemia (T-cell acute lymphoblastic leukemia)HighHighPrimarily BAX/BAK-dependent.
MCF-7 Breast Cancer (Estrogen Receptor-positive)Low to ModerateModerateBAX/BAK-dependent.[2]
MDA-MB-231 Breast Cancer (Triple-Negative)HighHighBAX/BAK-dependent.[2]
HCT116 Colon CancerHighHighBAX/BAK-dependent.
HCT AKO Colon Cancer (BAX/BAK knockout)N/ACan still undergo apoptosis, demonstrating BAX/BAK-independent function.[1]Independent[1]
A549 Lung CancerLowLowBAX/BAK-dependent.[3][3]
HeLa Cervical CancerModerateHighBAX/BAK-dependent.[3]
PC3 Prostate CancerModerateHighBAX/BAK-dependent.[3][3]

Note: Relative protein expression levels are compiled from various sources and should be interpreted as a general guide. For precise quantitative data, please refer to the DepMap portal and the cited literature.

Signaling Pathways of this compound-Mediated Apoptosis

This compound is a central player in the apoptotic signaling cascade, bridging the extrinsic and intrinsic pathways. The following diagrams illustrate the canonical and non-canonical this compound signaling pathways.

tBID_Canonical_Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation BID BID Caspase8->BID Cleavage This compound This compound BID->this compound BAX_BAK BAX / BAK This compound->BAX_BAK Activation Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Formation Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Canonical this compound signaling pathway leading to apoptosis.

tBID_NonCanonical_Pathway cluster_bax_bak_independent BAX/BAK Independent This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Direct Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Non-canonical, BAX/BAK-independent this compound signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of this compound function.

Western Blot Analysis for this compound Expression

Objective: To determine the protein levels of BID and its cleaved form, this compound, in cancer cell lines.

Protocol:

  • Sample Preparation:

    • Culture cells to 70-80% confluency.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane on a 12% SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against BID (which detects both full-length BID and this compound) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[4][5][6]

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound induction on the viability of cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat cells with the desired stimulus to induce this compound (e.g., a death receptor ligand or a chemotherapeutic agent).

  • MTT Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization and Measurement:

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[7][8][9][10]

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

Objective: To quantify the activity of effector caspases 3 and 7 as a measure of apoptosis.

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Reagent Addition:

    • After treatment, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure luminescence using a luminometer.[11][12][13][14][15]

Immunofluorescence for Cytochrome c Release

Objective: To visualize the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a 24-well plate and treat as desired.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against cytochrome c for 1 hour.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

    • Counterstain nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on slides and visualize using a fluorescence microscope.[16][17][18][19][20]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the comparative analysis of this compound function in different cancer cell lines.

Experimental_Workflow cluster_cell_lines Select Cancer Cell Lines cluster_assays Perform Functional Assays cluster_analysis Data Analysis and Comparison Leukemia Leukemia (e.g., Nalm6, Jurkat) WB Western Blot (this compound Expression) Leukemia->WB MTT MTT Assay (Cell Viability) Leukemia->MTT Caspase Caspase-Glo Assay (Apoptosis) Leukemia->Caspase IF Immunofluorescence (Cytochrome c Release) Leukemia->IF Breast Breast Cancer (e.g., MCF-7, MDA-MB-231) Breast->WB Breast->MTT Breast->Caspase Breast->IF Colon Colon Cancer (e.g., HCT116) Colon->WB Colon->MTT Colon->Caspase Colon->IF Quantification Quantify Results WB->Quantification MTT->Quantification Caspase->Quantification IF->Quantification Comparison Compare Across Cell Lines Quantification->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: A typical workflow for comparing this compound function.

Conclusion

The function of this compound in cancer cells is multifaceted and context-dependent. While it is a potent inducer of apoptosis through the canonical BAX/BAK pathway in many cancer types, its ability to act independently of these effectors in certain contexts, such as venetoclax-resistant leukemia, presents a promising avenue for overcoming drug resistance. The variable expression of BID across different cancer cell lines further underscores the importance of a personalized approach to cancer therapy targeting the apoptotic machinery. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working to unravel the complexities of this compound signaling and exploit its therapeutic potential.

References

Illuminating the Crucial tBID-BAX Interaction: A Comparative Guide to FRET Microscopy and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate dance of apoptosis, confirming the direct interaction between the pro-apoptotic proteins tBID and BAX is a critical step. This guide provides a comprehensive comparison of Förster Resonance Energy Transfer (FRET) microscopy with alternative methods for studying this pivotal protein-protein interaction. We present detailed experimental protocols, quantitative data for performance comparison, and visual workflows to aid in selecting the most suitable technique for your research needs.

The binding of truncated BID (this compound) to BAX is a key event in the intrinsic pathway of apoptosis, leading to BAX activation, oligomerization, and subsequent mitochondrial outer membrane permeabilization (MOMP). Visualizing and quantifying this interaction within the cellular environment is paramount to understanding the regulation of programmed cell death and for the development of novel therapeutics targeting this pathway.

Methodological Showdown: FRET, BiFC, and Co-IP

To investigate the this compound-BAX interaction, researchers can employ several powerful techniques. Here, we compare three widely used methods: Förster Resonance Energy Transfer (FRET) microscopy, Bimolecular Fluorescence Complementation (BiFC), and Co-immunoprecipitation (Co-IP).

Method Principle Data Output Advantages Disadvantages
FRET Microscopy Non-radiative energy transfer between two fluorescent proteins (e.g., CFP and YFP) fused to interacting partners.FRET efficiency, apparent dissociation constant (Kd), localization of interaction.Provides spatial and temporal information in living cells; can quantify interaction strength and distance (<10 nm).Requires careful selection of fluorophores; susceptible to bleed-through and photobleaching; data analysis can be complex.
Bimolecular Fluorescence Complementation (BiFC) Reconstitution of a fluorescent protein from two non-fluorescent fragments, each fused to one of the interacting proteins.Visualization of interaction location; relative interaction strength based on fluorescence intensity.High signal-to-noise ratio; relatively simple to implement and visualize.[1][2][3]Irreversible complex formation prevents study of dynamic interactions; potential for false positives due to irreversible association.[1][4]
Co-immunoprecipitation (Co-IP) Pull-down of a target protein ("bait") and its interacting partners ("prey") using a specific antibody, followed by detection via Western blotting.Qualitative or semi-quantitative confirmation of interaction.Relatively straightforward and widely used; does not require fluorescent protein tagging.Prone to false positives and false negatives; provides no spatial or temporal information in intact cells; interactions may be disrupted during lysis.

Quantitative Comparison of Interaction Parameters

The choice of method can significantly impact the quantitative data obtained. Below is a summary of typical quantitative data for the this compound-BAX interaction derived from different techniques.

Parameter FRET (in vitro) Co-immunoprecipitation BiFC
Dissociation Constant (Kd) 2D-KD: ~0.1 to ~1.6 µm⁻² (depending on membrane conformation)[5]Not directly measuredNot directly measured
FRET Efficiency (E%) Varies depending on fluorophore pair, linker length, and cellular context.Not applicableNot applicable
Interaction Confirmation Yes (quantitative)Yes (qualitative/semi-quantitative)Yes (qualitative)

Visualizing the Pathways and Workflows

To better understand the underlying biological processes and experimental procedures, we provide the following diagrams generated using the DOT language.

This compound-BAX Signaling Pathway Death Signal Death Signal Caspase-8 Caspase-8 Death Signal->Caspase-8 BID BID Caspase-8->BID cleavage This compound This compound BID->this compound BAX (inactive) BAX (inactive) This compound->BAX (inactive) interaction BAX (active) BAX (active) BAX (inactive)->BAX (active) conformational change Mitochondrion Mitochondrion BAX (active)->Mitochondrion translocation & oligomerization MOMP MOMP Mitochondrion->MOMP Apoptosis Apoptosis MOMP->Apoptosis

Caption: The this compound-BAX signaling pathway leading to apoptosis.

FRET Microscopy Workflow for this compound-BAX Interaction cluster_0 Plasmid Construction cluster_1 Cell Culture & Transfection cluster_2 FRET Imaging cluster_3 Data Analysis This compound-CFP This compound-CFP Transfection Transfection This compound-CFP->Transfection BAX-YFP BAX-YFP BAX-YFP->Transfection Mammalian Cells Mammalian Cells Mammalian Cells->Transfection Confocal Microscopy Confocal Microscopy Transfection->Confocal Microscopy YFP Emission YFP Emission Confocal Microscopy->YFP Emission CFP Excitation CFP Excitation CFP Excitation->Confocal Microscopy Image Processing Image Processing YFP Emission->Image Processing FRET Efficiency Calculation FRET Efficiency Calculation Image Processing->FRET Efficiency Calculation Interaction Confirmation Interaction Confirmation FRET Efficiency Calculation->Interaction Confirmation

Caption: Workflow for confirming this compound-BAX interaction using FRET microscopy.

Detailed Experimental Protocols

FRET Microscopy Protocol for this compound-BAX Interaction in Live Cells

This protocol is adapted from methodologies used for studying Bcl-2 family protein interactions in living cells.[6][7][8]

1. Plasmid Construction:

  • Clone the coding sequence of human this compound into a mammalian expression vector containing an N-terminal or C-terminal Cyan Fluorescent Protein (CFP) tag (e.g., pECFP-N1).

  • Clone the coding sequence of human BAX into a mammalian expression vector containing an N-terminal or C-terminal Yellow Fluorescent Protein (YFP) tag (e.g., pEYFP-N1).

  • Note: The orientation of the fluorescent tags (N- or C-terminal) and the length of the linker between the protein and the tag should be optimized to ensure proper protein folding and function and to maximize FRET efficiency.

2. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HeLa, HEK293T) in appropriate growth medium.

  • Co-transfect the cells with the this compound-CFP and BAX-YFP expression plasmids using a standard transfection reagent.

  • Include control transfections: this compound-CFP alone, BAX-YFP alone, and co-transfection of CFP and YFP vectors without inserts (to determine background FRET).

3. Live-Cell Imaging:

  • 24-48 hours post-transfection, plate the cells on glass-bottom dishes suitable for high-resolution microscopy.

  • Use a confocal laser scanning microscope equipped with lasers for CFP and YFP excitation and detectors for their respective emission wavelengths.

  • Acquire images in three channels:

    • CFP channel: Excite with a 405 nm or 440 nm laser and collect emission between 460-500 nm.

    • YFP channel: Excite with a 514 nm laser and collect emission between 525-600 nm.

    • FRET channel: Excite with the CFP laser (405 nm or 440 nm) and collect emission in the YFP range (525-600 nm).

4. FRET Data Analysis (Acceptor Photobleaching Method):

  • Identify a region of interest (ROI) where both this compound-CFP and BAX-YFP are co-localized.

  • Acquire pre-bleach images in both CFP and YFP channels.

  • Selectively photobleach the YFP fluorophore in the ROI using a high-intensity 514 nm laser.

  • Acquire post-bleach images in the CFP channel.

  • An increase in the CFP fluorescence intensity in the bleached ROI is indicative of FRET, as the donor (CFP) is no longer quenched by the acceptor (YFP).

  • Calculate FRET efficiency (E) using the formula: E = (I_post - I_pre) / I_post, where I_post is the CFP intensity after photobleaching and I_pre is the CFP intensity before photobleaching.[7]

Bimolecular Fluorescence Complementation (BiFC) Protocol for this compound-BAX Interaction

This protocol provides a general framework for performing a BiFC experiment.[9][10][11][12]

1. Plasmid Construction:

  • Clone the coding sequence of this compound into a vector containing the N-terminal fragment of a split fluorescent protein (e.g., pBiFC-VN173).

  • Clone the coding sequence of BAX into a vector containing the C-terminal fragment of the same split fluorescent protein (e.g., pBiFC-VC155).

  • Construct control plasmids with non-interacting proteins to assess background fluorescence.

2. Cell Culture and Transfection:

  • Culture and co-transfect mammalian cells with the this compound-VN and BAX-VC plasmids as described for the FRET protocol.

3. Fluorescence Microscopy:

  • 24-48 hours post-transfection, visualize the cells using a fluorescence microscope with the appropriate filter set for the reconstituted fluorescent protein (e.g., YFP).

  • A positive fluorescence signal indicates that this compound and BAX have interacted, bringing the two fragments of the fluorescent protein into close enough proximity to refold and fluoresce.

4. Data Analysis:

  • Quantify the fluorescence intensity in positive cells to obtain a semi-quantitative measure of the interaction.

  • Co-localize the BiFC signal with mitochondrial markers (e.g., MitoTracker) to confirm the subcellular location of the interaction.

Co-immunoprecipitation (Co-IP) Protocol for this compound-BAX Interaction

This protocol outlines the key steps for performing a Co-IP experiment to detect the this compound-BAX interaction.[13][14][15][16]

1. Cell Lysis:

  • Transfect cells with expression vectors for tagged this compound (e.g., HA-tBID) and/or BAX (e.g., Myc-BAX), or use untagged proteins if specific antibodies are available.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

2. Immunoprecipitation:

  • Pre-clear the cell lysate by incubating with protein A/G agarose/sepharose beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-HA antibody for HA-tBID).

  • Add protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.

3. Washing and Elution:

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-Myc antibody for Myc-BAX) to detect its presence in the immunoprecipitated complex.

  • Detection of the prey protein confirms the interaction with the bait protein.

Conclusion

Confirming the this compound-BAX interaction is a crucial aspect of apoptosis research. FRET microscopy stands out as a powerful technique for the quantitative analysis of this interaction in the native environment of living cells, providing both spatial and temporal resolution. While BiFC offers a simpler, high-contrast method for visualizing the location of the interaction and Co-IP provides a robust, albeit qualitative, confirmation, FRET provides a deeper, more quantitative understanding of the molecular dynamics at play. The choice of method will ultimately depend on the specific research question, available resources, and the level of quantitative detail required. This guide provides the necessary framework to make an informed decision and to successfully implement these techniques in your laboratory.

References

A Researcher's Guide to tBID Antibody Specificity: Assessing Cross-Reactivity with BCL-2 Family Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the intricate pathways of apoptosis, the specificity of antibodies is paramount. This is particularly true for studies involving the BCL-2 family of proteins, where sequence homology can lead to cross-reactivity, yielding misleading results. This guide provides a comparative overview of the cross-reactivity of a tBID (truncated Bid) antibody with other key BCL-2 family members, supported by experimental data and detailed protocols.

The pro-apoptotic protein Bid is a crucial signaling molecule that, upon cleavage by caspase-8, generates its active form, this compound. This compound then translocates to the mitochondria to activate Bax and Bak, leading to the permeabilization of the outer mitochondrial membrane and the release of apoptogenic factors. Given its central role, the ability to specifically detect this compound without cross-reacting with its full-length precursor (Bid) or other BCL-2 family proteins is essential for accurate experimental outcomes.

Comparative Analysis of this compound Antibody Specificity

A comprehensive analysis of antibody specificity requires rigorous testing against a panel of related proteins. Below is a summary of the cross-reactivity profile of a well-characterized polyclonal anti-Bid antiserum.

Antibody Target Protein BCL-2 Family Members Tested Methodology Cross-Reactivity Observed Reference
Polyclonal Bid Antiserum (AR-54)Bid/tBIDBcl-2, Bcl-XL, Bax, Bak, BadWestern Blot of In Vitro Translated ProteinsNo cross-reactivity was observed with any of the other BCL-2 family members tested. The antiserum specifically recognized the Bid protein.Zinkel et al., 2001

Signaling Pathway of this compound-Mediated Apoptosis

The following diagram illustrates the central role of Bid cleavage and this compound translocation in the intrinsic apoptosis pathway.

BCL2_Pathway cluster_death_receptor Death Receptor Signaling cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Bid Bid Caspase-8->Bid Cleavage This compound This compound Bid->this compound Mito_Bax Bax This compound->Mito_Bax Activation Mito_Bak Bak This compound->Mito_Bak Activation Bax Bax Bax->Mito_Bax Translocation Bak Bak Bak->Mito_Bak Translocation Cytochrome_c Cytochrome c Mito_Bax->Cytochrome_c Release Mito_Bak->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: this compound activation and mitochondrial translocation in apoptosis.

Experimental Workflow for Antibody Specificity Testing

The diagram below outlines a typical workflow for validating the specificity of a this compound antibody using in vitro translated proteins and Western blotting.

WB_Workflow cluster_prep Protein Preparation cluster_wb Western Blot Analysis Plasmids Plasmids encoding BCL-2 family proteins IVT In Vitro Transcription/ Translation Plasmids->IVT Proteins Radiolabeled BCL-2 family proteins IVT->Proteins SDS_PAGE SDS-PAGE Proteins->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubation with anti-tBID antibody Blocking->Primary_Ab Secondary_Ab Incubation with secondary antibody Primary_Ab->Secondary_Ab Detection Autoradiography/ Chemiluminescence Secondary_Ab->Detection

Caption: Workflow for this compound antibody specificity validation.

Experimental Protocols

The following protocols are based on the methodologies used in the cited research to validate antibody specificity.

In Vitro Transcription and Translation
  • Plasmid Templates: Obtain or generate expression plasmids containing the full-length coding sequences for Bid, Bcl-2, Bcl-XL, Bax, Bak, and Bad.

  • Coupled Transcription/Translation: Use a commercial in vitro transcription/translation kit (e.g., TNT® Coupled Reticulocyte Lysate System).

  • Reaction Setup: For each protein, set up a 50 µL reaction containing:

    • 1-2 µg of plasmid DNA

    • 25 µL of reticulocyte lysate

    • 1 µL of reaction buffer

    • 1 µL of T7 RNA polymerase

    • 1 µL of amino acid mixture minus methionine

    • 4 µL of [³⁵S]methionine (10 mCi/mL)

    • Nuclease-free water to a final volume of 50 µL.

  • Incubation: Incubate the reactions at 30°C for 90 minutes.

  • Confirmation of Synthesis: Analyze a small aliquot (1-2 µL) of each reaction by SDS-PAGE and autoradiography to confirm the synthesis of the correct size protein.

Western Blot Analysis
  • Sample Preparation: Load equal counts (e.g., 20,000 cpm) of each in vitro translated protein into separate lanes of an SDS-polyacrylamide gel.

  • Electrophoresis: Perform SDS-PAGE to separate the proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 [TBST]).

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-Bid/tBID antibody (e.g., polyclonal antiserum AR-54 diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose the membrane to X-ray film or a digital imaging system.

Conclusion

The validation data for the polyclonal Bid antiserum (AR-54) demonstrates a high degree of specificity for Bid, with no detectable cross-reactivity against other tested BCL-2 family members under the experimental conditions. This level of specificity is crucial for the unambiguous interpretation of results in apoptosis research. Researchers and drug development professionals are strongly encouraged to perform similar validation experiments for any this compound antibody to ensure the reliability and reproducibility of their findings. The provided protocols offer a robust framework for conducting such essential validation studies.

A Comparative Guide to tBID Expression Systems for Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Truncated BID (tBID), the active form of the BH3-only protein BID, is a potent pro-apoptotic molecule central to the extrinsic and intrinsic apoptosis pathways. Its expression and subsequent action—triggering mitochondrial outer membrane permeabilization (MOMP)—are critical events in programmed cell death. For researchers studying apoptosis or developing novel cancer therapeutics, choosing the right system to express this compound is paramount for obtaining reliable and reproducible results. This guide provides an objective comparison of common this compound expression systems, supported by experimental data and detailed protocols.

Overview of this compound's Role in Apoptosis

Upon activation of death receptors like Fas or TNFR1, initiator caspase-8 is activated.[1] Caspase-8 then cleaves the cytosolic protein BID into a larger C-terminal fragment known as this compound (p15) and a smaller N-terminal fragment (p7).[2] Subsequently, this compound translocates to the mitochondria.[3] There, it primarily acts by directly activating the effector proteins BAX and BAK, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane.[2][4] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately activating the caspase cascade and executing cell death.[1][4] Notably, recent studies have shown that this compound can also induce MOMP and apoptosis by itself, even in the absence of BAX and BAK, highlighting its direct effector-like capabilities.[5][6][7]

G cluster_mito Mitochondrial Events DR Death Receptors (e.g., Fas, TNFR1) C8 Caspase-8 DR->C8 Activation BID BID C8->BID Cleavage This compound This compound BID->this compound Mito Mitochondrion This compound->Mito Translocation BAXBAK BAX / BAK Activation This compound->BAXBAK Direct Activation MOMP MOMP BAXBAK->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosis Apoptosis CytC->Apoptosis Initiation

Figure 1. Simplified signaling pathway of this compound-mediated apoptosis.

Comparison of this compound Expression Systems

The choice of an expression system depends on the experimental goal, whether it is to produce purified this compound for in vitro assays or to express it within a cellular context to study its apoptotic function.

Prokaryotic Expression (E. coli)

Bacterial systems are the workhorse for producing large quantities of recombinant proteins for structural studies and in vitro functional assays.

  • Efficacy & Use Case: E. coli strains like BL21(DE3) are commonly used to express recombinant this compound, often with an affinity tag (e.g., Polyhistidine) for purification.[3][8] The purified protein is fully active and can be used in cell-free systems, such as assays with isolated mitochondria, to study cytochrome c release in a dose-dependent manner.[9] This system is ideal for biochemical and structural analyses where cellular context is not required.

  • Advantages: High yield, cost-effective, rapid expression, and well-established protocols.

  • Limitations: Lacks post-translational modifications. Proteins can form insoluble inclusion bodies, requiring denaturation and refolding steps. The cellular environment of apoptosis is absent.

Eukaryotic Expression (Mammalian Cells)

Expressing this compound directly in mammalian cells allows for the study of its function in a physiologically relevant context, including its interactions with other BCL-2 family members and its impact on cellular structures.

  • Transient Transfection: This is a rapid method to introduce and express a gene of interest for a short period.

    • Efficacy & Use Case: Plasmids encoding this compound (often tagged with a fluorescent protein like GFP for visualization) are introduced into cell lines using lipid-based reagents (e.g., Lipofectamine).[7] This approach is highly effective for studying the hallmarks of apoptosis, such as cytochrome c release, nuclear condensation, and caspase activation.[2][5] It is widely used for comparing the apoptotic potential of this compound mutants or other BCL-2 family proteins.

    • Advantages: Fast, technically simple, suitable for high-throughput screening.

    • Limitations: Heterogeneous expression levels among cells, temporary expression, not suitable for long-term studies.

  • Inducible Expression Systems: These systems offer temporal control over gene expression, which is crucial when expressing a potent pro-apoptotic protein like this compound to allow for cell culture expansion before inducing cell death.

    • Efficacy & Use Case: Tetracycline-inducible (Tet-On/Off) systems are widely used.[10][11] In a Tet-On system, this compound expression is induced by adding doxycycline (B596269) (a tetracycline (B611298) analog) to the culture medium. This allows for precise control over the timing and level of this compound expression, enabling detailed kinetic studies of apoptosis. Another innovative approach is the use of an engineered safety switch, where this compound is fused to a destabilizing domain (e.g., ecDHFR). The fusion protein is constitutively expressed but rapidly degraded. Adding a stabilizing ligand, such as trimethoprim (B1683648) (TMP), protects the protein from degradation, leading to its accumulation and the induction of apoptosis.[12]

    • Advantages: Precise temporal control, tunable expression levels, reduced toxicity during cell line generation, allows for kinetic analysis.[13]

    • Limitations: Requires generation of stable cell lines, potential for leaky expression in the "off" state, requires specific vectors and sometimes dual-component systems.[11]

  • Viral Transduction (Lentivirus/Retrovirus): Viral vectors are used to integrate the this compound gene into the host cell genome, creating stable cell lines with long-term expression.

    • Efficacy & Use Case: Lentiviral vectors are efficient at transducing a wide variety of cell types, including non-dividing and primary cells like human T-lymphocytes.[12] This method is particularly useful for developing cell-based therapies where a safety switch is needed. For example, engineering T-cells with an inducible this compound construct can allow for their selective elimination if adverse effects occur.[12]

    • Advantages: High transduction efficiency, stable and long-term expression, suitable for difficult-to-transfect cells and in vivo studies.

    • Limitations: More complex and time-consuming to produce viral particles, requires BSL-2 safety precautions, risk of insertional mutagenesis.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing different this compound expression systems.

Table 1: Efficacy of Apoptosis Induction by this compound in Mammalian Cells

Expression SystemCell LineMeasurementResultReference
Transient Transfection (this compound-GFP)HCT116 AKO% Cells with Cytochrome c Release~60%[2][5]
Transient Transfection (this compound-GFP)HCT116 AKO% Cells with Pyknotic Nuclei~50%[2][5]
Inducible Safety Switch (NDHFR-tBID)Jurkat% Cell Death (48h, 100 nM TMP)73.6%[12]
Inducible Safety Switch (NDHFR-tBID)Human pan-T cells% Cell Death (48h, 100 nM TMP)Low efficacy[12]
Hybrid Promoter (MUC1/Survivin)Breast Cancer CellsThis compound Expression vs. Normal Cells~11-fold higher[14]
Hybrid Promoter (MUC1/Survivin)Breast Cancer CellsCaspase-3 ActivitySignificantly increased[14]

HCT116 AKO (All BCL-2 Knockout) cells lack most BCL-2 family proteins, allowing for the study of ectopically expressed proteins in isolation.[2]

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing experimental findings. Below are representative protocols for key experiments involving this compound expression.

Experimental Workflow Diagrams

G cluster_ecoli Prokaryotic Expression & In Vitro Assay A1 Clone this compound into E. coli Expression Vector (e.g., pET-15b) A2 Transform into Expression Strain (e.g., BL21(DE3)) A1->A2 A3 Induce Expression (e.g., IPTG) A2->A3 A4 Cell Lysis & Affinity Purification (e.g., Ni-NTA) A3->A4 A5 Incubate Recombinant This compound with Isolated Mitochondria A4->A5 A6 Assay Supernatant for Cytochrome c/SMAC (Western Blot) A5->A6

Figure 2. Workflow for recombinant this compound production and in vitro functional assay.

G cluster_mam Eukaryotic Expression & Cellular Assay B1 Clone this compound into Mammalian Vector (e.g., pcDNA3-GFP) B2 Transfect/Transduce Mammalian Cells B1->B2 B3 Induce Expression (if applicable, e.g., Doxycycline) B2->B3 B4 Incubate for 18-24 hours B3->B4 B5 Apoptosis Assays B4->B5 B6 • Immunofluorescence (Cytochrome c) • Caspase Activity Assay • Cell Viability (PI/Annexin V) B5->B6

Figure 3. Workflow for this compound expression in mammalian cells and apoptosis analysis.

Protocol 1: Recombinant this compound Expression and Purification

(Adapted from protocols for BID expression[3][15])

  • Cloning: The cDNA for human this compound (amino acids 60-195) is cloned into an E. coli expression vector such as pET-15b, which incorporates an N-terminal His6-tag.

  • Transformation: The construct is transformed into a suitable expression host strain, like E. coli BL21(DE3).[8]

  • Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a large volume of LB medium. The culture is grown at 37°C to an OD600 of ~0.8. Protein expression is induced by adding 1 mM IPTG, and the culture is incubated overnight at 18°C.[15]

  • Purification: Cells are harvested by centrifugation and lysed. The soluble His-tagged this compound is purified from the cleared lysate using nickel-affinity chromatography (Ni-NTA resin) according to the manufacturer's protocol.[3]

  • Verification: The purity and size of the recombinant this compound are confirmed by SDS-PAGE and Western blot analysis.

Protocol 2: Transient Expression and Cytochrome c Release Assay

(Adapted from Flores-Romero et al., 2019, as cited in[7])

  • Cell Culture: HCT116 AKO cells are cultured on glass coverslips in a 24-well plate.

  • Transfection: Cells are transiently transfected with a plasmid encoding this compound-GFP using a lipid-based transfection reagent like Lipofectamine 2000, following the manufacturer's instructions. A GFP-only vector is used as a negative control.

  • Incubation: Cells are incubated for 18-24 hours post-transfection to allow for protein expression.

  • Staining: Cells are incubated with 200 nM MitoTracker Red CMXRos for 30 minutes at 37°C to label mitochondria.

  • Fixation and Permeabilization: Cells are fixed with 3.8% paraformaldehyde, permeabilized with digitonin, and then blocked.

  • Immunostaining: Cells are incubated with a primary antibody against cytochrome c, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 647). Nuclei are counterstained with Hoechst.

  • Imaging: Coverslips are mounted and imaged using a confocal microscope. Cells expressing GFP (transfected) are scored for cytochrome c release, identified by a diffuse cytosolic cytochrome c signal compared to the punctate mitochondrial staining in non-apoptotic cells.

Protocol 3: Caspase-3/7 Activity Assay

(Adapted from[14])

  • Cell Culture and Treatment: Breast cancer cells are seeded in a 96-well plate and transfected with this compound expression vectors driven by either a constitutive CMV promoter or a cancer-specific hybrid promoter.

  • Incubation: Cells are incubated for a specified period (e.g., 48 hours) to allow for this compound expression and apoptosis induction.

  • Assay: A luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay) is added to each well according to the manufacturer's protocol. The substrate is cleaved by active caspase-3/7, generating a luminescent signal.

  • Measurement: After incubation, the luminescence, which is proportional to the amount of active caspase-3/7, is measured using a plate-reading luminometer.

  • Analysis: The relative light units (RLU) are normalized to a control group (e.g., mock-transfected cells) to determine the fold-increase in caspase activity.

Conclusion

The optimal this compound expression system is intrinsically linked to the research question at hand. For in vitro reconstitution and structural biology, prokaryotic systems offer an unparalleled ability to produce large quantities of pure, active protein. For investigating the complex cellular dynamics of apoptosis, transient transfection in mammalian cells provides a rapid and effective method. For studies requiring precise temporal control or for therapeutic applications involving a "suicide gene," inducible and viral systems provide the necessary sophistication and stability. By understanding the advantages and limitations of each system and employing rigorous, well-defined protocols, researchers can effectively harness the power of this compound to unravel the mechanisms of apoptosis and develop next-generation therapies.

References

A Comparative Guide to the Functional Validation of a Point Mutation in the tBID BH3 Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional consequences of a point mutation in the BH3 domain of truncated BID (tBID), a key pro-apoptotic protein. We focus on the well-characterized G94E (Glycine to Glutamic Acid at position 94) mutation as a case study to illustrate its impact on molecular interactions and apoptotic function. This guide includes quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows to support researchers in designing and interpreting functional validation studies.

Introduction to this compound and its BH3 Domain

The BCL-2 family of proteins are central regulators of the intrinsic pathway of apoptosis. This family includes pro-apoptotic members like BAX and BAK, and anti-apoptotic members like BCL-2 and BCL-xL. The BH3-only proteins, such as BID (BH3 Interacting-Domain Death Agonist), act as sentinels that sense cellular stress and initiate the apoptotic cascade.

In the extrinsic apoptosis pathway, activation of death receptors like FAS leads to the activation of caspase-8. Caspase-8 then cleaves the full-length BID protein into a truncated, active form known as this compound.[1] This cleavage exposes the critical BH3 domain of this compound, enabling it to interact with other BCL-2 family members at the mitochondrial outer membrane.

The BH3 domain is a short, amphipathic alpha-helical motif that is essential for the pro-apoptotic function of BH3-only proteins. The BH3 domain of this compound allows it to directly bind to and activate the effector proteins BAX and BAK, leading to their oligomerization and the formation of pores in the mitochondrial outer membrane. This results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately leading to the activation of executioner caspases and cell death. Additionally, the this compound BH3 domain can bind to anti-apoptotic proteins like BCL-xL, sequestering them and preventing them from inhibiting BAX and BAK.

Point mutations within the BH3 domain can have profound effects on these interactions and, consequently, on the ability of this compound to induce apoptosis. The G94E mutation, which introduces a negatively charged glutamic acid residue into a critical region of the BH3 domain, has been shown to significantly impair the pro-apoptotic function of this compound.

Signaling Pathway of this compound-Mediated Apoptosis

The following diagram illustrates the central role of this compound in linking the extrinsic and intrinsic apoptotic pathways.

G This compound-Mediated Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 activates BID BID Caspase-8->BID cleaves This compound This compound BID->this compound BAX/BAK BAX/BAK This compound->BAX/BAK activates BCL-xL BCL-xL This compound->BCL-xL inhibits Cytochrome c Cytochrome c BAX/BAK->Cytochrome c releases BCL-xL->BAX/BAK inhibits Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 activates Cell Death Cell Death Caspase-3/7->Cell Death

Caption: this compound activation and its role in apoptosis.

Experimental Workflow for Functional Validation

A typical workflow for the functional validation of a this compound BH3 domain point mutation involves several key experimental stages, from protein expression to cellular apoptosis assays.

G Experimental Workflow for this compound Mutant Validation cluster_biochem Biochemical Characterization cluster_cell Functional Characterization Site-Directed Mutagenesis Site-Directed Mutagenesis Protein Expression & Purification Protein Expression & Purification Site-Directed Mutagenesis->Protein Expression & Purification Biochemical Assays Biochemical Assays Protein Expression & Purification->Biochemical Assays Cell-Based Assays Cell-Based Assays Protein Expression & Purification->Cell-Based Assays ITC Isothermal Titration Calorimetry (ITC) Biochemical Assays->ITC Co-IP Co-Immunoprecipitation (Co-IP) Biochemical Assays->Co-IP Cytochrome c Release Cytochrome c Release Cell-Based Assays->Cytochrome c Release Caspase Activity Assay Caspase Activity Assay Cell-Based Assays->Caspase Activity Assay Flow Cytometry Flow Cytometry (Annexin V/PI) Cell-Based Assays->Flow Cytometry Data Analysis & Comparison Data Analysis & Comparison ITC->Data Analysis & Comparison Co-IP->Data Analysis & Comparison Cytochrome c Release->Data Analysis & Comparison Caspase Activity Assay->Data Analysis & Comparison Flow Cytometry->Data Analysis & Comparison

Caption: Workflow for validating this compound mutations.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data comparing the functional properties of wild-type (WT) this compound and the G94E mutant.

Table 1: Binding Affinities to BCL-2 Family Proteins
Interacting ProteinThis compound WTThis compound G94E MutantMethod
BCL-xLKd = 27 nM[2][3]Binding impaired; no specific Kd reportedIsothermal Titration Calorimetry (ITC)
BAX (in membrane)2D-Kd ≈ 1.6 to 0.1 µm-2[4][5]Binding impaired; no specific Kd reported[6]Single-particle cross-correlation analysis
BAKBinding confirmedBinding impaired; no specific Kd reported[6]Co-immunoprecipitation

Note: The 2D-Kd for BAX interaction reflects affinity within a lipid bilayer and is not directly comparable to solution-based Kd values.

Table 2: Pro-Apoptotic Activity
Functional AssayThis compound WTThis compound G94E Mutant
Cytochrome c Release Potent induction (subnanomolar doses effective)[7]Significantly reduced/impaired activity[8][9]
Caspase-3/7 Activation Strong activationFailure to restore TRAIL-induced apoptosis, indicating impaired caspase activation[10]
Induction of Apoptosis Efficiently induces apoptosisFails to restore TRAIL-induced apoptosis[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To quantitatively determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and a binding partner (e.g., BCL-xL).

Materials:

  • Purified recombinant wild-type or G94E mutant this compound protein

  • Purified recombinant BCL-xL protein

  • ITC instrument (e.g., MicroCal ITC200)

  • ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP)

Protocol:

  • Sample Preparation:

    • Dialyze both this compound and BCL-xL proteins extensively against the ITC buffer to ensure buffer matching.

    • Determine the precise concentrations of both proteins using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).

    • Degas both protein solutions for 10-15 minutes immediately before the experiment to prevent bubble formation.

  • ITC Experiment Setup:

    • Load the sample cell (typically ~200 µL) with BCL-xL at a concentration of 10-20 µM.

    • Load the injection syringe (typically ~40 µL) with this compound at a concentration of 100-200 µM (approximately 10-fold higher than the cell concentration).

    • Set the experimental parameters:

      • Temperature: 25°C

      • Stirring speed: 750 rpm

      • Number of injections: 19-20

      • Injection volume: 2 µL (after an initial 0.4 µL injection to be discarded from analysis)

      • Spacing between injections: 150 seconds

  • Data Acquisition and Analysis:

    • Perform the titration experiment. The instrument measures the heat change upon each injection of this compound into the BCL-xL solution.

    • Integrate the raw data to obtain the heat change per injection (ΔH).

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument (e.g., Origin).

    • The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can be calculated from these values.

In Vitro Cytochrome c Release Assay

Objective: To assess the ability of this compound to induce the release of cytochrome c from isolated mitochondria.

Materials:

  • Freshly isolated mitochondria (e.g., from mouse liver or cultured cells)

  • Recombinant wild-type and G94E mutant this compound protein

  • Mitochondrial buffer (e.g., 125 mM KCl, 10 mM HEPES-KOH pH 7.4, 5 mM succinate, 1 mM KH2PO4)

  • Protease inhibitors

  • Centrifuge capable of reaching >12,000 x g at 4°C

  • SDS-PAGE and Western blotting reagents

  • Anti-cytochrome c antibody

Protocol:

  • Mitochondria Isolation:

    • Isolate mitochondria from fresh tissue or cultured cells using standard differential centrifugation protocols. Ensure all steps are performed at 4°C.

    • Determine the protein concentration of the mitochondrial preparation.

  • Cytochrome c Release Reaction:

    • In a microcentrifuge tube on ice, prepare the reaction mixture:

      • Mitochondria (25-50 µg of protein)

      • Mitochondrial buffer

      • Desired concentration of wild-type or G94E mutant this compound (e.g., 1-100 nM).

      • Include a buffer-only control (spontaneous release) and a positive control (e.g., a detergent like Triton X-100 to lyse mitochondria and release all cytochrome c).

    • Incubate the reactions at 30°C for 30-60 minutes.

  • Separation of Supernatant and Pellet:

    • Centrifuge the reaction tubes at 12,000 x g for 10 minutes at 4°C to pellet the mitochondria.

    • Carefully collect the supernatant, which contains the released cytochrome c.

    • Resuspend the mitochondrial pellet in an equal volume of mitochondrial buffer.

  • Analysis by Western Blotting:

    • Add SDS-PAGE sample buffer to both the supernatant and pellet fractions.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-cytochrome c antibody.

    • Detect the signal using an appropriate secondary antibody and chemiluminescence.

    • Quantify the band intensities to determine the percentage of cytochrome c released in each condition relative to the total cytochrome c (pellet + supernatant in the buffer control, or the positive control).

Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases (caspase-3 and -7) in cell lysates following treatment with this compound.

Materials:

  • Cultured cells (e.g., HeLa or Jurkat)

  • Method for introducing this compound into cells (e.g., microinjection, electroporation, or transfection with a this compound-expressing plasmid)

  • Caspase-3/7 activity assay kit (e.g., using a fluorogenic substrate like Ac-DEVD-AMC)

  • Cell lysis buffer (provided with the kit or a standard RIPA buffer)

  • Fluorometer or plate reader

Protocol:

  • Cell Treatment:

    • Seed cells in a multi-well plate.

    • Introduce wild-type or G94E mutant this compound into the cells using the chosen method.

    • Include appropriate controls: untreated cells, vehicle-treated cells, and a positive control for apoptosis (e.g., staurosporine).

    • Incubate for a time course (e.g., 2, 4, 6, 8 hours).

  • Cell Lysis:

    • Harvest the cells (including any floating cells) and wash with ice-cold PBS.

    • Lyse the cells in the provided lysis buffer on ice for 10-20 minutes.

    • Centrifuge the lysates at >12,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract).

    • Determine the protein concentration of each lysate.

  • Caspase Activity Measurement:

    • In a 96-well black plate, add a consistent amount of protein (e.g., 20-50 µg) from each lysate to separate wells.

    • Prepare the reaction buffer containing the fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) according to the kit manufacturer's instructions.

    • Add the reaction buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex: 360-380 nm, Em: 440-460 nm for AMC).

    • Calculate the fold-increase in caspase activity for each treatment condition relative to the untreated control.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells in a population following the introduction of this compound.

Materials:

  • Cultured cells

  • Method for introducing this compound into cells

  • Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) staining kit

  • Binding buffer (provided with the kit)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat cells with wild-type or G94E mutant this compound as described in the caspase assay protocol.

  • Cell Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up the instrument with appropriate compensation for the fluorophores being used.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software. The cell populations will be distinguished as follows:

      • Live cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

    • Calculate the percentage of cells in each quadrant for each treatment condition.

Conclusion

The functional validation of a point mutation in the this compound BH3 domain, such as G94E, requires a multi-faceted approach combining biochemical and cell-based assays. The data presented in this guide clearly demonstrates that the G94E mutation significantly impairs the pro-apoptotic function of this compound by disrupting its ability to bind to and activate BAX/BAK, as well as to be sequestered by BCL-xL. This impairment translates to a reduced capacity to induce cytochrome c release and subsequent caspase activation, ultimately leading to a failure to trigger apoptosis. The detailed protocols and workflows provided herein serve as a valuable resource for researchers investigating the intricate regulation of apoptosis by the BCL-2 family of proteins and for those involved in the development of therapeutics targeting these pathways.

References

A Head-to-Head Comparison of Commercial tBID Assay Kits for Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate mechanisms of apoptosis, accurate and reliable quantification of truncated Bid (tBID) is paramount. As a key mediator of the mitochondrial pathway of apoptosis, this compound serves as a critical biomarker for assessing cell death induction. This guide provides a comprehensive head-to-head comparison of commercially available this compound assay kits, offering a detailed analysis of their performance characteristics and experimental protocols to aid in the selection of the most suitable kit for your research needs.

Understanding the Role of this compound in Apoptosis

Truncated BID (this compound) is the active form of the pro-apoptotic Bcl-2 family protein, Bid. In response to apoptotic stimuli, such as activation of the Fas receptor, the initiator caspase, caspase-8, cleaves the full-length Bid protein. This cleavage event generates this compound, which then translocates to the mitochondria. At the mitochondrial outer membrane, this compound interacts with and activates the pro-apoptotic effector proteins BAX and BAK. This activation leads to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately culminating in the activation of effector caspases and the execution of apoptosis.[1]

Performance Comparison of this compound ELISA Kits

To facilitate an objective comparison, the following table summarizes the key performance characteristics of several commercially available human this compound ELISA kits. The data presented has been compiled from the manufacturers' product datasheets and manuals.

FeatureMyBioSourceAssay GenieRayBiotechAviva Systems Biology
Catalog No. MBS766158[2]HUFI04742[3]ELISA-BID-HOKCD06596[4]
Assay Type Sandwich ELISA[2]Sandwich ELISA[3]Sandwich ELISASandwich ELISA[4]
Detection Range 7.813 - 500 pg/mL[2]7.813 - 500 pg/mL3.2 - 300 ng/mL[5]Not specified
Sensitivity 4.688 pg/mL[2]4.688 pg/mL3.2 ng/mL[5]Not specified
Sample Types Serum, Plasma, Cell Culture Supernatant, Cell or Tissue Lysate, Other liquid samples[2]Serum, Plasma, Cell Culture Supernatants, Cell Lysates, Tissue Homogenates[3]Cell Culture Supernatants, Plasma, Serum[5]Serum, plasma, tissue homogenates, cell lysates, cell culture supernates and other biological fluids.[4]
Reactivity Human[2]Human[3]Human[5]Human[4]

Experimental Protocols

The general workflow for the compared this compound ELISA kits follows a standard sandwich ELISA procedure. A detailed, representative protocol is provided below. For specific details and potential variations, it is crucial to consult the manual provided with the selected kit.

General Sandwich ELISA Protocol for this compound Quantification
  • Reagent and Sample Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized standards and diluting samples to fall within the detection range of the assay.

  • Coating: The microplate wells are pre-coated with a capture antibody specific for human this compound.

  • Sample Incubation: Add a defined volume of standards and samples to the appropriate wells and incubate for the specified time and temperature. During this step, the this compound present in the sample will bind to the capture antibody.

  • Washing: After incubation, wash the wells multiple times with the provided wash buffer to remove any unbound substances.

  • Detection Antibody Incubation: Add the biotin-conjugated detection antibody to each well and incubate. This antibody will bind to a different epitope on the captured this compound protein.

  • Washing: Repeat the washing step to remove any unbound detection antibody.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate. The streptavidin will bind to the biotin (B1667282) on the detection antibody.

  • Washing: Perform a final wash to remove any unbound enzyme conjugate.

  • Substrate Reaction: Add the TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze the conversion of the substrate into a colored product.

  • Stopping the Reaction: Stop the enzyme-substrate reaction by adding the stop solution. This will change the color of the solution.

  • Data Acquisition: Measure the optical density (OD) of each well at a specific wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the unknown samples.

Visualizing Key Processes

To further clarify the biological context and experimental procedures, the following diagrams have been generated.

tBID_Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Signal cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation & Caspase Cascade FasL FasL FasR Fas Receptor FasL->FasR Binding Casp8 Caspase-8 FasR->Casp8 Activation Bid Bid Casp8->Bid Cleavage This compound This compound Bid->this compound Bax_Bak BAX/BAK This compound->Bax_Bak Activation MOMP MOMP Bax_Bak->MOMP Induction CytoC Cytochrome c MOMP->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Binding Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: The extrinsic apoptosis signaling pathway leading to the activation of this compound and subsequent mitochondrial outer membrane permeabilization (MOMP).

ELISA_Workflow start Start reagent_prep 1. Prepare Reagents and Samples start->reagent_prep coating 2. Add Samples/Standards to Pre-coated Plate reagent_prep->coating incubation1 3. Incubate coating->incubation1 wash1 4. Wash incubation1->wash1 detection_ab 5. Add Detection Antibody wash1->detection_ab incubation2 6. Incubate detection_ab->incubation2 wash2 7. Wash incubation2->wash2 enzyme_conjugate 8. Add Enzyme Conjugate wash2->enzyme_conjugate incubation3 9. Incubate enzyme_conjugate->incubation3 wash3 10. Wash incubation3->wash3 substrate 11. Add Substrate wash3->substrate incubation4 12. Incubate substrate->incubation4 stop 13. Add Stop Solution incubation4->stop read 14. Read Plate (OD 450nm) stop->read analyze 15. Analyze Data read->analyze end End analyze->end

Caption: A generalized experimental workflow for a sandwich ELISA-based this compound assay.

References

Validating the Role of Truncated BID (tBID) in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Truncated BID (tBID), the activated form of the BH3-interacting domain death agonist (BID), plays a pivotal role in the intrinsic apoptotic pathway. Its function as a critical signaling molecule that links the extrinsic and intrinsic cell death pathways makes it a significant area of investigation in various disease models, including ischemic injury, cancer, and neurodegenerative disorders. This guide provides a comparative overview of experimental data validating the role of this compound, detailed methodologies for key experiments, and a visual representation of the associated signaling pathways and workflows.

Data Presentation: Comparative Analysis of this compound Function

The following tables summarize quantitative data from key studies, highlighting the impact of this compound in different experimental settings.

Disease Model Experimental System Parameter Measured Wild-Type/Control This compound Knockout/Inhibition Fold Change/Significance Reference
Renal Ischemia-ReperfusionMouse ModelSerum Creatinine (mg/dL) at 24h2.5 ± 0.31.2 ± 0.2~52% reduction; p < 0.01[1]
Renal Ischemia-ReperfusionMouse ModelTubular Injury Score (0-4)3.5 ± 0.41.5 ± 0.3~57% reduction; p < 0.01[1]
Renal Ischemia-ReperfusionMouse ModelCaspase-3 Activity (fold increase)8.5 ± 1.23.2 ± 0.5~62% reduction; p < 0.01[2]
Ovarian CancerXenograft Mouse ModelTumor Volume (mm³) with Cisplatin800 ± 150350 ± 100 (Ad-tBID + Cisplatin)~56% reduction; p < 0.05[3]
Breast CancerCell Lines (MCF-7)This compound mRNA Expression (relative to normal cells)11111-fold increase[4]
Apoptosis InductionMouse Embryonic FibroblastsCytochrome c Release (EC50 of this compound)Varies by cell typeNot applicableSee detailed table below

Table 1: Comparison of this compound's role in a renal ischemia-reperfusion injury model and cancer models.

Cell Line EC50 of this compound for Cytochrome c Release (nM) IC50 of iMAC1 (µM) for inhibition of this compound-induced Cytochrome c release
Wild-Type MEFs20.5 ± 2.11.2 ± 0.2
Bak-/- MEFs35.2 ± 3.52.5 ± 0.4
Bax-/- MEFs55.8 ± 5.13.8 ± 0.6
Bax-/-Bak-/- MEFs>100Not applicable

Table 2: Sensitivity of Bax and/or Bak channels to this compound in mouse embryonic fibroblasts (MEFs). Data shows the half-maximal effective concentration (EC50) of this compound required to induce cytochrome c release and the half-maximal inhibitory concentration (IC50) of a mitochondrial apoptosis channel inhibitor (iMAC1).

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for a comprehensive understanding of this compound's role. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

tBID_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR1) Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Ligand binding Caspase8 Caspase-8 Procaspase8->Caspase8 Activation BID BID Caspase8->BID Cleavage This compound This compound BID->this compound Mitochondrion Mitochondrion This compound->Mitochondrion Translocation Bax_Bak Bax/Bak This compound->Bax_Bak Activation/ Oligomerization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax_Bak->Mitochondrion Pore formation Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-mediated apoptotic signaling pathway.

Experimental_Workflow cluster_model Disease Model Generation cluster_analysis Analysis WT_Mouse Wild-Type Mouse Disease_Induction Induce Disease (e.g., Renal I/R) WT_Mouse->Disease_Induction KO_Mouse This compound Knockout Mouse KO_Mouse->Disease_Induction Tissue_Harvest Harvest Tissue (e.g., Kidney) Disease_Induction->Tissue_Harvest TUNEL TUNEL Assay Tissue_Harvest->TUNEL Caspase_Assay Caspase-3 Assay Tissue_Harvest->Caspase_Assay IP Immunoprecipitation (e.g., for Bax interaction) Tissue_Harvest->IP Histology Histology (e.g., H&E staining) Tissue_Harvest->Histology Data_Quantification Data Quantification & Comparison TUNEL->Data_Quantification Caspase_Assay->Data_Quantification IP->Data_Quantification Histology->Data_Quantification

Workflow for validating this compound's role in a disease model.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Caspase-3 Activity Assay (Colorimetric)

This protocol is adapted for measuring caspase-3 activity in tissue lysates.

Materials:

  • Tissue lysate

  • Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 0.1% Triton X-100, 1 mM DTT, 0.1 mM EDTA)

  • Assay Buffer (20 mM HEPES, pH 7.4, 0.1% CHAPS, 2 mM DTT)

  • Caspase-3 substrate (DEVD-pNA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare tissue lysates by homogenizing the tissue in ice-cold Lysis Buffer.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).

  • In a 96-well plate, add 50-100 µg of protein lysate to each well.

  • Bring the final volume of each well to 50 µL with Assay Buffer.

  • Add 50 µL of Assay Buffer containing 200 µM of the caspase-3 substrate DEVD-pNA to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to a control sample.[2]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Frozen Tissue Sections

This protocol is for the detection of apoptotic cells in frozen kidney sections.

Materials:

  • Frozen tissue sections (5-10 µm) on slides

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (TdT enzyme and labeled nucleotides, e.g., FITC-dUTP)

  • DAPI for counterstaining

  • Fluorescence microscope

Procedure:

  • Thaw frozen sections at room temperature for 10-20 minutes.

  • Fix the sections with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the slides twice with PBS for 5 minutes each.

  • Permeabilize the sections by incubating with permeabilization solution for 2 minutes on ice.[5]

  • Wash the slides twice with PBS for 5 minutes each.

  • Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber at 37°C for 60 minutes in the dark.[6][7]

  • Wash the slides three times with PBS for 5 minutes each.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the slides with PBS and mount with an appropriate mounting medium.

  • Visualize the slides under a fluorescence microscope. TUNEL-positive nuclei will fluoresce (e.g., green for FITC), while all nuclei will be stained with DAPI (blue).

  • Quantify the percentage of TUNEL-positive cells in multiple fields of view.[4][8]

Co-Immunoprecipitation (Co-IP) of this compound and Bax

This protocol is designed to validate the interaction between this compound and Bax in apoptotic cells.

Materials:

  • Cell lysate from apoptotic and control cells

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

  • Anti-tBID or Anti-Bax antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (1 M Tris-HCl, pH 8.5)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Lyse cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clear the supernatant by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Remove the beads and incubate the pre-cleared lysate with the primary antibody (anti-tBID or anti-Bax) overnight at 4°C on a rotator.

  • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Neutralize the eluate with neutralization buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against Bax (if this compound was immunoprecipitated) or this compound (if Bax was immunoprecipitated) to confirm the interaction.[9][10][11]

Generation of Conditional this compound Knockout Mice

The Cre-loxP system is a powerful tool for creating tissue-specific or inducible gene knockouts.

General Strategy:

  • Design a targeting vector: The vector should contain loxP sites flanking a critical exon of the Bid gene. A selection marker (e.g., neomycin resistance) flanked by FRT sites is also included.

  • Electroporate embryonic stem (ES) cells: Introduce the targeting vector into ES cells.

  • Select for homologous recombination: Select ES cells that have correctly integrated the targeting vector into the Bid locus.

  • Generate chimeric mice: Inject the targeted ES cells into blastocysts and implant them into pseudopregnant female mice.

  • Germline transmission: Breed the resulting chimeric mice to obtain mice heterozygous for the floxed Bid allele.

  • Generate conditional knockout mice: Breed the floxed Bid mice with a mouse line expressing Cre recombinase in a tissue-specific or inducible manner. In the offspring, the floxed exon of the Bid gene will be excised in the cells where Cre is active, leading to a conditional knockout of this compound.[12][13][14][15][16]

This guide provides a foundational framework for researchers investigating the role of this compound in various disease contexts. The provided data, protocols, and visual aids are intended to facilitate experimental design, data interpretation, and the development of novel therapeutic strategies targeting the this compound-mediated apoptotic pathway.

References

Confirming the Subcellular Fractionation of tBID: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the subcellular localization of pro-apoptotic proteins like truncated Bid (tBID) is critical for understanding disease mechanisms and evaluating therapeutic efficacy. This guide provides a comparative overview of established methods for this compound subcellular fractionation, supported by experimental data and detailed protocols.

The translocation of this compound from the cytosol to the mitochondria is a pivotal event in the intrinsic apoptotic pathway. Upon cleavage of its precursor, BID, by caspase-8, this compound migrates to the mitochondrial outer membrane, where it triggers the oligomerization of BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.[1][2][3] Verifying this translocation is a key step in many apoptosis-related studies.

Comparison of Subcellular Fractionation Methods

The two most common approaches for separating cellular components to study this compound localization are differential centrifugation and digitonin-based selective permeabilization. Each method has its advantages and is suitable for different experimental needs.

MethodPrincipleAdvantagesDisadvantages
Differential Centrifugation Separation of organelles based on their size and density through a series of centrifugation steps at increasing speeds.Applicable to a wide range of cell and tissue types. Allows for the isolation of multiple organelles from the same sample.Can be time-consuming. Risk of cross-contamination between fractions. May require large amounts of starting material.
Digitonin (B1670571) Permeabilization Utilizes the differential cholesterol content of cellular membranes. Low concentrations of digitonin selectively permeabilize the plasma membrane, releasing cytosolic contents while leaving mitochondria intact.[4]Rapid and relatively simple procedure. Suitable for high-throughput applications.[5] Minimizes mechanical stress on organelles.Optimal digitonin concentration needs to be empirically determined for each cell type.[4] May not be suitable for all cell types. Potential for incomplete permeabilization or mitochondrial damage at incorrect concentrations.

Experimental Data Summary:

While direct quantitative comparisons of this compound distribution using different fractionation methods are not abundant in the literature, western blot analysis is the standard for confirming the presence of this compound in isolated fractions. The purity of each fraction is assessed using specific subcellular markers.

Subcellular FractionMarker ProteinExpected this compound Localization (Post-Apoptosis Induction)
Cytosol GAPDH, TubulinDecreased
Mitochondria COX IV, VDAC, TOM20Increased
Nucleus Histone H3, Lamin B1Generally Absent

Note: The relative distribution of this compound will vary depending on the cell type, the apoptotic stimulus, and the time point of analysis.

Experimental Protocols

Below are detailed protocols for subcellular fractionation to confirm this compound translocation.

Protocol 1: Subcellular Fractionation by Differential Centrifugation

This protocol is adapted from standard cell fractionation procedures and is suitable for cultured cells.

Materials:

  • Cell scrapers

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

  • Microcentrifuge

  • Fractionation Buffer: 250 mM sucrose, 20 mM HEPES-KOH (pH 7.4), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, and protease inhibitors.

  • Mitochondria Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, and protease inhibitors.

  • Nuclear Lysis Buffer: 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, and protease inhibitors.

Procedure:

  • Cell Harvesting: Harvest cells by scraping and wash twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 5 volumes of ice-cold Fractionation Buffer. Allow cells to swell on ice for 20 minutes.

  • Homogenize the cells with 20-30 strokes in a Dounce homogenizer.

  • Nuclear Fraction Isolation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

  • Wash the nuclear pellet once with Fractionation Buffer and centrifuge again. The resulting pellet is the nuclear fraction. Resuspend in Nuclear Lysis Buffer.

  • Mitochondrial Fraction Isolation: Transfer the supernatant from step 4 to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet contains the mitochondria.

  • Wash the mitochondrial pellet once with Fractionation Buffer and centrifuge again. The resulting pellet is the mitochondrial fraction. Resuspend in Mitochondria Lysis Buffer.

  • Cytosolic Fraction: The supernatant from step 6 is the cytosolic fraction.

  • Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay.

  • Western Blot Analysis: Analyze equal amounts of protein from each fraction by SDS-PAGE and western blotting using antibodies against this compound and subcellular markers.

Protocol 2: Digitonin-Based Cytosol/Mitochondria Fractionation

This protocol is a faster alternative for specifically isolating cytosolic and mitochondrial fractions.[4]

Materials:

  • Digitonin solution (e.g., 5 mg/mL in DMSO)

  • Fractionation Buffer (as in Protocol 1)

  • Mitochondria Lysis Buffer (as in Protocol 1)

Procedure:

  • Cell Harvesting: Harvest and wash cells as described in Protocol 1.

  • Cell Permeabilization: Resuspend the cell pellet in ice-cold Fractionation Buffer containing an optimized concentration of digitonin (typically 10-50 µg/mL, to be determined empirically).

  • Incubate on ice for 5-10 minutes with gentle agitation.

  • Cytosolic Fraction Isolation: Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytosolic fraction.

  • Mitochondrial Fraction Isolation: Wash the pellet once with Fractionation Buffer (without digitonin) and centrifuge again. The resulting pellet contains the mitochondria and other organelles. Resuspend in Mitochondria Lysis Buffer.

  • Protein Quantification and Western Blot Analysis: Proceed as described in Protocol 1.

Mandatory Visualizations

This compound Signaling Pathway

The following diagram illustrates the signaling cascade leading to this compound-mediated apoptosis.

tBID_Signaling_Pathway extracellular_stimulus Death Ligand (e.g., FasL, TNFα) death_receptor Death Receptor (e.g., Fas, TNFR1) extracellular_stimulus->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 recruits caspase8 Caspase-8 procaspase8->caspase8 activates BID BID (Cytosolic) caspase8->BID cleaves This compound This compound mitochondrion Mitochondrion This compound->mitochondrion translocates to BAX_BAK BAX / BAK This compound->BAX_BAK activates MOMP MOMP BAX_BAK->MOMP induces cytochrome_c Cytochrome c MOMP->cytochrome_c releases apoptosome Apoptosome Formation cytochrome_c->apoptosome initiates caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The extrinsic apoptosis pathway leading to this compound translocation and mitochondrial outer membrane permeabilization.

Experimental Workflow for this compound Subcellular Fractionation

This diagram outlines the general workflow for confirming this compound's subcellular localization.

Subcellular_Fractionation_Workflow start Induce Apoptosis (e.g., with FasL or Staurosporine) harvest Harvest and Wash Cells start->harvest lysis Cell Lysis (Differential Centrifugation or Digitonin Permeabilization) harvest->lysis fractionation Subcellular Fractionation lysis->fractionation cytosol Cytosolic Fraction fractionation->cytosol mitochondria Mitochondrial Fraction fractionation->mitochondria nucleus Nuclear Fraction fractionation->nucleus protein_assay Protein Quantification cytosol->protein_assay mitochondria->protein_assay nucleus->protein_assay sds_page SDS-PAGE protein_assay->sds_page western_blot Western Blot sds_page->western_blot analysis Analysis of this compound and Subcellular Markers western_blot->analysis

Caption: A generalized workflow for the subcellular fractionation and western blot analysis of this compound.

References

Validating tBID Protein Interactions: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

The pro-apoptotic protein tBID (truncated Bid) plays a pivotal role in the intrinsic apoptotic pathway. Its activation and subsequent interaction with other BCL-2 family members, such as Bax, Bak, and Bcl-XL, are critical for initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. For researchers in apoptosis and drug development, rigorously validating these protein-protein interactions is paramount. This guide provides a comparative overview of orthogonal experimental methods to validate this compound protein interactions, complete with quantitative data, detailed protocols, and visual workflows.

Quantitative Comparison of this compound Interaction Validation Methods

The choice of method for validating this compound protein interactions depends on the specific research question, whether it is confirming a direct interaction, determining binding affinity, or studying the interaction in a cellular context. The following table summarizes quantitative data from various orthogonal methods for key this compound interactions.

Interacting ProteinsMethodAffinity (Kd)Association Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Key Findings & Context
This compound - Bax Single-Particle Microscopy2D-Kd: ~1.6 µm⁻² (loosely associated) to ~0.1 µm⁻² (transmembrane)Not ReportedNot ReportedInteraction affinity increases significantly upon deeper insertion into the mitochondrial membrane.[1]
FRET (in liposomes)~20 nM (apparent Kd)Not ReportedNot ReportedDemonstrates direct interaction in a membrane-like environment.
This compound - Bcl-XL Isothermal Titration Calorimetry (ITC)27.2 ± 0.5 nMNot ReportedNot ReportedThe interaction is enthalpy-driven, suggesting a strong and specific binding event.[2]
This compound - Bak Co-Immunoprecipitation (Co-IP)Not ApplicableNot ApplicableNot ApplicableDemonstrates a physical association between this compound and Bak in a cellular context.[3]
This compound - Bcl-2 Co-Immunoprecipitation (Co-IP)Not ApplicableNot ApplicableNot ApplicableShows that full-length Bid, but not this compound, co-precipitates with Bcl-2, suggesting different binding modes.[4]
This compound - Mcl-1 Yeast Two-Hybrid (Y2H)Not ApplicableNot ApplicableNot ApplicableIdentifies Mcl-1 as a potent binding partner of this compound.[5]

Signaling Pathway and Experimental Workflows

To visualize the biological context and the experimental approaches, the following diagrams illustrate the this compound signaling pathway and the general workflows of the discussed validation methods.

tBID_Signaling_Pathway cluster_activation Death Receptor Activation cluster_this compound This compound Formation & Translocation cluster_mitochondria Mitochondrial Events Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor 1. Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 2. Activation BID BID Caspase-8->BID 3. Cleavage This compound This compound BID->this compound Mitochondrion Mitochondrion This compound->Mitochondrion 4. Translocation Bax/Bak Bax/Bak This compound->Bax/Bak 5. Direct Activation Bcl-XL/Bcl-2/Mcl-1 Bcl-XL/Bcl-2/Mcl-1 This compound->Bcl-XL/Bcl-2/Mcl-1 6. Inhibition of anti-apoptotics MOMP MOMP Bax/Bak->MOMP 7. Oligomerization & Pore Formation Bcl-XL/Bcl-2/Mcl-1->Bax/Bak Inhibition Cytochrome c Cytochrome c MOMP->Cytochrome c 8. Release Apoptosis Apoptosis Cytochrome c->Apoptosis 9. Caspase Cascade

This compound-mediated apoptotic signaling pathway.

Orthogonal_Methods_Workflow cluster_in_vitro In Vitro / Biochemical Methods cluster_in_cellulo In Cellulo / Cellular Methods SPR/BLI Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI) Kinetics (ka, kd)\nAffinity (Kd) Kinetics (ka, kd) Affinity (Kd) SPR/BLI->Kinetics (ka, kd)\nAffinity (Kd) ITC Isothermal Titration Calorimetry (ITC) Thermodynamics (ΔH, ΔS)\nAffinity (Kd) Thermodynamics (ΔH, ΔS) Affinity (Kd) ITC->Thermodynamics (ΔH, ΔS)\nAffinity (Kd) Purified Proteins Purified Proteins Purified Proteins->SPR/BLI Immobilize one, flow the other Purified Proteins->ITC Titrate one into the other Co-IP Co-Immunoprecipitation (Co-IP) Western Blot\n(Interaction confirmation) Western Blot (Interaction confirmation) Co-IP->Western Blot\n(Interaction confirmation) FRET Förster Resonance Energy Transfer (FRET) Fluorescence Imaging\n(Proximity & Dynamics) Fluorescence Imaging (Proximity & Dynamics) FRET->Fluorescence Imaging\n(Proximity & Dynamics) Y2H Yeast Two-Hybrid (Y2H) Reporter Gene Activation\n(Interaction screen) Reporter Gene Activation (Interaction screen) Y2H->Reporter Gene Activation\n(Interaction screen) Cell Lysate Cell Lysate Cell Lysate->Co-IP Antibody pulldown Live Cells Live Cells Live Cells->FRET Fluorescent protein fusion Yeast Cells Yeast Cells Yeast Cells->Y2H Bait & Prey fusion

General workflows for orthogonal validation methods.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) for this compound-Bak Interaction

This protocol describes the co-immunoprecipitation of endogenous Bak with ectopically expressed this compound from mammalian cells.

Materials:

  • Cell line expressing FLAG-tagged this compound (e.g., HEK293T)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-FLAG antibody (for immunoprecipitation)

  • Anti-Bak antibody (for Western blotting)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Standard Western blotting reagents and equipment

Procedure:

  • Cell Lysis:

    • Culture and transfect cells with FLAG-tBID.

    • After 24-48 hours, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

    • Pellet the beads and transfer the supernatant to a new tube.

    • Add the anti-FLAG antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with cold wash buffer.

    • After the final wash, remove all supernatant and resuspend the beads in elution buffer.

    • Boil the samples at 95°C for 5 minutes to elute the protein complexes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-Bak antibody to detect the co-immunoprecipitated Bak.

    • A band corresponding to the molecular weight of Bak in the anti-FLAG IP lane confirms the interaction.

Isothermal Titration Calorimetry (ITC) for this compound-Bcl-XL Interaction

This protocol outlines the determination of the binding affinity and thermodynamics of the this compound-Bcl-XL interaction using ITC.

Materials:

  • Purified recombinant human this compound and Bcl-XL proteins

  • ITC buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, 150 mM NaCl)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze both this compound and Bcl-XL proteins extensively against the ITC buffer.

    • Determine the protein concentrations accurately using a spectrophotometer.

    • Prepare this compound at a concentration of 0.3-0.5 mM in the injection syringe.

    • Prepare Bcl-XL at a concentration of 15-30 µM in the sample cell.

  • ITC Experiment:

    • Set the experimental temperature to 30°C.

    • Perform an initial injection of 0.5 µL followed by 20-30 injections of 2 µL of this compound into the Bcl-XL solution.

    • Allow sufficient time between injections for the signal to return to baseline (e.g., 180 seconds).

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Subtract the heat of dilution by performing a control titration of this compound into the buffer alone.

    • Fit the integrated and corrected data to a single-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH).

    • The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR) for this compound-Bax Interaction Kinetics

This protocol describes the measurement of the binding kinetics of this compound and Bax using SPR.

Materials:

  • Purified recombinant this compound and Bax proteins

  • SPR instrument and sensor chip (e.g., CM5)

  • Amine coupling kit for immobilization

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Immobilize one of the proteins (e.g., Bax) onto the sensor chip surface via amine coupling.

    • Activate the carboxymethylated dextran (B179266) surface with a mixture of EDC and NHS.

    • Inject the Bax protein solution to allow for covalent linkage.

    • Deactivate the remaining active esters with ethanolamine.

  • Analyte Injection:

    • Inject a series of increasing concentrations of the analyte (this compound) over the immobilized Bax surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the this compound-Bax complex.

  • Surface Regeneration:

    • Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Biolayer Interferometry (BLI) for this compound-Bcl-XL Interaction

This protocol details the use of BLI to measure the kinetics of the this compound-Bcl-XL interaction.

Materials:

  • Purified biotinylated this compound and untagged Bcl-XL

  • BLI instrument (e.g., Octet)

  • Streptavidin (SA) biosensors

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • 96-well microplate

Procedure:

  • Biosensor Hydration and Loading:

    • Hydrate the SA biosensors in the assay buffer for at least 10 minutes.

    • Load the biotinylated this compound onto the SA biosensors by dipping them into a solution of this compound.

  • Baseline Establishment:

    • Move the biosensors to wells containing only assay buffer to establish a stable baseline.

  • Association:

    • Transfer the biosensors to wells containing a serial dilution of Bcl-XL to measure the association phase.

  • Dissociation:

    • Move the biosensors back to the baseline buffer wells to measure the dissociation of the this compound-Bcl-XL complex.

  • Data Analysis:

    • Align the data to the baseline and dissociation steps.

    • Fit the association and dissociation curves globally to a 1:1 binding model to obtain ka, kd, and Kd values.

Förster Resonance Energy Transfer (FRET) for this compound-Bax Interaction in Live Cells

This protocol describes how to visualize and quantify the interaction between this compound and Bax in living cells using FRET microscopy.

Materials:

  • Mammalian cell line

  • Expression vectors for this compound fused to a donor fluorophore (e.g., CFP) and Bax fused to an acceptor fluorophore (e.g., YFP)

  • Transfection reagent

  • Confocal microscope equipped for FRET imaging

Procedure:

  • Cell Culture and Transfection:

    • Co-transfect cells with the CFP-tBID and YFP-Bax expression vectors.

    • Culture for 24-48 hours to allow for protein expression.

  • FRET Imaging:

    • Image the cells using a confocal microscope with appropriate laser lines and emission filters for CFP and YFP.

    • Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.

  • Data Analysis:

    • Correct for spectral bleed-through from the donor and acceptor channels into the FRET channel.

    • Calculate the FRET efficiency using a suitable algorithm (e.g., normalized FRET).

    • A high FRET efficiency in cellular regions where both proteins co-localize (e.g., mitochondria) indicates a close proximity and likely interaction.

Yeast Two-Hybrid (Y2H) Screen to Identify this compound Interactors

This protocol provides a general workflow for using Y2H to screen a cDNA library for proteins that interact with this compound.

Materials:

  • Yeast strain for Y2H screening

  • Bait vector (e.g., pGBKT7) with this compound cloned in-frame with the DNA-binding domain (DBD)

  • Prey cDNA library cloned into a prey vector (e.g., pGADT7) with the activation domain (AD)

  • Yeast transformation reagents

  • Selective growth media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

  • Bait and Prey Transformation:

    • Transform the bait plasmid (DBD-tBID) into one yeast mating type (e.g., MATa).

    • Transform the prey cDNA library (AD-library) into the opposite mating type (e.g., MATα).

  • Yeast Mating:

    • Mate the bait and prey yeast strains to generate diploid yeast containing both plasmids.

  • Selection of Interactors:

    • Plate the diploid yeast on selective media lacking tryptophan and leucine (B10760876) to select for cells containing both plasmids.

    • Replica-plate the colonies onto high-stringency selective media lacking histidine and adenine (B156593) to screen for interactions that activate the reporter genes.

  • Identification of Positive Clones:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA inserts to identify the proteins that interact with this compound.

  • Validation:

    • Re-transform the identified prey plasmids with the bait plasmid into fresh yeast to confirm the interaction.

Logical Relationship of Orthogonal Methods

The validation of a protein-protein interaction is strengthened by the convergence of evidence from multiple, independent methods. The following diagram illustrates a logical workflow for validating this compound interactions using an orthogonal approach.

Validation_Logic cluster_discovery Discovery / Initial Screen cluster_confirmation Confirmation of Interaction cluster_quantification Quantitative Characterization Hypothesized Interaction\n(this compound - Partner X) Hypothesized Interaction (this compound - Partner X) Y2H Screen Y2H Screen Hypothesized Interaction\n(this compound - Partner X)->Y2H Screen Co-IP / Mass Spec Co-IP / Mass Spec Hypothesized Interaction\n(this compound - Partner X)->Co-IP / Mass Spec Co-IP / Western Blot Co-IP / Western Blot Y2H Screen->Co-IP / Western Blot Validate hit Co-IP / Mass Spec->Co-IP / Western Blot Validate hit FRET in cells FRET in cells Co-IP / Western Blot->FRET in cells Confirm in live cells SPR / BLI SPR / BLI FRET in cells->SPR / BLI Quantify kinetics ITC ITC FRET in cells->ITC Quantify thermodynamics Validated Interaction Validated Interaction SPR / BLI->Validated Interaction Kinetic Profile ITC->Validated Interaction Thermodynamic Profile

Logical workflow for orthogonal validation.

By employing a combination of these orthogonal methods, researchers can build a robust body of evidence to confidently characterize the intricate network of this compound protein interactions, paving the way for a deeper understanding of apoptosis and the development of novel therapeutic strategies.

References

A Comparative Analysis of tBID: In Vitro and In Vivo Functions in Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the truncated BH3 interacting-domain death agonist (tBID), this guide provides a comparative analysis of its functions in both controlled laboratory settings (in vitro) and within a living organism (in vivo). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in programmed cell death, supported by experimental data and detailed protocols.

Truncated BID (this compound) is a pro-apoptotic protein of the Bcl-2 family, playing a pivotal role in the intrinsic pathway of apoptosis. It is generated through the cleavage of its precursor, BID, by enzymes such as caspase-8, linking the extrinsic and intrinsic apoptotic pathways. While in vitro studies have been instrumental in elucidating the molecular mechanisms of this compound function, in vivo models provide a more complex physiological context. This guide will explore the nuances of this compound's activity in these two distinct environments.

Quantitative Comparison of this compound Function

The following tables summarize key quantitative data from in vitro and in vivo studies, offering a comparative perspective on the potency and kinetics of this compound-mediated events.

In Vitro ParameterValueExperimental SystemReference
This compound Concentration for Half-Maximal Cytochrome c Release (EC50) 7-10 nMIsolated mouse liver or B50 cell mitochondria[1][2]
~250 nMMitochondria from Bak KO MEFs[2]
Full-length BID Concentration for Half-Maximal Cytochrome c Release (EC50) 140 nMIsolated B50 cell mitochondria[1]
Kinetics of Cytochrome c Release Initiated after a 10-second delay, completed within 50-70 seconds (in response to 2.5 nM this compound)Permeabilized HepG2 cells[3]
Half-time of 3.4 minutes (basal cytochrome c diffusibility)Isolated B50 cell mitochondria[1]
Potency Compared to Full-Length BID ~14 to 100-fold more potent in inducing cytochrome c releaseIsolated mitochondria and permeabilized cells[1][3]
In Vivo ParameterObservationExperimental SystemReference
Induction of Apoptosis Intraperitoneal injection of 10 µg Jo2 anti-Fas mAb induces significant glomerular and liver cell apoptosis within 3-24 hours.Balb/c mice[4]
This compound Translocation Following Fas activation in vivo, this compound translocates to mitochondria.Mice injected with anti-Fas Ab[5]
Requirement for BID Bid-deficient mice are resistant to Fas-induced hepatocellular apoptosis.Bid-/- mice[5]
Caspase Activation Caspase-3 activation can be monitored in vivo using bioluminescence imaging after treatment with apoptosis-inducing agents.Xenograft mouse models[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the this compound signaling pathway and a typical experimental workflow for studying its function.

tBID_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Death_Receptor Death Receptor (e.g., Fas/TNFR1) Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 activates BID BID Caspase8->BID cleaves This compound This compound BID->this compound Mitochondrion Mitochondrial Outer Membrane This compound->Mitochondrion translocates to Bax Bax Mitochondrion->Bax activates Bak Bak Mitochondrion->Bak activates MOMP MOMP Bax->MOMP Bak->MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound signaling pathway from death receptor activation to apoptosis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Recombinant_this compound Recombinant this compound Production Incubation Incubation of this compound with Mitochondria Recombinant_this compound->Incubation Isolated_Mitochondria Isolation of Mitochondria Isolated_Mitochondria->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant Supernatant (Cytochrome c) Centrifugation->Supernatant Pellet Pellet (Mitochondria) Centrifugation->Pellet Western_Blot Western Blot Analysis Supernatant->Western_Blot Animal_Model Animal Model (e.g., Mouse) Induction Induction of Apoptosis (e.g., anti-Fas Ab) Animal_Model->Induction Tissue_Harvest Tissue Harvest (e.g., Liver) Induction->Tissue_Harvest Mitochondria_Isolation_invivo Mitochondrial Isolation Tissue_Harvest->Mitochondria_Isolation_invivo Histology Histological Analysis (TUNEL) Tissue_Harvest->Histology Biochemical_Assay Biochemical Assays (Caspase activity) Mitochondria_Isolation_invivo->Biochemical_Assay

Workflow for in vitro and in vivo analysis of this compound function.

Detailed Experimental Protocols

In Vitro: this compound-Induced Cytochrome c Release from Isolated Mitochondria

This protocol describes how to assess the ability of recombinant this compound to induce the release of cytochrome c from isolated mitochondria.

Materials:

  • Recombinant human this compound protein

  • Isolated mouse liver mitochondria

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EGTA)

  • Incubation buffer (e.g., 125 mM KCl, 10 mM Tris-MOPS pH 7.4, 5 mM glutamate, 2.5 mM malate, 1 mM Pi, 10 µM EGTA)

  • Bradford assay reagent

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Anti-cytochrome c antibody

  • Anti-VDAC antibody (mitochondrial loading control)

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fresh mouse liver using differential centrifugation. Determine the protein concentration of the mitochondrial suspension using the Bradford assay.

  • Reaction Setup: In microcentrifuge tubes on ice, prepare reaction mixtures containing isolated mitochondria (typically 25-50 µg of protein) in incubation buffer.

  • This compound Addition: Add varying concentrations of recombinant this compound to the reaction tubes. Include a vehicle-only control.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

  • Separation of Supernatant and Pellet: Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the mitochondria.

  • Sample Preparation: Carefully collect the supernatant, which contains the released proteins. Resuspend the mitochondrial pellet in an equal volume of incubation buffer.

  • SDS-PAGE and Western Blotting: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE, followed by Western blotting.

  • Detection: Probe the membrane with an anti-cytochrome c antibody to detect the released cytochrome c in the supernatant. To ensure equal mitochondrial loading, probe the pellet fractions with an antibody against a mitochondrial outer membrane protein, such as VDAC.

  • Quantification: Quantify the band intensities to determine the percentage of cytochrome c release at each this compound concentration.

In Vivo: Induction of Apoptosis using Anti-Fas Antibody in Mice

This protocol outlines a method to induce apoptosis in mice via the Fas death receptor pathway, a process in which this compound plays a crucial role.

Materials:

  • Balb/c mice (or other appropriate strain)

  • Agonistic anti-Fas monoclonal antibody (e.g., Jo2 clone)

  • Phosphate-buffered saline (PBS)

  • Anesthesia

  • Surgical tools for tissue harvesting

  • Formalin or other fixatives

  • Paraffin (B1166041) embedding materials

  • TUNEL assay kit

  • Microscope

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory conditions.

  • Antibody Administration: Administer a single intraperitoneal injection of the anti-Fas antibody (e.g., 10 µg per mouse) dissolved in sterile PBS. A control group should receive an injection of PBS or an isotype control antibody.

  • Monitoring: Monitor the mice for signs of distress.

  • Tissue Collection: At predetermined time points (e.g., 3, 6, 24 hours) post-injection, euthanize the mice and harvest target organs, such as the liver and kidneys.

  • Tissue Fixation and Processing: Fix the tissues in 10% neutral buffered formalin and process for paraffin embedding.

  • Histological Analysis: Section the paraffin-embedded tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to observe morphological changes indicative of apoptosis (e.g., cell shrinkage, nuclear condensation).

  • TUNEL Staining: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on tissue sections to detect DNA fragmentation, a hallmark of apoptosis.

  • Microscopic Examination: Examine the stained sections under a microscope to quantify the number of apoptotic cells in the tissues of treated versus control animals.

Discussion and Conclusion

The comparison of in vitro and in vivo data reveals both consistencies and important distinctions in the function of this compound. In vitro systems, with their controlled environments, have been invaluable for dissecting the molecular interactions and kinetics of this compound-induced mitochondrial outer membrane permeabilization. These studies have established the direct and potent pro-apoptotic activity of this compound, its requirement for Bax and/or Bak, and the rapid kinetics of cytochrome c release.[1][2][3]

In vivo studies confirm the physiological relevance of these findings. The resistance of Bid-deficient mice to Fas-induced apoptosis underscores the essential role of BID in this death receptor pathway.[5] However, the in vivo context introduces a higher level of complexity, including the influence of other cellular and systemic factors that can modulate the apoptotic response. For instance, the precise concentration of this compound at the mitochondrial membrane in a living cell during apoptosis is difficult to determine and likely varies significantly from the controlled concentrations used in in vitro assays.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of tBID

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Handling and Disposal Parameters

Due to the absence of specific quantitative data for tBID inactivation in publicly available resources, the following table summarizes its key chemical identifiers and outlines the principles for its safe handling and disposal based on best practices for potent kinase inhibitors.

ParameterValue/RecommendationSource
Chemical Name This compoundMedChemExpress
CAS Number 1639895-85-4MedChemExpress
Molecular Formula C₁₁H₃Br₄N₃O₂MedChemExpress
Molecular Weight 528.78 g/mol MedChemExpress
Recommended Storage Powder: -20°C for 3 years. In solvent: -80°C for up to 1 year.MedChemExpress
Disposal Classification Hazardous Chemical WasteGeneral Laboratory Safety Guidelines
Inactivation Method No specific protocol available. Treat as active compound.N/A
Recommended Disposal Route Incineration via a licensed hazardous waste disposal company.General Laboratory Safety Guidelines

Experimental Protocols: Disposal Workflow

The following protocol details the necessary steps for the safe disposal of this compound from the point of generation to final collection.

1. Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.

  • Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses with side shields or goggles.

    • A laboratory coat.

  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly with soap and water after handling.

2. Waste Segregation and Containment:

  • Solid Waste:

    • Place all solid waste contaminated with this compound, including unused or expired powder, contaminated weighing paper, pipette tips, and gloves, into a designated, durable, and sealable hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and its CAS number (1639895-85-4).

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.

    • Ensure the container is kept tightly closed when not in use.

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," the solvent used (e.g., DMSO), and an approximate concentration.

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.

3. On-site Storage:

  • Store all this compound hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure that incompatible waste types are segregated to prevent any potential chemical reactions.

4. Decontamination:

  • Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.

  • A common procedure involves wiping surfaces first with a suitable solvent (e.g., 70% ethanol) to solubilize the compound, followed by a thorough cleaning with a laboratory detergent.

  • All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous solid waste.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical steps for the proper and safe disposal of this compound.

tBID_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Use ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Fume Hood ppe->fume_hood generation Generation of this compound Waste fume_hood->generation solid_waste Solid Waste (e.g., gloves, tips) generation->solid_waste liquid_waste Liquid Waste (e.g., solutions) generation->liquid_waste sharps_waste Sharps Waste (e.g., needles) generation->sharps_waste solid_container Sealable Solid Waste Container solid_waste->solid_container liquid_container Leak-proof Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-resistant Sharps Container sharps_waste->sharps_container labeling Label all containers: 'Hazardous Waste: this compound (1639895-85-4)' solid_container->labeling liquid_container->labeling sharps_container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage disposal Arrange Pickup by Licensed Waste Disposal Service storage->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

Essential Safety and Handling Guide for the Pro-Apoptotic Protein tBID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of tBID

Truncated BH3 interacting-domain death agonist (this compound) is a potent pro-apoptotic protein crucial for research in programmed cell death and drug development. Its biological activity necessitates a thorough understanding of safe handling procedures to minimize risk to laboratory personnel. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

While this compound is a valuable research tool, its ability to induce apoptosis underscores the importance of stringent safety protocols. The primary risk is accidental introduction into the body, which could theoretically trigger apoptosis in the exposed individual's cells. Therefore, adherence to the following PPE guidelines is mandatory.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.
Body Protection Laboratory coatPrevents contamination of personal clothing.

Risk Assessment: Before handling this compound, a thorough risk assessment should be conducted, considering the concentration of the protein, the procedures to be performed, and the potential for aerosol generation. While the primary hazard of recombinant proteins is often related to the host organism (e.g., endotoxins from E. coli), the intrinsic biological activity of this compound requires additional caution.

Operational Plan: From Receipt to Disposal

A structured operational plan is critical for the safe handling of this compound. The following workflow outlines the key stages of working with this recombinant protein.

G Recombinant this compound Laboratory Workflow cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_handling Experimental Handling cluster_disposal Decontamination and Disposal receipt Receive Shipment on Dry Ice storage Store at -80°C (Long-term) or -20°C (Short-term) receipt->storage Immediately upon receipt aliquot Aliquot to Single-Use Volumes receipt->aliquot Minimize Freeze-Thaw Cycles buffer_prep Prepare Assay Buffers experiment Perform Experiment in Designated Area buffer_prep->experiment spill_kit Ensure Spill Kit is Accessible decontaminate Decontaminate Surfaces and Equipment (e.g., 10% Bleach Solution) experiment->decontaminate waste_disposal Dispose of Contaminated Materials as Biohazardous Waste decontaminate->waste_disposal

Caption: A typical workflow for handling recombinant this compound in a laboratory setting.

Experimental Protocols: Key Methodologies

Detailed methodologies for common experiments involving this compound are crucial for reproducibility and safety.

In Vitro Cytochrome c Release Assay

This assay measures the ability of this compound to induce the release of cytochrome c from isolated mitochondria, a key step in the intrinsic apoptotic pathway.

ParameterValue/Condition
This compound Concentration Range 0.3 nM to 1000 nM
Mitochondria Concentration Approximately 25-30 µg per reaction
Incubation Time 30 minutes
Incubation Temperature 30°C
Detection Method ELISA or Western Blot for Cytochrome c

Protocol Steps:

  • Prepare serial dilutions of recombinant this compound in an appropriate dilution buffer.

  • In a microcentrifuge tube, combine the this compound dilution with isolated mitochondria in a mitochondria buffer.

  • Incubate the reaction at 30°C for 30 minutes.

  • Centrifuge the samples to pellet the mitochondria.

  • Carefully collect the supernatant, which contains the released cytochrome c.

  • Analyze the supernatant for cytochrome c content using an ELISA kit or by Western blotting.

Bax/Bak Oligomerization Assay

This assay assesses the ability of this compound to induce the oligomerization of the pro-apoptotic proteins Bax and Bak, which leads to the formation of pores in the mitochondrial outer membrane.

ParameterValue/Condition
This compound Concentration 1 ng/µl
Mitochondria Source Isolated from appropriate cells (e.g., DKO MEFs reconstituted with Bax or Bak)
Solubilization Buffer 2% CHAPS buffer
Analysis Method Gel filtration chromatography followed by immunoblotting

Protocol Steps:

  • Treat isolated mitochondria with recombinant this compound.

  • Solubilize the mitochondria using a CHAPS-based buffer.

  • Subject the protein lysates to gel filtration chromatography to separate protein complexes by size.

  • Collect fractions and analyze them by immunoblotting using antibodies specific for Bax or Bak to detect the formation of higher-order oligomers.

This compound Signaling Pathway

Understanding the signaling cascade initiated by this compound is fundamental to its application in research.

G This compound-Mediated Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas/TNFR1) caspase8 Caspase-8 death_receptor->caspase8 Activation BID BID caspase8->BID Cleavage This compound This compound BID->this compound Bax_Bak Bax/Bak This compound->Bax_Bak Activation & Oligomerization MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The central role of this compound in linking the extrinsic and intrinsic apoptotic pathways.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent unintended environmental release and potential exposure.

  • Liquid Waste: All liquid waste containing this compound, including unused protein solutions and experimental supernatants, should be decontaminated before disposal. A common and effective method is to add bleach to a final concentration of 10% and allow it to sit for at least 30 minutes. After decontamination, the solution can typically be disposed of down the sink with copious amounts of water, in accordance with local regulations.

  • Solid Waste: All solid waste that has come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, should be collected in a designated biohazardous waste container. These containers should be clearly labeled and disposed of through the institution's biohazardous waste management program, which typically involves autoclaving followed by incineration.

  • Spills: In the event of a spill, the area should be immediately cordoned off. The spill should be covered with absorbent material, and then decontaminated with a 10% bleach solution for at least 30 minutes before cleaning. All materials used for cleanup should be disposed of as biohazardous waste.

By adhering to these safety guidelines, researchers can confidently and safely utilize this compound as a powerful tool in the advancement of science and medicine. Always consult your institution's specific safety protocols and guidelines.

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